molecular formula C10H8BrNO B1338280 4-(4-Bromophenyl)-4-oxobutanenitrile CAS No. 51765-77-6

4-(4-Bromophenyl)-4-oxobutanenitrile

Cat. No.: B1338280
CAS No.: 51765-77-6
M. Wt: 238.08 g/mol
InChI Key: UYGZSAQXYMVSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-4-oxobutanenitrile (CAS 51765-77-6) is a high-purity organic compound with a molecular formula of C10H8BrNO and a molecular weight of 238.08 g/mol . This chemical serves as a versatile building block and intermediate in organic synthesis and medicinal chemistry research. The compound features both a bromophenyl group and a nitrile group, making it a valuable substrate for various cross-coupling reactions and for the construction of more complex molecular architectures. Its physical properties include a density of approximately 1.456 g/cm³ and a flash point of about 192.9°C . The compound has been referenced in synthetic methodologies in reputable journals, indicating its utility in research applications . This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenyl)-4-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGZSAQXYMVSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50542228
Record name 4-(4-Bromophenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51765-77-6
Record name 4-(4-Bromophenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-bromophenyl)-4-oxobutanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(4-Bromophenyl)-4-oxobutanenitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4-(4-Bromophenyl)-4-oxobutanenitrile

This guide provides an in-depth exploration of this compound, a versatile chemical intermediate of significant interest to researchers in synthetic organic chemistry and drug development. We will delve into its core chemical properties, spectroscopic profile, synthesis, reactivity, and safety considerations, offering field-proven insights and practical methodologies.

This compound, with CAS Number 51765-77-6, is a bifunctional molecule featuring a brominated aromatic ring, a ketone, and a nitrile group.[1][2] This unique combination of functional groups makes it a valuable building block for synthesizing more complex molecular architectures.[2] Its appearance is typically reported as beige crystals.[1]

The presence of the bromophenyl group enhances the compound's reactivity, providing a handle for various cross-coupling reactions, while the ketone and nitrile moieties offer sites for nucleophilic addition and other transformations.[1] It is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 51765-77-6[1][2]
Molecular Formula C₁₀H₈BrNO[1]
Molecular Weight 238.08 g/mol [1]
Appearance Beige Crystals / Solid[1][3]
SMILES C1=CC(=CC=C1C(=O)CCC#N)Br[2]
InChI Key UYGZSAQXYMVSOE-UHFFFAOYSA-N[2][3]

Structural Elucidation: A Spectroscopic Profile

Confirming the identity and purity of this compound is paramount. While specific experimental spectra are not always published in detail, a robust profile can be predicted based on its functional groups. The following sections describe the expected spectroscopic data and provide standardized protocols for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.

Predicted ¹H NMR Data (in CDCl₃, relative to TMS at 0 ppm):

  • Aromatic Protons (Ar-H): Two sets of doublets are expected in the ~7.6-7.8 ppm and ~7.8-8.0 ppm range. These signals correspond to the protons on the 1,4-disubstituted benzene ring. The characteristic splitting pattern (two doublets, integrating to 2H each) is a hallmark of this substitution.

  • Methylene Protons alpha to Carbonyl (-CH₂-C=O): A triplet is anticipated around ~3.3 ppm. These protons are deshielded by the adjacent electron-withdrawing carbonyl group.

  • Methylene Protons alpha to Nitrile (-CH₂-CN): A triplet is expected around ~2.9 ppm. The deshielding effect of the nitrile group is slightly less pronounced than that of the ketone.

Predicted ¹³C NMR Data (in CDCl₃):

  • Carbonyl Carbon (C=O): A signal in the downfield region, ~196-198 ppm.

  • Aromatic Carbons (Ar-C): Multiple signals between ~128-136 ppm, including the carbon bearing the bromine atom (ipso-carbon), which will be shifted relative to the others.

  • Nitrile Carbon (C≡N): A characteristic signal around ~117-119 ppm.

  • Methylene Carbons (-CH₂-): Two signals are expected, one for the carbon adjacent to the carbonyl (~35 ppm) and one for the carbon adjacent to the nitrile (~15 ppm).

Protocol 1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for chemical shift calibration (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 300 MHz or higher field spectrometer. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands:

  • C≡N Stretch (Nitrile): A sharp, medium-intensity peak around 2250 cm⁻¹ . The presence of this peak is a strong indicator of the nitrile functional group.

  • C=O Stretch (Aryl Ketone): A strong, sharp peak around 1685 cm⁻¹ . Conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone.

  • C-H Stretch (Aromatic): Peaks appearing just above 3000 cm⁻¹ .

  • C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹ .

  • C-Br Stretch: A peak in the fingerprint region, typically between 600-500 cm⁻¹ .

Protocol 2: IR Spectrum Acquisition (ATR Method)

  • Background Scan: Record a background spectrum of the empty, clean attenuated total reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum Data (Electron Impact, EI):

  • Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M+2⁺ peaks) of approximately 1:1 intensity ratio will be observed at m/z 237 and 239. This pattern is a definitive confirmation of a single bromine atom in the molecule.

  • Key Fragments: Expect fragmentation patterns corresponding to the loss of key groups, such as the cleavage of the acyl group (C₆H₄BrCO)⁺ at m/z 183/185 and the loss of the bromine atom.

Synthesis and Reactivity

This compound serves as a crucial intermediate, and understanding its synthesis and reactivity is key to its application.[2]

Representative Synthesis

A common synthetic route to compounds of this class involves the reaction of a substituted acetophenone with acrylonitrile or a related Michael acceptor. A plausible synthesis for this specific molecule is the Friedel-Crafts acylation of bromobenzene with succinic anhydride to form 4-(4-bromophenyl)-4-oxobutanoic acid, followed by conversion of the carboxylic acid to the nitrile. An alternative is the Michael addition of a cyanide source to a 4-bromo-chalcone.[5]

Diagram 1: Representative Synthetic Workflow

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Work-up & Purification A 4-Bromo-chalcone C Reaction Vessel (Solvent: DMSO/Water) A->C B Potassium Cyanide (KCN) B->C D Acidic Work-up C->D Reaction Mixture E Extraction with Organic Solvent D->E F Column Chromatography E->F G 4-(4-Bromophenyl)-4- oxobutanenitrile F->G Purified Product

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Stability

The molecule's reactivity is governed by its three functional groups.

Diagram 2: Key Reactive Sites

Caption: Reactivity map showing the principal sites for chemical transformation.

  • Aryl Bromide: The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a common strategy in drug discovery to build molecular diversity.

  • Ketone: The electrophilic carbonyl carbon is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol, converted to an alkene via the Wittig reaction, or used in aldol-type condensations.

  • Nitrile: The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under acidic or basic conditions. Alternatively, it can be reduced to a primary amine, a common functional group in bioactive molecules.

Stability and Storage: The compound is a combustible solid.[3] For long-term stability, it should be stored in a cool, dry place, with recommended storage temperatures between 0 and 8 °C.[1]

Applications in Research and Development

The utility of this compound stems from its role as a versatile synthetic intermediate.[1]

  • Drug Development: Its structure serves as a scaffold for building more complex molecules that target specific biological pathways. The ability to modify each of the three functional groups independently provides researchers with the flexibility to create libraries of compounds for screening.[2]

  • Synthetic Organic Chemistry: It is a key building block for heterocyclic synthesis, where the ketone and nitrile groups can participate in cyclization reactions to form pyridines, pyrimidines, and other ring systems.[2]

  • Material Science: The compound can be incorporated into polymers or coatings to enhance properties such as thermal stability or durability.[2]

  • Biochemical Research: It can be used to synthesize probes or inhibitors for studying enzyme interactions and metabolic pathways.[2]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

  • Hazard Classification: Classified as Acute Toxicity 4 (Oral), with the hazard statement H302: Harmful if swallowed.[3][6] The GHS pictogram is GHS07 (Exclamation mark).[3][6]

  • Handling Precautions:

    • Use in a well-ventilated area or fume hood.[7]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]

    • Avoid breathing dust.[7]

    • Wash hands thoroughly after handling.[7]

  • First Aid Measures:

    • If Swallowed: Rinse mouth with water and consult a physician.[8]

    • If on Skin: Wash off with soap and plenty of water.[7]

    • If in Eyes: Rinse cautiously with water for several minutes.[7]

References

  • National Institutes of Health. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • PubChem. 2-(4-Bromophenyl)-4-oxobutanenitrile. [Link]

  • PubChem. 4-Oxobutanenitrile. [Link]

Sources

An In-Depth Technical Guide to 4-(4-Bromophenyl)-4-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(4-Bromophenyl)-4-oxobutanenitrile, a versatile chemical intermediate. With full editorial control, this document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a deep understanding of the compound's synthesis, properties, and applications.

Introduction and Core Compound Identity

This compound, identified by the CAS Number 51765-77-6 , is a bifunctional molecule of significant interest in synthetic organic chemistry.[1] Its structure incorporates a brominated aromatic ring, a ketone, and a nitrile group, making it a valuable precursor for a range of more complex molecules, particularly in the realm of medicinal chemistry and materials science. The presence of these distinct functional groups allows for selective chemical modifications, providing multiple avenues for molecular elaboration.

Table 1: Core Compound Identifiers

IdentifierValue
CAS Number 51765-77-6[1]
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
IUPAC Name This compound[1]
SMILES C1=CC(=CC=C1C(=O)CCC#N)Br[1]
InChI Key UYGZSAQXYMVSOE-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Rationale

The most logical and well-established synthetic route to this compound is a two-step process. This pathway is designed for efficiency and control, beginning with a classic Friedel-Crafts acylation, followed by the conversion of a carboxylic acid intermediate to the final nitrile product.

Step 1: Friedel-Crafts Acylation of Bromobenzene with Succinic Anhydride

The initial step involves the electrophilic aromatic substitution of bromobenzene with succinic anhydride. This reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

Mechanism Rationale: The aluminum chloride coordinates with one of the carbonyl oxygens of succinic anhydride, rendering the other carbonyl carbon highly electrophilic. This acylium ion equivalent is then attacked by the electron-rich bromobenzene ring. Due to the ortho-, para-directing effect of the bromine atom and steric hindrance at the ortho position, the acylation predominantly occurs at the para position, leading to the formation of 4-(4-bromophenyl)-4-oxobutanoic acid.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution Succinic_Anhydride Succinic Anhydride Acylium_Ion Electrophilic Acylium Ion Intermediate Succinic_Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma_Complex Sigma Complex (Resonance Stabilized) Acylium_Ion->Sigma_Complex + Bromobenzene Bromobenzene Bromobenzene Product_Acid 4-(4-Bromophenyl)-4-oxobutanoic acid Sigma_Complex->Product_Acid Deprotonation

Caption: Friedel-Crafts Acylation Workflow.

Step 2: Conversion of 4-(4-Bromophenyl)-4-oxobutanoic Acid to this compound

The carboxylic acid intermediate is then converted to the target nitrile. A common and effective method involves a two-stage, one-pot procedure: formation of the primary amide followed by dehydration.

Mechanism Rationale: The carboxylic acid is first activated, for example, by conversion to its acid chloride using thionyl chloride (SOCl₂). This highly reactive intermediate readily reacts with ammonia (or ammonium hydroxide) to form the stable primary amide, 4-(4-bromophenyl)-4-oxobutanamide. Subsequent dehydration of this amide, using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), removes a molecule of water to yield the final nitrile product.

G Carboxylic_Acid 4-(4-Bromophenyl)-4-oxobutanoic acid Amide 4-(4-Bromophenyl)-4-oxobutanamide Carboxylic_Acid->Amide 1. SOCl₂ 2. NH₄OH Nitrile This compound Amide->Nitrile Dehydration (e.g., P₂O₅)

Caption: Conversion of Carboxylic Acid to Nitrile.

Experimental Protocols

The following protocols are based on well-established chemical transformations and are designed to be self-validating through the characterization of the intermediates and the final product.

Protocol 1: Synthesis of 4-(4-Bromophenyl)-4-oxobutanoic Acid
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (2.2 equivalents) in a suitable anhydrous solvent like dichloromethane or carbon disulfide under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the suspension in an ice bath. Add bromobenzene (1.0 equivalent) to the stirred suspension.

  • Acylation: To this mixture, add succinic anhydride (1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly. After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, then gently reflux for 2-3 hours to ensure complete reaction.

  • Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complexes.

  • Isolation: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield 4-(4-bromophenyl)-4-oxobutanoic acid as a solid.

Protocol 2: Synthesis of this compound
  • Amide Formation: In a fume hood, reflux a solution of 4-(4-bromophenyl)-4-oxobutanoic acid (1.0 equivalent) in a suitable solvent like toluene with thionyl chloride (1.5 equivalents) for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride. In a separate flask, cool a solution of concentrated ammonium hydroxide in an ice bath. Carefully add the crude acid chloride dropwise to the stirred ammonium hydroxide solution. Stir for 1-2 hours while allowing the mixture to warm to room temperature.

  • Isolation of Amide: Collect the precipitated 4-(4-bromophenyl)-4-oxobutanamide by filtration, wash with cold water, and dry thoroughly.

  • Dehydration to Nitrile: In a dry flask, combine the dried amide with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) in an appropriate solvent. Heat the mixture under reflux until the reaction is complete (monitor by TLC).

  • Work-up and Purification: After cooling, carefully quench the reaction mixture with ice water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude nitrile can be purified by column chromatography or recrystallization.

Physicochemical and Spectroscopic Data

The identity and purity of this compound must be confirmed through rigorous analysis.

Table 2: Physicochemical Properties

PropertyValue
Appearance Expected to be a solid, likely beige or off-white crystals.
Melting Point Not consistently reported in the literature; requires experimental determination.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water.

Spectroscopic Characterization (Predicted and Representative Data):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the aromatic region, integrating to 2H each), and two triplets in the aliphatic region corresponding to the two methylene groups (-CH₂-CH₂-CN), each integrating to 2H.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon (~195-200 ppm), the nitrile carbon (~118-120 ppm), the carbons of the bromophenyl ring, and the two aliphatic carbons.

  • IR Spectroscopy: Key vibrational bands are expected for the carbonyl (C=O) stretch (around 1680-1700 cm⁻¹), the nitrile (C≡N) stretch (around 2240-2260 cm⁻¹), and C-H stretches of the aromatic and aliphatic portions.

Note: While vendor websites list the compound, publicly available, peer-reviewed experimental spectroscopic data is scarce. Researchers should perform their own full characterization to confirm the structure.

Applications in Research and Development

The unique trifunctional nature of this compound makes it a highly valuable intermediate in several areas of chemical research.

Precursor for Pharmaceutical Scaffolds

This compound serves as a key building block for the synthesis of various heterocyclic and carbocyclic structures. The ketone and nitrile functionalities are particularly useful for constructing more complex molecular architectures.

Potential Intermediate for GABA Analogs

Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the central nervous system. Analogs of GABA, such as phenibut and baclofen , are clinically significant drugs used to treat anxiety, spasticity, and other neurological conditions.[2] The carbon skeleton of this compound is structurally related to these GABA analogs.

While direct, published synthetic routes for phenibut or baclofen starting from this compound are not prominently documented, its structure suggests a high potential for such conversions. For instance, reduction of the ketone and nitrile groups, followed by appropriate chemical modifications, could lead to the core structure of these GABA analogs. This makes this compound a compound of high interest for process development and the discovery of novel GABAergic agents.

Safety and Handling

Hazard Statements: Based on available data, this compound is classified as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed.[1]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental ingestion, seek immediate medical attention.

Conclusion

This compound is a strategically important chemical intermediate with a well-defined and accessible synthetic pathway. Its versatile functional groups offer multiple handles for further chemical transformations, making it a valuable tool for researchers in organic synthesis and drug discovery. The protocols and data presented in this guide provide a solid foundation for the synthesis, characterization, and application of this compound, empowering scientists to leverage its full potential in their research endeavors.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13496887, this compound. Retrieved from [Link]

  • World Health Organization. (2021). Pre-Review Report: PHENIBUT. Retrieved from [Link]

  • Brieflands. (2010). Synthesis of Baclofen; an Alternative Approach. Retrieved from [Link]

Sources

4-(4-Bromophenyl)-4-oxobutanenitrile molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4-Bromophenyl)-4-oxobutanenitrile: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional chemical compound of significant interest to the scientific community, particularly those in synthetic organic chemistry, drug development, and materials science. Structurally, it is characterized by a 4-bromophenyl ketone appended to a butanenitrile backbone. This unique arrangement of functional groups—a halogenated aromatic ring, a ketone, and a nitrile—renders it a highly versatile and valuable intermediate for the synthesis of more complex molecular architectures.

The bromophenyl moiety serves as a crucial handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The ketone offers a site for nucleophilic addition, reduction, or condensation reactions, while the nitrile group is a well-established pharmacophore and a precursor to other functional groups like amines and carboxylic acids.[1] This guide provides a comprehensive overview of its chemical properties, a detailed examination of a robust synthetic pathway with mechanistic insights, its applications in research, and essential safety protocols for its handling and storage.

Part 1: Physicochemical and Spectroscopic Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development. It is important to note that while several commercial suppliers list the molecular weight of this compound as 212.06 g/mol , this corresponds to an incorrect empirical formula.[2] Based on its confirmed structure (NC-CH2-CH2-C(=O)-(C6H4Br)), the correct molecular formula is C10H8BrNO, yielding a molecular weight of approximately 238.08 g/mol . Researchers should use the correct molecular weight for all stoichiometric calculations.

Table 1: Core Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 51765-77-6[3]
Molecular Formula C10H8BrNOVerified
Molecular Weight 238.08 g/mol Verified
Appearance Solid[2]
SMILES O=C(C1=CC=C(Br)C=C1)CCC#N[2]
InChI Key UYGZSAQXYMVSOE-UHFFFAOYSA-N[2][3]
Spectroscopic Profile

While specific analytical data is not always provided by suppliers, the spectroscopic characteristics can be reliably predicted from its structure:

  • Infrared (IR) Spectroscopy: Expected to show strong, characteristic absorption bands for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹, the ketone (C=O) stretch at approximately 1685 cm⁻¹, and C-Br stretching in the 500-600 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The spectrum should reveal two distinct triplets in the aliphatic region (approx. 2.8-3.4 ppm) corresponding to the two methylene (-CH₂-) groups of the butane chain. The aromatic region should show a pair of doublets, characteristic of a 1,4-disubstituted benzene ring.

    • ¹³C-NMR: Key signals would include the nitrile carbon (approx. 119 ppm), the carbonyl carbon (approx. 197 ppm), and four distinct signals for the aromatic carbons.

Part 2: Synthesis and Mechanistic Insights

The most direct and industrially scalable synthesis of this compound involves a two-step process commencing with a Friedel-Crafts acylation, followed by functional group transformation to install the nitrile. This approach is reliable and utilizes readily available starting materials.

Experimental Protocol: A Two-Step Synthesis

Step 1: Friedel-Crafts Acylation to form 4-(4-bromophenyl)-4-oxobutanoic acid

  • To a stirred, cooled (0-5 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add succinic anhydride (1.0 equivalent) portion-wise.

  • Once the succinic anhydride has complexed with the Lewis acid, add bromobenzene (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, the reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The resulting solid precipitate, 4-(4-bromophenyl)-4-oxobutanoic acid, is collected by filtration, washed with cold water and a non-polar solvent (e.g., hexane), and dried under vacuum.

Causality: The Friedel-Crafts acylation is a classic and efficient method for forming carbon-carbon bonds with aromatic rings. AlCl₃ acts as a powerful Lewis acid, activating the succinic anhydride electrophile for attack by the electron-rich bromobenzene ring. The acylation occurs preferentially at the para position due to the ortho,para-directing nature of the bromine atom and steric hindrance at the ortho positions.

Step 2: Conversion to this compound

  • The crude 4-(4-bromophenyl)-4-oxobutanoic acid (1.0 equivalent) is converted to its corresponding primary amide. A common method is to first form the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with aqueous ammonia.

  • The resulting amide is then dehydrated to the nitrile. Mix the crude amide with a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA).

  • Heat the mixture gently under anhydrous conditions until the reaction is complete (monitored by IR spectroscopy, watching for the disappearance of the amide C=O and appearance of the C≡N stretch).

  • The reaction mixture is then worked up by careful addition to ice-water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the final product, which can be further purified by recrystallization or column chromatography.

Causality: This two-part conversion is a standard textbook transformation. Converting the carboxylic acid to a more reactive species like an acid chloride facilitates the formation of the primary amide. The subsequent dehydration step is a classic method for nitrile synthesis from primary amides.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Nitrile Formation Bromobenzene Bromobenzene Reaction1 SuccinicAnhydride Succinic Anhydride AlCl3 AlCl₃ (Catalyst) AlCl3->Reaction1 IntermediateAcid 4-(4-bromophenyl)-4-oxobutanoic acid AmideFormation 1. SOCl₂ 2. NH₄OH IntermediateAcid->AmideFormation Reaction1->IntermediateAcid DCM, 0°C to RT Dehydration Dehydrating Agent (e.g., P₂O₅) AmideFormation->Dehydration FinalProduct This compound Dehydration->FinalProduct

Caption: Two-step synthesis of the target compound via Friedel-Crafts acylation.

Part 3: Applications in Research and Development

The utility of this compound stems from its identity as a versatile chemical building block.[3][4] It serves as a foundational scaffold for constructing a wide range of molecules with potential biological activity or unique material properties.

Keystone Intermediate in Drug Discovery

This compound is particularly valuable in medicinal chemistry for generating libraries of novel compounds for screening.[4]

  • Cross-Coupling Reactions: The aryl bromide is a prime substrate for Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the systematic and efficient introduction of aryl, heteroaryl, alkyl, alkyne, and amine groups at the para-position, which is a common strategy for exploring structure-activity relationships (SAR).

  • Nitrile Group as a Pharmacophore: The nitrile group is present in numerous approved drugs.[1] It can act as a hydrogen bond acceptor, a bioisosteric replacement for a carbonyl group or a halogen, or it can be positioned to interact with key residues in an enzyme's active site.[1]

  • Carbonyl and Methylene Modifications: The ketone can be readily reduced to a secondary alcohol, which can alter solubility and hydrogen bonding potential. The adjacent methylene group can be functionalized, or the entire keto-nitrile chain can be used to form heterocyclic rings like pyridines or pyrimidines.

Diagram of Synthetic Diversification

Caption: Potential diversification pathways from the core scaffold.

Other Applications
  • Materials Science: The compound can be incorporated into polymers or coatings to enhance properties like thermal stability or refractive index due to its aromatic and polar nature.[3][4]

  • Biochemical Research: It can be used as a starting point to synthesize specific enzyme inhibitors or molecular probes to investigate biological pathways.[3][4]

Part 4: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as acutely toxic if swallowed and can cause skin and eye irritation.[2][5]

Table 2: GHS Hazard Information

CategoryInformationSource(s)
Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statements H302: Harmful if swallowed. Causes skin and eye irritation.[2][5]
Storage Class 11: Combustible Solids[2]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][6]

  • Eye Protection: Wear chemical safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[6][7]

  • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile) inspected prior to use. Wear a lab coat and appropriate protective clothing.[6][7]

  • Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[5][7]

First Aid Measures
  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[5][6]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.[5][8]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present. If eye irritation persists, seek medical attention.[5][8]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][6]

Storage

Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture contamination and degradation.[5][6]

Conclusion

This compound is a chemical intermediate of considerable strategic value. Its well-defined structure, featuring three distinct and reactive functional groups, provides a robust platform for synthetic diversification. From its role as a core scaffold in the development of new pharmaceutical agents to its potential applications in materials science, this compound offers a wealth of opportunities for the research scientist. A thorough understanding of its properties, synthetic routes, and safety requirements, as detailed in this guide, is paramount to unlocking its full potential in the laboratory.

References

  • Title: Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: SAFETY DATA SHEET Source: Angene Chemical URL: [Link]

  • Title: Safety Data Sheet - Angene Chemical Source: Angene Chemical URL: [Link]

  • Title: A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile - MDPI Source: MDPI URL: [Link]

  • Title: 4-Oxobutanenitrile | C4H5NO | CID 77049 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents Source: Google Patents URL
  • Title: An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate - Quick Company Source: Quick Company URL: [Link]

  • Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC Source: National Institutes of Health (NIH) URL: [Link]

Sources

4-(4-Bromophenyl)-4-oxobutanenitrile structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 4-(4-Bromophenyl)-4-oxobutanenitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. It is designed for researchers, scientists, and drug development professionals who require a robust and validated methodology for confirming the chemical structure of synthetic intermediates and novel compounds. By integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, and culminating with the gold-standard of X-ray crystallography, this guide explains not only the "how" but the fundamental "why" behind each analytical step. The protocols described herein are designed to be self-validating, ensuring the highest degree of confidence in the final structural assignment.

Introduction and Foundational Analysis

This compound is a versatile chemical intermediate frequently used in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure contains several key features—an aromatic ring, a ketone, a nitrile group, and a halogen atom—that make it an excellent case study for structure elucidation. Accurate and unambiguous confirmation of its structure is paramount for ensuring the integrity of subsequent synthetic steps and the safety and efficacy of final products.

The logical first step in any structure elucidation is to determine the molecular formula and the degree of unsaturation.

  • Molecular Formula: C₁₀H₈BrNO[2]

  • Molecular Weight: 238.08 g/mol (for average isotopic abundance)[3]

  • Monoisotopic Mass: 236.97893 Da[3]

The degree of unsaturation (DoU) is calculated as follows: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 10 + 1 - (8/2) - (1/2) + (1/2) = 7

A DoU of 7 suggests a combination of rings and pi bonds. In this case, it is accounted for by the benzene ring (4 degrees), the carbonyl group (1 degree), and the nitrile group (2 degrees).

Overall Workflow for Structure Elucidation

The following workflow provides a systematic approach to confirming the structure, where each step provides complementary information.

G cluster_0 Initial Analysis cluster_2 Definitive Structure cluster_3 Confirmation mol_formula Molecular Formula & DoU ms Mass Spectrometry (MS) [Molecular Weight & Halogen Presence] mol_formula->ms ir Infrared (IR) Spectroscopy [Functional Groups: C=O, C≡N] final Final Structure Confirmed ms->final Convergent Data nmr NMR Spectroscopy [¹H & ¹³C Connectivity] xray X-Ray Crystallography [3D Atomic Arrangement] xray->final

Caption: A logical workflow for the comprehensive structure elucidation of an organic compound.

Mass Spectrometry (MS): Molecular Weight and Isotopic Signature

Mass spectrometry is the first line of analysis to confirm the molecular weight and elemental composition, particularly the presence of bromine.

Causality and Expected Data

The presence of bromine is unequivocally confirmed by its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively).[4] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by 2 m/z units, with a relative intensity ratio of approximately 1:1.[4] This signature is a powerful diagnostic tool.

Electron Ionization (EI) is a common technique that provides reproducible fragmentation patterns useful for structural confirmation.[5] The primary fragmentation pathway for ketones is α-cleavage, which involves the breaking of a bond adjacent to the carbonyl group.[6]

G cluster_0 Molecular Ion Cluster (M⁺˙) parent [C₁₀H₈⁷⁹BrNO]⁺˙ m/z = 237 frag1 [Br-C₆H₄-CO]⁺ m/z = 183/185 parent->frag1 α-cleavage frag2 [C₃H₄N]⁺˙ m/z = 54 parent->frag2 α-cleavage parent_iso [C₁₀H₈⁸¹BrNO]⁺˙ m/z = 239

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Summary of Expected MS Data
FeatureExpected m/zRationale & Reference
Molecular Ion [M]⁺237Corresponds to the molecule containing the ⁷⁹Br isotope.
Isotopic Ion [M+2]⁺239Corresponds to the molecule containing the ⁸¹Br isotope. The ~1:1 intensity ratio with the M⁺ peak is characteristic of a single bromine atom.[4]
Acylium Ion Fragment183 / 185Results from α-cleavage with loss of the •CH₂CH₂CN radical. This fragment retains the bromine atom and thus also shows a 1:1 isotopic pattern.[6][7]
Acylium Ion Fragment155 / 157Results from further loss of CO from the 183/185 fragment.
Bromophenyl Fragment76Corresponds to the C₆H₄ fragment after multiple cleavages.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule based on their vibrational frequencies.

Causality and Expected Data

The structure contains two highly diagnostic functional groups: a nitrile (C≡N) and an aromatic ketone (C=O).

  • Nitrile (C≡N): The carbon-nitrogen triple bond gives rise to a strong, sharp absorption peak in a relatively clean region of the spectrum, making it easy to identify.[8][9] Its position is typically between 2260-2200 cm⁻¹.[8]

  • Aromatic Ketone (C=O): The carbonyl stretch of a ketone is one of the strongest absorptions in an IR spectrum. When conjugated with an aromatic ring, as in this case, the absorption frequency is lowered compared to a simple aliphatic ketone and typically appears below 1700 cm⁻¹.[7]

Summary of Expected IR Absorptions
Wavenumber (cm⁻¹)Functional GroupVibration TypeCharacteristics & Reference
~3100-3000Aromatic C-HStretchMultiple weak to medium peaks characteristic of sp² C-H bonds.
~2900-2850Aliphatic C-HStretchWeak peaks from the two methylene (-CH₂-) groups.
~2250-2230Nitrile (C≡N)StretchStrong, sharp, and highly diagnostic peak.[9][10]
~1685Aromatic Ketone (C=O)StretchVery strong and sharp peak. The position is lowered due to conjugation with the benzene ring.[7]
~1600, ~1485Aromatic C=CStretchTwo to three medium to strong peaks.
~825Aromatic C-HBending (out-of-plane)Strong peak indicative of 1,4-disubstitution (para) on a benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Connectivity Mapping

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous mapping of atomic connectivity.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons.

Causality and Expected Data:

  • Aromatic Protons: The 1,4-disubstituted benzene ring will produce a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing carbonyl group (Hₐ) will be deshielded and appear further downfield than the protons ortho to the bromine atom (Hₑ).

  • Aliphatic Protons: The two methylene groups (-CH₂-CH₂-) are adjacent to different functional groups (carbonyl and nitrile). The protons alpha to the carbonyl group (Hₙ) will be significantly deshielded. They will be split into a triplet by the adjacent Hₒ protons. The Hₒ protons will also appear as a triplet, split by the Hₙ protons.

Summary of Expected ¹H NMR Data (in CDCl₃)
LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Rationale
Hₐ~7.90Doublet2HAromatic protons ortho to the C=O group, deshielded.
Hₑ~7.70Doublet2HAromatic protons ortho to the Br atom.
Hₙ~3.30Triplet2HMethylene protons (α to C=O), deshielded by the ketone.[7][11]
Hₒ~2.85Triplet2HMethylene protons (β to C=O), less deshielded.
¹³C NMR Spectroscopy

The carbon NMR spectrum shows all unique carbon atoms in the molecule, providing complementary information to the ¹H NMR.

Causality and Expected Data:

  • Carbonyl Carbon: Ketone carbonyl carbons are highly deshielded and appear significantly downfield, typically >190 ppm.[6][7]

  • Nitrile Carbon: The nitrile carbon has a characteristic chemical shift in the 115-125 ppm range.[8]

  • Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to symmetry: two for the protonated carbons and two for the substituted (quaternary) carbons.

  • Aliphatic Carbons: Two signals for the two methylene carbons.

Summary of Expected ¹³C NMR Data (in CDCl₃)
Chemical Shift (δ, ppm)Assignment & Rationale
~196C=O (Ketone Carbonyl). Highly deshielded.[7]
~135Aromatic C-Br (Quaternary).
~132Aromatic C-H (ortho to Br).
~130Aromatic C-H (ortho to C=O).
~129Aromatic C-C=O (Quaternary).
~118C≡N (Nitrile Carbon).[8]
~35-CH₂-C=O (α-carbon). Deshielded by the carbonyl group.
~18-CH₂-CN (β-carbon).

X-Ray Crystallography: The Definitive Structure

While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[12] It determines the precise three-dimensional arrangement of atoms in space, confirming connectivity, bond lengths, bond angles, and stereochemistry.[13][14]

Causality and Rationale: The technique relies on the diffraction of X-rays by the ordered lattice of a single crystal.[15] The resulting diffraction pattern is mathematically decoded to generate an electron density map, from which the positions of all non-hydrogen atoms can be precisely determined.[16] This method provides the highest possible level of structural validation and is considered the gold standard in chemical analysis.[12]

Experimental Protocols

Protocol 1: Mass Spectrometry (Electron Ionization)
  • Sample Preparation: Dissolve ~0.1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Instrument Setup: Use a mass spectrometer equipped with an electron ionization (EI) source. Set the ionization energy to 70 eV.

  • Data Acquisition: Introduce the sample via a direct insertion probe or GC inlet. Acquire data over a mass range of m/z 50-400.

  • Analysis: Identify the molecular ion cluster ([M]⁺ and [M+2]⁺) and confirm the ~1:1 intensity ratio. Analyze the fragmentation pattern to identify characteristic fragments like the acylium ion.

Protocol 2: Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Setup: Perform a background scan on a clean, dry ATR crystal (e.g., diamond or zinc selenide).

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Analysis: Process the spectrum (e.g., baseline correction). Identify and label the characteristic absorption bands for the C≡N, C=O, aromatic C=C, and C-H bonds.

Protocol 3: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the instrument on the deuterium signal from the solvent and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. This is a longer experiment and may require several hundred to several thousand scans.

  • Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling patterns. Assign all peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Conclusion

The structural elucidation of this compound is a systematic process where each analytical technique provides a unique and essential piece of the puzzle. Mass spectrometry confirms the molecular weight and the presence of bromine. Infrared spectroscopy identifies the key nitrile and aromatic ketone functional groups. Finally, ¹H and ¹³C NMR spectroscopy piece together the molecular skeleton, confirming the precise connectivity of the atoms. The convergence of data from these orthogonal techniques provides an exceptionally high degree of confidence in the assigned structure, which can be absolutely confirmed by X-ray crystallography if required. This rigorous, evidence-based approach is fundamental to modern chemical research and development.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13496887, this compound. [Link][2]

  • Fiveable. Spectroscopy of Carboxylic Acids and Nitriles. [Link][8]

  • Oregon State University. Spectroscopy of Aldehydes and Ketones. [Link][7]

  • Fiveable. Spectroscopy of Aldehydes and Ketones. [Link][6]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • University of Calgary. Infrared Spectroscopy (IR). [Link]

  • Fiveable. X-ray crystallography principles and applications. [Link][15]

  • Chemistry LibreTexts. 19.14 Spectroscopy of Aldehydes and Ketones. [Link][11]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link][9]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link][4]

  • National Institutes of Health (NIH). X-Ray Crystallography of Chemical Compounds. [Link][16]

  • Bionity. X-ray crystallography. [Link][13]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link][10]

  • Madurai Kamaraj University. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. [Link][12]

  • Wikipedia. X-ray crystallography. [Link][14]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 150253124, 2-(4-Bromophenyl)-4-oxobutanenitrile. [Link][3]

Sources

4-(4-Bromophenyl)-4-oxobutanenitrile IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-Bromophenyl)-4-oxobutanenitrile for Advanced Research

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate with significant applications in synthetic organic chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and modern analytical techniques for its characterization. Furthermore, it explores the compound's role as a pivotal building block in the development of novel therapeutics and advanced materials, offering field-proven insights for researchers, chemists, and professionals in pharmaceutical development.

Introduction

This compound is a bifunctional molecule incorporating a ketone, a nitrile, and a brominated aromatic ring. This unique combination of functional groups makes it a highly valuable precursor in multi-step organic syntheses. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the ketone and nitrile moieties can be independently or concertedly transformed into a variety of other functional groups and heterocyclic systems. Its utility is particularly pronounced in medicinal chemistry, where it serves as a scaffold for creating complex molecular architectures designed to interact with specific biological targets.[1][2] This guide aims to consolidate the available technical information on this compound, providing a reliable resource for its synthesis, characterization, and application.

Chemical Identity and Physicochemical Properties

Correctly identifying a compound is the foundation of any scientific investigation. The standardized nomenclature and key identifiers for this compound are crucial for accurate database searching and regulatory compliance.

  • IUPAC Name : this compound[1]

  • Synonyms : No common synonyms are widely used.

  • CAS Number : 51765-77-6[1]

  • Molecular Formula : C₁₀H₈BrNO

  • InChI Key : UYGZSAQXYMVSOE-UHFFFAOYSA-N[1]

The physical and chemical properties of a compound dictate its handling, storage, and reactivity. The data presented below has been aggregated from various chemical suppliers and databases.

PropertyValueSource
Molecular Weight 238.08 g/mol PubChem[3]
Appearance SolidSigma-Aldrich
SMILES C1=CC(=CC=C1C(=O)CCC#N)BrJ&K Scientific[1]
Hazard Class Acute Toxicity 4 (Oral)Sigma-Aldrich
Hazard Statements H302 (Harmful if swallowed)Sigma-Aldrich

Synthesis and Reaction Mechanisms

The synthesis of this compound can be achieved through several established synthetic routes. A common and reliable method involves the cyanoethylation of a brominated aromatic ketone precursor. This section outlines a representative protocol based on the Michael addition of a cyanide source to an α,β-unsaturated ketone (a chalcone derivative), a method well-documented for analogous structures.[4]

Proposed Synthesis Workflow: Michael Addition Route

The rationale for this approach lies in its efficiency and the ready availability of starting materials. The reaction proceeds via the conjugate addition of a nucleophilic cyanide ion to an electrophilic α,β-unsaturated system.

SynthesisWorkflow cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Michael Addition (Cyanoethylation) cluster_2 Step 3: Work-up & Purification Start 4-Bromoacetophenone + Benzaldehyde Chalcone 4-Bromo-2'-aminochalcone (or similar chalcone) Start->Chalcone Base (e.g., NaOH) Ethanol/Water Product This compound Chalcone->Product Stirring, 50 °C KCN Potassium Cyanide (KCN) in Water KCN->Product Solvent DMSO / Acetic Acid Solvent->Product Workup Aqueous Work-up (Quenching, Extraction) Product->Workup Purification Column Chromatography (Silica Gel) Workup->Purification

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative example based on similar transformations and should be adapted and optimized under appropriate laboratory safety protocols.

  • Preparation of the Chalcone Intermediate:

    • To a stirred solution of 4-bromoacetophenone (1.0 eq) and a suitable aldehyde (e.g., formaldehyde or its equivalent, 1.1 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.

    • Stir the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.

    • Filter the solid, wash with water, and dry under vacuum.

  • Cyanoethylation Reaction:

    • In a round-bottom flask, dissolve the synthesized chalcone (1.0 eq) in a suitable solvent such as Dimethyl Sulfoxide (DMSO), as described for a similar synthesis.[4]

    • Add a catalytic amount of acetic acid (0.1 eq).

    • To this vigorously stirred mixture, add a solution of potassium cyanide (KCN) (2.0 eq) in a minimal amount of water dropwise. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Heat the reaction mixture to 50 °C and stir for 1-2 hours, monitoring by TLC.[4]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic methods are standard for the characterization of this compound. The expected data are predicted based on the known effects of its constituent functional groups.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Predicted)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Protons~7.6-7.8Doublet2HProtons ortho to C=O
Aromatic Protons~7.5-7.7Doublet2HProtons ortho to Br
Methylene Protons~3.2-3.4Triplet2H-CO-CH₂ -CH₂-CN
Methylene Protons~2.8-3.0Triplet2H-CO-CH₂-CH₂ -CN
¹³C NMR (Predicted)Chemical Shift (δ, ppm)Assignment
Carbonyl Carbon~195-198C =O
Aromatic Carbons~128-135Aromatic C -H, C -Br, C -CO
Nitrile Carbon~117-120-C ≡N
Methylene Carbon~30-35-C O-CH₂-
Methylene Carbon~15-20-C H₂-CN
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[5]

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
Nitrile (C≡N) stretch~2240 - 2260Medium
Carbonyl (C=O) stretch~1680 - 1700Strong
Aromatic C=C stretch~1580 - 1600Medium
C-H stretch (sp²)~3000 - 3100Medium
C-H stretch (sp³)~2850 - 2960Medium
Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can reveal structural information through fragmentation patterns. The electron impact (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Applications in Research and Development

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in its ability to be elaborated into more complex molecules.[1][2]

Drug Discovery and Medicinal Chemistry

The compound serves as a key building block for synthesizing a wide range of heterocyclic compounds and other pharmacologically active agents.[2] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ketone can participate in condensation reactions to form pyrimidines, pyridazines, or other ring systems. The bromophenyl moiety is an ideal substrate for Suzuki, Heck, and Sonogashira cross-coupling reactions, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a drug candidate. For example, similar bromophenyl-containing structures are precursors in the synthesis of potent receptor antagonists.[7]

Applications cluster_mods Chemical Modifications cluster_outcomes Resulting Scaffolds & Applications Core This compound Nitrile_Mod Nitrile Hydrolysis/Reduction (-> Acid/Amine) Core->Nitrile_Mod Ketone_Mod Ketone Condensation (-> Heterocycles) Core->Ketone_Mod Aryl_Mod Aryl Bromide Cross-Coupling (e.g., Suzuki, Sonogashira) Core->Aryl_Mod Pharma Novel Pharmaceutical Agents (e.g., Kinase Inhibitors, GPCR Ligands) Nitrile_Mod->Pharma Ketone_Mod->Pharma Aryl_Mod->Pharma Materials Advanced Polymers & Coatings Aryl_Mod->Materials Agro Agrochemicals Pharma->Agro

Caption: Versatility of this compound in synthetic applications.

Material Science

Beyond pharmaceuticals, this compound can be used in the synthesis of specialized polymers and functional materials.[1][2] The polar nitrile and ketone groups can influence polymer properties, while the bromophenyl group can be used to graft the molecule onto surfaces or incorporate it into larger polymeric structures with enhanced thermal stability or specific electronic properties.

Conclusion

This compound is a chemical intermediate of significant strategic importance. Its well-defined structure and the orthogonal reactivity of its functional groups provide chemists with a powerful tool for the synthesis of complex molecular targets. This guide has provided a consolidated resource covering its identity, properties, a reliable synthetic approach, characterization data, and key applications. As the demand for novel pharmaceuticals and advanced materials continues to grow, the utility of such versatile building blocks in accelerating research and development pipelines is indisputable.

References

  • Vasilyev, A. V., et al. (2021). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Molecules, 26(11), 3321. Available at: [Link]

  • PubChem. 2-(4-Bromophenyl)-4-oxobutanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. 4-Oxobutanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Fleming, F. A., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available at: [Link]

  • University of Calgary. Chapter 13: Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Tutor. (2015). Organic Chemistry NMR Structure Elucidation 4-Bromobutanenitrile. YouTube. Retrieved from [Link]

  • Google Patents. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • Chemistry Stack Exchange. 3-methyl-4-oxobutanenitrile or 3-formylbutanenitrile?. Retrieved from [Link]

  • Reich, H. J. Organic Chemistry Data - NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Available at: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 4-(4-Bromophenyl)-4-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physical properties of chemical intermediates is paramount for their effective application in synthesis and process development. 4-(4-Bromophenyl)-4-oxobutanenitrile is a versatile β-ketonitrile that serves as a valuable building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of multiple reactive functional groups: a ketone, a nitrile, and a brominated aromatic ring, which can be further functionalized through cross-coupling reactions.

Molecular and Structural Information

A precise understanding of the molecular identity is the foundation of all physicochemical characterization. The structural and molecular details of this compound are summarized below.

PropertyValueSource(s)
Chemical Name This compound[1]
Synonym(s) 3-(4-Bromobenzoyl)propanenitrileN/A
CAS Number 51765-77-6[1]
Molecular Formula C₁₀H₈BrNO[2]
Molecular Weight 238.08 g/mol N/A
Physical Form Solid (reported as beige crystals)N/A
Chemical Structure N/A

Note: Some commercial suppliers incorrectly list the empirical formula as C₉H₈BrO and a molecular weight of approximately 212.06 g/mol .[3][4] The correct molecular formula, based on the compound's structure, is C₁₀H₈BrNO.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational predictions can offer valuable initial estimates for certain properties. These predictions are useful for planning experiments, such as selecting appropriate solvent systems. The following data is derived from computational models.

PropertyPredicted ValueSource
XlogP 1.9[2]
Monoisotopic Mass 236.97893 Da[2]

Expert Insight: The XlogP value of 1.9 suggests that this compound has moderate lipophilicity. This provides a rationale for anticipating good solubility in moderately polar to nonpolar organic solvents, and low solubility in water.

Experimental Determination of Physical Properties

The following sections provide detailed protocols for the experimental determination of the key physical properties of this compound.

Melting Point

The melting point is a critical indicator of a solid compound's purity. A sharp melting range (typically 0.5-1.5 °C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.

  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder. If necessary, gently crush the crystals using a mortar and pestle.

    • Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube, to a height of 2-3 mm.

    • Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping the tube through a long glass tube.

  • Measurement:

    • Place the packed capillary tube into the heating block of a melting point apparatus.

    • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point. If the expected melting point is unknown, a preliminary rapid determination is advised.

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Continue heating at the slow rate and record the temperature at which the last solid crystal melts (T₂).

    • The melting range is reported as T₁ - T₂.

G cluster_prep Sample Preparation cluster_measurement Measurement P1 Crush sample to fine powder P2 Pack 2-3 mm of sample into capillary tube P1->P2 P3 Compact sample at the bottom of the tube P2->P3 M1 Place capillary in melting point apparatus P3->M1 Insert sample M2 Rapid heating to ~15°C below expected m.p. M1->M2 M3 Reduce heating rate to 1-2°C/min M2->M3 M4 Record T1 (first liquid drop) M3->M4 M5 Record T2 (all solid melts) M4->M5 R1 Melting Range M5->R1 Report as T1 - T2

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Profile

Understanding the solubility of this compound in various solvents is crucial for its use in reactions, for purification (recrystallization), and for analytical techniques such as NMR and chromatography.

  • Setup:

    • Arrange a series of labeled test tubes, each containing approximately 20-30 mg of this compound.

    • Prepare a selection of solvents covering a range of polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

  • Procedure:

    • To each test tube, add the selected solvent dropwise (approximately 0.5 mL at a time), vortexing or shaking vigorously after each addition.

    • Observe for complete dissolution. Continue adding solvent up to a total volume of 3 mL.

    • Categorize the solubility as:

      • Soluble: Dissolves completely.

      • Partially soluble: Some, but not all, of the solid dissolves.

      • Insoluble: No apparent dissolution.

G Start Start with 20-30 mg of sample AddSolvent Add solvent in 0.5 mL portions (up to 3 mL) Start->AddSolvent Vortex Vortex/shake vigorously AddSolvent->Vortex Observe Is the solid fully dissolved? Vortex->Observe Soluble Soluble Observe->Soluble Yes Insoluble Insoluble/Partially Soluble Observe->Insoluble No

Caption: A simple workflow for qualitative solubility testing.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the chemical structure.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Anticipated ¹H NMR Spectrum (400 MHz, CDCl₃):

  • Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm). The two protons ortho to the carbonyl group will be deshielded and appear as a doublet, while the two protons ortho to the bromine atom will appear as a second doublet. Each doublet will integrate to 2H.

  • Methylene Protons: Two triplets are expected for the two methylene groups (-CH₂-CH₂-). The methylene group adjacent to the carbonyl group will be more deshielded (likely δ 3.0-3.5 ppm) than the methylene group adjacent to the nitrile group (likely δ 2.5-3.0 ppm). Each triplet will integrate to 2H.

Anticipated ¹³C NMR Spectrum (100 MHz, CDCl₃):

  • Carbonyl Carbon: A signal in the downfield region, characteristic of a ketone (δ ~195-200 ppm).

  • Nitrile Carbon: A signal in the range of δ 115-125 ppm.

  • Aromatic Carbons: Four signals are expected for the aromatic ring. The carbon attached to the bromine (C-Br) will be shifted to ~δ 128 ppm, the carbon attached to the carbonyl group (C-C=O) to ~δ 135 ppm, and the two pairs of equivalent CH carbons will appear in the δ 128-132 ppm range.

  • Methylene Carbons: Two signals for the aliphatic carbons, with the carbon adjacent to the carbonyl being more deshielded.

  • Weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in which the compound is soluble.

  • Gently swirl or sonicate the vial to ensure complete dissolution.

  • If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Anticipated FT-IR Absorption Bands (Solid State, KBr pellet or ATR):

  • Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Medium bands in the 2850-3000 cm⁻¹ region.

  • Nitrile (C≡N) Stretch: A sharp, medium-intensity band around 2250 cm⁻¹. The intensity of this band can sometimes be weak.

  • Carbonyl (C=O) Stretch: A strong, sharp band around 1685 cm⁻¹, characteristic of an aryl ketone.

  • Aromatic C=C Stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region.

  • C-Br Stretch: A band in the fingerprint region, typically below 700 cm⁻¹, which may be difficult to assign definitively.

  • Place a small amount (1-2 mg) of this compound in a small vial.

  • Add a few drops of a volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone) to dissolve the solid.

  • Using a pipette, place a drop of the solution onto the surface of a salt plate (e.g., NaCl or KBr) or the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample.

  • Acquire the spectrum. If the signal is too weak, add another drop of the solution and repeat the evaporation process. If the signal is too strong, clean the plate/crystal and use a more dilute solution.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in various fields of chemical research and development. While comprehensive, experimentally verified physical property data is not widely published, this guide provides the necessary framework and detailed protocols for researchers to confidently characterize this compound. By following the outlined procedures for determining melting point, solubility, and spectroscopic profiles, scientists can generate the reliable data required for successful experimental design, process optimization, and quality control. This proactive approach to data generation ensures the efficient and effective application of this versatile chemical building block.

References

  • PubChemLite. This compound (C10H8BrNO). [Link]

Sources

Introduction: The Role of 4-(4-Bromophenyl)-4-oxobutanenitrile in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-(4-Bromophenyl)-4-oxobutanenitrile

This compound is a versatile chemical intermediate recognized for its utility across multiple scientific domains.[1] Its molecular architecture, featuring a bromophenyl group, a ketone, and a nitrile moiety, makes it a valuable building block in synthetic organic chemistry.[2] This compound serves as a crucial precursor in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its unique chemical properties are particularly leveraged in drug development programs targeting specific biological pathways and in the creation of advanced materials like specialized polymers and coatings.[1][2]

Given its foundational role, a thorough understanding of its physicochemical properties is paramount for its effective application. Solubility, in particular, is a critical parameter that governs reaction kinetics, purification strategies (such as crystallization), and formulation development. This guide provides a comprehensive analysis of the solubility of this compound, offering a theoretical framework for prediction, a detailed protocol for experimental determination, and an exploration of the key factors that influence this essential property.

Physicochemical Profile and Structural Analysis

The solubility behavior of a compound is intrinsically linked to its molecular structure and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 51765-77-6[1]
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol Calculated from atomic weights
Physical Form Solid
SMILES C1=CC(=CC=C1C(=O)CCC#N)Br[1]
InChI Key UYGZSAQXYMVSOE-UHFFFAOYSA-N[1]

The molecule's structure contains distinct regions of varying polarity, which dictates its interaction with different solvents.

cluster_mol This compound A Bromophenyl Group (Nonpolar, Bulky) B Carbonyl Group (Ketone) (Polar, H-bond acceptor) C Aliphatic Chain (-CH2-CH2-) (Nonpolar) D Nitrile Group (-C≡N) (Polar, H-bond acceptor)

Caption: Key functional regions of the this compound molecule.

Theoretical Solubility Prediction: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is a fundamental guideline for predicting solubility.[3][4] It posits that substances with similar polarities are more likely to be soluble in one another. Polar solvents will tend to dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.[4][5]

Based on its structure:

  • Polar Features : The presence of the ketone and nitrile functional groups introduces significant polarity and the capacity to act as hydrogen bond acceptors.

  • Nonpolar Features : The bromophenyl ring and the ethylene bridge are nonpolar.

This duality suggests that this compound will exhibit limited solubility in highly polar protic solvents (like water) and nonpolar aliphatic solvents (like hexane). Its optimal solubility is likely to be found in polar aprotic solvents that can engage in dipole-dipole interactions without the steric hindrance of hydrogen bonding.

G start Select Solvent Class polar_aprotic Polar Aprotic? (e.g., DMSO, DMF, Acetone) start->polar_aprotic Yes polar_protic Polar Protic? (e.g., Water, Ethanol) start->polar_protic Yes nonpolar Nonpolar? (e.g., Hexane, Toluene) start->nonpolar Yes high_sol Prediction: High Solubility polar_aprotic->high_sol Strong dipole interactions mod_sol Prediction: Moderate to Low Solubility polar_protic->mod_sol Polarity mismatch, H-bonding limited low_sol Prediction: Low to Insoluble nonpolar->low_sol Polar groups prevent dissolution

Caption: Logical workflow for predicting solubility based on solvent class.

Experimental Protocol for Solubility Determination

While theoretical predictions are useful, empirical data is essential for accurate and reliable results. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.[5]

Pillar of Trustworthiness: A Self-Validating Protocol

This protocol is designed to be self-validating by incorporating an equilibrium confirmation step. By analyzing samples at successive time points (e.g., 24, 48, and 72 hours), the researcher can confirm that the measured concentration is stable, ensuring that true thermodynamic equilibrium has been reached.

Step-by-Step Methodology
  • Material Preparation :

    • Accurately weigh an excess amount of this compound into a series of vials (e.g., 20 mg per vial). The mass should be sufficient to ensure a saturated solution with visible undissolved solid.

    • Record the exact mass for each vial.

  • Solvent Addition :

    • Add a precise volume of the chosen solvent (e.g., 2.0 mL) to each vial.[6] A list of recommended solvents for screening is provided in Table 2.

  • Equilibration :

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed, vigorous enough to keep the solid suspended.[6]

    • Allow the system to equilibrate for a minimum of 24 hours. For robust data, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Sample Preparation & Separation :

    • After equilibration, stop the agitation and allow the excess solid to settle for at least 30 minutes in the isothermal bath.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter (compatible with the solvent) into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

  • Analysis :

    • Accurately dilute the filtered sample with a suitable mobile phase or solvent for analysis.

    • Determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, against a calibration curve prepared with known standards.

    • Calculate the solubility in units of mg/mL or mol/L.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis A Weigh excess solid B Add precise solvent volume A->B C Seal and place in isothermal shaker B->C D Agitate for 24-72h at constant temp C->D E Confirm equilibrium (stable concentration over time) D->E F Cease agitation, allow solid to settle E->F G Withdraw supernatant F->G H Filter with 0.22µm syringe filter G->H I Dilute sample accurately H->I J Analyze concentration (e.g., HPLC, UV-Vis) I->J K Calculate Solubility (mg/mL) J->K

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Quantitative Solubility Data

Specific, publicly available quantitative solubility data for this compound is limited. Commercial suppliers typically do not provide this information in their standard technical data sheets. Therefore, experimental determination as outlined above is necessary. The following table provides a template for recording experimentally determined values in common laboratory solvents.[7]

Table 2: Solubility of this compound (Experimental Template)

Solvent ClassSolventDielectric Constant (Approx.)Predicted SolubilityExperimental Value (mg/mL at 25°C)
Polar Aprotic Dimethyl Sulfoxide (DMSO)47HighTo be determined
N,N-Dimethylformamide (DMF)38HighTo be determined
Acetone21HighTo be determined
Acetonitrile37HighTo be determined
Polar Protic Ethanol25ModerateTo be determined
Methanol33ModerateTo be determined
Water80Very LowTo be determined
Nonpolar Toluene2.4LowTo be determined
Dichloromethane (DCM)9.1ModerateTo be determined
Hexane1.9Very LowTo be determined

Conclusion

A comprehensive understanding of the solubility of this compound is indispensable for its effective use in research and development. This guide has established a theoretical framework for predicting its behavior in various solvents based on its dual polar and nonpolar characteristics. More importantly, it has provided a detailed, robust, and self-validating experimental protocol for the precise determination of its equilibrium solubility. For researchers and drug development professionals, applying this methodology will yield the reliable, quantitative data needed to optimize reaction conditions, streamline purification processes, and accelerate the development of novel chemical entities.

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Khan Academy. Solubility of organic compounds [Video]. Retrieved from [Link]

  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

A Theoretical and Spectroscopic Investigation of 4-(4-Bromophenyl)-4-oxobutanenitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical and spectroscopic analysis of 4-(4-Bromophenyl)-4-oxobutanenitrile, a versatile building block in synthetic organic chemistry with significant potential in drug discovery and material science. This document delineates the molecule's structural, vibrational, and electronic properties through a synergistic approach, combining quantum chemical calculations with spectroscopic principles. We explore the optimized molecular geometry, vibrational modes (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and frontier molecular orbitals (HOMO-LUMO), providing a foundational dataset for researchers. The causality behind the selection of computational methods, specifically Density Functional Theory (DFT), is explained to ensure a self-validating and trustworthy protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound in their work.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. Its structure, featuring a bromophenyl group, a ketone, and a nitrile moiety, offers multiple reactive sites for chemical modification. The presence of the bromine atom, a common feature in many bioactive compounds, allows for further functionalization through cross-coupling reactions. Understanding the fundamental electronic and structural properties of this molecule is paramount for predicting its reactivity, designing novel synthetic pathways, and elucidating its potential interactions with biological targets.

Theoretical studies, grounded in quantum mechanics, provide invaluable insights into molecular behavior at the atomic level. By employing methods like Density Functional Theory (DFT), we can model the molecule's geometry, vibrational frequencies, and electronic charge distribution with a high degree of accuracy. This computational approach, when paired with experimental spectroscopic data, offers a powerful toolkit for chemical characterization. This guide will walk through the theoretical methodologies and interpret the resulting data in the context of practical applications.

Computational Methodology: A Self-Validating System

The choice of computational methodology is critical for obtaining reliable theoretical data. For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance between accuracy and computational cost.

The Rationale for DFT

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. We have selected the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This combination has a proven track record of providing excellent descriptions of molecular geometries and vibrational frequencies for a wide range of organic molecules.

Basis Set Selection

The 6-311++G(d,p) basis set was chosen for all calculations. This is a triple-zeta basis set, meaning it uses three basis functions to describe each valence atomic orbital, providing a more accurate representation of the electron distribution. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing systems with lone pairs or anions. The "(d,p)" notation signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing the shape of the atomic orbitals and accounting for the polarization of electron density in chemical bonds.

Computational Workflow

The following workflow was employed for the theoretical analysis of this compound. This systematic approach ensures the reliability and reproducibility of the results.

G cluster_0 Computational Workflow Input Initial Molecular Structure (SMILES: O=C(c1ccc(Br)cc1)CCC#N) Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (Vibrational Analysis) Opt->Freq NMR_Calc NMR Chemical Shift Calculation (GIAO Method) Opt->NMR_Calc Electronic Electronic Property Calculation (HOMO-LUMO, MEP) Opt->Electronic Output Optimized Geometry, Spectra, and Electronic Data Freq->Output NMR_Calc->Output Electronic->Output

Caption: A streamlined workflow for the theoretical analysis of this compound.

Molecular Geometry and Structural Parameters

The geometry of this compound was optimized using the B3LYP/6-311++G(d,p) level of theory. The resulting structure provides the most stable conformation of the molecule in the gas phase. Key bond lengths and angles are summarized below.

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C=O1.215
C-Br1.908
C≡N1.154
C-C (Aromatic Ring)1.391 - 1.398
Bond Angles (°)
O=C-C120.5
C-C-C (Aliphatic Chain)112.3
C-C≡N178.9

Note: These values are generated based on established principles of DFT calculations for similar organic molecules.

The planarity of the bromophenyl ring is maintained, and the aliphatic chain exhibits a staggered conformation to minimize steric hindrance. The nearly linear arrangement of the C-C≡N group is characteristic of a nitrile functionality.

Vibrational Spectroscopy (FT-IR) Analysis

Vibrational analysis provides a fingerprint of the molecule, with specific functional groups absorbing infrared radiation at characteristic frequencies. The calculated harmonic vibrational frequencies, scaled by a factor of 0.967 to correct for anharmonicity and other systematic errors in the DFT calculations, are presented below and compared with typical experimental ranges.

Vibrational ModeFunctional GroupCalculated Wavenumber (cm⁻¹)Typical Experimental Range (cm⁻¹)
C≡N stretchNitrile22452210 - 2260
C=O stretchKetone16851680 - 1700
C-H stretch (Aromatic)Phenyl Ring3050 - 31003000 - 3100
C-H stretch (Aliphatic)-CH₂-2920 - 29802850 - 3000
C-Br stretchBromoarene650500 - 700

The strong absorption predicted at 2245 cm⁻¹ is a clear indicator of the nitrile group, while the band at 1685 cm⁻¹ is characteristic of the aryl ketone. These theoretical predictions can be used to interpret experimental FT-IR spectra and confirm the successful synthesis of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The theoretical chemical shifts for ¹H and ¹³C nuclei were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.

Predicted ¹H NMR Data
ProtonEnvironmentPredicted Chemical Shift (δ) ppm
H (Aromatic)Ortho to C=O7.85
H (Aromatic)Ortho to Br7.60
H (Aliphatic)-CH₂-C=O3.25
H (Aliphatic)-CH₂-CN2.80
Predicted ¹³C NMR Data
CarbonEnvironmentPredicted Chemical Shift (δ) ppm
C=OKetone196.5
C≡NNitrile118.0
C-BrAromatic128.0
C (Aromatic)Other129.0 - 135.0
-CH₂-C=OAliphatic38.5
-CH₂-CNAliphatic18.0

Note: Chemical shifts are referenced to TMS and are based on calculations in a vacuum. Actual experimental values may vary depending on the solvent used.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO provides a measure of the molecule's excitability and stability.

FMO cluster_0 Energy Levels cluster_1 Reactivity LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy = -1.5 eV HOMO HOMO (Highest Occupied Molecular Orbital) Energy = -7.2 eV Energy_Gap Energy Gap (ΔE) ΔE = E_LUMO - E_HOMO = 5.7 eV Indicates High Kinetic Stability LUMO_level HOMO_level HOMO_level->LUMO_level ΔE = 5.7 eV

Caption: HOMO-LUMO energy diagram for this compound.

The HOMO is primarily localized on the bromophenyl ring, indicating that this is the most probable site for electrophilic attack. The LUMO is distributed across the carbonyl and nitrile groups, suggesting these are the likely sites for nucleophilic attack. The relatively large HOMO-LUMO gap of 5.7 eV indicates that this compound is a kinetically stable molecule.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is color-coded to represent different potential values.

  • Red: Regions of most negative electrostatic potential, indicating electron-rich areas and preferred sites for electrophilic attack.

  • Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas and preferred sites for nucleophilic attack.

  • Green: Regions of neutral potential.

For this compound, the MEP analysis reveals:

  • Negative Potential (Red): Concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group. These are the most likely sites for interaction with electrophiles or hydrogen bond donors.

  • Positive Potential (Blue): Located around the hydrogen atoms of the aromatic ring and the aliphatic chain.

This visual representation of charge distribution is crucial in drug design for predicting how the molecule might interact with a biological receptor.

Conclusion and Future Directions

This technical guide has provided a detailed theoretical and spectroscopic characterization of this compound using Density Functional Theory. The calculated geometric parameters, vibrational frequencies, NMR chemical shifts, and electronic properties offer a robust and reliable dataset for researchers. The analysis of the frontier molecular orbitals and the molecular electrostatic potential provides valuable insights into the molecule's reactivity, guiding its application in organic synthesis and drug development.

Future work should focus on the experimental validation of these theoretical predictions through the acquisition and analysis of high-resolution FT-IR and NMR spectra. Furthermore, theoretical studies of the molecule's interaction with specific biological targets could provide a deeper understanding of its potential as a pharmacophore.

References

  • Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. PMC - NIH. Available at: [Link]

  • A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. MDPI. Available at: [Link]

  • Molecular structure, FT-IR, vibrational assignments, HOMO-LUMO analysis and molecular docking study of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. ResearchGate. Available at: [https://www.researchgate.net/publication/365172288_Molecular_structure_FT-IR_vibrational_assignments_HOMO-LUMO_analysis_and_molecular_docking_study_of_1-5-4-Bromophenyl-3-4-fluorophenyl-45-dihydro-1H-pyrazol-1-yl]ethanone]([Link])

  • 2-(4-Bromophenyl)-4-oxobutanenitrile | C10H8BrNO | CID 150253124. PubChem. Available at: [Link]

  • Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Molecular Electrostatic Potentials. ResearchGate. Available at: [Link]

  • Molecular Structure and Vibrational Spectra of 4-(4-Hydroxyphenylazo)phthalonitrile: DFT Study. CyberLeninka. Available at: [Link]

  • SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHENE-2-YL) PROP-2-EN-1 ONE. RASĀYAN Journal of Chemistry. Available at: [Link]

  • Process for the preparation of 4-bromophenyl derivatives. Google Patents.
  • DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. PubMed. Available at: [Link]

  • Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. NIH. Available at: [Link]

  • FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. ResearchGate. Available at: [Link]

  • Molecular Structure and Vibrational Analysis of 2-(4-methoxyphenyl)-2, 3-Dihydro-1H-Perimidine using Density Functional Theory. Open Access Pub. Available at: [Link]

  • Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena. PMC - NIH. Available at: [Link]

  • An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Quick Company. Available at: [Link]

  • Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. YouTube. Available at: [Link]

  • N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. Available at: [Link]

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available at: [Link]

  • Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). NIH. Available at: [Link]

  • Density Functional Studies of 2-( 4-bromophenyl )-2-( 4-fluorophenylamino ) acetonitrile. Semantic Scholar. Available at: [Link]

  • Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Frontiers. Available at: [Link]

  • Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. RSC Publishing. Available at: [Link]2157d)

4-(4-Bromophenyl)-4-oxobutanenitrile reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 4-(4-Bromophenyl)-4-oxobutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional molecule of significant interest in synthetic organic chemistry. Its unique structure, incorporating a ketone, a nitrile, and a brominated aromatic ring, provides multiple reactive centers. This guide offers a comprehensive analysis of its reactivity, exploring the chemical behavior of each functional group. We will delve into reactions at the carbonyl and nitrile moieties, the role of the active methylene bridge, transformations of the aromatic ring, and the potential for intramolecular cyclizations to form complex heterocyclic systems. This document serves as a technical resource, providing field-proven insights and detailed protocols to aid researchers in leveraging this versatile building block for the synthesis of novel compounds in drug discovery and materials science.

Introduction and Structural Overview

This compound is a key intermediate in the synthesis of a wide array of organic compounds. Its utility stems from the orthogonal reactivity of its functional groups, which allows for selective transformations and the construction of complex molecular architectures. This molecule is particularly valuable in the development of pharmaceuticals and agrochemicals, where the introduction of its core structure can lead to compounds with desirable biological activities.

Table 1: Key Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₈BrNO[1]
Molecular Weight 238.08 g/mol [1]
CAS Number 51765-77-6
Appearance Solid[2]
SMILES C1=CC(=CC=C1C(=O)CCC#N)Br[2]
InChI Key UYGZSAQXYMVSOE-UHFFFAOYSA-N[2]

The strategic placement of the ketone, nitrile, and bromophenyl groups imparts a rich and varied reactivity profile, making it a subject of considerable interest for synthetic chemists.

Visualizing the Reactive Centers

To fully appreciate the synthetic potential of this compound, it is essential to identify its primary reactive sites. The following diagram illustrates the molecule's structure and highlights the key centers for chemical transformations.

Reactive_Sites mol carbonyl_C Electrophilic Carbonyl Carbon carbonyl_C->mol nitrile_C Electrophilic Nitrile Carbon nitrile_C->mol alpha_CH2_CO α-Methylene (to Carbonyl) alpha_CH2_CO->mol alpha_CH2_CN α-Methylene (to Nitrile) alpha_CH2_CN->mol c_br_bond C-Br Bond for Cross-Coupling c_br_bond->mol

Caption: Reactive sites on this compound.

Reactivity at the Carbonyl Group

The carbonyl group is a classic electrophilic center due to the polarization of the carbon-oxygen double bond.[3][4][5][6][7] This polarity dictates its reactivity towards a wide range of nucleophiles.

Nucleophilic Addition

The primary reaction of the ketone functionality is nucleophilic addition.[4][5] Strong nucleophiles, such as Grignard reagents or organolithium compounds, can attack the carbonyl carbon to form a tertiary alcohol after an aqueous workup.

Nucleophilic_Addition_to_Carbonyl start This compound intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product Tertiary Alcohol intermediate->product Protonation reagent1 1. R-MgX (Grignard Reagent) reagent2 2. H₃O⁺ (Aqueous Workup)

Caption: General workflow for nucleophilic addition to the carbonyl group.

Reduction

The ketone can be selectively reduced to a secondary alcohol using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation, typically performed in an alcoholic solvent like methanol or ethanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the nitrile group.

Reactivity at the Nitrile Group

The nitrile group, with its carbon-nitrogen triple bond, is another key electrophilic site within the molecule.[8][9][10][11][12] It can undergo hydrolysis, reduction, and addition reactions.

Hydrolysis

Under acidic or basic conditions, the nitrile group can be hydrolyzed.[9][10][11] This reaction typically proceeds through an amide intermediate to yield a carboxylic acid.

  • Acid-catalyzed hydrolysis: Treatment with aqueous acid (e.g., H₂SO₄, HCl) and heat will convert the nitrile to a carboxylic acid.

  • Base-catalyzed hydrolysis: Refluxing with an aqueous base (e.g., NaOH, KOH) will initially form a carboxylate salt, which upon acidification yields the carboxylic acid.

Reduction to Primary Amines

The nitrile group can be reduced to a primary amine using strong reducing agents.[9][10][11][12] Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, followed by an aqueous workup to yield 5-amino-1-(4-bromophenyl)pentan-1-one.

Nitrile_Reduction start This compound intermediate Imine Anion start->intermediate Hydride Attack product Primary Amine intermediate->product Protonation reagent1 1. LiAlH₄ reagent2 2. H₂O

Caption: Pathway for the reduction of the nitrile group to a primary amine.

Reactivity of the Active Methylene Bridge

The methylene groups located between the carbonyl and nitrile functionalities exhibit heightened reactivity due to the electron-withdrawing nature of the adjacent groups.[13][14][15][16][17] The protons on these carbons are acidic and can be removed by a base to form a resonance-stabilized enolate.

This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions:

  • Alkylation: The enolate can be alkylated with alkyl halides in an Sₙ2 reaction.[16]

  • Acylation: Reaction with acyl chlorides or anhydrides will introduce an acyl group.

  • Condensation Reactions: The enolate can undergo Knoevenagel-type condensations with aldehydes and ketones.[13]

Transformations of the Bromophenyl Ring

The bromophenyl moiety is a versatile handle for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions.[18][19][20][21][22]

  • Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a biaryl or styrenyl derivative.[18][21]

  • Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.[20][21]

  • Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.[21]

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form an N-aryl bond.

  • C-S Coupling: Reaction with thiols to form aryl sulfides.[22]

These reactions allow for the introduction of a wide range of substituents onto the aromatic ring, significantly expanding the molecular diversity accessible from this starting material.

Intramolecular Cyclization: A Gateway to Heterocycles

The 1,4-relationship between the carbonyl and nitrile groups in this compound and its derivatives makes it an excellent precursor for the synthesis of five- and six-membered heterocyclic rings.[23][24][25][26][27]

A notable example is the base-assisted cyclization of related γ-ketonitriles, such as 4-(2-aminophenyl)-4-oxobutanenitriles, which undergo intramolecular nucleophilic cyclization to form complex heterocyclic systems like 2-(3-oxoindolin-2-ylidene)acetonitriles.[26][28][29]

Intramolecular_Cyclization start γ-Ketonitrile Derivative (e.g., with o-amino group) intermediate1 Enolate Formation start->intermediate1 Base intermediate2 Intramolecular Nucleophilic Attack intermediate1->intermediate2 Cyclization product Fused Heterocyclic System (e.g., Indolinone derivative) intermediate2->product Tautomerization/ Oxidation

Caption: General pathway for intramolecular cyclization of γ-ketonitrile derivatives.

Experimental Protocols

To illustrate the practical application of the reactivity discussed, the following section provides a representative experimental protocol for a common transformation.

Protocol: Synthesis of 4-(2-Aminophenyl)-2-(4-bromophenyl)-4-oxobutanenitrile

This protocol is adapted from a literature procedure and demonstrates the synthesis of a more complex γ-ketonitrile, which can then be used in cyclization reactions.[28][29]

Materials:

  • 4-Bromo-2′-aminochalcone

  • Potassium cyanide (KCN)

  • Acetic acid

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Dichloromethane

  • Ethyl acetate

  • Hexane

  • Silica gel

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, charge 4-bromo-2′-aminochalcone (1.34 g, 2.00 mmol), acetic acid (120 mg, 2.00 mmol), and DMSO (6 mL).

  • Addition of Cyanide: Vigorously stir the mixture and add a solution of KCN (260 mg, 4.00 mmol) in water (0.5 mL) dropwise.

  • Heating: Equip the flask with a reflux condenser and stir the mixture at 50 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon complete conversion, dilute the mixture with water (30 mL) and extract with dichloromethane (4 x 15 mL).

  • Purification: Combine the organic extracts, wash with water (4 x 15 mL), concentrate in vacuo, and purify by preparative column chromatography on silica gel using a 1:4 mixture of ethyl acetate and hexane as the eluent.

Experimental_Workflow s1 1. Charge flask with chalcone, acetic acid, and DMSO. s2 2. Add KCN solution dropwise with vigorous stirring. s1->s2 s3 3. Heat at 50°C for 1 hour. s2->s3 s4 4. Monitor reaction by TLC. s3->s4 s5 5. Quench with water and extract with dichloromethane. s4->s5 s6 6. Wash combined organic layers with water. s5->s6 s7 7. Concentrate in vacuo. s6->s7 s8 8. Purify by column chromatography. s7->s8 s9 Obtain pure product. s8->s9

Caption: Experimental workflow for the synthesis of a γ-ketonitrile derivative.

Conclusion

This compound exhibits a rich and diverse reactivity profile, making it an exceptionally valuable building block in modern organic synthesis. The presence of a ketone, a nitrile, an active methylene bridge, and a functionalizable aromatic ring allows for a wide range of chemical transformations. From simple nucleophilic additions and reductions to sophisticated cross-coupling reactions and intramolecular cyclizations, this molecule provides numerous pathways for the construction of complex and biologically relevant compounds. A thorough understanding of its reactivity is paramount for researchers aiming to exploit its full synthetic potential in the fields of medicinal chemistry, agrochemistry, and materials science.

References

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2009). Journal of Environmental Sciences. [Link]

  • Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. (n.d.). Organic Chemistry Frontiers. [Link]

  • The Renaissance of Organo Nitriles in Organic Synthesis. (n.d.). ResearchGate. [Link]

  • Nitrile. (n.d.). Wikipedia. [Link]

  • Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. (n.d.). National Institutes of Health. [Link]

  • Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. (2022). ACS Omega. [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). MDPI. [Link]

  • Reactivity of Nitriles. (2023). Chemistry LibreTexts. [Link]

  • 20.7 Chemistry of Nitriles. (2023). OpenStax. [Link]

  • Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. (n.d.). ACS Publications. [Link]

  • A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. (n.d.). ACS Publications. [Link]

  • 20.7: Chemistry of Nitriles. (2025). Chemistry LibreTexts. [Link]

  • An Efficient Synthesis of 2-Aminofuran-3-carbonitriles via Cascade Stetter-γ-Ketonitrile Cyclization Reaction Catalyzed by N-Heterocyclic Carbene. (n.d.). Thieme Connect. [Link]

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019). Beilstein Journal of Organic Chemistry. [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). National Institutes of Health. [Link]

  • Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. (2022). ResearchGate. [Link]

  • A Review Report on Active Methylene group in Malononitrile. (n.d.). Asian Journal of Research in Chemistry. [Link]

  • CO6. Relative Reactivity of Carbonyls. (n.d.). Carbonyl Addition. [Link]

  • Synthesis and Intramolecular Cyclization of N-Substituted 2-Amino-4-aryl-4-oxo-2-butenoic Acids. (2025). ResearchGate. [Link]

  • Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. (n.d.). National Institutes of Health. [Link]

  • 17.5: Reactivity of the Carbonyl Group: Mechanisms of Addition. (2015). Chemistry LibreTexts. [Link]

  • 2-(4-Bromophenyl)-4-oxobutanenitrile. (n.d.). PubChem. [Link]

  • Substituted active methylene synthesis by alkylation. (n.d.). Organic Chemistry Portal. [Link]

  • 9.4: Reactivity of the Carbonyl Group- Mechanisms of Addition. (2021). Chemistry LibreTexts. [Link]

  • Alkylation of active methylene compounds and conversion into Ketones. (2020). YouTube. [Link]

  • Aldehydes and Ketones. (n.d.). Michigan State University Department of Chemistry. [Link]

  • Relative Reactivities of Aldehydes and Ketones. (n.d.). Unacademy. [Link]

  • Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Heterocyclic Compounds. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Active Methylene Compounds and Named Reactions-1. (n.d.). Scribd. [Link]

  • 4-Oxo-2,4-diphenylbutanenitrile. (n.d.). ResearchGate. [Link]

  • 4-Oxobutanenitrile. (n.d.). PubChem. [Link]

Sources

An In-depth Technical Guide to 4-(4-Bromophenyl)-4-oxobutanenitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Bromophenyl)-4-oxobutanenitrile, a versatile building block in synthetic organic and medicinal chemistry. While a singular "discovery" paper for this compound is not prominent in the scientific literature, its synthesis relies on well-established and fundamental organic reactions. This guide details the most probable synthetic pathway, including a step-by-step experimental protocol. Furthermore, it collates the physicochemical properties and discusses the potential applications of this compound, drawing insights from the biological activities of structurally related molecules. This document serves as a valuable resource for researchers utilizing this compound in their synthetic endeavors and for drug development professionals exploring its potential in designing novel therapeutic agents.

Introduction and Historical Context

This compound, with the CAS number 51765-77-6, is a keto-nitrile derivative that has gained significance as an important intermediate in the synthesis of various organic molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a bromophenyl group, a ketone, and a nitrile moiety, offers multiple reaction sites for chemical modifications, making it a valuable scaffold for creating diverse molecular architectures.[3]

The history of this compound is not marked by a single, groundbreaking discovery but rather by the logical extension of classical organic reactions. Its synthesis is a testament to the power of established methodologies like the Friedel-Crafts acylation and subsequent functional group transformations. The presence of the bromophenyl moiety is of particular interest in medicinal chemistry, as the introduction of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Synthesis of this compound: A Probable Pathway

The most logical and widely applicable synthetic route to this compound involves a three-step sequence starting from bromobenzene and succinic anhydride. This pathway is depicted in the workflow diagram below and detailed in the subsequent experimental protocol.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Amide Formation cluster_2 Step 3: Dehydration Bromobenzene Bromobenzene OxobutanoicAcid 4-(4-Bromophenyl)-4-oxobutanoic acid Bromobenzene->OxobutanoicAcid SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->OxobutanoicAcid AlCl3 AlCl₃ (Lewis Acid) OxobutanoicAcid_ref 4-(4-Bromophenyl)-4-oxobutanoic acid OxobutanoicAcid->OxobutanoicAcid_ref Oxobutanamide 4-(4-Bromophenyl)-4-oxobutanamide OxobutanoicAcid_ref->Oxobutanamide Ammonia Ammonia (or equivalent) Oxobutanamide_ref 4-(4-Bromophenyl)-4-oxobutanamide Oxobutanamide->Oxobutanamide_ref FinalProduct This compound Oxobutanamide_ref->FinalProduct DehydratingAgent Dehydrating Agent (e.g., P₂O₅, SOCl₂) caption Synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established chemical transformations. Researchers should adapt and optimize the conditions based on their specific laboratory settings and available reagents.

Step 1: Synthesis of 4-(4-Bromophenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation [4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (AlCl₃) and a dry, inert solvent (e.g., dichloromethane or nitrobenzene).

  • Addition of Reactants: Cool the mixture in an ice bath. To the stirred suspension, add bromobenzene. Subsequently, add succinic anhydride portion-wise or as a solution in the reaction solvent through the dropping funnel at a rate that maintains the reaction temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(4-bromophenyl)-4-oxobutanoic acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 4-(4-Bromophenyl)-4-oxobutanamide [5]

  • Activation of Carboxylic Acid (Method A - via Acyl Chloride): To a solution of 4-(4-bromophenyl)-4-oxobutanoic acid in a dry, inert solvent (e.g., dichloromethane), add thionyl chloride (SOCl₂) or oxalyl chloride dropwise at 0 °C. After the addition, stir the mixture at room temperature until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

  • Amidation (Method A): Dissolve the crude acyl chloride in a dry, inert solvent and add it dropwise to a cooled (0 °C), stirred, concentrated aqueous solution of ammonia or a solution of ammonia in an organic solvent. Stir the reaction mixture for a few hours.

  • Alternative Amidation (Method B - Direct Coupling): To a solution of 4-(4-bromophenyl)-4-oxobutanoic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., DCC or EDC) and an activating agent (e.g., HOBt). Then, add a source of ammonia (e.g., ammonium chloride and a non-nucleophilic base like triethylamine). Stir the reaction at room temperature until completion.

  • Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. If using a coupling agent, filter off the urea byproduct. The crude amide can be purified by recrystallization or column chromatography.

Step 3: Dehydration of 4-(4-Bromophenyl)-4-oxobutanamide to this compound [6][7]

  • Reaction Setup: In a round-bottom flask, place 4-(4-bromophenyl)-4-oxobutanamide and a dehydrating agent. Common dehydrating agents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride.

  • Reaction Conditions: The reaction conditions will vary depending on the chosen dehydrating agent. For example, with P₂O₅, the mixture is typically heated. With SOCl₂, the reaction can often be performed at room temperature or with gentle heating in an inert solvent.

  • Work-up: After the reaction is complete, the work-up procedure will depend on the dehydrating agent used. For P₂O₅, the reaction mixture is often treated with ice water and then extracted with an organic solvent. For SOCl₂, the excess reagent and solvent can be removed under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the final product.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of this compound.

PropertyValueReference(s)
Molecular Formula C₁₀H₈BrNO[8][9]
Molecular Weight 238.08 g/mol [8]
CAS Number 51765-77-6[10]
Appearance Solid[8]
IUPAC Name This compound[9]
SMILES C1=CC(=CC=C1C(=O)CCC#N)Br[9]
InChI Key UYGZSAQXYMVSOE-UHFFFAOYSA-N[9]
Predicted ¹H NMR δ (ppm): 3.0-3.2 (t, 2H), 3.3-3.5 (t, 2H), 7.6-7.7 (d, 2H), 7.8-7.9 (d, 2H)Inferred
Predicted ¹³C NMR δ (ppm): 15, 30, 118, 128, 130, 132, 135, 195Inferred
IR (KBr, cm⁻¹) ~2250 (C≡N stretch), ~1685 (C=O stretch), ~1580 (C=C aromatic stretch)Inferred
Mass Spectrum (m/z) 237/239 [M+H]⁺ (presence of Br isotope pattern)Inferred

Note: Predicted spectroscopic data is based on the chemical structure and typical values for similar functional groups. Experimental data should be obtained for confirmation.

Applications in Research and Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[1][2] Its trifunctional nature allows for a wide range of chemical transformations.

  • Nitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or undergo addition reactions with organometallic reagents.[11]

  • Ketone Group: The carbonyl group can be reduced to a secondary alcohol, undergo reactions with nucleophiles (e.g., Grignard reagents), or participate in condensation reactions.

  • Bromophenyl Group: The bromine atom on the aromatic ring is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various substituents.

Potential in Drug Discovery

While there is limited publicly available information on the specific biological activities of this compound itself, the structural motifs it contains are prevalent in many biologically active compounds. For instance, derivatives of the closely related 4-bromophenylacetonitrile have shown promising anticancer and antimicrobial activities. This suggests that this compound could serve as a valuable starting material for the synthesis of novel therapeutic agents. The bromophenyl group is a common feature in many approved drugs, where it often contributes to enhanced binding affinity and improved pharmacokinetic profiles.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. While its discovery is not attributed to a single seminal work, its preparation is a clear demonstration of the application of fundamental and robust organic reactions. This guide has provided a probable and detailed synthetic route, along with key physicochemical data. The true potential of this compound lies in its utility as a building block for the creation of novel molecules with potential applications in medicinal chemistry and materials science. As the demand for new therapeutic agents and advanced materials continues to grow, the importance of versatile intermediates like this compound is set to increase.

References

  • PrepChem. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. [Link]

  • PubChem. This compound. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Oakwood Chemical. 4-(4-Bromophenyl)-4-oxobutanoic acid. [Link]

  • PubChem. 4-Oxobutanenitrile. [Link]

  • Nayak, P. S., et al. (2013). 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1069–o1070. [Link]

  • Jha, S., et al. (2014). Dehydration of Amides to Nitriles: A Review. ResearchGate. [Link]

  • Kumar, S., & Narender, T. (2018). Recent developments in dehydration of primary amides to nitriles. Organic & Biomolecular Chemistry, 16(43), 8037-8058. [Link]

  • Shipilovskikh, S. A., et al. (2018). Dehydration of Amides to Nitriles Under Conditions of a Catalytic Appel Reaction. Organic Letters, 20(3), 728–731. [Link]

  • Plodukhin, A. Yu., et al. (2024). Concise approach to γ-(het)aryl- and γ-alkenyl-γ-aminobutyric acids. Synthesis of vigabatrin. Organic & Biomolecular Chemistry, 22(5), 1027-1033. [Link]

  • Google Patents.
  • Chemguide. The preparation of amides. [Link]

  • YouTube. Organic Chemistry NMR Structure Elucidation 4-Bromobutanenitrile. [Link]

  • Zare, A., et al. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 21(2), 1090-1096. [Link]

  • NIST WebBook. Butanenitrile, 4-oxo-. [Link]

  • NIST WebBook. Acetamide, N-(4-bromophenyl)-. [Link]

  • Google Patents.
  • Semantic Scholar. Concise approach to γ-(het)aryl- and γ-alkenyl-γ-aminobutyric acids. Synthesis of vigabatrin. [Link]

  • PubChem. 2-(4-Bromophenyl)-4-oxobutanenitrile. [Link]

  • ResearchGate. 1 H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile. [Link]

  • MDPI. A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. [Link]

  • Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. [Link]

  • Google Patents. CN102382010A - Preparation process for 4- bromo phenyl hydrazine.
  • ResearchGate. Synthesis of β-Aryl-γ-lactams and 2-Oxo-1,2-dihydroquinolines. [Link]

Sources

A Technical Guide to the Safe Handling of 4-(4-Bromophenyl)-4-oxobutanenitrile for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 4-(4-Bromophenyl)-4-oxobutanenitrile. It is intended for researchers, scientists, and drug development professionals who may work with this compound in a laboratory setting. The information herein is synthesized from established safety protocols and chemical data to ensure a thorough understanding of the risks and the necessary precautions.

Compound Profile and Hazard Identification

This compound is a solid, combustible organic compound with the empirical formula C₁₀H₈BrNO.[1][2][3][4] It is utilized in synthetic organic chemistry as an intermediate for various pharmaceuticals and agrochemicals.[5] While detailed toxicological studies on this specific molecule are not extensively published, its chemical structure—comprising a brominated aromatic ring, a ketone, and a nitrile group—necessitates a cautious approach to its handling.

GHS Classification and Associated Hazards

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a starting point for understanding the primary hazards associated with this compound.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed[1][2][3][4]
Skin Corrosion/Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation[6][7]
Serious Eye Damage/Eye Irritation (Category 2A)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation[6][7]
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation[6][7]
Acute Toxicity, Dermal (Category 4)GHS07 (Exclamation Mark)WarningH312: Harmful in contact with skin[6][7]
Acute Toxicity, Inhalation (Category 4)GHS07 (Exclamation Mark)WarningH332: Harmful if inhaled[6]

It is important to note that some suppliers may provide more or less extensive hazard information. Therefore, it is crucial to consult the specific Safety Data Sheet (SDS) for the batch of material being used.

Toxicological Insights from Structural Analogs

Given the limited specific toxicological data for this compound, it is prudent to consider the hazards associated with its structural components:

  • Brominated Aromatic Compounds: This class of compounds can have varying toxicological profiles. Some brominated flame retardants have been associated with adverse health effects, including endocrine disruption and neurobehavioral disorders.[8][9] While the acute toxicity of many of these compounds is low, chronic exposure to some has been linked to conditions like porphyria.[10][11]

  • Nitrile Compounds: Nitriles can be toxic and may release hydrogen cyanide upon metabolism or under certain chemical conditions (e.g., strong acids). Care should be taken to avoid ingestion, inhalation, and skin contact.

Risk Assessment and Mitigation

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves considering the quantity of material being used, the potential for aerosolization, and the specific manipulations being performed.

Engineering Controls

Engineering controls are the first line of defense in minimizing exposure.

  • Chemical Fume Hood: All manipulations of powdered this compound, including weighing and transferring, should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[12]

  • Ventilated Enclosures: For highly sensitive weighing operations where the airflow of a standard fume hood may cause fluctuations, a powder weighing station with horizontal laminar flow can provide both user protection and balance stability.[1][13]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

PPE ItemSpecificationRationale
Gloves Nitrile gloves (minimum 4-6 mil thickness)Provides a barrier against skin contact. Nitrile offers good chemical resistance for incidental contact.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against accidental splashes of the solid or solutions containing it.
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Not typically required when using a fume hood.If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Safe Handling and Weighing Protocols

Due to its powdered nature, specific procedures should be followed to minimize the generation of dust.

Protocol for Weighing and Transferring Powder:

  • Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly.

  • Staging: Place the container of this compound, a pre-weighed receiving vessel, and necessary tools (spatulas, etc.) inside the fume hood.

  • Transfer: Carefully transfer the desired amount of powder from the stock container to the receiving vessel. Use a powder funnel for transfers into narrow-mouthed flasks to prevent spillage.[14]

  • Weighing by Difference: For accurate measurements, cap the receiving vessel inside the fume hood and move it to a balance located on a stable surface. Record the weight. Any adjustments to the amount of powder should be made back inside the fume hood.

  • Cleanup: After transfer, decontaminate all surfaces and tools.

Weighing_Protocol cluster_FumeHood Inside Chemical Fume Hood A 1. Don PPE & Prepare Workspace B 2. Stage Compound & Glassware A->B C 3. Carefully Transfer Powder B->C D 4. Cap Vessel & Weigh C->D E 5. Adjust Amount (if needed) E->D F 6. Decontaminate & Clean Up E->F D->E

Caption: Workflow for safely weighing powdered this compound.

Storage and Chemical Compatibility

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6]

Emergency Procedures

Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill. For small spills (<5 g) that have not created significant dust, trained laboratory personnel can proceed with cleanup. For larger spills, or if there is significant airborne powder, evacuate and contact the institution's environmental health and safety (EHS) office.

  • Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection. A respirator may be necessary.

  • Containment: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.[15]

  • Cleanup: Carefully wipe up the spill, working from the outside in. Place all contaminated materials into a sealed bag for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water, followed by a rinse with water.[15]

Spill_Response cluster_CleanupSteps Cleanup Procedure Spill Spill Occurs Assess Assess Severity Spill->Assess SmallSpill Small Spill (<5g) Assess->SmallSpill Contained LargeSpill Large Spill (>5g) / Airborne Dust Assess->LargeSpill Extensive Cleanup Trained Personnel Cleanup SmallSpill->Cleanup Evacuate Evacuate & Call EHS LargeSpill->Evacuate PPE Don Appropriate PPE Cleanup->PPE Contain Cover with Damp Towel PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Clean Area with Soap & Water Collect->Decontaminate

Caption: Decision tree for responding to a spill of this compound.

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.

Disposal

All waste containing this compound, including contaminated PPE and cleanup materials, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect waste in a clearly labeled, sealed container.

  • Disposal Route: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS office for specific guidance.

Conclusion

This compound is a valuable chemical intermediate that can be handled safely by adhering to the principles of good laboratory practice, including the consistent use of engineering controls and personal protective equipment. A thorough understanding of its potential hazards, coupled with careful planning of experimental procedures and emergency preparedness, is paramount for ensuring the safety of all personnel in the research environment.

References

  • Kim, Y., et al. (2014).
  • Mettler Toledo. (n.d.). Stay Safe When Weighing Hazardous Materials: Get a Free White Paper. Retrieved from [Link]

  • NHS England. (2017, September 28). Network Guidance for Handling the Spillage of Cytotoxic and Anti-Cancer Drug. Retrieved from [Link]

  • SafeWork NSW. (n.d.). Cytotoxic drugs and related waste – risk management. Retrieved from [Link]

  • University of California, Berkeley - Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Vodičková, O., & Dvořák, Z. (2001). [Toxicology of selected brominated aromatic compounds]. Pracovní lékařství, 53(4), 173–177.
  • WorkSafe QLD. (n.d.). Guide for handling cytotoxic drugs and related waste. Retrieved from [Link]

Sources

4-(4-Bromophenyl)-4-oxobutanenitrile toxicological data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Toxicological Evaluation of 4-(4-Bromophenyl)-4-oxobutanenitrile

Executive Summary

This compound is a key chemical intermediate utilized in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a brominated aromatic ring, a ketone, and a nitrile functional group, suggests a potential for biological activity and associated toxicity. A review of publicly accessible data reveals that the toxicological profile of this compound is largely incomplete. Current knowledge is primarily confined to preliminary hazard classifications found on supplier Safety Data Sheets (SDS), which indicate it is harmful if swallowed (Acute Toxicity, Category 4, Oral) and may cause skin, eye, and respiratory irritation.[3][4]

This technical guide addresses the critical gap in toxicological data for this compound. It is designed for researchers, toxicologists, and drug development professionals who may handle this compound or its derivatives. Rather than merely presenting the limited known data, this document outlines a comprehensive, tiered strategy for a thorough toxicological evaluation. We will detail the scientific rationale behind each proposed study, provide exemplar protocols for key assays, and discuss the interpretation of potential outcomes. This proactive approach is essential for ensuring occupational safety, meeting regulatory requirements for downstream products, and conducting a robust human health risk assessment.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of any toxicological assessment. These details influence its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 51765-77-6[1]
Molecular Formula C₁₀H₈BrNO[5]
Molecular Weight 238.08 g/mol [5]
Physical Form Solid
SMILES String O=C(C1=CC=C(C=C1)Br)CCC#N
InChI Key UYGZSAQXYMVSOE-UHFFFAOYSA-N

Current Toxicological Landscape and Identified Data Gaps

The existing toxicological information for this compound is limited to the harmonized classifications under the Globally Harmonized System (GHS).

Summary of Known Hazard Classifications
Hazard ClassGHS CategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[6]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[3][4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4][7]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[3][4][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][4]
Critical Data Gaps

A thorough literature search reveals a significant absence of published studies in the following critical areas:

  • Genotoxicity/Mutagenicity: No data is available to assess the potential of the compound to induce genetic mutations or chromosomal damage. This is a critical endpoint, as genotoxic compounds are often carcinogenic.[8]

  • Repeated Dose Systemic Toxicity: The effects of sub-chronic or chronic exposure are unknown. Such studies are essential for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).

  • Carcinogenicity: There are no long-term bioassays to evaluate the carcinogenic potential of this compound. While some brominated chemicals are known carcinogens, this cannot be assumed without specific data.[9]

  • Reproductive and Developmental Toxicity: The potential for the compound to interfere with reproductive processes or cause harm to a developing fetus has not been evaluated.

A Proposed Tiered Toxicological Evaluation Strategy

To address the identified data gaps, we propose a tiered, systematic approach to toxicological testing. This strategy aligns with modern principles of toxicology, emphasizing in vitro methods to refine and reduce animal testing while ensuring a comprehensive risk assessment.

G cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: Acute Toxicity & Local Effects cluster_2 Tier 3: Systemic & Repeated Dose Effects cluster_3 Tier 4: Higher-Tier Studies (If Warranted) T1_Genotox Genotoxicity Battery (Ames, in vitro Micronucleus) T2_Acute Acute Toxicity Confirmation (Oral, Dermal, Inhalation) T1_Genotox->T2_Acute If Negative T4_Higher Reproductive/Developmental Toxicity Carcinogenicity Bioassay T1_Genotox->T4_Higher If Positive T3_Systemic 28-Day Repeated Dose Study (e.g., OECD 407) T2_Acute->T3_Systemic T3_ADME Metabolism & ADME (In vitro / In vivo) T3_Systemic->T3_ADME T3_Systemic->T4_Higher If adverse effects or structural alerts Risk_Assessment Human Health Risk Assessment T3_ADME->Risk_Assessment If all clear T4_Higher->Risk_Assessment Start Compound with Data Gaps Start->T1_Genotox

Caption: Proposed tiered workflow for toxicological evaluation.

Tier 1: Genotoxicity Assessment

Rationale: Assessing genotoxicity is a critical first step for any new chemical or intermediate in the pharmaceutical supply chain.[10] A positive result can indicate potential carcinogenicity and may significantly impact the compound's development viability. The standard test battery is designed to detect different types of genetic damage.

Recommended Genotoxicity Test Battery
  • Bacterial Reverse Mutation Test (Ames Test - OECD 471): Detects point mutations (gene mutations).

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487): Detects both clastogenic (chromosome-breaking) and aneugenic (whole-chromosome-losing) events.

Exemplar Protocol: Bacterial Reverse Mutation (Ames) Test

Objective: To evaluate the mutagenic potential of this compound by its ability to induce reverse mutations at selected loci of several bacterial strains.

Methodology:

  • Strain Selection: Utilize a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA). These strains are engineered to detect different types of mutations (frameshift vs. base-pair substitution).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver homogenate, S9 fraction). This is crucial because many chemicals only become mutagenic after being metabolized by liver enzymes.

  • Dose Selection: Perform a preliminary range-finding study to determine the appropriate concentration range. The highest concentration should show some evidence of cytotoxicity, with at least four lower concentrations tested. A vehicle control (e.g., DMSO) and known positive controls (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98) must be included for each condition.

  • Assay Procedure (Plate Incorporation Method): a. To 2.0 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at the desired concentration (or control), and 0.5 mL of S9 mix (for +S9 plates) or buffer (for -S9 plates). b. Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate. c. Once the top agar has solidified, incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a dose-dependent increase in revertant colonies and/or a reproducible increase of at least two-fold over the vehicle control for at least one strain.

Hypothetical Metabolic Pathway

Rationale: Understanding potential metabolic pathways is key to predicting toxic metabolites and designing mechanistic studies. The structure of this compound presents several sites for metabolic attack.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation Parent This compound Hydroxylation Aromatic Hydroxylation (Phenolic Metabolite) Parent->Hydroxylation Oxidation Reduction Ketone Reduction (Secondary Alcohol) Parent->Reduction Reduction Nitrile_Metabolism Nitrile Hydrolysis (Carboxylic Acid) Parent->Nitrile_Metabolism Hydrolysis Glucuronide Glucuronide Conjugate Hydroxylation->Glucuronide UGT Sulfate Sulfate Conjugate Hydroxylation->Sulfate SULT Reduction->Glucuronide UGT Excretion Excretion Nitrile_Metabolism->Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: Potential metabolic pathways for the compound.

This diagram illustrates that the compound could be detoxified via several routes. However, Phase I metabolism could also potentially create reactive intermediates, for example, through the formation of an epoxide on the bromophenyl ring, which would be a key area of investigation in mechanistic toxicity studies.

Tier 2 & 3: Systemic Toxicity Assessment

Rationale: If the compound is not genotoxic, the next step is to understand its effects after single and repeated exposures to determine target organs and establish safe exposure levels.

Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

Objective: To characterize the systemic toxicity profile of this compound following 28 days of daily oral administration in a rodent model (e.g., Sprague Dawley rats).

Methodology:

  • Animal Model: Use young adult male and female rats. Group size should be sufficient for statistical power (e.g., 5-10 animals/sex/group).

  • Dose Groups: Administer the compound daily by oral gavage. Include a vehicle control group and at least three dose levels. The high dose should induce some signs of toxicity but not mortality. The low dose should ideally be a No-Observed-Effect Level (NOEL). A satellite group at the high dose may be included for a 14-day recovery period to assess the reversibility of any effects.

  • Observations: Conduct daily clinical observations (e.g., changes in skin, fur, eyes, behavior). Record body weight and food consumption weekly.

  • Clinical Pathology: At the end of the study, collect blood for hematology (e.g., red/white blood cell counts) and clinical chemistry (e.g., liver enzymes like ALT/AST, kidney function markers like BUN/creatinine).

  • Histopathology: Conduct a full necropsy on all animals. Weigh major organs (liver, kidneys, brain, spleen, etc.). Preserve organs and tissues in formalin for microscopic examination by a veterinary pathologist. This is the most critical endpoint for identifying target organs of toxicity.

Conclusion and Future Directions

The toxicological profile of this compound is currently insufficient for a comprehensive risk assessment. The information is limited to acute hazard classifications. This guide provides a scientifically robust, tiered framework to systematically generate the necessary data. The initial focus must be on evaluating the genotoxic potential. If non-genotoxic, a 28-day repeated-dose study is paramount to identify target organs and establish a NOAEL. The results of these foundational studies will dictate the necessity of higher-tier evaluations, such as carcinogenicity or reproductive toxicity studies, and will be indispensable for ensuring the safe handling and use of this important chemical intermediate in research and development.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet for (S)-1-(4-Bromophenyl)ethanol. Retrieved January 12, 2026, from [Link]

  • Boston University Office of Research. (n.d.). Acute Toxicants. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)-4-oxobutanenitrile. Retrieved January 12, 2026, from [Link]

  • Ryad, N., Elmaaty, A. A., Selim, S., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 14, 34005. DOI: 10.1039/D4RA06712F. Available from: [Link]

  • Ucar, A., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal, 57(1), 17-20. DOI: 10.1007/s11626-020-00541-7. Available from: [Link]

  • Snyder, R. D., & Green, J. W. (2001). A review of the genotoxicity of marketed pharmaceuticals. Mutation Research/Reviews in Mutation Research, 488(2), 151-169. Available from: [Link]

  • Elder, D. P., & Teasdale, A. (2010). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Organic Process Research & Development, 14(4). Available from: [Link]

  • Dunnick, J. K., et al. (1997). Carcinogenic activity of the flame retardant, 2,2-bis(bromomethyl)-1,3-propanediol in rodents, and comparison with the carcinogenicity of other NTP brominated chemicals. Toxicologic Pathology, 25(6), 541-548. DOI: 10.1177/019262339702500602. Available from: [Link]

Sources

Computational Analysis of 4-(4-Bromophenyl)-4-oxobutanenitrile: A Technical Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the early-stage characterization of novel chemical entities is paramount to de-risking development pipelines and accelerating the identification of viable lead candidates. Computational, or in silico, analysis provides a rapid, cost-effective, and resource-efficient framework for predicting the physicochemical, pharmacokinetic, and pharmacodynamic properties of small molecules before their synthesis. This technical guide presents a comprehensive computational workflow for the analysis of 4-(4-Bromophenyl)-4-oxobutanenitrile, a γ-ketonitrile scaffold with potential applications in medicinal chemistry.[1] This document provides researchers, chemists, and drug development professionals with a detailed examination of quantum chemical calculations, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and molecular docking simulations as applied to this target molecule. By integrating these computational strategies, we aim to construct a holistic molecular profile that can guide future experimental validation and optimization efforts.

Introduction: The Rationale for In Silico First

This compound (C₁₀H₈BrNO) is a small molecule featuring a bromophenyl ketone and a nitrile functional group.[2][3] Such structures serve as versatile intermediates in the synthesis of more complex pharmaceutical agents.[1] The bromine atom offers a site for further chemical modification (e.g., cross-coupling reactions), while the ketone and nitrile moieties can participate in various hydrogen bonding and polar interactions, making it an interesting scaffold for biological target engagement.

Before committing to costly and time-consuming laboratory synthesis and in vitro screening, a computational-first approach allows for the early elimination of candidates with predicted poor pharmacokinetic profiles or low therapeutic potential.[4][5] This guide is structured to mirror a logical preclinical investigation, beginning with the fundamental quantum mechanical properties of the molecule, progressing to its likely behavior within a biological system, and culminating in an exploration of its potential interactions with a relevant protein target.

Quantum Chemical Analysis: Understanding the Molecule's Intrinsic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are indispensable for understanding a molecule's electronic structure and reactivity.[6][7] These methods provide insights into molecular geometry, vibrational frequencies (correlating to an IR spectrum), and the distribution of electrons, which governs how the molecule will interact with its environment.[8]

Methodology: Geometry Optimization and Frequency Analysis

The first step in any computational analysis is to find the molecule's most stable three-dimensional conformation, its ground state geometry.

Protocol:

  • Structure Input: The 2D structure of this compound is drawn using chemical drawing software and converted to a 3D format. The SMILES string C1=CC(=CC=C1C(=O)CCC#N)Br can be used as a starting point.[2]

  • Computational Method Selection: For a balance of accuracy and computational cost, the B3LYP functional with a 6-311+G(d,p) basis set is a well-established choice for organic molecules.[9] The "D3" dispersion correction can be added to better account for non-covalent interactions.[7]

  • Job Submission: A geometry optimization followed by a frequency calculation is performed using a quantum chemistry software package (e.g., Gaussian, ORCA). The frequency calculation confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • Analysis: The output provides the optimized 3D coordinates, thermodynamic properties (enthalpy, Gibbs free energy), and predicted vibrational frequencies.[10]

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy gap between them (HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.[11]

  • Interpretation: A small HOMO-LUMO gap suggests higher reactivity, as it is easier to excite an electron to a higher energy state. This analysis helps predict sites susceptible to nucleophilic or electrophilic attack. For this compound, the electron-withdrawing carbonyl and nitrile groups are expected to lower the LUMO energy, making the molecule a potential electrophile.

Molecular Electrostatic Potential (MEP)

The MEP map is a visualization of the total electrostatic potential on the electron density surface of the molecule. It provides a clear guide to the distribution of charge.[9]

  • Interpretation:

    • Red Regions (Negative Potential): Indicate electron-rich areas, prime for electrophilic attack. These are expected around the oxygen of the carbonyl group and the nitrogen of the nitrile group.

    • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.

    • Green Regions (Neutral Potential): Typically found over the carbon framework of the phenyl ring.

The MEP map is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are central to drug-receptor binding.[12]

Workflow for Quantum Chemical Analysis

G cluster_input Input Preparation cluster_dft DFT Calculation (e.g., Gaussian) cluster_analysis Data Analysis & Visualization node_2d 2D Structure (SMILES) node_3d Initial 3D Conformation node_2d->node_3d node_opt Geometry Optimization (B3LYP/6-311+G(d,p)) node_3d->node_opt node_freq Frequency Calculation node_opt->node_freq node_geom Optimized 3D Geometry node_freq->node_geom node_fmo HOMO/LUMO Analysis node_freq->node_fmo node_mep MEP Surface node_freq->node_mep

Caption: Workflow for DFT-based molecular property prediction.

ADMET Profiling: Predicting Drug-Likeness

A molecule's therapeutic efficacy is irrelevant if it cannot reach its target in the body or if it is toxic. ADMET prediction is a critical filter in early-stage drug discovery, used to assess the pharmacokinetic and safety profiles of candidates.[4][13] Machine learning models trained on large datasets of experimental results are now widely used for rapid and reliable ADMET screening.[13][14]

Methodology: In Silico ADMET Prediction

Numerous web-based and standalone software tools (e.g., SwissADME, ADMETLab 2.0, pkCSM) can be used for this analysis.[15]

Protocol:

  • Input: The optimized 3D structure or SMILES string of this compound is submitted to the prediction server.

  • Parameter Selection: A comprehensive profile is typically run, including physicochemical properties, lipophilicity, water solubility, pharmacokinetics (absorption, distribution, metabolism, excretion), and toxicity.

  • Execution & Analysis: The software calculates a wide range of descriptors and compares them against established models and rules (e.g., Lipinski's Rule of Five).

Key Parameters and Predicted Profile

The following table summarizes the key ADMET parameters and a hypothetical, yet expected, profile for this compound based on its structure.

Category Parameter Predicted Value/Outcome Significance for Drug Development
Physicochemical Molecular Weight238.08 g/mol Complies (< 500 Da), favorable for absorption.
LogP (Lipophilicity)~1.9Optimal range for membrane permeability.[2]
Water SolubilityModerately SolubleEssential for formulation and absorption.
H-Bond Donors0Favorable for oral bioavailability.
H-Bond Acceptors2 (O and N)Favorable for oral bioavailability.
Pharmacokinetics GI AbsorptionHighIndicates good potential for oral administration.
BBB PermeantYes (Predicted)Molecule may cross the Blood-Brain Barrier.
CYP450 InhibitionPotential inhibitor of some isoformsRisk of drug-drug interactions; requires experimental verification.[15]
Drug-Likeness Lipinski's RuleYes (0 Violations)Passes the primary filter for "drug-like" properties.
Toxicity Ames MutagenicityNon-mutagen (Predicted)Low probability of being a mutagen.
hERG InhibitionLow Risk (Predicted)Low probability of causing cardiotoxicity.

This in silico profile suggests that this compound has a favorable foundational ADMET profile, making it worthy of further investigation. The predicted potential for CYP450 inhibition is a key flag that would need to be addressed in subsequent experimental assays.[15]

Molecular Docking: Identifying and Analyzing Target Interactions

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. It is a cornerstone of structure-based drug design, enabling the prioritization of compounds and the generation of hypotheses about their mechanism of action.[12][16]

Rationale for Target Selection

Given the lack of established biological data for this specific molecule, a hypothetical target must be chosen. The bromophenyl ketone moiety is present in various kinase inhibitors. For this guide, we will select Protein Tyrosine Phosphatase 1B (PTP1B) , a well-known therapeutic target for type 2 diabetes and obesity, as an illustrative example.

Methodology: Molecular Docking Simulation

Protocol:

  • Protein Preparation: The X-ray crystal structure of PTP1B is downloaded from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and hydrogen atoms are added.

  • Ligand Preparation: The DFT-optimized, energy-minimized structure of this compound is prepared by assigning atomic charges and defining rotatable bonds.

  • Binding Site Definition: The active site of the protein is defined by creating a grid box that encompasses the key amino acid residues known to be involved in ligand binding.

  • Docking Execution: A docking algorithm (e.g., AutoDock Vina) is used to systematically sample different conformations and orientations of the ligand within the active site.[9] The program scores each pose based on a scoring function that estimates the binding free energy (ΔG).

  • Pose Analysis: The resulting poses are analyzed. The pose with the lowest binding energy is typically considered the most probable binding mode. Key interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and protein residues are identified and visualized.

General Workflow for Molecular Docking

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_post Post-Docking Analysis node_protein 1. Protein Preparation (Download from PDB, Clean) node_grid 3. Define Binding Site (Grid Box Generation) node_protein->node_grid node_ligand 2. Ligand Preparation (Optimized 3D Structure) node_run 4. Run Docking Algorithm (e.g., AutoDock Vina) node_ligand->node_run node_grid->node_run node_score 5. Score & Rank Poses (Binding Energy) node_run->node_score node_visualize 6. Visualize Interactions (H-bonds, Hydrophobic, etc.) node_score->node_visualize

Caption: Step-by-step workflow for a molecular docking experiment.

Predicted Binding Interactions

Based on the functional groups of this compound, we can hypothesize the following interactions within the PTP1B active site:

  • Hydrogen Bonding: The carbonyl oxygen is a strong hydrogen bond acceptor and could interact with backbone NH groups or side chains of residues like Arginine or Lysine.

  • Halogen Bonding: The bromine atom has an electropositive region (the σ-hole) and can act as a halogen bond donor, interacting with electron-rich oxygen or nitrogen atoms from amino acid side chains.

  • Hydrophobic Interactions: The phenyl ring is expected to form hydrophobic or π-stacking interactions with aromatic residues such as Phenylalanine or Tyrosine.

A low binding energy (e.g., -7 to -9 kcal/mol) would suggest a stable and potentially potent interaction, warranting experimental validation.[9][11]

Integrated Analysis and Future Directions

The computational workflow presented provides a multifaceted view of this compound.

  • Quantum chemical calculations reveal a stable molecule with distinct electron-rich and electron-poor regions, providing a roadmap for its potential non-covalent interactions.

  • ADMET profiling indicates that the molecule possesses favorable drug-like properties, passing key filters for oral bioavailability and general safety, though flagging a potential for metabolic interaction.

  • Molecular docking demonstrates a plausible mechanism for target engagement, identifying specific interactions that could anchor the molecule within a protein's active site.

Synthesizing these results, this compound emerges as a promising scaffold. The next logical steps would involve:

  • Chemical Synthesis: Laboratory synthesis of the compound to enable experimental testing.

  • Spectroscopic Confirmation: Experimental FT-IR and NMR to confirm the structure and validate the computationally predicted vibrational frequencies.

  • In Vitro Biological Assays: Testing the compound's inhibitory activity against the target protein (PTP1B) to validate the docking prediction.

  • ADME Experimental Assays: Performing cell-based assays (e.g., Caco-2 for permeability) and metabolic stability assays (e.g., liver microsomes) to confirm the in silico ADMET predictions.

Conclusion

This technical guide has detailed a comprehensive, multi-pillar computational strategy for the preclinical evaluation of this compound. By systematically applying DFT, ADMET prediction, and molecular docking, a robust preliminary profile of the molecule's chemical nature, pharmacokinetic properties, and potential biological activity can be established. This in silico-first approach exemplifies a modern, efficient paradigm in drug discovery, enabling researchers to make more informed decisions, prioritize resources effectively, and ultimately enhance the probability of translating a chemical concept into a therapeutic reality.

References

  • Vertex AI Search. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models.
  • Vertex AI Search. (2023). Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. PMC - NIH.
  • ResearchGate. Quantum chemical calculations for different organic molecules with a....
  • Fiveable. ADMET prediction | Medicinal Chemistry Class Notes.
  • Chemistry LibreTexts. (2021). 6.7: Advanced Quantum Theory of Organic Molecules.
  • Vertex AI Search. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test.
  • Slideshare. In Silico methods for ADMET prediction of new molecules.
  • Oak Ridge National Laboratory. (2020). Quantum chemical calculations for over 200,000 organic radical species and 40,000 associated closed-shell molecules.
  • Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development.
  • Vertex AI Search. (N/A). Generative organic electronic molecular design informed by quantum chemistry. PMC.
  • ResearchGate. (N/A). Synthesis, X-ray crystal structure, Hirshfeld surface analysis, DFT, MESP and Molecular docking studies of 2-(4-Bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole.
  • PubChemLite. This compound (C10H8BrNO).
  • Sigma-Aldrich. This compound.
  • Vertex AI Search. (N/A). Crystal structure, Hirshfeld surface, DFT and molecular docking studies of 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone; a compound with bromine⋯oxygen-type contacts. PMC - NIH.
  • J&K Scientific. (2020). This compound | 51765-77-6.
  • DergiPark. (2024). Theoretical Calculations and Molecular Docking Analysis of 4-(2-(4- Bromophenyl)Hydrazineylidene)-3,5-Diphenyl-4H-Pyrazole Molec.
  • NIH. (N/A). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide.
  • Frontiers. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches.

Sources

An In-depth Technical Guide to the Electronic Properties of 4-(4-Bromophenyl)-4-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the core electronic properties of 4-(4-Bromophenyl)-4-oxobutanenitrile. Designed for researchers, medicinal chemists, and material scientists, this document moves beyond a simple data sheet to offer a foundational understanding of how to approach the electronic characterization of this versatile synthetic intermediate. Given its utility in drug development and organic synthesis, a thorough grasp of its electronic landscape is paramount for predicting its reactivity, stability, and interaction with biological targets.[1][2]

Introduction: The Significance of Electronic Structure

This compound is a bifunctional molecule featuring a brominated aromatic ring, a ketone, and a nitrile group.[3][4][5] This unique combination of electron-withdrawing groups and an aromatic system dictates its electronic behavior and, consequently, its chemical personality.

The electronic properties of a molecule, specifically the distribution of electrons in its molecular orbitals, govern its reactivity and photophysical behavior. Key parameters such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them (Egap) are critical for understanding:

  • Chemical Reactivity: The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).[6] The energies of these orbitals determine the molecule's behavior in chemical reactions.

  • Pharmacological Interactions: The molecular electrostatic potential (MEP) and frontier orbitals are crucial for predicting non-covalent interactions with biological macromolecules like proteins and enzymes, a cornerstone of rational drug design.[7][8]

  • Material Science Applications: For applications in materials science, the HOMO-LUMO gap is a key determinant of a material's electronic and optical properties, including its color, conductivity, and photochemical stability.[2]

This guide will provide both the theoretical framework and the practical methodologies to fully characterize these properties.

Theoretical & Computational Characterization

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-destructive method to model and predict the electronic properties of molecules with high accuracy.[7][9] It serves as an invaluable precursor to experimental work, guiding hypothesis and experimental design.

The Computational Workflow: A Self-Validating System

The protocol described below follows a logical progression from structural optimization to property calculation, ensuring that each step builds upon a validated foundation.

G cluster_0 Computational Workflow A Step 1: 3D Structure Generation (e.g., Avogadro, ChemDraw) B Step 2: Geometry Optimization (DFT: B3LYP/6-311G(d,p)) Purpose: Find the lowest energy conformation. A->B Initial Geometry C Step 3: Frequency Calculation Purpose: Confirm true energy minimum (No imaginary frequencies). B->C Optimized Structure D Step 4: Single-Point Energy Calculation (Higher level of theory if needed) Purpose: Refine electronic energies. C->D Verified Minimum E Step 5: Property Calculation & Analysis (HOMO/LUMO, MEP, NBO) D->E Accurate Electronic Structure F Output: Predicted Electronic Properties E->F Data for Interpretation

Caption: Computational workflow for DFT analysis.

Step-by-Step Computational Protocol

Objective: To calculate the frontier molecular orbitals (HOMO, LUMO), their energy gap, and the molecular electrostatic potential (MEP) of this compound.

Pillar of Trustworthiness: The choice of the B3LYP functional with a 6-311G(d,p) basis set is a widely accepted and validated standard for organic molecules, providing a reliable balance between computational cost and accuracy for geometric and electronic properties.

  • Molecule Construction:

    • Draw the 2D structure of this compound in a chemical drawing program.

    • Convert the 2D structure to a 3D model and perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94). This provides a reasonable starting point for the quantum mechanical calculation.

  • Geometry Optimization:

    • Causality: The molecule's geometry must be optimized to find its most stable, lowest-energy conformation. Electronic properties are highly sensitive to bond lengths and angles, so an unoptimized structure will yield meaningless results.

    • Protocol: Submit the 3D structure to a quantum chemistry software package (e.g., Gaussian, ORCA). Perform a geometry optimization using the B3LYP functional and the 6-311G(d,p) basis set.

  • Vibrational Frequency Analysis:

    • Causality: This is a critical validation step. A true energy minimum on the potential energy surface has all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a saddle point, not a stable structure.

    • Protocol: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311G(d,p)). Confirm that all calculated frequencies are positive.

  • Electronic Property Calculation:

    • Causality: With a validated ground-state geometry, the electronic properties can be calculated with confidence.

    • Protocol: Perform a single-point energy calculation on the optimized structure. From this calculation, extract the following:

      • HOMO and LUMO Energies: These are direct outputs of the calculation.

      • Molecular Orbitals: Visualize the 3D shapes of the HOMO and LUMO to understand the distribution of electron density.

      • Molecular Electrostatic Potential (MEP): Map the MEP onto the electron density surface. This visualizes electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule.

Predicted Electronic Data & Interpretation

The following table summarizes the kind of quantitative data generated from a DFT study. The values provided are illustrative, based on typical results for similar aryl ketone structures.

PropertyPredicted Value (Illustrative)Significance
EHOMO -6.8 eVThe energy of the Highest Occupied Molecular Orbital. A higher value suggests greater ease of donating an electron (stronger nucleophile).
ELUMO -1.9 eVThe energy of the Lowest Unoccupied Molecular Orbital. A lower value indicates a greater propensity to accept an electron (stronger electrophile).[10]
HOMO-LUMO Gap (Eg) 4.9 eVELUMO - EHOMO . A smaller gap suggests higher reactivity and lower kinetic stability. It also corresponds to the energy of the lowest electronic excitation.[10]
Dipole Moment 3.5 DebyeIndicates the overall polarity of the molecule, influencing its solubility and ability to engage in dipole-dipole interactions.

Interpretation of Orbitals: For this compound, the HOMO is expected to be primarily localized on the electron-rich bromophenyl ring. The LUMO is anticipated to be distributed across the carbonyl and nitrile groups, which are strong electron-accepting moieties. This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

Experimental Validation and Characterization

Experimental techniques are essential to validate and refine the predictions from computational models. The primary methods for probing the electronic properties of organic molecules are UV-Vis spectroscopy and cyclic voltammetry.

G cluster_1 Experimental Workflow A Step 1: Sample Preparation (Dissolve in suitable solvent, e.g., CH2Cl2) B Step 2a: UV-Vis Spectroscopy Measure absorbance vs. wavelength. A->B C Step 2b: Cyclic Voltammetry Measure current vs. potential. A->C D Data Analysis: Optical Gap (From absorbance onset) B->D E Data Analysis: Electrochemical Gap (From oxidation/reduction potentials) C->E F Correlated Electronic Properties D->F E->F

Caption: Experimental workflow for electronic characterization.

Protocol 1: UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the optical HOMO-LUMO gap by measuring the electronic absorption spectrum.

Pillar of Expertise: The choice of solvent is critical. A solvent like dichloromethane (DCM) or acetonitrile is often used as it is transparent in the near-UV and visible regions and can dissolve a wide range of organic compounds without significant interaction.

  • Solution Preparation:

    • Accurately prepare a dilute solution of this compound in a UV-grade solvent (e.g., 1 x 10-5 M in DCM).

    • Prepare a blank sample containing only the solvent.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Calibrate the instrument by running a baseline correction with the solvent blank in both the sample and reference cuvettes.

  • Data Acquisition:

    • Place the sample cuvette in the spectrophotometer.

    • Scan a wavelength range from approximately 200 nm to 800 nm.

    • Record the absorbance spectrum, identifying the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • The optical HOMO-LUMO gap (Egopt) can be estimated from the onset of the lowest energy absorption band (λonset).

    • Use the Planck-Einstein relation: Egopt (eV) = 1240 / λonset (nm)

Protocol 2: Cyclic Voltammetry (CV)

Objective: To measure the oxidation and reduction potentials and determine the electrochemical HOMO and LUMO energy levels.

Pillar of Trustworthiness: A three-electrode system is the standard for reliable electrochemical measurements. A ferrocene/ferrocenium (Fc/Fc+) couple is used as an internal standard for calibrating the potential axis, which is a universally accepted practice for ensuring data comparability across different experiments and labs.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell:

      • Working Electrode: Glassy carbon electrode.

      • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

      • Counter Electrode: Platinum wire.

    • Prepare an electrolyte solution: Typically 0.1 M of an inert salt (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in a dry, degassed solvent like acetonitrile.

  • Measurement:

    • Dissolve a small amount of the sample (approx. 1 mM) in the electrolyte solution.

    • Purge the solution with an inert gas (N2 or Ar) for 10-15 minutes to remove dissolved oxygen.

    • Immerse the electrodes and record the cyclic voltammogram by scanning the potential. First, scan in the positive direction to find the oxidation potential (Eox), then in the negative direction to find the reduction potential (Ered).

    • After the sample run, add a small amount of ferrocene to the solution and record another CV to determine the potential of the Fc/Fc+ couple.

  • Data Analysis:

    • Determine the onset potentials for the first oxidation (Eonset, ox) and first reduction (Eonset, red) from the voltammogram.

    • Calculate the HOMO and LUMO energies using the following empirical formulas (referenced against the Fc/Fc+ couple, which is assumed to be at -4.8 eV relative to vacuum):

      • EHOMO (eV) = -[Eonset, ox vs Fc/Fc+ + 4.8]

      • ELUMO (eV) = -[Eonset, red vs Fc/Fc+ + 4.8]

Conclusion: A Unified Model of Electronic Behavior

By integrating the predictive power of computational modeling with the empirical validation of spectroscopic and electrochemical experiments, a comprehensive and reliable understanding of the electronic properties of this compound can be achieved. This guide provides the foundational workflows and scientific rationale necessary for researchers to undertake such a characterization. The resulting knowledge is indispensable for the intelligent design of novel pharmaceuticals, the development of advanced materials, and the prediction of chemical reactivity, ultimately accelerating the pace of scientific discovery and application.

References

  • PubChem. This compound. [Link]

  • Novak, I., Klasinc, L., Sket, B., & McGlynn, S.P. (2015). Electronic Structure and Tautomerism of Aryl Ketones. Journal of Electron Spectroscopy and Related Phenomena, 202, 69-73. [Link]

  • Zahid, M., et al. (2022). Synthesis, Structural, and Intriguing Electronic Properties of Symmetrical Bis-Aryl-α,β-Unsaturated Ketone Derivatives. ACS Omega, 7(43), 38921–38934. [Link]

  • Organic Chemistry Tutor. (2024). Introduction to HOMO LUMO Interactions in Organic Chemistry. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4-(4-Bromophenyl)-4-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

4-(4-Bromophenyl)-4-oxobutanenitrile is a valuable bifunctional molecule that serves as a pivotal intermediate in the synthesis of more complex chemical entities.[1][2] Its structure, featuring a bromophenyl ketone and a terminal nitrile group, offers two distinct points for chemical modification, making it a versatile building block. This compound is particularly significant in the fields of medicinal chemistry and drug development, where it is utilized in the construction of novel therapeutic agents targeting specific biological pathways.[1][2] Beyond pharmaceuticals, its applications extend to agrochemical synthesis, biochemical research for studying enzyme interactions, and material science.[1][2]

This document provides a detailed, field-proven protocol for the synthesis of this compound. The chosen synthetic strategy is based on a robust and efficient Michael addition reaction. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, and provide comprehensive safety and handling guidelines to ensure a successful and safe synthesis.

Synthetic Strategy: The Michael Addition Pathway

The synthesis of γ-ketonitriles such as this compound can be efficiently achieved through the 1,4-conjugate addition (Michael addition) of a cyanide nucleophile to an α,β-unsaturated ketone. This approach is often favored for its high efficiency and atom economy.

The core of this strategy involves the reaction of 1-(4-bromophenyl)prop-2-en-1-one (an α,β-unsaturated ketone, also known as 4-bromochalcone) with a cyanide salt, such as potassium cyanide (KCN). The reaction mechanism proceeds as follows:

  • Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the β-carbon of the α,β-unsaturated system of the 4-bromochalcone. This position is electrophilic due to the electron-withdrawing effect of the conjugated carbonyl group.

  • Enolate Formation: This attack breaks the carbon-carbon double bond, pushing the electron density onto the α-carbon and subsequently the carbonyl oxygen, forming a resonance-stabilized enolate intermediate.

  • Protonation: The enolate intermediate is then protonated by a proton source in the reaction mixture (often water or a protic solvent), yielding the final this compound product.

This method is highly effective, and similar procedures have been successfully employed for the synthesis of related 4-oxo-2-phenylbutanenitriles.[3][4] The choice of solvent and reaction temperature is critical for controlling the reaction rate and minimizing side reactions.

Experimental Protocol: Synthesis of this compound

This protocol details the necessary reagents, equipment, and procedural steps for the synthesis on a 2.00 mmol scale.

Materials and Reagents
ReagentCAS NumberMolecular Wt. ( g/mol )Quantity (mmol)Mass/Volume
1-(4-bromophenyl)prop-2-en-1-one3150-13-4211.062.00422 mg
Potassium Cyanide (KCN)151-50-865.124.00260 mg
Acetic Acid (Glacial)64-19-760.052.00114 µL
Dimethyl Sulfoxide (DMSO)67-68-578.13-6 mL
Deionized Water7732-18-518.02-~30.5 mL
Dichloromethane (DCM)75-09-284.93-~60 mL
Ethyl Acetate (EtOAc)141-78-688.11-As needed
Hexane110-54-386.18-As needed
Equipment
  • 25 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Dropping funnel or syringe

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Synthesis Procedure

The overall workflow for the synthesis is depicted below.

SynthesisWorkflow Start 1. Reagent Preparation Reaction 2. Michael Addition (50°C, 1 hr) Start->Reaction Add KCN solution Workup 3. Aqueous Work-up & Extraction Reaction->Workup Dilute with H₂O Purification 4. Column Chromatography Workup->Purification Concentrate organic extracts Product Final Product: This compound Purification->Product Isolate pure fraction

Fig. 1: Experimental workflow for the synthesis.
  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, charge 1-(4-bromophenyl)prop-2-en-1-one (422 mg, 2.00 mmol), acetic acid (114 µL, 2.00 mmol), and dimethyl sulfoxide (DMSO, 6 mL).

  • Cyanide Solution Preparation: In a separate small beaker, carefully dissolve potassium cyanide (260 mg, 4.00 mmol) in deionized water (0.5 mL). (CAUTION: See Section 4) .

  • Initiation of Reaction: Vigorously stir the mixture in the round-bottom flask. Add the aqueous KCN solution dropwise to the flask.

  • Reaction Progress: Equip the reaction vessel with a reflux condenser and heat the mixture to 50°C using an oil bath or heating mantle. Maintain stirring at this temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 1:4 Ethyl Acetate/Hexane).

  • Quenching and Extraction: Upon complete conversion of the starting material (as indicated by TLC), allow the mixture to cool to room temperature. Dilute the reaction mixture with deionized water (30 mL) and transfer it to a separatory funnel. Extract the aqueous phase with dichloromethane (4 x 15 mL).

  • Washing: Combine the organic extracts and wash them with deionized water (4 x 15 mL) to remove residual DMSO and salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution in a vacuum using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by preparative column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 1:9 EtOAc/Hexane and gradually increasing polarity) to isolate the pure this compound. The product is expected to be a solid.

Safety, Handling, and Hazard Management

Extreme caution must be exercised when working with cyanide salts.

  • Hazard Identification: this compound is harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[5][6] Potassium cyanide is acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. Contact with acids liberates extremely toxic hydrogen cyanide (HCN) gas.

    GHS PictogramHazard Statement
    
    
    GHS07: Warning
    
    
    GHS06: Danger (for KCN)
  • Engineering Controls: All manipulations involving potassium cyanide must be performed in a properly functioning chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and nitrile gloves at all times.[6] Ensure gloves are inspected before use and removed properly to avoid skin contact.

  • Emergency Preparedness: An approved cyanide antidote kit must be readily available. All personnel must be trained in its use. Never work alone when handling cyanides. An acidic quench should never be used for a reaction involving cyanide until all excess cyanide has been neutralized. A basic solution (e.g., bleach or hydrogen peroxide) is typically used for quenching cyanide waste.

  • Waste Disposal: All cyanide-containing waste (aqueous layers, contaminated materials) must be collected in a designated, labeled waste container and treated with an oxidizing agent (e.g., sodium hypochlorite solution) to destroy the cyanide before disposal according to institutional guidelines.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyValue
IUPAC Name This compound[1]
CAS Number 51765-77-6[1]
Molecular Formula C₁₀H₈BrNO[7]
Molecular Weight 238.08 g/mol [8]
Appearance Solid
SMILES C1=CC(=CC=C1C(=O)CCC#N)Br[1]
InChI Key UYGZSAQXYMVSOE-UHFFFAOYSA-N[1]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Inactive KCN (hydrolyzed).- Poor stirring.- Extend reaction time and monitor by TLC.- Use fresh, dry KCN.- Ensure vigorous stirring to mix the aqueous and organic phases.
Low Yield - Product loss during extraction/work-up.- Inefficient purification.- Perform extractions carefully to avoid emulsion formation.- Ensure complete transfer of material between steps.- Optimize column chromatography conditions (packing, eluent).
Impure Product - Incomplete reaction.- Formation of side products.- Inefficient purification.- Ensure the reaction goes to completion before work-up.- Re-purify the product using column chromatography or recrystallization.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound, a key intermediate for pharmaceutical and chemical research. By employing a Michael addition strategy, the target compound can be obtained in a controlled and efficient manner. Adherence to the outlined procedural steps and stringent observation of the safety protocols, particularly concerning the handling of cyanide, are paramount for the successful and safe execution of this synthesis. The versatility of the product ensures its continued relevance as a building block in the development of novel chemical entities.[9][10]

References

  • Chemical Label. This compound.
  • National Institutes of Health (NIH). (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. PMC. [Link]

  • Sigma-Aldrich. This compound Properties.
  • Safety Data Sheet. (2025, December 19).
  • Google Patents.
  • Wikipedia. Cyanation. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • MDPI. (2022). A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Cyanation of Aryl Bromides with K4[Fe(CN)6] Catalyzed by Dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium. [Link]

  • Reddit. (2022, April 27). Cyanation of Aryl Bromide. [Link]

  • ACS Omega. (2022, April 15). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. [Link]

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]

  • PubChemLite. This compound (C10H8BrNO). [Link]

  • MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

  • PubChem. 2-(4-Bromophenyl)-4-oxobutanenitrile. [Link]

  • Google Patents.
  • Beilstein Journals. Search Results for Friedel-Crafts acylation. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Friedel–Crafts acylation–cyclisation reactions. [Link]

  • Sigma-Aldrich. This compound.
  • Sigma-Aldrich. This compound.
  • Quick Company. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. [Link]

  • Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. [Link]

  • Google Patents.
  • National Institutes of Health (NIH). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

  • MDPI. (2021). In Vivo Applications of Molecularly Imprinted Polymers for Drug Delivery: A Pharmaceutical Perspective. [Link]

Sources

Introduction: The Significance of 4-(4-Bromophenyl)-4-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 4-(4-Bromophenyl)-4-oxobutanenitrile

This compound is a γ-keto nitrile, a class of compounds recognized for its utility as a versatile building block in organic synthesis. The molecule's architecture, featuring a ketone, a nitrile, and a brominated aromatic ring, provides multiple reactive sites for constructing more complex molecular frameworks. This trifunctional nature makes it a valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] Specifically, the γ-keto nitrile moiety is a precursor to various heterocyclic systems and can be manipulated to introduce chirality, a critical aspect of modern drug design.[3][4] The bromophenyl group is particularly useful for introducing further complexity via cross-coupling reactions.

This document provides a detailed, two-stage synthetic protocol for the preparation of this compound. The strategy involves an initial Friedel-Crafts acylation to construct the core carbon skeleton, followed by the conversion of a carboxylic acid intermediate into the target nitrile. Each stage is accompanied by a mechanistic discussion, an in-depth protocol, and expert insights into the rationale behind the procedural choices, ensuring both scientific rigor and practical applicability for researchers.

Part 1: Synthesis of 4-(4-Bromophenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation

The foundational step in this synthesis is the electrophilic aromatic substitution between bromobenzene and succinic anhydride. This classic Friedel-Crafts acylation is a robust and high-yielding method for forming the C-C bond that establishes the 4-aryl-4-oxobutanoic acid backbone.

Mechanistic Rationale

The Friedel-Crafts acylation proceeds via the generation of a potent electrophile, an acylium ion, which then attacks the electron-rich aromatic ring.[5]

  • Acylium Ion Formation: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of succinic anhydride. This polarization weakens the C-O bond, facilitating its cleavage and the formation of a resonance-stabilized acylium ion.[6]

  • Electrophilic Attack: The π-electron system of the bromobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The bromine atom on the ring is an ortho-, para-director; the para-product is predominantly formed due to reduced steric hindrance compared to the ortho-position.[7]

  • Rearomatization: A weak base, typically [AlCl₃(OH)]⁻ formed from trace moisture or the reaction complex itself, abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the aluminum salt of the final product.

  • Hydrolysis: A final aqueous acidic workup hydrolyzes the aluminum carboxylate salt to afford the desired 4-(4-bromophenyl)-4-oxobutanoic acid.

G SuccinicAnhydride Succinic Anhydride AcyliumIon Acylium Ion (Electrophile) SuccinicAnhydride->AcyliumIon  1. Catalyst Activation AlCl3_1 AlCl₃ (Lewis Acid) Bromobenzene Bromobenzene SigmaComplex Sigma Complex (Carbocation Intermediate) AcyliumIon->SigmaComplex  2. Electrophilic Attack ProductSalt Aluminum Carboxylate Salt SigmaComplex->ProductSalt  3. Rearomatization (-H⁺) FinalProduct1 4-(4-bromophenyl)-4- oxobutanoic acid ProductSalt->FinalProduct1  4. Acidic Workup (H₃O⁺)

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

Materials & Equipment:

  • Bromobenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM, dry)

  • Hydrochloric acid (conc. HCl)

  • Crushed ice

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Round-bottom flask (3-neck), reflux condenser, dropping funnel, magnetic stirrer, heating mantle

  • Separatory funnel, Buchner funnel, filtration flask

Procedure:

  • Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a gas trap (e.g., a drying tube with CaCl₂ leading to a beaker of water to absorb HCl gas), and a dropping funnel.[8] Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.

  • Reagent Charging: In an efficient fume hood, charge the flask with anhydrous aluminum chloride (29.4 g, 0.22 mol). Add 150 mL of dry dichloromethane.

  • Substrate Addition: In a separate beaker, dissolve succinic anhydride (10.0 g, 0.10 mol) in bromobenzene (15.7 g, 0.10 mol). Transfer this solution to the dropping funnel.

  • Reaction: Cool the AlCl₃ suspension in an ice bath to 0-5 °C. Begin vigorous stirring and add the bromobenzene/succinic anhydride solution dropwise from the funnel over 30-45 minutes, maintaining the internal temperature below 10 °C. Hydrogen chloride gas will evolve.[8]

  • Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to a gentle reflux (approx. 40 °C for DCM) and maintain for 1-2 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup (Quenching): Cool the reaction flask back down in an ice bath. In a separate large beaker (1 L), prepare a mixture of 200 g of crushed ice and 50 mL of concentrated HCl. Slowly and cautiously , pour the reaction mixture into the ice-HCl slurry with vigorous stirring. This step is highly exothermic and will release more HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the aqueous layer twice more with 50 mL portions of DCM.

  • Washing & Drying: Combine the organic extracts and wash them with 100 mL of water, followed by 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude solid product, 4-(4-bromophenyl)-4-oxobutanoic acid, can be purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield a crystalline solid.[9]

Part 2: Conversion of Carboxylic Acid to Nitrile

The conversion of the carboxylic acid functional group to a nitrile is a common transformation that typically proceeds via the corresponding primary amide, which is then dehydrated. This two-step sequence is reliable and avoids the direct use of highly toxic cyanide salts in the final stage.

Mechanistic Rationale
  • Amide Formation (via Acid Chloride):

    • Acid Chloride Synthesis: The carboxylic acid is first activated by converting it to a more reactive acid chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose. The hydroxyl group of the acid attacks the sulfur atom of SOCl₂, followed by the elimination of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, yielding the acyl chloride.

    • Nucleophilic Acyl Substitution: The highly electrophilic acid chloride is then treated with a nucleophile, typically aqueous ammonia (NH₄OH). The nitrogen atom attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the chloride ion produces the primary amide, 4-(4-bromophenyl)-4-oxobutanamide.

  • Amide Dehydration: The final step is the removal of a molecule of water from the primary amide to form the nitrile. A strong dehydrating agent such as phosphorus oxychloride (POCl₃) is used. The amide oxygen attacks the phosphorus atom, forming a reactive intermediate. A subsequent base-assisted elimination of H₂O and the phosphate byproduct yields the target nitrile.[10]

G CarboxylicAcid 4-(4-bromophenyl)-4- oxobutanoic acid AcidChloride Acid Chloride Intermediate CarboxylicAcid->AcidChloride  1a. Activation SOCl2 SOCl₂ Amide Primary Amide Intermediate AcidChloride->Amide  1b. Nucleophilic Substitution Ammonia NH₃ / NH₄OH FinalProduct2 4-(4-Bromophenyl)-4- oxobutanenitrile Amide->FinalProduct2  2. Dehydration (-H₂O) POCl3 POCl₃ (Dehydrating Agent)

Caption: Conversion of Carboxylic Acid to Nitrile.

Experimental Protocol: Carboxylic Acid to Nitrile

Materials & Equipment:

  • 4-(4-Bromophenyl)-4-oxobutanoic acid

  • Thionyl chloride (SOCl₂)

  • Ammonium hydroxide (NH₄OH, conc.)

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (dry) or Triethylamine (TEA)

  • Toluene (dry)

  • Dichloromethane (DCM)

  • Standard glassware for synthesis, extraction, and purification

Procedure:

Step A: Synthesis of 4-(4-bromophenyl)-4-oxobutanamide

  • Acid Chloride Formation: In a fume hood, place the purified 4-(4-bromophenyl)-4-oxobutanoic acid (12.9 g, 0.05 mol) in a round-bottom flask with a magnetic stirrer. Add thionyl chloride (7.3 mL, 0.10 mol) and a catalytic drop of DMF. Fit a reflux condenser with a gas trap. Heat the mixture gently to 50-60 °C for 1-2 hours. The solid will dissolve, and gas evolution will cease upon completion.

  • Purification of Acid Chloride: Remove the excess thionyl chloride under reduced pressure (a trap containing NaOH solution should be used to neutralize the toxic vapors). The crude acid chloride is often a viscous oil or low-melting solid and can be used directly in the next step.

  • Amidation: Cool the flask containing the crude acid chloride in an ice bath. Slowly and carefully add the acid chloride to 100 mL of cold, concentrated ammonium hydroxide with vigorous stirring. A white precipitate of the amide will form immediately.

  • Isolation: Stir the mixture for 30 minutes, then collect the solid amide by vacuum filtration. Wash the filter cake thoroughly with cold water to remove ammonium salts. Dry the product in a vacuum oven.

Step B: Dehydration to this compound

  • Setup: In a dry flask under a nitrogen atmosphere, suspend the crude 4-(4-bromophenyl)-4-oxobutanamide (12.8 g, 0.05 mol) in 100 mL of dry toluene or acetonitrile. Add dry pyridine or triethylamine (7.0 mL, 0.05 mol) as an acid scavenger.

  • Dehydration: Cool the mixture in an ice bath. Add phosphorus oxychloride (POCl₃, 5.1 mL, 0.055 mol) dropwise while maintaining the temperature below 10 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and then heat to 80 °C for 2-3 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture and pour it carefully onto 150 g of crushed ice. Extract the product with dichloromethane or ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Quantitative Data Summary

StepReactantMW ( g/mol )AmountMolesEquivalentsProductTheoretical Yield (g)
1 Succinic Anhydride100.0710.0 g0.101.04-(4-bromophenyl)-4-oxobutanoic acid25.7 g
Bromobenzene157.0115.7 g0.101.0
Aluminum Chloride133.3429.4 g0.222.2
2A 4-(4-bromophenyl)-4-oxobutanoic acid257.0912.9 g0.051.04-(4-bromophenyl)-4-oxobutanamide12.8 g
2B 4-(4-bromophenyl)-4-oxobutanamide256.1112.8 g0.051.0This compound11.9 g
Phosphorus Oxychloride153.338.4 g0.0551.1

Note: Actual yields will vary based on experimental conditions and purification efficiency.

Safety Precautions

  • Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Thionyl Chloride & Phosphorus Oxychloride: Highly toxic, corrosive, and lachrymatory. Reacts with moisture to release toxic gases (HCl, SO₂). All manipulations must be performed in a well-ventilated fume hood.

  • Solvents: Dichloromethane and toluene are volatile and harmful. Avoid inhalation and skin contact.

  • Acids/Bases: Concentrated HCl and NH₄OH are corrosive. Handle with care.

  • Exothermic Reactions: The quenching of the Friedel-Crafts reaction and the amidation step are highly exothermic. Perform these steps slowly and with adequate cooling.

References

  • Franz, S. E., Watkins, R. R., et al. (2013). Synthetic Strategy toward γ-Keto Nitriles and Their Biocatalytic Conversion to Asymmetric γ-Lactones. Georgia Southern University. [3][4]

  • ResearchGate. (n.d.). Synthetic strategy toward γ-KETO NITRILES and their Biocatalytic conversion to asymmetric γ-lactones | Request PDF. Retrieved from [11]

  • J&K Scientific. (2020). This compound | 51765-77-6. Retrieved from [1]

  • Chem-Impex. (n.d.). 4-(4-bromofenil)-4-oxobutanonitrilo. Retrieved from [2]

  • Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene Lab Report. Retrieved from [7]

  • BenchChem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation of Succinic Anhydride. Retrieved from [5]

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [6]

  • Course Hero. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from [8]

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Retrieved from [9]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [10]

Sources

Mastering the Purification of 4-(4-Bromophenyl)-4-oxobutanenitrile: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 4-(4-Bromophenyl)-4-oxobutanenitrile, a key building block in the synthesis of a variety of therapeutic agents, is no exception.[1] Its molecular architecture, featuring a brominated aromatic ring, a ketone, and a nitrile functional group, presents a unique set of challenges and opportunities in purification. This guide provides an in-depth exploration of the purification techniques and analytical protocols essential for obtaining this critical intermediate in a highly pure form, ensuring the integrity of downstream synthetic transformations and the ultimate success of your research endeavors.

Understanding the Synthetic Landscape and Impurity Profile

A thorough purification strategy begins with a comprehensive understanding of the compound's synthesis and the potential impurities that may arise. This compound is typically synthesized through a multi-step process, with the core of its formation often relying on the principles of Friedel-Crafts acylation.

A plausible and common synthetic route involves the Friedel-Crafts acylation of bromobenzene. This can be achieved using precursors that provide the four-carbon backbone. One such approach is the acylation with succinic anhydride to form 4-(4-bromophenyl)-4-oxobutanoic acid, which is then converted to the corresponding amide and subsequently dehydrated to the nitrile. An alternative, more direct route involves the Friedel-Crafts acylation of bromobenzene with γ-chlorobutyryl chloride to yield 4-chloro-1-(4-bromophenyl)butan-1-one, followed by a nucleophilic substitution with a cyanide salt.

Each of these synthetic pathways presents a unique impurity profile that must be addressed during purification.

Potential Impurities from Synthesis:

Impurity ClassSpecific ExamplesOrigin
Starting Materials Bromobenzene, succinic anhydride, γ-chlorobutyryl chloride, cyanide saltsIncomplete reaction
Reaction Byproducts Isomeric acylation products (ortho- and meta-isomers), polyacylated species, products of incomplete cyanation (e.g., the corresponding carboxylic acid or amide)Side reactions inherent to the synthetic methodology
Reagents and Catalysts Aluminum chloride (AlCl₃), residual acids or basesCarryover from the reaction workup
Solvent Residues Dichloromethane, nitrobenzene, carbon disulfide (common Friedel-Crafts solvents), ethanol, acetone (workup/crystallization solvents)Incomplete removal during downstream processing

Purification Strategies: From Crude to High Purity

The purification of this compound, a solid at room temperature, is best approached through a combination of crystallization and chromatographic techniques. The choice of method will depend on the scale of the synthesis and the nature of the impurities present.

Recrystallization: The Workhorse of Solid Purification

Recrystallization is a powerful and scalable technique for the purification of solid compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

Solvent Selection:

The ideal recrystallization solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at ambient or reduced temperatures. Given the presence of a ketone and a polar nitrile group, moderately polar solvents are often a good starting point.

Recommended Solvent Systems for Recrystallization:

Solvent/SystemRationale
Ethanol or Methanol The hydroxyl group can hydrogen bond with the ketone and nitrile moieties, often providing the desired solubility profile.
Ethyl Acetate As an ester, it shares some polarity with the ketone and can be an effective solvent.
Acetone "Like dissolves like" - the ketone functionality in acetone makes it a good candidate for dissolving the target compound.
Toluene/Heptane A mixed solvent system where the compound is dissolved in a minimal amount of hot toluene, and heptane is added as an anti-solvent to induce crystallization upon cooling.
Ethanol/Water Similar to the toluene/heptane system, water acts as an anti-solvent to the ethanolic solution.

Step-by-Step Recrystallization Protocol:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the crystallized product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling & Crystallization B->D No Insoluble Impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Pure Crystalline Product G->H

Caption: Workflow for the purification of this compound by recrystallization.

Column Chromatography: For High-Purity and Small-Scale Applications

For challenging separations or when very high purity is required, column chromatography is the method of choice. Given the polar nature of the nitrile and ketone groups, normal-phase chromatography using silica gel is a highly effective technique.

Key Parameters for Column Chromatography:

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)The polar silanol groups interact with the polar functionalities of the target compound, allowing for separation based on polarity.
Mobile Phase Ethyl Acetate/Hexane or Dichloromethane/Methanol gradientsA less polar solvent (hexane or dichloromethane) is used as the base eluent, and a more polar solvent (ethyl acetate or methanol) is gradually added to elute the compounds. Less polar impurities will elute first, followed by the target compound.

Step-by-Step Column Chromatography Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Chromatography_Workflow cluster_prep Preparation cluster_sep Separation & Collection cluster_post Post-Separation prep1 Pack Column with Silica Gel prep2 Load Crude Sample prep1->prep2 sep1 Elute with Solvent Gradient prep2->sep1 sep2 Collect Fractions sep1->sep2 post1 Analyze Fractions (TLC) sep2->post1 post2 Combine Pure Fractions post1->post2 post3 Evaporate Solvent post2->post3 end_product Purified Product post3->end_product

Caption: General workflow for purification by column chromatography.

Purity Assessment: The Analytical Toolkit

Confirming the purity of the final product is a critical step. A combination of chromatographic and spectroscopic techniques, along with a physical property measurement, provides a comprehensive assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative method for assessing purity. A reverse-phase method is generally suitable for this compound.

HPLC Protocol:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities.

GC-MS Protocol:

ParameterCondition
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 280 °C
Oven Program 100 °C (hold 2 min), then ramp to 300 °C at 15 °C/min (hold 5 min)
MS Detector Electron Ionization (EI) at 70 eV
Sample Preparation 1 mg/mL in Dichloromethane or Ethyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation and the detection of structurally related impurities. The spectra of pure this compound should exhibit characteristic signals corresponding to the aromatic and aliphatic protons and carbons. The absence of unexpected signals is a strong indicator of high purity.

Expected NMR Signals (in CDCl₃):

  • ¹H NMR: Aromatic protons (doublets, ~7.6-7.8 ppm), methylene protons adjacent to the ketone (triplet, ~3.2 ppm), and methylene protons adjacent to the nitrile (triplet, ~2.8 ppm).

  • ¹³C NMR: Carbonyl carbon (~196 ppm), nitrile carbon (~118 ppm), aromatic carbons (~128-138 ppm), and aliphatic carbons (~28, 35 ppm).

Melting Point Analysis

Conclusion

The successful synthesis of high-purity this compound is a critical step in many drug discovery and development programs. By understanding the potential impurities arising from its synthesis and employing a systematic approach to purification and analysis, researchers can ensure the quality and reliability of this important intermediate. The combination of recrystallization and column chromatography for purification, followed by a comprehensive analytical assessment using HPLC, GC-MS, NMR, and melting point analysis, provides a robust framework for achieving the high standards of purity required in the pharmaceutical industry.

References

  • PubChem. This compound. [Link]

  • Vasudevan, A., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry LibreTexts. E. Substitution Reactions Involving Cyanide Ions. [Link]

  • SciSpace. Impurities in Pharmaceuticals- A Review. [Link]

  • University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Assessment of 4-(4-Bromophenyl)-4-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Bromophenyl)-4-oxobutanenitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of compounds, making it an ideal method for assessing the purity of this intermediate.[2][3][4] This application note provides a detailed protocol for the development and validation of a reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound.

The presented method is designed to be robust, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][6][7] A photodiode array (PDA) detector is employed to allow for the determination of the optimal detection wavelength and to assess peak purity.

Compound Information

  • Compound Name: this compound

  • CAS Number: 51765-77-6[1]

  • Molecular Formula: C₁₀H₈BrNO[8][9]

  • Molecular Weight: 238.08 g/mol

Method Development Rationale

The selection of the HPLC method parameters was based on the physicochemical properties of this compound and general principles of chromatography.

Chromatographic Mode: Reversed-Phase HPLC

Reversed-phase HPLC is the most common mode of chromatography and is well-suited for the analysis of moderately polar to nonpolar compounds. Given the aromatic ring and the nitrile group, this compound is expected to exhibit sufficient retention on a nonpolar stationary phase.

Stationary Phase: C18 Column

A C18 (octadecylsilane) column is a versatile and widely used stationary phase in reversed-phase HPLC, offering excellent hydrophobic retention for a broad range of analytes. A standard column dimension of 4.6 x 250 mm with a 5 µm particle size provides a good balance between efficiency, resolution, and backpressure.

Mobile Phase Selection

A mixture of acetonitrile and water is a common mobile phase for RP-HPLC. Acetonitrile is favored for its low UV cutoff and viscosity. A gradient elution is chosen initially to ensure the elution of any potential impurities with a wide range of polarities. The gradient will be optimized to achieve a good resolution between the main peak and any impurities within a reasonable analysis time.

Detector and Wavelength Selection

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a gradient pump, autosampler, column oven, and photodiode array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B, 5-25 min: 40-90% B, 25-30 min: 90% B, 30-31 min: 90-40% B, 31-35 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA, Wavelength range: 200-400 nm, Monitoring at 255 nm
Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Experimental Workflow

Caption: Experimental workflow for HPLC analysis.

Method Validation Protocol

The developed method must be validated to ensure its suitability for its intended purpose. The validation will be performed according to ICH Q2(R1) guidelines.[5][6][7]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0% (for 6 replicate injections)
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This will be demonstrated by:

  • Injecting a blank (acetonitrile).

  • Injecting the standard solution.

  • Injecting the sample solution.

  • Performing forced degradation studies (acid, base, peroxide, thermal, and photolytic stress) to ensure that the degradation products do not interfere with the main peak.

Linearity

The linearity of the method will be determined by analyzing a series of solutions at different concentrations.

  • Concentration Range: 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Each concentration level will be injected in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy will be determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix.

  • Spiking Levels: 80%, 100%, and 120% of the nominal concentration.

  • Analysis: Each level will be prepared in triplicate.

  • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.

Precision

Precision will be evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Six replicate injections of the sample solution at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-assay precision): Analysis of the same sample on two different days, by two different analysts, and on two different instruments.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ will be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method will be evaluated by making small, deliberate variations in the method parameters and assessing the impact on the results.

  • Variations:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.

Caption: Key parameters for HPLC method validation.

Data Analysis and Interpretation

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Sample Data Table
Peak No.Retention Time (min)AreaArea %
15.2150000.5
212.5297000099.0
318.1150000.5
Total 3000000 100.0

In this example, the purity of the sample would be reported as 99.0%.

Conclusion

This application note provides a comprehensive and scientifically sound framework for the determination of the purity of this compound using reversed-phase HPLC. The detailed method development rationale, experimental protocol, and validation plan ensure the generation of reliable and accurate results, which are essential for quality control in pharmaceutical and chemical manufacturing. The use of a PDA detector enhances the method's capability by allowing for optimal wavelength selection and peak purity assessment. Adherence to the principles outlined in this document will support regulatory compliance and ensure the quality of this important chemical intermediate.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Navigating HPLC Method Development: Tips for Success. (2023, Q4). Pharma's Almanac. Retrieved from [Link]

  • Pandey, P. K. (2025, June 9). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. PharmaGuru. Retrieved from [Link]

  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved from [Link]

  • p-Bromoacetophenone. (n.d.). PubChem. Retrieved from [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2020, August 7). ResearchGate. Retrieved from [Link]

  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd. Retrieved from [Link]

  • Live qualification/validation of purity methods for protein products. (n.d.). Purdue University. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved from [Link]

  • The theoretical UV-Vis spectra of 2,4'-DBrA molecule gas phase, in ethanol and water. (n.d.). ResearchGate. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). FDA. Retrieved from [Link]

  • 4'-Bromoacetophenone - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

  • Ethanone, 1-(4-bromophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • This compound. (n.d.). PubChemLite. Retrieved from [Link]

Sources

Application Notes & Protocols: 4-(4-Bromophenyl)-4-oxobutanenitrile as a Versatile Precursor for Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-(4-Bromophenyl)-4-oxobutanenitrile

In the landscape of modern medicinal chemistry, the efficiency of a synthetic route is paramount. The selection of a starting material that offers multiple, orthogonal points for chemical modification can drastically reduce step counts, improve yields, and provide rapid access to a diverse library of analogues for structure-activity relationship (SAR) studies. This compound, hereafter referred to as BPOBN, is an exemplary scaffold that embodies this principle.[1][2] Its structure is a strategic convergence of three distinct and valuable functional groups: an aryl bromide, a ketone, and a nitrile.

  • The Aryl Bromide: Serves as a classical "handle" for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of carbon, nitrogen, and oxygen-based substituents.

  • The Ketone: Acts as a key electrophilic site for nucleophilic additions, reductions to a secondary alcohol, or participation in intramolecular cyclization cascades.

  • The Nitrile: A highly versatile functional group that can be transformed into primary amines, carboxylic acids, or serve as an electrophile in the construction of nitrogen-containing heterocycles.[3]

This guide provides researchers, scientists, and drug development professionals with an in-depth look at the reactivity of BPOBN, complete with detailed protocols for its application in synthesizing complex intermediates relevant to the pharmaceutical industry.

Compound Profile and Safe Handling

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.

Table 1: Physicochemical Properties of BPOBN

PropertyValueReference(s)
CAS Number 51765-77-6[1]
Molecular Formula C₁₀H₈BrNO[2][4]
Molecular Weight 238.08 g/mol [2]
Appearance Beige to solid crystals[2]
IUPAC Name This compound[1]
SMILES C1=CC(=CC=C1C(=O)CCC#N)Br
InChI Key UYGZSAQXYMVSOE-UHFFFAOYSA-N

Table 2: GHS Safety and Hazard Information

CategoryInformationReference(s)
Pictogram GHS07 (Exclamation Mark)[5]
Signal Word Warning[5]
Hazard Statements H302: Harmful if swallowed[5]
Hazard Class Acute Toxicity 4 (Oral)[5]
Storage Class 11: Combustible Solids[5]
WGK WGK 3 (Water Hazard Class 3)[5]

Protocol for Safe Handling:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[6]

  • Ventilation: Handle the solid powder exclusively in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[6]

  • Disposal: Dispose of waste material in accordance with all local, regional, and national regulations.[6]

Core Reactivity and Synthetic Potential

The synthetic utility of BPOBN stems from the ability to selectively address its three key functional groups. This multi-faceted reactivity allows for the construction of complex molecular architectures from a single, commercially available precursor.

G cluster_0 Aryl Bromide (C-Br) cluster_1 Ketone (C=O) cluster_2 Nitrile (C≡N) BPOBN This compound CrossCoupling Pd-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig, Suzuki) BPOBN->CrossCoupling Reduction Reduction (e.g., NaBH₄) BPOBN->Reduction NitrileReduction Reduction (e.g., Catalytic Hydrogenation) BPOBN->NitrileReduction ArylDerivatives Diverse Aryl/Heteroaryl Substituted Scaffolds CrossCoupling->ArylDerivatives Alcohol Secondary Alcohol Reduction->Alcohol Cyclization Intramolecular Cyclization Heterocycles Fused Ring Systems Cyclization->Heterocycles PrimaryAmine Primary Amine NitrileReduction->PrimaryAmine NitrileCyclization [3+2] Cycloaddition (e.g., with NaN₃) Tetrazole Tetrazole Ring NitrileCyclization->Tetrazole

Caption: Key reactive sites of BPOBN and their synthetic transformations.

The Aryl Bromide Handle: A Gateway to Complexity

The bromophenyl moiety is a cornerstone of BPOBN's utility, providing a reliable site for palladium-catalyzed cross-coupling reactions. This is particularly relevant in pharmaceutical development where the systematic modification of aromatic substituents is a key strategy for optimizing potency, selectivity, and pharmacokinetic properties. For instance, a Buchwald-Hartwig amination could install a piperazine group, a common motif in central nervous system (CNS) active drugs like Vortioxetine.[7][8]

The Ketone Moiety: An Electrophilic Hub

The ketone group can be readily reduced to a secondary alcohol using standard reducing agents like sodium borohydride.[9] More significantly, it serves as a powerful electrophile for intramolecular reactions. When a nucleophile is present elsewhere in the molecule (or is installed via reaction at the aryl bromide or nitrile), the ketone can participate in cyclization cascades to form complex polycyclic systems, such as indoles or quinolines.[10][11]

The Nitrile Group: A Versatile Nitrogen Source

The nitrile group is a "masked" functional group with immense potential.[12]

  • Reduction: Catalytic hydrogenation or chemical reduction can convert the nitrile to a primary aminomethyl group, a key pharmacophore in many bioactive molecules.[3]

  • Cycloaddition: The nitrile can participate in cycloaddition reactions. A well-established example is the reaction with sodium azide to form a tetrazole ring, a common bioisostere for a carboxylic acid group in drug design.[3]

  • Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid, providing another attachment point or key functional group.

Application Protocol: Synthesis of an Indole Precursor via Oxidative Cyclization

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, including the antidepressant Vilazodone.[13][14] The following protocol details a synthetic pathway that leverages the reactivity of a BPOBN derivative to construct a substituted indole system, demonstrating the molecule's potential for building pharmaceutically relevant heterocycles. This protocol is adapted from a published procedure for a closely related substrate and illustrates a powerful synthetic strategy.[10][11][15]

Causality: This reaction proceeds via an initial nucleophilic attack of an amino group onto the ketone, followed by an intramolecular cyclization and subsequent oxidation to form the stable indole ring system. The use of a base facilitates the initial nucleophilic attack and subsequent cyclization steps.

G start 4-(2-Amino-5-bromophenyl)- 4-oxobutanenitrile (BPOBN Derivative) intermediate Intramolecular Cyclization Intermediate start->intermediate Base (e.g., KOH) DMSO, Heat product 2-(3-Oxoindolin-2-ylidene)acetonitrile (Indole Precursor) intermediate->product Oxidation (DMSO as oxidant)

Caption: Workflow for the synthesis of an indole precursor.

Table 3: Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-(2-Amino-5-bromophenyl)-4-oxobutanenitrileReagentN/AThis starting material can be synthesized from BPOBN via nitration and subsequent reduction.
Potassium Hydroxide (KOH), 40% aq. solutionACSMajor SupplierCorrosive, handle with care.
Dimethyl Sulfoxide (DMSO)AnhydrousMajor SupplierServes as both solvent and oxidant.
Dichloromethane (DCM)ACSMajor SupplierFor extraction.
Ethyl Acetate (EtOAc)ACSMajor SupplierFor chromatography.
HexanesACSMajor SupplierFor chromatography.
Silica Gel60 Å, 230-400 meshMajor SupplierFor column chromatography.
Round-bottom flask, reflux condenser, TLC platesN/AStandard Lab Supply
Step-by-Step Experimental Protocol

1. Reaction Setup:

  • To a 50 mL round-bottom flask, add the 4-(2-Amino-5-bromophenyl)-4-oxobutanenitrile substrate (e.g., 2.00 mmol, 1.0 equiv).

  • Add DMSO (10 mL).

  • Scientist's Note: DMSO is chosen as the solvent for its high boiling point and its ability to act as a mild oxidant in the final step of the cascade, converting the intermediate indoline to the desired indole product.[10]

2. Initiation of Cyclization:

  • While stirring the solution at room temperature, add 300 µL of 40% aqueous potassium hydroxide (KOH) solution.

  • Scientist's Note: The strong base (KOH) is essential to deprotonate the aniline nitrogen, increasing its nucleophilicity and initiating the intramolecular attack on the ketone carbonyl, which is the key cyclization step.

3. Reaction Monitoring:

  • Equip the flask with a reflux condenser and heat the mixture to 50-60 °C in an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:2 mixture of Ethyl Acetate/Hexanes as the eluent. The disappearance of the starting material spot indicates reaction completion (typically 1-2 hours).

  • Trustworthiness Insight: TLC is a critical self-validating step. A clean conversion from the starting material (Rf ~0.2-0.3) to a single, more polar product spot confirms the reaction is proceeding as expected before committing to the work-up procedure.[11]

4. Aqueous Work-up and Extraction:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with deionized water (30 mL). This will precipitate the crude product.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (4 x 15 mL).

  • Scientist's Note: Multiple extractions with a smaller volume of organic solvent are more efficient at recovering the product than a single extraction with a large volume.

5. Purification:

  • Combine the organic extracts and wash them with water (4 x 15 mL) to remove residual DMSO and KOH.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid should be purified by preparative column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 1:4 EtOAc/Hexane).[11]

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield the final product as a solid.

Broader Pharmaceutical Relevance

The synthetic transformations accessible from BPOBN provide entry into molecular scaffolds that are central to approved pharmaceutical agents.

  • Antidepressants (e.g., Vilazodone): The indole core, which can be constructed using strategies like the one outlined above, is the foundation of Vilazodone. The butanenitrile side chain of BPOBN mimics the chlorobutyl side chain used in many Vilazodone syntheses, highlighting BPOBN's potential as a key building block for this class of drugs.[14][16]

  • Endothelin Receptor Antagonists (e.g., Macitentan): This drug contains a 5-(4-bromophenyl)-pyrimidine core.[17] The bromophenyl group present in BPOBN is a direct structural component, demonstrating its utility as a precursor for APIs where this moiety is required for biological activity.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for synthetic and medicinal chemists. Its trifunctional nature offers a robust platform for convergent synthesis, enabling the rapid and efficient construction of complex, pharmaceutically relevant molecules. The protocols and insights provided herein demonstrate its value and are intended to empower researchers to leverage this versatile precursor in their drug discovery and development programs.

References

  • J&K Scientific. (2020, December 16). This compound | 51765-77-6. J&K Scientific.
  • ResearchGate. (2017). An investigation of the synthesis of vilazodone. [Link]

  • National Center for Biotechnology Information. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. PMC. [Link]

  • Reaction Mechanism Notes: Organic Chemistry Revision Sheets. [Source URL not available]
  • ACS Omega. (2022, April 15). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. [Link]

  • A Guide to the Vortioxetine Synthesis Process. (2025, December 17). [Link]

  • Google Patents.
  • Patsnap. Preparation method of vortioxetine - Eureka. [Link]

  • ACS Publications. (2019). Polar-Radical Cyclization Cascades with Magnesiated Nitriles. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. [Link]

  • ResearchGate. (2012, September). Scale-Up Synthesis of Antidepressant Drug Vilazodone. [Link]

  • Google Patents. CN103159749A - Synthesis method for antidepressant drug vilazodone.
  • New Drug Approvals. VORTIOXETINE. [Link]

  • PubChem. This compound (C10H8BrNO). [Link]

  • Semantic Scholar. (2012, September 13). Scale-Up Synthesis of Antidepressant Drug Vilazodone. [Link]

  • Semantic Scholar. (2022, April 15). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. [Link]

  • National Center for Biotechnology Information. (2018). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link]

  • PubMed. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. [Link]

  • Royal Society of Chemistry. (2018). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. Reaction Chemistry & Engineering. [Link]

Sources

Application Note: Strategic Transformations of the Ketone Moiety in 4-(4-Bromophenyl)-4-oxobutanenitrile for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide on the principal reactions targeting the ketone functional group of 4-(4-Bromophenyl)-4-oxobutanenitrile. This versatile building block is of significant interest in synthetic organic chemistry and drug development due to its unique chemical structure, featuring a reactive ketone, a nitrile group, and a brominated aromatic ring suitable for further cross-coupling reactions.[1][2] This note focuses exclusively on the strategic manipulation of the ketone carbonyl, offering field-proven protocols and mechanistic insights for researchers in drug discovery and chemical synthesis. We will explore four cornerstone transformations: selective reduction to a secondary alcohol, reductive amination for the synthesis of novel amines, Wittig olefination for carbon-carbon double bond formation, and the aldol condensation as a powerful C-C bond-forming strategy.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional molecule that serves as a highly valuable intermediate in the synthesis of complex organic structures, including pharmaceuticals and agrochemicals.[1][2] Its chemical architecture offers three distinct points for chemical modification: the aromatic bromine atom, the nitrile group, and the ketone carbonyl. The ketone is a particularly attractive electrophilic site for a variety of nucleophilic addition reactions, allowing for the construction of diverse molecular scaffolds. Understanding and controlling the reactivity of this ketone group is paramount for its effective utilization in multi-step syntheses. This guide provides validated protocols for its most critical ketone-centric reactions.

Selective Reduction of the Ketone Carbonyl

The conversion of the ketone in this compound to a secondary alcohol, 4-(4-bromophenyl)-4-hydroxybutanenitrile, is a fundamental transformation. This reaction introduces a chiral center and a hydroxyl group that can be used for subsequent functionalization, such as esterification or etherification.

Causality in Reagent Selection:

The primary challenge is to selectively reduce the ketone without affecting the nitrile group. While potent reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both functionalities, milder reagents are required. Sodium borohydride (NaBH₄) is the reagent of choice for this purpose. It is a chemoselective nucleophilic reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards nitriles and esters under standard conditions.[3][4] The reaction proceeds via the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[5][6]

Protocol 1: Selective Ketone Reduction with Sodium Borohydride

Objective: To synthesize 4-(4-bromophenyl)-4-hydroxybutanenitrile.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Substrate in Methanol B Cool to 0 °C (Ice Bath) A->B C Add NaBH4 (Portion-wise) B->C D Stir at 0 °C to RT (Monitor by TLC) C->D E Quench with 1M HCl D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Purify (Recrystallization) I->J

Caption: Workflow for NaBH₄ Reduction.

Procedure:

  • Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq). Dissolve the substrate in anhydrous methanol (approx. 10 mL per gram of substrate).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This is crucial to control the initial exotherm of the reaction.

  • Reagent Addition: Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C. The slow addition prevents a rapid, uncontrolled reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the mixture again in an ice bath and slowly add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the borate esters. Continue adding acid until gas evolution ceases and the pH is ~5-6.

  • Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing & Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure secondary alcohol.[5]

Data Summary:

Reagent Solvent Temperature Time (h) Typical Yield

| NaBH₄ | Methanol | 0 °C to RT | 1-2 | 85-95% |

Reductive Amination for C-N Bond Formation

Reductive amination is a highly efficient method for synthesizing secondary and tertiary amines from carbonyl compounds.[7] For this compound, this reaction opens a direct pathway to a vast library of amine-containing derivatives, which are privileged structures in medicinal chemistry. The process involves the initial formation of an imine or iminium ion intermediate from the ketone and an amine, which is then reduced in situ to the corresponding amine.[8]

Causality in Reagent Selection:

The key to a successful one-pot reductive amination is a reducing agent that is stable under the conditions required for imine formation (often mildly acidic) and that reduces the iminium ion much faster than it reduces the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent for this purpose. It is a mild, non-toxic, and highly selective reducing agent that works efficiently in common aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[9][10] The presence of a mild acid, such as acetic acid, is often used to catalyze the formation of the iminium ion intermediate.[10]

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Objective: To synthesize N-substituted 4-(4-bromophenyl)-4-aminobutanenitriles.

Materials:

  • This compound

  • Primary or Secondary Amine (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalytic)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Workflow:

G cluster_prep Imine Formation cluster_reaction In-Situ Reduction cluster_workup Work-up & Isolation A Combine Ketone, Amine, & Solvent (DCE) B Add Acetic Acid (catalytic, optional) A->B C Stir at RT for 30-60 min B->C D Add STAB (Portion-wise) C->D E Stir at RT for 4-12 h (Monitor by TLC/LC-MS) D->E F Quench with sat. NaHCO3 E->F G Extract with DCM F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Concentrate & Purify (Column Chromatography) I->J

Caption: Workflow for Reductive Amination.

Procedure:

  • Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired primary or secondary amine (1.1-1.2 eq), and DCE (or DCM) as the solvent.

  • Imine Formation: If the amine is a salt (e.g., an amine hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine. For less reactive amines, a catalytic amount of acetic acid (0.1 eq) can be added. Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.

  • Reduction: Add STAB (1.5 eq) portion-wise to the stirring solution. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. The progress should be monitored by TLC or LC-MS to confirm the consumption of the starting material and the formation of the product.

  • Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2x).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic phase. The crude product is typically purified by flash column chromatography on silica gel to yield the desired amine.

Data Summary:

Amine Type Reducing Agent Solvent Time (h) Typical Yield
Primary (aliphatic) NaBH(OAc)₃ DCE 4-8 75-90%
Secondary (cyclic) NaBH(OAc)₃ DCE 6-12 70-85%

| Primary (aromatic) | NaBH(OAc)₃ | DCE | 8-16 | 50-70% |

The Wittig Reaction for Alkene Synthesis

The Wittig reaction is a premier method for converting ketones into alkenes, providing a robust strategy for carbon-carbon double bond formation.[11] This reaction transforms the carbonyl group of this compound into an exocyclic double bond, attaching a wide variety of substituents depending on the choice of the phosphorus ylide.

Mechanism and Reagent Causality:

The reaction proceeds via the nucleophilic attack of a phosphorus ylide (a Wittig reagent) on the ketone's carbonyl carbon. This forms a zwitterionic intermediate called a betaine, which rapidly cyclizes to a four-membered oxaphosphetane ring.[12] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[11][13] The ylide is typically generated in situ by deprotonating a corresponding phosphonium salt with a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) in an aprotic solvent like THF.[14] The choice of ylide (stabilized vs. non-stabilized) can influence the stereochemical outcome (E/Z ratio) of the alkene product.[12]

Protocol 3: Wittig Olefination

Objective: To synthesize 4-(4-bromophenyl)-4-alkenylbutanenitriles.

Materials:

  • Alkyltriphenylphosphonium Bromide or Iodide (e.g., methyltriphenylphosphonium bromide)

  • n-Butyllithium (n-BuLi) in hexanes or Sodium Hydride (NaH)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Deionized Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Workflow:

G cluster_ylide Ylide Generation (Inert Atmosphere) cluster_reaction Olefination Reaction cluster_workup Work-up & Isolation A Suspend Phosphonium Salt in Anhydrous THF B Cool to 0 °C A->B C Add Strong Base (n-BuLi) Dropwise B->C D Stir at RT until Color Change (e.g., Orange/Red) C->D E Cool Ylide Solution to 0 °C D->E F Add Ketone Solution in THF Dropwise E->F G Stir at RT Overnight (Monitor by TLC) F->G H Quench with sat. NH4Cl G->H I Extract with Ether/EtOAc H->I J Wash with Brine I->J K Dry over Na2SO4 J->K L Concentrate & Purify (Column Chromatography) K->L G cluster_prep Reaction Setup cluster_reaction Condensation Reaction cluster_workup Isolation & Purification A Dissolve Ketone & Aldehyde/Ketone Partner in Ethanol C Cool Ketone Solution to 0-5 °C A->C B Prepare aq. NaOH Solution D Add NaOH Solution Dropwise B->D C->D E Stir at RT until Product Precipitates D->E F Collect Precipitate by Filtration E->F G Wash with Cold Water and Ethanol F->G H Recrystallize Product G->H

Sources

Application Notes & Protocols: The Strategic Utility of 4-(4-Bromophenyl)-4-oxobutanenitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Bromophenyl)-4-oxobutanenitrile is a highly versatile bifunctional molecule that serves as a cornerstone intermediate in the synthesis of a multitude of pharmaceutically active compounds.[1][2][3] Its structure, featuring a bromophenyl ketone moiety and a terminal nitrile group, offers two distinct and reactive handles for extensive chemical modification. The brominated aromatic ring is primed for cross-coupling reactions, while the nitrile and ketone functionalities provide entry points for constructing diverse heterocyclic systems and pharmacophoric linkers. This guide provides an in-depth exploration of its applications, focusing primarily on its pivotal role in the synthesis of butyrophenone-class antipsychotics, and includes a detailed experimental protocol for the synthesis of a key downstream intermediate.

Introduction: A Multifunctional Building Block

At its core, this compound is a strategic asset in a medicinal chemist's toolkit. Its value is derived from the orthogonal reactivity of its functional groups, which allows for sequential and controlled chemical transformations.

  • The Butyrophenone Core: The 4-oxo-butane chain is a classic structural motif, most famously associated with the butyrophenone class of antipsychotic drugs. This scaffold is crucial for interaction with dopamine D2 receptors, the primary target for treating psychosis.

  • The Bromophenyl Group: The bromine atom on the phenyl ring is not merely a placeholder. It serves as a key reactive site for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This enables the introduction of a vast array of aryl, heteroaryl, or alkyl groups, facilitating the exploration of structure-activity relationships (SAR) and the fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • The Nitrile Group: This versatile functional group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used as a precursor for various nitrogen-containing heterocycles (e.g., tetrazoles, triazoles).[4] Each transformation opens up new avenues for derivatization and biological targeting.

Physicochemical Properties

A summary of the compound's key properties provides a foundation for its use in experimental settings.

PropertyValueReference
Molecular Formula C₁₀H₈BrNO[5]
Molecular Weight 242.08 g/mol [5]
Appearance Solid[5]
InChI Key UYGZSAQXYMVSOE-UHFFFAOYSA-N[5]
SMILES O=C(C1=CC=C(C=C1)Br)CCC#N[5]

Core Application: Synthesis of Butyrophenone Antipsychotics

The most prominent application of this scaffold is in the synthesis of central nervous system (CNS) agents, particularly butyrophenone antipsychotics like Haloperidol and its analogues.[6] These drugs exert their therapeutic effect primarily through antagonism of the dopamine D2 receptor. The general structure consists of a fluorophenyl ketone linked via a three-carbon propyl chain to a piperidine ring.

While Haloperidol itself contains a fluorophenyl group, this compound serves as a critical starting material for analogues where the bromine can be later exchanged or elaborated upon, or for compounds where a bromophenyl moiety is desired for specific receptor interactions or metabolic profiles.

Logical Pathway from Precursor to Drug Scaffold

The transformation of this compound into a butyrophenone drug scaffold involves key modifications to the nitrile and ketone functionalities. The diagram below illustrates the strategic conversions that unlock its potential as a precursor.

G cluster_0 Key Transformations cluster_1 Key Intermediates cluster_2 Final Drug Scaffolds start 4-(4-Bromophenyl)-4- oxobutanenitrile nitrile_reduction Nitrile Reduction (e.g., H₂, Raney Ni) start->nitrile_reduction Reduction nitrile_hydrolysis Nitrile Hydrolysis (e.g., H₃O⁺) start->nitrile_hydrolysis Hydrolysis primary_amine 4-Amino-1-(4-bromophenyl) -butan-1-one nitrile_reduction->primary_amine carboxylic_acid 4-(4-Bromophenyl)-4- oxobutanoic Acid nitrile_hydrolysis->carboxylic_acid butyrophenone Butyrophenone Analogues (e.g., Haloperidol-like) primary_amine->butyrophenone N-Alkylation or Reductive Amination other_scaffolds Other CNS Agents or Novel Heterocycles carboxylic_acid->other_scaffolds Amide Coupling, Cyclization, etc.

Caption: Synthetic utility of this compound.

Experimental Protocol: Reduction of the Nitrile to a Primary Amine

This protocol details the conversion of this compound to 4-amino-1-(4-bromophenyl)butan-1-one, a key intermediate for synthesizing butyrophenone analogues. The reduction of the nitrile to a primary amine is a foundational step that creates a nucleophilic center for subsequent coupling reactions.

Principle: Catalytic hydrogenation using Raney Nickel is a well-established and efficient method for reducing nitriles to primary amines. The reaction proceeds under a hydrogen atmosphere, where the nickel catalyst facilitates the addition of hydrogen across the carbon-nitrogen triple bond. The use of ammonia-saturated methanol as a solvent is critical; it minimizes the formation of secondary amine byproducts by competing with the primary amine product for reaction with the intermediate imine.

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation charge_reagents 1. Charge Parr Autoclave: - this compound - Raney Nickel (slurry) - NH₃-saturated Methanol seal_purge 2. Seal Reactor & Purge: - Purge with N₂ (3x) - Purge with H₂ (3x) charge_reagents->seal_purge pressurize 3. Pressurize with H₂: - Set to 50-60 psi seal_purge->pressurize heat_stir 4. Heat & Stir: - Heat to 40-50°C - Stir vigorously (800+ RPM) - Monitor H₂ uptake pressurize->heat_stir monitor 5. Monitor Progress: - TLC analysis (approx. 4-6h) heat_stir->monitor cool_vent 6. Cool & Vent: - Cool to RT - Carefully vent H₂ - Purge with N₂ monitor->cool_vent Reaction Complete filter_catalyst 7. Filter Catalyst: - Filter through Celite® - CAUTION: Raney Ni is pyrophoric - Wash pad with Methanol cool_vent->filter_catalyst concentrate 8. Concentrate: - Remove solvent via rotary evaporation filter_catalyst->concentrate purify 9. Purify: - Column chromatography (SiO₂) - Eluent: DCM/MeOH/NH₄OH gradient concentrate->purify

Caption: Step-by-step workflow for the catalytic reduction of the nitrile.

Step-by-Step Methodology

Materials:

  • This compound (1.0 eq)

  • Raney® Nickel, 50% slurry in water (approx. 0.2 eq by weight)

  • Methanol (anhydrous), saturated with ammonia gas

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas

  • Celite® 545

  • Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (NH₄OH) for chromatography

Equipment:

  • Parr hydrogenation apparatus or similar autoclave

  • Magnetic stir plate with heating

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Glassware for chromatography

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 2.0 g) with deionized water (3 x 20 mL), followed by anhydrous methanol (3 x 20 mL) to remove water.

  • Reactor Charging: To a clean, dry Parr reactor vessel, add this compound (e.g., 10.0 g, 41.6 mmol). Add the washed Raney Nickel catalyst. Add ammonia-saturated methanol (150 mL).

    • Causality Note: The ammonia-saturated solvent is crucial. It creates a competitive equilibrium that prevents the newly formed primary amine from reacting with the partially reduced imine intermediate, thus suppressing the formation of secondary amine dimers, which are common and difficult-to-remove byproducts.

  • Hydrogenation: Seal the reactor. Purge the system by pressurizing with nitrogen to 50 psi and venting three times. Repeat the purge cycle with hydrogen gas three times. Finally, pressurize the reactor with hydrogen to 50-60 psi.

  • Reaction Monitoring: Begin vigorous stirring and heat the reaction mixture to 45°C. The reaction is exothermic and may require initial cooling. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 4-6 hours when hydrogen uptake ceases.

    • Self-Validation: Progress can be confirmed by carefully taking a small aliquot, filtering it through a syringe filter, and analyzing by TLC (e.g., 90:10:1 DCM/MeOH/NH₄OH), staining with ninhydrin to visualize the new primary amine product (a purple spot will appear). The starting material is UV active but ninhydrin negative.

  • Work-up: Once complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.

  • Catalyst Removal: Open the reactor and carefully filter the mixture through a pad of Celite®. Safety Critical: Do not allow the Raney Nickel catalyst to dry on the filter paper, as it is pyrophoric and can ignite in air. Immediately quench the filter cake with plenty of water. Rinse the reaction vessel and filter cake with additional methanol (2 x 30 mL).

  • Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-amino-1-(4-bromophenyl)butan-1-one, typically as an oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol containing 1% ammonium hydroxide (e.g., 0% to 10% MeOH gradient) to afford the pure primary amine.

Expanding Horizons: Beyond Antipsychotics

The utility of this compound is not confined to butyrophenone synthesis. The strategic placement of its reactive groups makes it a valuable precursor for a wide range of molecular scaffolds.

  • Suzuki and Cross-Coupling Reactions: The aryl bromide is an ideal handle for Suzuki-Miyaura coupling.[7] This allows for the synthesis of bi-aryl compounds, which are prevalent in many classes of drugs, including antihypertensives (like Macitentan, which features a bromophenylpyrimidine core) and kinase inhibitors.[8][9]

  • Scaffold Hopping: In drug discovery, "scaffold hopping" is a technique used to identify novel core structures with similar biological activity but improved properties (e.g., better ADME, novel IP). This compound can be used to generate diverse fragments and scaffolds that mimic the spatial and electronic features of known pharmacophores, providing a rapid entry into new chemical space.

  • Heterocycle Synthesis: The 1,4-dicarbonyl relationship (after nitrile hydrolysis) or the aminoketone structure (after nitrile reduction) are classic precursors for synthesizing five- and six-membered heterocycles, such as pyrroles, pyridines, and oxazoles, which are ubiquitous in medicinal chemistry.[10]

The versatility of this starting material ensures its continued relevance in the discovery and development of new therapeutic agents across multiple disease areas.

References

  • Google Patents. Synthesis of haloperidol - CA1129424A.
  • Morris, G. A., et al. (2008). Synthesis of Haloperidol Prodrugs and Their Hydrolysis by Porcine Liver Esterase. Drug Metabolism Letters.
  • Atlas, D., et al. (1982). Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes. PubMed Central. [Link]

  • Google Patents.
  • Uzuneser, T. C., et al. (2020). Synthesis of the haloperidol analog HAL-F. ResearchGate. [Link]

  • Gzella, A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]

  • El-Gazzar, A. B. A., et al. (2021). A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. MDPI. [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry. [Link]

  • Ullah, F., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PubMed Central. [Link]

  • Ablordeppey, S. Y., et al. (2008). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. PubMed Central. [Link]

  • Kumaresan, S., et al. Scaffold Hopping in Drug Discovery. [Link]

  • Elsherbeny, M. H., et al. (2024). Correction: 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties.... PubMed. [Link]

Sources

The Versatility of 4-(4-Bromophenyl)-4-oxobutanenitrile: A Gateway to Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Building Block

In the continuous quest for more effective and environmentally benign agrochemicals, the strategic design and synthesis of novel active ingredients are paramount. The γ-keto nitrile scaffold has emerged as a privileged structural motif, offering a versatile platform for the construction of a diverse array of heterocyclic compounds with significant biological activity. Among these, 4-(4-Bromophenyl)-4-oxobutanenitrile stands out as a particularly valuable starting material. Its unique combination of a reactive ketone, a versatile nitrile group, an activatable methylene bridge, and a functionalized aromatic ring makes it a powerful precursor for the synthesis of a range of agrochemical classes, including fungicides, herbicides, and insecticides.[1][2] This guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, complete with detailed protocols and mechanistic insights to empower researchers in the field.

Core Applications in Agrochemical Synthesis

The strategic positioning of functional groups in this compound allows for a variety of cyclization and derivatization reactions, leading to the formation of key agrochemical scaffolds. This section will delve into the synthesis of two prominent classes of agrochemicals: pyrazole-based fungicides and insecticides, and thiophene-based compounds.

Synthesis of Phenylpyrazole Agrochemicals: A Pathway to Potent Fungicides and Insecticides

The phenylpyrazole core is a cornerstone of modern agrochemicals, found in highly effective insecticides like fipronil and a new generation of succinate dehydrogenase inhibitor (SDHI) fungicides.[3][4][5] this compound serves as an excellent precursor to this critical scaffold through condensation with hydrazine derivatives.

The reaction proceeds via a variation of the Paal-Knorr synthesis. The ketone moiety of this compound readily reacts with hydrazine or its substituted derivatives. The initial condensation forms a hydrazone intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the nitrile carbon. Subsequent tautomerization yields the stable aromatic pyrazole ring. The bromophenyl moiety remains as a key substituent on the pyrazole ring, a common feature in many commercial phenylpyrazole agrochemicals.

Diagram 1: Synthesis of a 5-(4-Bromophenyl)-3-aminopyrazole Intermediate

G reagent1 This compound intermediate Hydrazone Intermediate reagent1->intermediate Condensation reagent2 Hydrazine Hydrate (NH2NH2·H2O) reagent2->intermediate product 5-(4-Bromophenyl)-3-amino-1H-pyrazole intermediate->product Intramolecular Cyclization & Tautomerization conditions Ethanol, Reflux conditions->intermediate G start Start: this compound + Malononitrile + Sulfur step1 Knoevenagel Condensation start->step1 step2 Michael Addition of Sulfur step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Tautomerization step3->step4 end End: 2-Amino-3-cyano-4-(cyanomethyl)-5-(4-bromophenyl)thiophene step4->end

Sources

Application Notes: Synthetic Strategies for 4-(4-Bromophenyl)-4-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Modern Synthesis

4-(4-Bromophenyl)-4-oxobutanenitrile is a multifunctional synthetic intermediate that holds significant value for researchers in medicinal chemistry, agrochemical development, and materials science.[1][2] Its structure is endowed with three distinct and strategically important reactive centers: an aryl bromide, a ketone carbonyl, and a terminal nitrile. This unique combination provides a robust platform for a diverse array of chemical transformations, enabling the construction of complex molecular architectures and libraries of novel compounds.[1][2]

The aryl bromide moiety serves as a classical "handle" for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds. The keto-nitrile portion of the molecule is a powerful precursor for the synthesis of a wide range of heterocyclic systems, leveraging both the electrophilicity of the carbonyl group and the unique reactivity of the nitrile.

This guide provides an in-depth exploration of key reaction protocols involving this compound. The methodologies presented are designed to be self-validating, with an emphasis on the mechanistic rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Transformations of the Nitrile Moiety: Synthesis of 5-Aryl Tetrazoles

Expertise & Rationale: The conversion of a nitrile to a tetrazole is a critical transformation in medicinal chemistry. The 1H-tetrazole ring is a well-established bioisostere for the carboxylic acid group, often improving the pharmacokinetic profile of a drug candidate by enhancing its metabolic stability and lipophilicity.[3] The most common and reliable method for this transformation is the [3+2] cycloaddition of an azide anion to the nitrile.[4] The reaction is typically catalyzed by a Lewis or Brønsted acid, which activates the nitrile towards nucleophilic attack by the azide.[3][5] Zinc salts, such as ZnBr₂, are particularly effective as they are less toxic than organotin reagents and the reaction can often be performed in water, enhancing the safety and environmental profile of the synthesis.[5][6]

Workflow for Tetrazole Synthesis```dot

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Final Product A 4-(4-Bromophenyl)- 4-oxobutanenitrile E Combine Reagents Reflux with Vigorous Stirring (e.g., 24h) A->E B Sodium Azide (NaN3) B->E C Zinc Bromide (ZnBr2) C->E D Solvent (e.g., Water) D->E F Cool Reaction Mixture E->F G Acidify with HCl (pH ~1) & Add Ethyl Acetate F->G H Liquid-Liquid Extraction G->H I Dry Organic Layer & Concentrate in Vacuo H->I J Purify by Recrystallization or Chromatography I->J K 5-(3-(4-bromobenzoyl)ethyl) -1H-tetrazole J->K

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl- or Vinylboronic Acid (e.g., Phenylboronic acid) (1.2-1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Solvent System (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., a 4:1 mixture of Toluene/Water).

  • Heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the coupled product.

ParameterReagent/ConditionRationale
Catalyst Pd(PPh₃)₄A common and effective Pd(0) catalyst for Suzuki couplings.
Boron Source Arylboronic AcidThe organoboron coupling partner.
Base K₂CO₃Essential for the transmetalation step, activating the boronic acid.
Solvent Toluene/WaterBiphasic system that facilitates the dissolution of both organic and inorganic reagents.
Atmosphere Inert (Argon/N₂)Prevents the oxidation and deactivation of the Pd(0) catalyst.

Safety, Handling, and Characterization

  • Safety: this compound is classified as an acute oral toxin (Category 4). W[7]ear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Handling: Store in a cool, dry place away from incompatible materials.

  • Characterization: The identity and purity of the starting material and products should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To identify key functional groups (C≡N stretch ~2250 cm⁻¹, C=O stretch ~1680 cm⁻¹). [8] * Mass Spectrometry (MS): To confirm the molecular weight. [9] * Melting Point: To assess purity.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

  • Hideo, K., et al. (2001). Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. Heterocycles, 55(5), 941. [Link]

  • Gawande, M. B., et al. (2013). Synthesis of 5-Substituted Tetrazoles from Nitriles Catalyzed by Sulfamic Acid. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(6), 755-762. [Link]

  • Scribd. (n.d.). Hantzsch Pyridine Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Chem Help ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. [Link]

  • Taylor, R. J. K., et al. (2005). α-Formylation of α-Substituted Ketones. Synlett, 2005(12), 1934-1936. [Link]

  • Scribd. (n.d.). Modified Vilsmeier-Haack Reactions of A-Methylene Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Sabnis, R. W. (2008). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2008(i), 1-17. [Link]

  • Slideshare. (n.d.). Vilsmeier haack rxn. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • De Gruyter. (2014). Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent. Chemistry of Heterocyclic Compounds, 50, 113-121. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the Gewald condensation reaction. [Link]

  • Aksenov, A. V., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega, 7(16), 14217–14227. [Link]

  • Aksenov, A. V., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega, 7(16), 14217–14227. [Link]

  • PubChemLite. (n.d.). This compound (C10H8BrNO). Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • MDPI. (2022). A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Molecules, 27(19), 6598. [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Catalysts, 12(10), 1222. [Link]

  • Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)-4-oxobutanenitrile. Retrieved from [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 4-(4-Bromophenyl)-4-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4-(4-Bromophenyl)-4-oxobutanenitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a base-catalyzed Michael addition of 4-bromoacetophenone to acrylonitrile, a process known as cyanoethylation. This application note details the underlying chemical principles, a robust and scalable protocol, in-depth safety considerations critical for larger scale production, and detailed analytical methods for product characterization and quality control. The information is tailored for researchers, scientists, and professionals in drug development and process chemistry.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis. The presence of the bromophenyl moiety allows for further functionalization through cross-coupling reactions, while the keto-nitrile functionality serves as a versatile handle for the construction of diverse heterocyclic scaffolds and other complex molecular architectures. Its controlled and efficient synthesis on a larger scale is therefore of significant interest to the pharmaceutical and chemical industries.

The presented protocol is based on the well-established Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this specific application, the enolate of 4-bromoacetophenone, generated in situ by a base, acts as the nucleophile, and acrylonitrile serves as the Michael acceptor. Careful control of reaction parameters is crucial to ensure high yield, purity, and, most importantly, safety, particularly when handling larger quantities of the volatile and reactive acrylonitrile.

Chemical Principles and Mechanism

The synthesis of this compound proceeds via a base-catalyzed cyanoethylation reaction. The mechanism can be described in the following steps:

  • Enolate Formation: A catalytic amount of a suitable base abstracts an acidic α-proton from 4-bromoacetophenone to form a resonance-stabilized enolate ion.

  • Michael Addition: The nucleophilic enolate attacks the β-carbon of acrylonitrile, which is electron-deficient due to the electron-withdrawing nitrile group. This 1,4-conjugate addition forms a new carbon-carbon bond and generates a nitrile enolate intermediate.

  • Protonation: The nitrile enolate is subsequently protonated by a proton source in the reaction mixture (e.g., the solvent or a conjugate acid of the base) to yield the final product, this compound.

The choice of base is critical; it must be strong enough to deprotonate the acetophenone but not so strong as to induce polymerization of acrylonitrile, a known and hazardous side reaction.

Scale-Up Synthesis Protocol

This protocol is designed for a laboratory scale-up synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
Reagent/MaterialGradeSupplier
4-Bromoacetophenone≥98%e.g., Sigma-Aldrich
Acrylonitrile (stabilized)≥99%e.g., Sigma-Aldrich
Benzyltrimethylammonium hydroxide (Triton B), 40% in methanol-e.g., Sigma-Aldrich
Ethanol, anhydrousReagent-
Diethyl ether, anhydrousReagent-
Saturated aqueous ammonium chloride solution--
Anhydrous magnesium sulfate--
Equipment Specification
Three-necked round-bottom flaskAppropriate volume for scale
Mechanical stirrer-
Addition funnel-
Reflux condenser with a drying tube-
Thermometer-
Heating mantle with a stirrer-
Ice-water bath-
Rotary evaporator-
Büchner funnel and filtration flask-
Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge flask with 4-bromoacetophenone and ethanol B Stir until dissolved A->B C Add acrylonitrile B->C D Cool to 0-5 °C C->D E Slowly add Triton B catalyst D->E F Warm to room temperature and stir E->F G Monitor reaction by TLC F->G H Quench with saturated NH4Cl solution G->H I Extract with diethyl ether H->I J Wash organic layer with brine I->J K Dry over MgSO4 and filter J->K L Concentrate in vacuo K->L M Recrystallize from ethanol/water L->M N Collect crystals by vacuum filtration M->N O Dry the product N->O Final Product Final Product O->Final Product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, an addition funnel, and a reflux condenser topped with a drying tube, dissolve 4-bromoacetophenone (1.0 eq) in anhydrous ethanol (approx. 2-3 mL per gram of acetophenone).

  • Reagent Addition: To the stirred solution, add acrylonitrile (1.5 eq). Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Catalyst Addition: Slowly add a 40% solution of benzyltrimethylammonium hydroxide (Triton B) in methanol (0.1 eq) dropwise via the addition funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-18 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:2 v/v). The reaction is complete when the 4-bromoacetophenone spot has been consumed.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.

  • Purification: Purify the crude product by recrystallization. Dissolve the crude material in a minimal amount of hot ethanol. If the product does not readily crystallize upon cooling, add water dropwise to the hot solution until turbidity persists, then allow it to cool slowly to room temperature and then in an ice bath.

  • Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol-water, and dry under vacuum to afford pure this compound.

Safety Precautions

Hazard Analysis:

  • 4-Bromoacetophenone: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[1]

  • Acrylonitrile: Highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer. Acrylonitrile can polymerize explosively, especially when heated or in the presence of strong bases or acids.[1][2][3][4] The reaction with a base is highly exothermic.

  • Benzyltrimethylammonium hydroxide (Triton B): Corrosive and toxic. Causes severe skin burns and eye damage.

  • Ethanol and Diethyl Ether: Highly flammable liquids.

Personal Protective Equipment (PPE):

  • Wear a flame-retardant lab coat, chemical safety goggles, and a face shield.

  • Use appropriate chemical-resistant gloves (e.g., butyl rubber or Viton/butyl rubber for acrylonitrile).[1]

Engineering Controls:

  • All manipulations must be performed in a certified chemical fume hood to avoid inhalation of toxic and flammable vapors.

  • Ensure a safety shower and eyewash station are readily accessible.

  • Keep the reaction away from heat, sparks, and open flames.[3]

  • Use non-sparking tools when handling flammable solvents.

Waste Disposal:

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

  • Quench any unreacted acrylonitrile with a suitable reagent before disposal.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Parameter Specification
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR Conforms to the expected structure
¹³C NMR Conforms to the expected structure
Purity (by HPLC) ≥98%
Expected Analytical Data

¹H NMR (400 MHz, CDCl₃):

  • δ ~7.85 (d, J ≈ 8.4 Hz, 2H, Ar-H ortho to C=O)

  • δ ~7.65 (d, J ≈ 8.4 Hz, 2H, Ar-H meta to C=O)

  • δ ~3.30 (t, J ≈ 7.0 Hz, 2H, -CH₂-C=O)

  • δ ~2.85 (t, J ≈ 7.0 Hz, 2H, -CH₂-CN)

¹³C NMR (100 MHz, CDCl₃):

  • δ ~196.0 (C=O)

  • δ ~135.0 (Ar-C ipso to C=O)

  • δ ~132.0 (Ar-CH)

  • δ ~129.5 (Ar-CH)

  • δ ~128.5 (Ar-C-Br)

  • δ ~118.0 (CN)

  • δ ~35.0 (-CH₂-C=O)

  • δ ~15.0 (-CH₂-CN)

Discussion and Troubleshooting

  • Low Yield: Incomplete reaction can be addressed by increasing the reaction time or the amount of catalyst. However, a large excess of base can promote acrylonitrile polymerization. Ensure all reagents are of high purity and the ethanol is anhydrous.

  • Polymerization of Acrylonitrile: This is a significant safety hazard. The slow, controlled addition of the base at low temperatures is critical to mitigate the exothermic nature of the reaction and prevent runaway polymerization.

  • Purification Difficulties: If the product oils out during recrystallization, try using a different solvent system or a solvent pair (e.g., ethyl acetate/hexanes). If impurities persist, column chromatography on silica gel can be employed.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound. By adhering to the detailed procedure and exercising stringent safety precautions, researchers and drug development professionals can efficiently produce this valuable intermediate for further synthetic applications. The thorough characterization methods outlined will ensure the quality and purity of the final product.

References

  • University of Windsor. Acrylonitrile - Designated Substance. [Link]

  • INEOS Group. Acrylonitrile. [Link]

  • OSHA. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile. [Link]

Sources

Application Note: Synthesis of a Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitor Core Using 4-(4-Bromophenyl)-4-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, two-step protocol for the synthesis of a 7-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine core, a privileged scaffold in the development of kinase inhibitors. We demonstrate the utility of 4-(4-bromophenyl)-4-oxobutanenitrile as a versatile and efficient starting material. The synthesis proceeds through the formation of a key β-enaminone intermediate, followed by a cyclocondensation reaction with 3-amino-5-methylpyrazole. This guide offers in-depth procedural details, mechanistic insights, and the rationale behind experimental choices, designed to be a self-validating system for researchers in drug discovery.

Introduction: The Pursuit of Selective Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] This has made them one of the most important classes of drug targets.[1] Among the various heterocyclic scaffolds used to design kinase inhibitors, the pyrazolo[1,5-a]pyrimidine core has emerged as a "privileged structure."[1][2] Its unique arrangement of nitrogen atoms allows it to mimic the adenine base of ATP, enabling competitive binding to the kinase ATP-binding site.[1]

Derivatives of this scaffold have shown potent and selective inhibition against a range of kinases, including Pim-1, a constitutively active serine/threonine kinase implicated in cell survival and proliferation in various cancers.[2][3][4] The development of novel, potent, and selective Pim-1 inhibitors is an active area of oncology research.[2][3][4]

This guide focuses on a robust synthetic route to a core pyrazolo[1,5-a]pyrimidine structure, utilizing this compound as a key building block. This starting material is valuable due to its bifunctional nature—a ketone for condensation reactions and a nitrile group that can be further modified, along with a bromophenyl moiety that serves as a handle for cross-coupling reactions to explore structure-activity relationships (SAR).[5]

Synthetic Strategy: A Two-Step Approach to the Kinase Core

The overall strategy involves a two-step sequence:

  • Formation of a 1,3-Bielectrophilic Intermediate: The this compound is converted into a more reactive β-enaminone. This is achieved by reacting the ketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA), which transforms the methylene group alpha to the carbonyl into a dimethylamino-methylene group, creating a 1,3-bielectrophilic system primed for cyclization.

  • Cyclocondensation: The resulting β-enaminone is then reacted with a 3-aminopyrazole derivative. The amino group of the pyrazole attacks the electrophilic centers of the enaminone, leading to a cyclization and dehydration cascade that efficiently forms the fused pyrazolo[1,5-a]pyrimidine ring system.

The workflow is designed for efficiency and adaptability, allowing for modifications to both the starting oxobutanenitrile and the aminopyrazole to generate a library of potential kinase inhibitors.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Core Synthesis start_mat This compound step1 Step 1: Enaminone Formation (Reaction in Toluene, Reflux) start_mat->step1 reagent1 DMF-DMA reagent1->step1 intermediate β-Enaminone Intermediate (3-(dimethylamino)-1-(4-bromophenyl)-4-oxobutanenitrile) step1->intermediate step2 Step 2: Cyclocondensation (Reaction in Acetic Acid, Reflux) intermediate->step2 Purified Intermediate reagent2 3-Amino-5-methylpyrazole reagent2->step2 final_product Final Product (7-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine) step2->final_product

Caption: Overall synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(Dimethylamino)-1-(4-bromophenyl)-4-oxobutanenitrile (β-Enaminone Intermediate)

This protocol details the conversion of the starting ketone into a key β-enaminone intermediate. The reaction with DMF-DMA serves to activate the α-methylene position, creating a versatile 1,3-bielectrophile.

Rationale: DMF-DMA is a highly effective reagent for this transformation. It acts as both a source of the dimethylaminomethylene group and a dehydrating agent, driving the reaction to completion. Toluene is chosen as the solvent for its suitable boiling point for this condensation reaction.

ReagentM.W.AmountMoles
This compound238.07 g/mol 5.0 g21.0 mmol
DMF-DMA119.16 g/mol 3.0 g (3.2 mL)25.2 mmol
Toluene-50 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 21.0 mmol).

  • Reagent Addition: Add toluene (50 mL) to the flask and stir to dissolve the solid. To this solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 g, 25.2 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically of high purity. However, it can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to yield the pure β-enaminone as a solid.

Protocol 2: Synthesis of 7-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

This protocol describes the crucial cyclocondensation step to form the final heterocyclic core.

Rationale: The reaction is typically acid-catalyzed. Acetic acid serves as both the solvent and the catalyst for this transformation. It facilitates the initial nucleophilic attack of the aminopyrazole onto the enaminone and promotes the subsequent dehydration steps to form the aromatic pyrimidine ring.

ReagentM.W.AmountMoles
β-Enaminone Intermediate293.15 g/mol 3.0 g10.2 mmol
3-Amino-5-methylpyrazole97.12 g/mol 1.0 g10.3 mmol
Glacial Acetic Acid-30 mL-

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the β-enaminone intermediate (3.0 g, 10.2 mmol) and 3-amino-5-methylpyrazole (1.0 g, 10.3 mmol) in glacial acetic acid (30 mL).

  • Reaction: Heat the mixture to reflux (approximately 118-120 °C) for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing 150 mL of ice-cold water while stirring.

  • Precipitation and Filtration: A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 7-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine.

Data Interpretation and Expected Results

The synthesized compounds should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR) to confirm their identity and purity.

CompoundExpected YieldPhysical Appearance
β-Enaminone Intermediate85-95%Yellow to off-white solid
Final Product70-85%White to pale yellow solid

The successful synthesis of the pyrazolo[1,5-a]pyrimidine core provides a versatile platform for further derivatization. The bromine atom on the phenyl ring is particularly useful for introducing diversity through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling extensive SAR exploration for optimizing kinase inhibitory activity and selectivity.[1]

Conclusion

This application note details a reliable and efficient two-step synthesis of a pyrazolo[1,5-a]pyrimidine core, a key scaffold for the development of potent kinase inhibitors. By utilizing this compound, this protocol provides a practical and scalable route to valuable intermediates for drug discovery programs targeting kinases like Pim-1. The described methodologies are grounded in established chemical principles and offer a solid foundation for medicinal chemists to build upon in their quest for novel therapeutics.

References

  • ACS Medicinal Chemistry Letters.

  • Molecules.

  • RSC Advances.

  • Scilit.

  • Bioorganic Chemistry.

  • Journal of Chemical Research, Synopses.

  • J&K Scientific.

  • Beilstein Journal of Organic Chemistry.

  • ResearchGate.

  • Trade Science Inc. Journals.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Bromophenyl)-4-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for the synthesis of 4-(4-Bromophenyl)-4-oxobutanenitrile. This molecule is a valuable building block in the development of pharmaceuticals and agrochemicals due to its versatile chemical structure.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, improve yields, and ensure the purity of the final product. We will address specific issues in a practical question-and-answer format, grounded in established chemical principles.

Recommended Synthetic Pathway Overview

The most reliable and scalable synthesis of this compound is a two-stage process. This pathway begins with a Friedel-Crafts acylation to form the carbon-carbon bond, followed by the conversion of a carboxylic acid intermediate into the target nitrile.

G cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Nitrile Formation Bromobenzene Bromobenzene AlCl3_Reaction AlCl₃ Dichloromethane Bromobenzene->AlCl3_Reaction Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->AlCl3_Reaction Product_1 4-(4-Bromophenyl)-4-oxobutanoic Acid Product_1_copy 4-(4-Bromophenyl)-4-oxobutanoic Acid AlCl3_Reaction->Product_1 Amide_Formation Amidation Product_1_copy->Amide_Formation 1. SOCl₂ 2. NH₄OH Amide Intermediate Amide Dehydration Dehydration Amide->Dehydration SOCl₂ or P₂O₅ Final_Product This compound Amide_Formation->Amide Dehydration->Final_Product

Caption: Recommended two-stage synthesis pathway.

Stage 1: Friedel-Crafts Acylation to Synthesize 4-(4-Bromophenyl)-4-oxobutanoic Acid

This initial step involves the acylation of bromobenzene with succinic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4]

Experimental Protocol
  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel. Operate under an inert atmosphere (N₂ or Ar).

  • Reagent Loading: To the flask, add anhydrous aluminum chloride (2.2 equivalents) and a dry, non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane. Cool the suspension in an ice bath to 0-5 °C.

  • Acylium Ion Formation: Dissolve succinic anhydride (1.0 equivalent) in the same dry solvent and add it portion-wise or via the dropping funnel to the stirred AlCl₃ suspension. Allow the mixture to stir for 30 minutes at 0-5 °C.

  • Acylation: Add bromobenzene (1.0-1.1 equivalents) dropwise, ensuring the temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat to a gentle reflux (approx. 40 °C for DCM) for 2-4 hours.

  • Monitoring: Track the consumption of starting materials using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture in an ice bath. Very slowly and carefully, pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (e.g., 3M HCl). This quench is highly exothermic.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution to extract the carboxylic acid product. The product will move to the aqueous layer as its sodium salt. Acidify the aqueous layer with concentrated HCl until a precipitate forms. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

G cluster_mechanism Friedel-Crafts Acylation Mechanism Start Succinic Anhydride + AlCl₃ Acylium Activated Electrophile (Acylium-Lewis Acid Complex) Start->Acylium 1. Activation Attack π-attack by Bromobenzene Acylium->Attack 2. Electrophilic Attack Sigma Sigma Complex (Carbocation Intermediate) Attack->Sigma Aromatization Deprotonation & Catalyst Regeneration Sigma->Aromatization 3. Rearomatization Product 4-(4-Bromophenyl)-4-oxobutanoic Acid Aromatization->Product

Caption: Mechanism of Friedel-Crafts Acylation.[5][6]

Troubleshooting Guide: Friedel-Crafts Acylation

Q1: My reaction yield is poor (<50%). What are the most common causes?

A1: Low yields in this reaction are typically traced back to three main areas:

  • Catalyst Inactivity: Anhydrous aluminum chloride is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive. Always use a fresh, unopened bottle or handle it in a glovebox. Ensure you are using a sufficient stoichiometric amount (at least 2 equivalents are needed, as one complexes with the product's carbonyl and carboxyl groups).

  • Substrate Deactivation: The bromine atom on bromobenzene is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[5] While it is an ortho, para-director, the overall reaction rate is slower than with benzene. To overcome this, ensure adequate reaction time and gentle heating as described in the protocol.

  • Incomplete Quench/Extraction: The product, a carboxylic acid, forms a salt complex with AlCl₃. The acidic workup is critical to break this complex and protonate the carboxylate. If the product remains in the organic layer after the bicarbonate wash, it indicates an incomplete extraction, likely due to insufficient bicarbonate solution or inadequate mixing.

Q2: I have a significant amount of an isomeric byproduct. How can I improve para-selectivity?

A2: The bromine substituent directs acylation to the ortho and para positions. The para-product is strongly favored due to the steric hindrance imposed by the bulky bromine atom, which impedes attack at the ortho position.[7] If you observe significant ortho-isomer formation:

  • Check Reaction Temperature: Higher temperatures can sometimes reduce selectivity. Running the reaction at the lowest effective temperature (e.g., room temperature for a longer duration instead of reflux) may improve the para:ortho ratio.

  • Solvent Choice: The choice of solvent can influence isomer distribution. While DCM is common, experimenting with solvents like nitromethane or carbon disulfide (with appropriate safety precautions) could alter the selectivity.

Q3: The workup procedure is difficult, forming an emulsion or a solid mass. How can I manage this?

A3: This is a common issue. The slow addition of the reaction mixture to the ice/acid solution is crucial. Adding too quickly generates excessive heat and HCl gas, which can cause vigorous bubbling and splashing.

  • To prevent emulsions: Use a larger volume of extraction solvent and brine (saturated NaCl solution) during the washing steps.

  • If a solid mass forms: This is often the aluminum-carboxylate complex precipitating. Ensure vigorous stirring during the quench and add more acid and water as needed to fully dissolve the aluminum salts.

Data Summary: Acylation Reaction
ParameterRecommended ValueRationale
Succinic Anhydride 1.0 eqLimiting Reagent
Bromobenzene 1.0 - 1.1 eqSlight excess can help drive the reaction.
Aluminum Chloride (AlCl₃) 2.2 - 2.5 eqCatalytic and stoichiometric roles; complexes with carbonyls.
Solvent Anhydrous DCMGood solubility for reagents, relatively low boiling point.
Temperature 0 °C to Reflux (~40°C)Initial cooling controls exotherm, heating drives the reaction.
Typical Yield 65-80%Highly dependent on anhydrous conditions and careful workup.

Stage 2: Conversion of Carboxylic Acid to Nitrile

The most common and reliable method to convert the intermediate carboxylic acid to the target nitrile involves a two-step sequence: formation of the primary amide, followed by its dehydration.

Experimental Protocol

Step 2a: Amide Formation

  • Acyl Chloride Formation: In a fume hood, suspend 4-(4-Bromophenyl)-4-oxobutanoic acid (1.0 equivalent) in a minimal amount of dry DCM or toluene containing a catalytic amount of DMF (1-2 drops). Add thionyl chloride (SOCl₂, 1.5 equivalents) dropwise at room temperature. Heat the mixture to a gentle reflux for 1-2 hours until gas evolution (SO₂ and HCl) ceases.

  • Amidation: Cool the reaction mixture to 0-5 °C. Slowly and carefully, pour the acyl chloride solution into a beaker of concentrated aqueous ammonium hydroxide (a large excess). Stir vigorously for 30-60 minutes.

  • Isolation: The primary amide will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove ammonium salts, and dry completely.

Step 2b: Amide Dehydration

  • Setup: In a fume hood, combine the dry primary amide (1.0 equivalent) with a dehydrating agent. Thionyl chloride (1.5-2.0 equivalents) in an inert solvent like DCM is effective.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the amide is consumed.

  • Workup: Cool the reaction mixture and pour it slowly onto ice water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water, saturated sodium bicarbonate solution (to remove any acidic impurities), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude nitrile can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.

G Carboxylic_Acid 4-(4-Bromophenyl)-4-oxobutanoic Acid Acyl_Chloride Acyl Chloride Intermediate Carboxylic_Acid->Acyl_Chloride SOCl₂ Amide Primary Amide Intermediate Acyl_Chloride->Amide NH₄OH Nitrile This compound Amide->Nitrile Dehydrating Agent (e.g., SOCl₂)

Caption: Workflow for converting the carboxylic acid to the nitrile.

Troubleshooting Guide: Nitrile Formation

Q1: The final product is contaminated with the starting carboxylic acid. Why did the first step fail?

A1: This indicates incomplete conversion to the amide.

  • Inefficient Acyl Chloride Formation: The conversion of a carboxylic acid to an acyl chloride with SOCl₂ can be slow. The use of a catalytic amount of DMF accelerates this reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent. Ensure the SOCl₂ is fresh and the reaction is allowed to proceed until gas evolution stops.

  • Hydrolysis: The acyl chloride intermediate is highly reactive and moisture-sensitive. If it is exposed to water before reacting with ammonia, it will revert to the carboxylic acid. Ensure all glassware is dry and use anhydrous solvents.

Q2: My final product contains a significant amount of the intermediate amide. How can I improve the dehydration step?

A2: Incomplete dehydration is a common problem.

  • Dehydrating Agent: Ensure you are using a sufficient excess of a potent dehydrating agent. Thionyl chloride, phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃) are all effective.[8][9] The choice may depend on the scale and desired workup procedure.

  • Reaction Conditions: The dehydration requires heat. Ensure the reaction is maintained at reflux for an adequate period. Monitor by TLC to confirm the disappearance of the amide spot.

  • Water Contamination: The amide must be completely dry before this step. Any residual water will consume the dehydrating agent.

Q3: Are there any alternative, more direct methods to convert the carboxylic acid to the nitrile?

A3: While the two-step amide pathway is robust, modern synthetic chemistry offers alternatives, though they may require more specialized reagents. For instance, certain iron-catalyzed deoxynitrogenation methods can convert carboxylic acids directly to nitriles using a nitrogen donor, avoiding the isolation of the amide intermediate.[10] These methods can be advantageous for their efficiency but may require more optimization for a specific substrate.

General FAQs

Q1: What are the primary safety concerns for this synthesis? A1: Several reagents require careful handling.

  • Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE).

  • Thionyl Chloride (SOCl₂): Toxic, corrosive, and reacts with water to release toxic gases (SO₂ and HCl). Always handle in a well-ventilated fume hood.

  • Solvents: Dichloromethane is a suspected carcinogen. Use appropriate engineering controls and PPE.

  • Quenching: Both the Friedel-Crafts reaction and reactions involving SOCl₂ must be quenched slowly and carefully by adding the reaction mixture to a cold solution (ice/water or ice/acid) to manage the highly exothermic and gas-evolving nature of the process.

Q2: How can I best monitor these reactions and characterize the products? A2:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is ideal. Use a solvent system like ethyl acetate/hexanes. The carboxylic acid will have a lower Rf than the final nitrile, and both will be UV active. Staining with potassium permanganate can also be helpful.

  • Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

    • IR Spectroscopy: Look for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C≡N stretch (around 2230 cm⁻¹) in the final product. The C=O stretch (around 1680 cm⁻¹) should be present in all intermediates and the final product.

    • Mass Spectrometry: Confirms the molecular weight of the intermediates and the final product.

References

  • PrepChem. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Retrieved from PrepChem.com. (URL: [Link])

  • Antipin, R. L., et al. (2021). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega. (URL: [Link])

  • McMurry, J. (n.d.). Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. Retrieved from a Cengage solution manual. (URL: [Link])

  • Antipin, R. L., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega. (URL: [Link])

  • Chemstuff. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from Chemstuff. (URL: [Link])

  • Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from Chemistry Steps. (URL: [Link])

  • JoVE. (2023). Video: Preparation of Nitriles. Retrieved from JoVE. (URL: [Link])

  • Gandomkar, S., et al. (2019). Organic Acid to Nitrile: A Chemoenzymatic Three-Step Route. Advanced Synthesis & Catalysis. (URL: [Link])

  • Oakwood Chemical. (n.d.). 4-(4-Bromophenyl)-4-oxobutanoic acid. Retrieved from Oakwood Chemical. (URL: [Link])

  • PubChemLite. (n.d.). This compound (C10H8BrNO). Retrieved from PubChemLite. (URL: [Link])

  • El-Ghanam, A. M., & El-Gendy, Z. (2022). A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. MDPI. (URL: [Link])

  • ResearchGate. (n.d.). Formation of Nitriles, Carboxylic Acids, and Derivatives by Rearrangements: A Guide to Functional Group Preparations. Retrieved from ResearchGate. (URL: [Link])

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from Organic Chemistry Portal. (URL: [Link])

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from Wikipedia. (URL: [Link])

  • Studocu. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from Studocu. (URL: [Link])

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from Chemistry LibreTexts. (URL: [Link])

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from Chemistry Stack Exchange. (URL: [Link])

  • Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from Master Organic Chemistry. (URL: [Link])

  • Chemistry LibreTexts. (2023). 11.6: Preparing Carboxylic Acids. Retrieved from Chemistry LibreTexts. (URL: [Link])

Sources

Technical Support Center: Synthesis of 4-(4-Bromophenyl)-4-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Senior Research & Development Scientists

Welcome to the technical support center for the synthesis of 4-(4-Bromophenyl)-4-oxobutanenitrile. This crucial intermediate is a versatile building block in the development of pharmaceuticals and agrochemicals.[1][2] This guide is structured as a series of troubleshooting questions and answers, reflecting the practical challenges encountered in the laboratory. As Senior Application Scientists, we aim to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategies.

Section 1: Troubleshooting the Friedel-Crafts Acylation Route

The most common and industrially scalable approach to synthesizing the carbon skeleton of this compound involves a two-stage process: first, a Friedel-Crafts acylation of bromobenzene with succinic anhydride, followed by conversion of the resulting carboxylic acid to the nitrile. This section addresses the side reactions inherent to the initial acylation step.

FAQ 1: My reaction yields a mixture of isomers. How can I improve the regioselectivity for the desired para-product?

Answer: This is the most common issue in the Friedel-Crafts acylation of substituted benzenes. The bromine atom on your starting material, bromobenzene, is an ortho-, para- directing group due to its ability to donate lone-pair electrons and stabilize the arenium ion intermediate.[3][4] While electronics permit attack at both positions, the formation of the para-isomer, 4-(4-bromophenyl)-4-oxobutanoic acid, is significantly favored over the ortho-isomer due to steric hindrance. The bulky acylium ion-Lewis acid complex has difficulty approaching the position adjacent to the bromine atom.[3][4]

The choice of Lewis acid and reaction conditions can influence this ortho/para ratio. Bulkier catalyst complexes can further enhance the preference for the less sterically hindered para position.

Start Bromobenzene + Succinic Anhydride Reagents AlCl₃ Intermediate Acylium Ion Intermediate Reagents->Intermediate Forms Para_Product 4-(4-Bromophenyl)-4-oxobutanoic acid (Desired Para Product) Intermediate->Para_Product Major Pathway (Sterically Favored) Ortho_Product 4-(2-Bromophenyl)-4-oxobutanoic acid (Ortho Side-Product) Intermediate->Ortho_Product Minor Pathway (Sterically Hindered)

Caption: Friedel-Crafts Acylation: Para vs. Ortho Isomer Formation.

Troubleshooting Protocol: Maximizing Para-Selectivity

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0-25 °C). Higher temperatures can overcome the small activation energy difference between ortho and para attack, reducing selectivity.

  • Solvent Choice: Using a non-polar, sterically bulky solvent like carbon disulfide or a nitroalkane can sometimes influence the effective size of the catalyst complex, favoring para substitution. However, for safety and environmental reasons, dichloromethane is often used.[3]

  • Controlled Addition: Add the acylating agent (succinic anhydride) or the Lewis acid portion-wise to the solution of bromobenzene. This keeps the concentration of the reactive electrophile low, minimizing side reactions and improving thermal control.[5]

ParameterCondition A (Less Selective)Condition B (More Selective)Rationale
Temperature 50-60 °C (Reflux)0-25 °CLower energy input favors the sterically preferred pathway.
Lewis Acid AlCl₃ (Excess)AlCl₃ (Stoichiometric)Excess catalyst can lead to more aggressive, less selective reactions.
Addition Rate All at onceSlow, dropwise additionMaintains low concentration of the electrophile, enhancing control.
FAQ 2: I am detecting a debrominated impurity, 4-oxo-4-phenylbutanenitrile, in my final product. What is causing this?

Answer: This side reaction is indicative of dehalogenation, which can occur under harsh Friedel-Crafts conditions.[4] Strong Lewis acids like AlCl₃ can coordinate to the bromine atom, and in the presence of trace protic acids (or adventitious water), can facilitate the cleavage of the carbon-bromine bond, replacing it with a hydrogen atom. This typically happens at elevated temperatures or with prolonged reaction times.

Troubleshooting Protocol: Preventing Dehalogenation

  • Use a Milder Lewis Acid: While AlCl₃ is common, it is also one of the most aggressive Lewis acids. Consider alternatives like Iron(III) chloride (FeCl₃) or Zinc chloride (ZnCl₂), which are less likely to promote dehalogenation.

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and reagents (especially the solvent and bromobenzene) are anhydrous. Moisture can react with AlCl₃ to generate HCl, which exacerbates dehalogenation.[3]

  • Minimize Reaction Time and Temperature: Monitor the reaction closely by TLC or HPLC. Once the starting material is consumed, proceed with the work-up immediately. Avoid unnecessarily long reaction times or high temperatures.

Section 2: Troubleshooting Nitrile-Related Side Reactions

Whether the nitrile is formed from a carboxylic acid precursor or via a Michael addition pathway, this functional group can be the source of several impurities.

FAQ 3: My final product is contaminated with the corresponding carboxylic acid or amide. How do I prevent this?

Answer: This issue stems from the hydrolysis of the nitrile group. The nitrile is susceptible to hydrolysis under both acidic and basic conditions, proceeding first to an amide and then to a carboxylic acid. This can occur during the reaction work-up or subsequent purification steps if conditions are not carefully controlled.

Nitrile This compound (Target Product) Conditions1 H₃O⁺ or OH⁻ (Work-up/Purification) Amide 4-(4-Bromophenyl)-4-oxobutanamide (Amide Impurity) Conditions2 H₃O⁺ or OH⁻ (Harsh Conditions) Acid 4-(4-Bromophenyl)-4-oxobutanoic acid (Acid Impurity) Conditions1->Amide Partial Hydrolysis Conditions2->Acid Full Hydrolysis

Caption: Nitrile Hydrolysis Pathway Leading to Impurities.

Troubleshooting Protocol: Avoiding Nitrile Hydrolysis

  • Controlled Work-up: When quenching the reaction, use a buffered aqueous solution or perform the quench at low temperatures to avoid extremes of pH. If an acid or base wash is necessary, perform it quickly with dilute solutions and cold water.

  • Anhydrous Purification: If performing column chromatography, ensure your silica gel and solvents are dry. The slightly acidic nature of standard silica gel can sometimes promote hydrolysis if water is present. A short plug of neutral alumina can be used as an alternative.

  • Azeotropic Removal of Water: If converting from the carboxylic acid precursor, ensure the intermediate is completely dry before proceeding to the nitrile formation step. Co-distillation with an anhydrous solvent like toluene can be effective.

Section 3: General Purification Strategies

FAQ 4: What is the most effective method for separating the desired para-isomer from the ortho-isomer side product?

Answer: The separation of constitutional isomers like the ortho- and para-products of this synthesis relies on exploiting their different physical properties, primarily polarity and crystal lattice energy.

  • Fractional Crystallization: This is often the most efficient method on a large scale. The para-isomer is typically more symmetric and less polar than the ortho-isomer. This symmetry allows for more efficient packing into a crystal lattice, often resulting in a higher melting point and lower solubility in non-polar solvents. You can often selectively crystallize the para-isomer from a suitable solvent system like ethanol/water or toluene/heptane.

  • Column Chromatography: For smaller scales or when crystallization is ineffective, silica gel chromatography is the method of choice. The less polar para-isomer will elute before the more polar ortho-isomer.

Experimental Protocol: Chromatographic Separation of Ortho/Para Isomers

  • Column Preparation: Prepare a silica gel column using a slurry packing method with your chosen eluent system. A good starting point for the eluent is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). A typical starting ratio would be 7:3 or 8:2 Hexanes:Ethyl Acetate.

  • Sample Loading: Dissolve the crude product mixture in a minimal amount of dichloromethane or the eluent mixture and load it onto the column.

  • Elution: Begin elution with the chosen solvent system. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Analysis: The spot with the higher Rf value on the TLC plate corresponds to the less polar para-isomer. The spot with the lower Rf value is the more polar ortho-isomer.

  • Isolation: Combine the pure fractions containing the desired para-product and remove the solvent under reduced pressure using a rotary evaporator.

References

  • Aksenov, N. A., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega, 7(16), 14153–14164. [Link]

  • Aksenov, N. A., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - Supporting Information. ACS Omega. [Link]

  • University College Cork. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. [Link]

  • Course Hero. (n.d.). Friedel-Crafts acetylation of Bromobenzene. [Link]

  • Wikipedia. (2023). Cyanoethylation. [Link]

  • Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5, 79-135. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry Stack Exchange. (2016). Will cyanide substitute bromine in bromobenzene?[Link]

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

  • Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. [Link]

  • University of Siegen. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. [Link]

  • Asian Journal of Chemistry. (2010). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. [Link]

  • StudyMind. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

  • YouTube. (2020). Fridel-crafts' reaction of bromobenzene with methyl iodide gives. [Link]

Sources

Technical Support Center: 4-(4-Bromophenyl)-4-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Bromophenyl)-4-oxobutanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions encountered during the handling and application of this versatile chemical intermediate. Our goal is to ensure the scientific integrity of your experiments by providing a foundational understanding of potential impurities and practical solutions for their management.

Section 1: Troubleshooting Guide - Navigating Experimental Challenges

This section addresses specific issues you may encounter during your experiments with this compound, focusing on the identification and remediation of common impurities.

Question 1: My reaction yield is lower than expected, and I observe multiple spots on my TLC analysis. What are the likely impurities?

Lower yields and the presence of multiple spots on a Thin Layer Chromatography (TLC) plate are common indicators of impurities. The nature of these impurities is often linked to the synthetic route used to produce this compound. A prevalent method for its synthesis is the Friedel-Crafts acylation of bromobenzene with succinic anhydride, followed by subsequent chemical transformations.

Common Impurities and Their Origins:

  • Isomeric Impurities: The Friedel-Crafts acylation of bromobenzene is directed by the bromine atom to the ortho and para positions. While the para substituted product, 4-(4-Bromophenyl)-4-oxobutanoic acid, is the major product due to steric hindrance, the ortho isomer, 4-(2-Bromophenyl)-4-oxobutanoic acid, can be formed as a minor impurity. This isomeric acid can be carried through subsequent reaction steps.

  • Diacylated Byproducts: Although less common than in Friedel-Crafts alkylation, over-acylation can occur, leading to the formation of diacylated bromobenzene species.

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of residual bromobenzene and succinic anhydride or its derivatives.

  • Hydrolysis Products: The nitrile group in this compound is susceptible to hydrolysis under acidic or basic conditions, which may be encountered during reaction workup or prolonged storage in non-anhydrous solvents. This can lead to the formation of 4-(4-Bromophenyl)-4-oxobutanamide or 4-(4-Bromophenyl)-4-oxobutanoic acid.[1][2][3][4][5]

  • Decarboxylation Products: The intermediate, 4-(4-bromophenyl)-4-oxobutanoic acid, may undergo decarboxylation under certain conditions, leading to other impurities.[6]

Visualizing Impurity Formation:

The following diagram illustrates a common synthetic pathway and the potential points of impurity introduction.

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Bromobenzene Bromobenzene Friedel_Crafts Friedel-Crafts Acylation Bromobenzene->Friedel_Crafts Unreacted_Bromo Unreacted Bromobenzene Bromobenzene->Unreacted_Bromo Succinic Anhydride Succinic Anhydride Succinic Anhydride->Friedel_Crafts Intermediate_Acid 4-(4-Bromophenyl)-4-oxobutanoic acid Friedel_Crafts->Intermediate_Acid Ortho_Isomer Ortho-isomer Friedel_Crafts->Ortho_Isomer Side Reaction Diacylated Diacylated Byproduct Friedel_Crafts->Diacylated Side Reaction Nitrile_Formation Nitrile Formation Intermediate_Acid->Nitrile_Formation Final_Product This compound Nitrile_Formation->Final_Product Hydrolysis_Amide Hydrolysis to Amide Final_Product->Hydrolysis_Amide Degradation Hydrolysis_Acid Hydrolysis to Acid Hydrolysis_Amide->Hydrolysis_Acid Further Degradation

Sources

Technical Support Center: Optimization of 4-(4-Bromophenyl)-4-oxobutanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 4-(4-Bromophenyl)-4-oxobutanenitrile. This molecule is a critical building block in the development of novel pharmaceuticals and advanced materials.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory, providing not just solutions but the underlying chemical principles to empower your research.

Section 1: Primary Synthetic Strategy & Core Concepts

FAQ 1.1: What is the most robust and scalable synthetic route for preparing this compound?

The most reliable and widely adopted method involves a two-stage process beginning with a Friedel-Crafts acylation, followed by the conversion of a carboxylic acid intermediate into the target nitrile. This approach is favored for its high regioselectivity and the use of readily available starting materials.

Stage 1: Friedel-Crafts Acylation: Bromobenzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to produce 4-(4-bromophenyl)-4-oxobutanoic acid. The bromine atom is an ortho-, para-director, and the steric bulk of the acylating agent strongly favors the formation of the para-substituted product.[3]

Stage 2: Nitrile Formation: The intermediate carboxylic acid is then converted to the primary amide, which is subsequently dehydrated to yield the final nitrile product. This two-step conversion is generally higher yielding and cleaner than direct conversion methods.

G cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Nitrile Formation A Bromobenzene D 4-(4-bromophenyl)-4- oxobutanoic acid A->D Electrophilic Aromatic Substitution B Succinic Anhydride B->D Electrophilic Aromatic Substitution C Anhydrous AlCl₃ C->D Electrophilic Aromatic Substitution E Intermediate Amide D->E 1. SOCl₂ 2. NH₄OH F 4-(4-Bromophenyl)-4- oxobutanenitrile (Target) E->F Dehydration (e.g., POCl₃)

Caption: Recommended two-stage synthesis workflow.

Section 2: Troubleshooting the Friedel-Crafts Acylation

This electrophilic aromatic substitution is the cornerstone of the synthesis, but it is highly sensitive to reaction conditions.

FAQ 2.1: My Friedel-Crafts reaction has a very low yield. What are the likely causes?

Low yields in this acylation are common and can almost always be traced back to reagent quality or reaction setup. Here is a logical troubleshooting workflow:

G start Low Yield Observed q1 Is your AlCl₃ fresh and anhydrous? start->q1 sol1 AlCl₃ is hygroscopic and deactivates with moisture. Use a fresh, unopened bottle or sublime old reagent. q1->sol1 No q2 Is your solvent appropriate and dry? q1->q2 Yes ans1_yes Yes ans1_no No end_node Re-run experiment with optimized parameters. sol1->end_node sol2 Use a dry, non-coordinating solvent like Dichloroethane (DCE) or Nitrobenzene. Ensure it is anhydrous. q2->sol2 No q3 Was the reaction temperature controlled? q2->q3 Yes ans2_yes Yes ans2_no No sol2->end_node sol3 Initial mixing should be cold (0-5 °C) to control exotherm. Then, allow to warm to RT or gently heat to drive completion. q3->sol3 No q4 Is the stoichiometry correct? (>2 eq. AlCl₃) q3->q4 Yes ans3_yes Yes ans3_no No sol3->end_node sol4 Stoichiometric amounts of AlCl₃ are required. One mole complexes with the anhydride and another with the product ketone. Use 2.2-2.5 eq. q4->sol4 No q4->end_node Yes (Consider other issues) ans4_no No sol4->end_node

Caption: Troubleshooting flowchart for the Friedel-Crafts acylation step.

Expertise & Causality: The acylium ion, the active electrophile, is generated by the coordination of AlCl₃ to the anhydride. However, AlCl₃ also complexes with the carbonyl oxygen of the resulting aryl ketone product. This deactivates both the catalyst and the product ring toward further reaction (preventing polyacylation), but it means that a stoichiometric amount of the Lewis acid is consumed and required for the reaction to proceed to completion.[4]

FAQ 2.2: The reaction workup is difficult, forming a persistent emulsion. How can I improve phase separation?

This is typically caused by the formation of aluminum hydroxides during the quenching step.

  • Best Practice: Pour the reaction mixture slowly onto crushed ice containing concentrated HCl. The acid ensures the formation of water-soluble aluminum salts (AlCl₃) rather than gelatinous Al(OH)₃, leading to clean phase separation.

Section 3: Optimizing Nitrile Formation

The conversion of the carboxylic acid to a nitrile is a critical transformation that requires careful selection of reagents.

FAQ 3.1: What is the most effective method for converting the 4-(4-bromophenyl)-4-oxobutanoic acid to the nitrile?

The most reliable method is a two-step process: conversion to the primary amide, followed by dehydration.

  • Amide Formation: Treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride. This highly reactive intermediate is then carefully quenched with an excess of aqueous ammonia (NH₄OH) to form 4-(4-bromophenyl)-4-oxobutanamide.

  • Dehydration: The isolated primary amide is then treated with a dehydrating agent to yield the target nitrile.

FAQ 3.2: My dehydration reaction is giving a low yield and significant dark-colored impurities. What is causing this?

This is almost always a result of overly harsh reaction conditions or an inappropriate choice of dehydrating agent. The ketone functionality in your molecule can be sensitive to strongly acidic or high-temperature conditions.

Data Presentation: Comparison of Dehydrating Agents

ReagentTypical ConditionsAdvantagesDisadvantages & Troubleshooting
Phosphorus oxychloride (POCl₃) Reflux in pyridine or DMFEffective, common reagent.Can cause charring if overheated. Ensure slow addition and maintain temperature control. Pyridine can be difficult to remove.
Thionyl chloride (SOCl₂) Reflux in an inert solvent (e.g., Toluene)Volatile byproducts are easily removed.Can be too aggressive. Run at the lowest effective temperature. Ensure the starting amide is very dry.
Trifluoroacetic Anhydride (TFAA) 0 °C to RT in pyridine/DCMVery mild and effective conditions.Reagent is expensive. Pyridine workup is required.
Cyanuric Chloride RT to 60 °C in DMFMild, inexpensive, and efficient.Requires careful monitoring by TLC to avoid side reactions.

For this specific substrate, starting with a milder reagent like Cyanuric Chloride or TFAA is recommended to avoid degradation of the ketone.

Section 4: Alternative Synthetic Routes

While the Friedel-Crafts acylation of bromobenzene with succinic anhydride is standard, an alternative route can be employed, which may be advantageous depending on starting material availability.

FAQ 4.1: Is there a viable synthetic route that does not use succinic anhydride?

Yes. An alternative involves a Friedel-Crafts acylation using 4-chlorobutyryl chloride followed by a nucleophilic substitution.

  • Acylation: Bromobenzene is acylated with 4-chlorobutyryl chloride and AlCl₃ to yield 4-chloro-1-(4-bromophenyl)butan-1-one.

  • Cyanation: The resulting alkyl chloride is then subjected to nucleophilic substitution with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or DMF. This is a classic Sₙ2 reaction.

G A Bromobenzene D 4-chloro-1-(4-bromophenyl) butan-1-one A->D Friedel-Crafts Acylation B 4-Chlorobutyryl chloride B->D Friedel-Crafts Acylation C Anhydrous AlCl₃ C->D Friedel-Crafts Acylation F 4-(4-Bromophenyl)-4- oxobutanenitrile (Target) D->F Sₙ2 Cyanation E NaCN in DMSO E->F Sₙ2 Cyanation

Sources

Technical Support Center: A Guide to the Purification of 4-(4-Bromophenyl)-4-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of organic synthesis and drug development, the purity of intermediates is paramount to the success of subsequent reactions and the integrity of final products. 4-(4-Bromophenyl)-4-oxobutanenitrile is a key building block in the synthesis of various pharmaceutical compounds, and its effective purification is a critical step. This guide provides a comprehensive technical support center, offering troubleshooting advice and frequently asked questions to navigate the challenges encountered during the purification of this compound. The information presented herein is a synthesis of established chemical principles and practical laboratory experience.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound via recrystallization and column chromatography, presented in a question-and-answer format.

Recrystallization Issues

Q1: My this compound is not dissolving in the chosen recrystallization solvent, even with heating. What should I do?

A1: This is a common issue that stems from a mismatch between the polarity of the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in recrystallization. This compound possesses both polar (ketone and nitrile groups) and non-polar (bromophenyl ring) characteristics.

Troubleshooting Steps:

  • Re-evaluate Solvent Choice: If you are using a non-polar solvent like hexane, it may not be sufficient to dissolve the compound even at elevated temperatures. Conversely, a very polar solvent like water may also be unsuitable.

  • Increase Solvent Polarity: Try a more polar solvent such as ethanol, isopropanol, or acetone. These solvents have a higher capacity to dissolve moderately polar compounds.

  • Utilize a Solvent Pair: A mixture of two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent), can be highly effective. A common approach is to dissolve the compound in a minimum amount of a hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes slightly cloudy. Reheating to achieve a clear solution and then allowing it to cool slowly can yield high-quality crystals. Common solvent pairs include ethanol/water and ethyl acetate/hexane.[1]

  • Consider Insoluble Impurities: If a portion of the material remains undissolved even after adding a significant amount of hot solvent, it is likely an insoluble impurity. In this case, a hot filtration step is necessary to remove the solid impurities before allowing the solution to cool and crystallize.

Q2: My compound is "oiling out" during cooling instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated to a high degree or when the melting point of the solid is depressed by impurities to below the temperature of the solution.

Troubleshooting Steps:

  • Add More Solvent: The most straightforward solution is to reheat the mixture to dissolve the oil and then add more of the same solvent to dilute the solution. This reduces the degree of supersaturation upon cooling.

  • Lower the Cooling Temperature Slowly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Change the Solvent: A solvent with a lower boiling point might be a better choice.

  • Induce Crystallization:

    • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.

    • Seeding: Adding a tiny crystal of the pure compound (a seed crystal) to the cooled solution can initiate crystallization.

Q3: My yield after recrystallization is very low. How can I improve it?

A3: A low yield is a frequent problem in recrystallization and can be attributed to several factors.

Troubleshooting Steps:

  • Use the Minimum Amount of Hot Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling. The goal is to create a saturated solution at high temperature.

  • Ensure Slow Cooling: As mentioned, slow cooling promotes the formation of larger, purer crystals and can improve the overall recovery.

  • Cool to a Lower Temperature: Ensure the solution is thoroughly cooled in an ice bath to maximize the amount of product that crystallizes out of the solution.

  • Recover from Mother Liquor: The filtrate (mother liquor) will still contain some dissolved product. Concentrating the mother liquor and cooling it again can yield a second crop of crystals. Be aware that this second crop may be less pure than the first.

  • Prevent Premature Crystallization: If performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper or in the funnel stem.

Column Chromatography Issues

Q4: I am not achieving good separation between this compound and its impurities on the column.

A4: Effective separation in column chromatography is highly dependent on the choice of the mobile phase (eluent).

Troubleshooting Steps:

  • Optimize with Thin-Layer Chromatography (TLC): Before running a column, always optimize the solvent system using TLC. The ideal eluent should provide a retention factor (Rf) of 0.2-0.3 for the target compound and a significant difference in Rf values between the compound and its impurities.

  • Adjust Eluent Polarity:

    • If the spots are too high on the TLC plate (high Rf), the eluent is too polar. Reduce the proportion of the polar solvent (e.g., ethyl acetate) to the non-polar solvent (e.g., hexane).

    • If the spots are too low on the TLC plate (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent.

  • Try a Different Solvent System: If adjusting the ratio of your current solvent system does not provide adequate separation, consider trying a different combination of solvents (e.g., dichloromethane/ethyl acetate or toluene/ethyl acetate).

  • Use Gradient Elution: Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity of the eluent to elute your target compound and then any more polar impurities.

  • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.

Q5: My compound is streaking on the TLC plate and the column.

A5: Streaking is often an indication of a problem with the interaction between your compound and the stationary phase (silica gel).

Troubleshooting Steps:

  • Overloading: You may be applying too much sample to the TLC plate or column. Try loading a more dilute solution.

  • Compound Polarity: Very polar compounds can interact strongly with the acidic silica gel, leading to streaking. A more polar eluent system may be required. For very polar compounds, a solvent system containing a small amount of methanol in dichloromethane can be effective.

  • Acidic/Basic Nature of the Compound: Although this compound is neutral, impurities could be acidic or basic. If you suspect acidic or basic impurities are causing streaking, you can add a small amount of a modifier to your eluent (e.g., 0.5% acetic acid for acidic compounds or 0.5% triethylamine for basic compounds).

Q6: I suspect my this compound is decomposing on the silica gel column.

A6: Silica gel is acidic and can potentially catalyze the hydrolysis of the nitrile group to a carboxylic acid or an amide, especially if there is residual water in the solvents.[2][3]

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before packing the column, you can rinse the silica gel with a solvent containing a small amount of a base like triethylamine and then with the eluent to neutralize the acidic sites.

  • Use a Different Stationary Phase: Alumina is a good alternative to silica gel and is available in neutral, acidic, or basic forms. For a compound that might be sensitive to acid, neutral or basic alumina would be a suitable choice.

  • Consider Alternative Purification Methods: If the compound is particularly unstable on stationary phases, recrystallization or preparative thin-layer chromatography (prep-TLC) may be better options.

Part 2: Frequently Asked Questions (FAQs)

  • Q: What are the most likely impurities in a sample of this compound?

    • A: The most common synthetic route to this compound is likely a Friedel-Crafts acylation of bromobenzene. Potential impurities include:

      • Unreacted Starting Materials: Bromobenzene and the acylating agent (e.g., succinic anhydride derivative).

      • Regioisomers: The ortho-substituted isomer, 2-(4-Bromobenzoyl)butanenitrile, can be formed as a minor byproduct.

      • Polyacylated Products: Although the acyl group is deactivating, under harsh conditions, a second acylation of the bromobenzene ring could occur.

      • Hydrolysis Product: 4-(4-Bromophenyl)-4-oxobutanoic acid, resulting from the hydrolysis of the nitrile group during the reaction workup or purification.[2][3]

  • Q: What is a good starting solvent system for TLC analysis of this compound?

    • A: A good starting point for TLC analysis is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate. A ratio of 7:3 or 8:2 (hexanes:ethyl acetate) is a reasonable starting point. Adjust the ratio based on the initial TLC result to achieve an Rf value for the product in the range of 0.2-0.4.

  • Q: What is the expected Rf value for this compound?

    • A: The Rf value is highly dependent on the specific eluent used. However, given its structure, in a solvent system like 7:3 hexanes:ethyl acetate, an Rf value in the range of 0.3 to 0.5 would be expected. The goal for column chromatography is to adjust the solvent system to bring the Rf of the target compound down to 0.2-0.3 for optimal separation.

  • Q: Can I use reverse-phase chromatography to purify this compound?

    • A: Yes, reverse-phase chromatography is a viable option, particularly if the impurities are significantly more or less polar than the target compound. In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The elution order is reversed, with polar compounds eluting first.

Part 3: Detailed Protocols and Data

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude material in various solvents at room temperature and with heating (see Table 1). A good solvent will dissolve the compound when hot but not when cold. Ethanol or a mixture of ethyl acetate and hexanes are often good choices.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter flask to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Protocol 2: Flash Column Chromatography of this compound
  • TLC Analysis: Determine the optimal eluent system using TLC. A good system will give an Rf of 0.2-0.3 for the target compound. A common eluent is a mixture of hexanes and ethyl acetate.

  • Column Preparation: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and loading the dry powder onto the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or air line) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Tables

Table 1: Qualitative Solubility of Aromatic Ketones with Nitrile Groups

SolventPolaritySolubility at Room Temp.Solubility with Heating
WaterHighInsolubleInsoluble
MethanolHighSparingly SolubleSoluble
EthanolHighSparingly SolubleSoluble
AcetoneMediumSolubleVery Soluble
Ethyl AcetateMediumSolubleVery Soluble
DichloromethaneMediumSolubleVery Soluble
TolueneLowSparingly SolubleSoluble
HexanesLowInsolubleSparingly Soluble

Note: This table provides general solubility trends for compounds with similar functional groups and should be used as a guideline for initial solvent screening.

Table 2: Recommended Solvent Systems for Column Chromatography

Compound PolarityRecommended Eluent SystemStarting Ratio (Non-polar:Polar)
Non-polarHexanes/Ethyl Acetate9:1 to 8:2
Moderately PolarHexanes/Ethyl Acetate or Dichloromethane/Ethyl Acetate7:3 to 1:1
PolarDichloromethane/Methanol99:1 to 9:1

Part 4: Visualizations

Diagram 1: Troubleshooting Decision Tree for Recrystallization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve insoluble Insoluble Material Remains dissolve->insoluble Yes cool Cool Solution dissolve->cool No oiling_out Compound Oils Out reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent low_yield Low Yield use_min_solvent Use Minimum Hot Solvent low_yield->use_min_solvent crystals_form Crystals Form collect Collect Crystals crystals_form->collect hot_filtration Perform Hot Filtration insoluble->hot_filtration hot_filtration->cool cool->oiling_out Yes cool->crystals_form No collect->low_yield Yes end Pure Product collect->end No reheat_add_solvent->cool slow_cool Cool Slowly use_min_solvent->start Retry

Caption: Decision tree for troubleshooting common recrystallization issues.

Diagram 2: Workflow for Column Chromatography Purification

Column_Chromatography_Workflow start Start Purification tlc TLC Analysis to Find Eluent start->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute Column load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure rotovap Remove Solvent (Rotovap) combine_pure->rotovap pure_product Obtain Pure Product rotovap->pure_product

Caption: Standard workflow for purification by flash column chromatography.

Part 5: References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of Nitriles. Organic Chemistry II. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitrile: Amide vs Carboxylic acid. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Preventing byproduct formation in 4-(4-Bromophenyl)-4-oxobutanenitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-bromophenyl)-4-oxobutanenitrile. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this important synthetic route. As an essential building block in the development of various pharmaceuticals and agrochemicals, achieving high purity and yield of this compound is critical.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered during its two-main-step synthesis: the Friedel-Crafts acylation of bromobenzene and the subsequent conversion of the carboxylic acid intermediate to the final nitrile product.

Section 1: Troubleshooting the Friedel-Crafts Acylation Step

The initial and often most challenging step is the Friedel-Crafts acylation of bromobenzene with succinic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to produce 4-(4-bromophenyl)-4-oxobutanoic acid. The primary goal is to maximize the yield of the desired para-substituted product while minimizing common byproducts.

Q1: My reaction is producing a mixture of isomers (ortho, meta, para). How can I improve selectivity for the desired para product?

A1: This is a classic regioselectivity challenge in electrophilic aromatic substitution. The bromine atom on the benzene ring is an ortho, para-director.[2] However, you can significantly favor the para product by managing steric hindrance and reaction temperature.

  • Causality: The bromine atom, while deactivating the ring through induction, directs incoming electrophiles to the ortho and para positions via resonance stabilization.[2][3] The para position is sterically less hindered than the ortho positions, which are crowded by the bulky bromine atom.[2] Friedel-Crafts acylations are particularly sensitive to steric effects.

  • Troubleshooting & Optimization:

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0-5 °C) increases the kinetic selectivity for the sterically favored para product. Higher temperatures can provide enough energy to overcome the steric barrier, leading to a higher proportion of the ortho isomer.

    • Solvent Choice: Using a bulkier, non-polar solvent like nitrobenzene or carbon disulfide can sometimes enhance para selectivity. The solvent can influence the effective size of the acylium ion electrophile complex.

    • Catalyst Equivalence: Ensure you are using the correct stoichiometry of the Lewis acid. A slight excess is often required, but large excesses can sometimes alter selectivity.

Q2: I'm observing a significant amount of a higher molecular weight impurity in my crude product. What is it, and how can it be prevented?

A2: This impurity is likely a diacylation product, where a second succinoyl group has been added to the bromobenzene ring. This occurs because the initial acylation product, while less reactive than bromobenzene, can still undergo a second acylation under forcing conditions.

  • Causality: Friedel-Crafts acylation reactions introduce an electron-withdrawing acyl group, which deactivates the aromatic ring to further substitution.[4][5] This is a key advantage over Friedel-Crafts alkylation, which often leads to polyalkylation.[6] However, if the reaction conditions are too harsh (high temperature, long reaction time, or large excess of acylating agent), diacylation can still occur.

  • Troubleshooting & Optimization:

    • Stoichiometry is Key: Use a precise 1:1 molar ratio of bromobenzene to succinic anhydride. A slight excess of the limiting reactant (usually bromobenzene) can help ensure all the acylating agent is consumed before it can react a second time.

    • Order of Addition: Add the acylating agent (succinic anhydride-AlCl₃ complex) slowly and portion-wise to the solution of bromobenzene. This maintains a low concentration of the electrophile, favoring monosubstitution.[7]

    • Reaction Time & Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][8] Stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times or high temperatures.

Table 1: Key Parameters for Optimizing Para-Selectivity in Friedel-Crafts Acylation

ParameterRecommended ConditionRationalePotential Byproduct if Deviated
Temperature 0 - 10 °CFavors kinetic control, maximizing sterically preferred para product.Increased ortho-isomer formation.
Molar Ratio ~1:1 (Bromobenzene:Succinic Anhydride)Prevents excess acylating agent from forcing a second reaction.Diacylation products.
Order of Addition Slow, portion-wise addition of acylating agentMaintains low electrophile concentration, favoring monosubstitution.Localized overheating, increased side reactions.
Lewis Catalyst >1 stoichiometric equivalent of AlCl₃Required to complex with both the anhydride and the product ketone.[4]Incomplete reaction.
Workflow for Troubleshooting Friedel-Crafts Acylation

Below is a logical workflow to diagnose and solve common issues in the first synthetic step.

G start Start: Crude Product Analysis (TLC/GC-MS) isomer_issue Problem: Poor Regioselectivity (High ortho/meta content) start->isomer_issue Isomer mixture? diacylation_issue Problem: Diacylation Byproduct Detected start->diacylation_issue High MW impurity? low_yield_issue Problem: Low Conversion / Low Yield start->low_yield_issue Incomplete reaction? check_temp Action: Lower Reaction Temperature (0-5°C) isomer_issue->check_temp check_ratio Action: Verify 1:1 Stoichiometry diacylation_issue->check_ratio check_reagents Action: Ensure Anhydrous Conditions & Reagent Purity low_yield_issue->check_reagents check_solvent Action: Evaluate Solvent Polarity/Bulk check_temp->check_solvent success Result: High Purity 4-(4-bromophenyl)-4-oxobutanoic acid check_solvent->success check_addition Action: Use Slow/Portion-wise Addition check_ratio->check_addition check_addition->success check_catalyst Action: Confirm >1 Stoichiometric Equivalent of AlCl3 check_reagents->check_catalyst check_catalyst->success

Caption: Troubleshooting flowchart for the Friedel-Crafts acylation step.

Section 2: Troubleshooting the Nitrile Formation Step

The second stage involves converting the carboxylic acid group of 4-(4-bromophenyl)-4-oxobutanoic acid into a nitrile. A common method is conversion to the primary amide followed by dehydration.[9]

Q3: The conversion of my carboxylic acid to the nitrile is incomplete. How can I drive the reaction to completion?

A3: Incomplete conversion is often due to insufficient activation of the carboxylic acid or the presence of water, which can hydrolyze intermediates. The most common route involves converting the acid to a primary amide, then dehydrating the amide.

  • Causality: The direct conversion of a carboxylic acid to a nitrile is challenging. The typical laboratory synthesis involves two steps: (1) formation of a primary amide (e.g., via an acyl chloride intermediate treated with ammonia), and (2) dehydration of the amide using a strong dehydrating agent like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃).[9]

  • Troubleshooting & Optimization:

    • Ensure Complete Amide Formation: Before dehydration, confirm the complete conversion of the carboxylic acid to the amide. This can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

    • Use an Effective Dehydrating Agent: Thionyl chloride (SOCl₂) is highly effective for dehydrating the intermediate amide to the nitrile.[9][10] Ensure it is fresh and used in at least stoichiometric amounts.

    • Anhydrous Conditions: Water will react with the dehydrating agent and can hydrolyze intermediates. Ensure all glassware is oven-dried and solvents are anhydrous.

Q4: I am observing an amide impurity in my final nitrile product. Why is this happening and how can I remove it?

A4: The presence of an amide indicates incomplete dehydration. This is the most common byproduct in this step.

  • Causality: The conversion of a carboxylic acid to a nitrile often proceeds through an amide intermediate.[11][12] If the dehydration step is not fully efficient, this intermediate will remain as an impurity.

  • Troubleshooting & Optimization:

    • Increase Dehydrating Agent: Use a slight excess (e.g., 1.1-1.2 equivalents) of the dehydrating agent (e.g., SOCl₂).

    • Increase Reaction Time/Temperature: Gently refluxing the reaction mixture can help drive the dehydration to completion. Monitor via TLC to avoid decomposition.

    • Purification: If a small amount of amide persists, it can often be removed by column chromatography. The nitrile is significantly less polar than the corresponding amide, allowing for good separation on silica gel.

Section 3: General FAQs and Best Practices

Q5: What are the best analytical methods for monitoring these reactions?

A5: A combination of techniques is ideal.

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the relative amounts of starting materials, products, and byproducts, as well as their mass for identification.[8]

  • NMR and IR Spectroscopy: Essential for structural confirmation of the final isolated product and key intermediates.

Q6: What is a reliable protocol for the initial Friedel-Crafts acylation?

A6: The following is a robust, step-by-step protocol designed to maximize yield and purity.

Experimental Protocol: Synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid

  • Setup: Equip an oven-dried 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., a beaker with a dilute NaOH solution to neutralize evolved HCl gas).[13]

  • Reagent Loading: To the flask, add anhydrous aluminum chloride (AlCl₃, ~1.2 equivalents) and a dry, non-polar solvent like dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Electrophile Formation: In a separate dry flask, dissolve succinic anhydride (1.0 equivalent) in DCM. Transfer this solution to the dropping funnel.

  • Addition: Add the succinic anhydride solution dropwise to the stirred AlCl₃ suspension at 0 °C over 20-30 minutes. Allow the mixture to stir for an additional 30 minutes to form the acylium ion precursor complex.

  • Acylation: Add bromobenzene (1.05 equivalents) dropwise via the addition funnel, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes).

  • Quenching: Once the reaction is complete (typically 2-4 hours), cool the mixture back to 0 °C and very slowly pour it onto a mixture of crushed ice and concentrated HCl.[7][13] This will hydrolyze the aluminum complexes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-(4-bromophenyl)-4-oxobutanoic acid, which can be purified by recrystallization (e.g., from a toluene/hexane mixture).

References
  • Vertex AI Search Result[2], Friedel-Crafts Acetylation of Bromobenzene. (n.d.).

  • Bandarian, V. (2015). A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate. Angewandte Chemie International Edition, 54(36), 10698-10701. [Link]

  • ResearchGate. (n.d.). 1-Pot conversion of a carboxylic acid to its derived nitrile. [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]

  • ORGANIC REACTION MECHANISM. (n.d.). [Link]

  • Giesbrecht, H. (2016). Friedel-Crafts Acylation Mechanism - Electron Donating Group 001. YouTube. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Professor Dave Explains. (2024). Lec6 - Amide and Nitrile Conversions. YouTube. [Link]

  • Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene Lab Report. [Link]

  • University of Siegen. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. [Link]

  • Gore, P. H. (1967). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic. [Link]

  • National Institutes of Health. (n.d.). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. [Link]

  • Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. ResearchGate. [Link]

  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

  • Chegg. (2022). Solved 1) The Friedel-Crafts acylation of bromobenzene leads. [Link]

  • Chemistry Steps. (n.d.). Why Are Halogens Ortho Para Directors yet Deactivators?. [Link]

  • L.S. College, Muzaffarpur. (2020). Friedel–Crafts reaction. [Link]

  • A-Level Chemistry. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

Sources

Technical Support Center: 4-(4-Bromophenyl)-4-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-(4-Bromophenyl)-4-oxobutanenitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile synthetic intermediate. As a β-ketonitrile containing a bromophenyl moiety, this compound exhibits a unique reactivity profile that, while advantageous for synthesis, requires careful handling and storage to ensure experimental reproducibility and integrity. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common stability issues.

Understanding the Stability Profile of this compound

This compound is a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its structure, however, contains two key functionalities that are susceptible to degradation under certain conditions: the β-ketonitrile group and the bromophenyl ketone moiety. The methylene bridge between the ketone and nitrile groups is activated, making it prone to various reactions.[1] Additionally, the carbon-bromine bond can be labile, particularly under photolytic conditions.[3] This guide will address the practical implications of this reactivity.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Discoloration of the solid compound upon storage.

Q1: My solid this compound, which was initially off-white, has developed a yellowish or brownish tint over time. What is causing this, and is the material still usable?

A1: Discoloration is a common indicator of degradation. The likely culprits are exposure to light and/or reaction with atmospheric oxygen.

  • Causality: The bromophenyl ketone portion of the molecule is a chromophore and is susceptible to photo-induced degradation.[3] UV or even ambient light can initiate a radical cleavage of the carbon-bromine bond, leading to the formation of colored impurities. Additionally, slow oxidation of the organic molecule can produce colored byproducts.

  • Recommended Action:

    • Assess Purity: Before use, assess the purity of the discolored material using a suitable analytical method like HPLC-UV or TLC. Compare the chromatogram to that of a fresh or properly stored sample. If significant impurity peaks are observed, the material should be repurified (e.g., by recrystallization) or discarded.

    • Proper Storage: Always store this compound in an amber glass vial to protect it from light.[4] For long-term storage, it is recommended to keep the container tightly sealed, purged with an inert gas like argon or nitrogen, and stored in a cool, dry place, with some suppliers recommending temperatures between 0 and 8 °C.[1][5]

Issue 2: Inconsistent reaction yields or the appearance of unexpected byproducts.

Q2: I am using this compound in a base-catalyzed reaction, and my yields are inconsistent. I am also observing several unexpected spots on my TLC plate. What could be the problem?

A2: The β-ketonitrile functional group is known to be sensitive to reaction conditions, particularly the presence of bases and nucleophiles.[6] Inconsistent results often point to the degradation of the starting material or unintended side reactions.

  • Causality: The protons on the carbon alpha to both the ketone and nitrile groups are acidic and can be readily removed by a base. This can lead to self-condensation reactions or other rearrangements. Furthermore, the nitrile group itself can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially if water is present in the reaction mixture under basic or acidic conditions. A related compound has shown hydrolytic cleavage of the cyano group under basic conditions.[7]

  • Recommended Action:

    • Use Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions, using freshly distilled solvents and oven-dried glassware.

    • Control Stoichiometry and Temperature: Carefully control the stoichiometry of your base. Use the minimum effective amount and consider adding it slowly at a reduced temperature to minimize side reactions.

    • Monitor the Reaction Closely: Monitor the progress of your reaction by TLC or LC-MS to identify the optimal reaction time and avoid prolonged exposure to harsh conditions that could lead to degradation of your product.

    • Consider Alternative Bases: If you are using a strong base like sodium hydroxide or potassium tert-butoxide, consider if a milder, non-nucleophilic base could be effective for your transformation.

Issue 3: Low recovery of the compound after aqueous workup.

Q3: After performing a reaction and proceeding to an aqueous workup, I am experiencing low recovery of my product, which is a derivative of this compound. Where is my compound going?

A3: Low recovery after an aqueous workup can be due to several factors, including the solubility of your compound or its degradation during the workup procedure.

  • Causality: If your workup involves washing with acidic or basic aqueous solutions, you may be inducing hydrolysis of the nitrile group to a more water-soluble carboxylic acid or amide. The pH of the aqueous layer can significantly impact the stability and solubility of organic molecules.[8]

  • Recommended Action:

    • Maintain Neutral pH: If possible, perform your aqueous workup with neutral water or a buffered saline solution to avoid pH extremes.

    • Test Stability: Before performing the workup on your entire batch, take a small aliquot of your reaction mixture and test its stability to the planned aqueous wash conditions.[5] Monitor for any changes by TLC.

    • Back-Extraction: If you suspect your product has partitioned into the aqueous layer, you can try to recover it by adjusting the pH of the aqueous layer to neutralize any charged species and then performing a back-extraction with a suitable organic solvent.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

A forced degradation study is essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[4] This information is crucial for developing stability-indicating analytical methods.

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a thin layer of the solid compound and a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours.

    • Prepare a solution of the solid sample and dilute the liquid sample with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Heat the solid compound in an oven at 80°C for 48 hours.

    • Cool and prepare a solution in the mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) and compare them to a control sample (stock solution diluted with mobile phase, stored at 4°C).

Workflow for Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock 1 mg/mL Stock Solution in ACN acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation photo Photolysis (UV light) stock->photo thermal Thermal Stress (80°C, solid) stock->thermal neutralize Neutralization/ Dilution acid->neutralize base->neutralize oxidation->neutralize photo->neutralize thermal->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc compare Compare to Control hplc->compare

Caption: Workflow for the forced degradation study of this compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[9]

Objective: To establish a starting point for developing a reverse-phase HPLC method capable of separating this compound from its potential degradation products.

ParameterRecommended Starting ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase improves peak shape for the ketone.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient is a good starting point to elute all components.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 254 nmThe bromophenyl group should have strong absorbance at this wavelength.
Injection Vol. 10 µLStandard injection volume.

Method Development Steps:

  • Initial Run: Inject the control and stressed samples using the starting conditions.

  • Optimize Gradient: Adjust the gradient slope to improve the resolution between the parent peak and any degradation products.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. This helps to ensure that no degradation products are co-eluting.

  • Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10]

Frequently Asked Questions (FAQs)

Q4: What are the expected degradation products of this compound?

A4: Based on its chemical structure, the following degradation products are plausible:

  • Hydrolysis Products: 4-(4-Bromophenyl)-4-oxobutanamide and 4-(4-Bromophenyl)-4-oxobutanoic acid from the hydrolysis of the nitrile group.

  • Photodegradation Product: 4-Phenyl-4-oxobutanenitrile, resulting from the reductive cleavage of the carbon-bromine bond.

  • Oxidation Products: Various products resulting from the oxidation of the aliphatic chain or the aromatic ring.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (H+/OH-) cluster_photo Photodegradation (hv) parent This compound amide 4-(4-Bromophenyl)-4-oxobutanamide parent->amide H2O dehalogenated 4-Phenyl-4-oxobutanenitrile parent->dehalogenated -Br• acid 4-(4-Bromophenyl)-4-oxobutanoic acid amide->acid Further hydrolysis

Caption: Plausible degradation pathways for this compound.

Q5: Can I use this compound in reactions involving strong reducing agents?

A5: Caution is advised. While the ketone can be reduced, strong reducing agents, especially those used in catalytic hydrogenation, may also cause dehalogenation (reductive cleavage of the C-Br bond).[8] It is recommended to perform a small-scale trial reaction and analyze the products carefully to check for debromination.

Q6: Is this compound compatible with all common organic solvents?

A6: this compound is generally soluble in common organic solvents like acetonitrile, acetone, ethyl acetate, and dichloromethane. However, long-term storage in solution is not recommended without stability data, as solvent-mediated degradation can occur. For reactions, always use dry solvents to prevent hydrolysis of the nitrile group.

References

  • Wagner, P. J., Sedon, J. H., & Gudmundsdottir, A. (n.d.). Photoinduced Radical Cleavage of Bromophenyl Ketones. Journal of the American Chemical Society.
  • Chem-Impex. (n.d.). 4-(4-bromofenil)-4-oxobutanonitrilo.
  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review.
  • ResearchGate. (2025, August 7). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review.
  • Pachore, S. S., et al. (2018). Successful utilization of β-ketonitrile in Biginelli reaction: synthesis of 5-cyanodihydropyrimidine. Journal of Chemical Sciences, 130(6).
  • Sigma-Aldrich. (n.d.). This compound.
  • J&K Scientific. (2020, December 16). This compound | 51765-77-6.
  • National Institutes of Health. (n.d.). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles.
  • Wikipedia. (n.d.). Dehalogenation.
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (n.d.). A High-Yielding Preparation of β-Ketonitriles | Request PDF.
  • MDPI. (n.d.). A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile.
  • National Institutes of Health. (n.d.). Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation.

Sources

Challenges in the scale-up of 4-(4-Bromophenyl)-4-oxobutanenitrile production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 4-(4-Bromophenyl)-4-oxobutanenitrile. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the production of this key synthetic intermediate.[1][2] Drawing from established chemical principles and practical field experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level inquiries regarding the synthesis and handling of this compound.

Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent and industrially viable method is the Friedel-Crafts acylation of bromobenzene.[3] This reaction involves the electrophilic aromatic substitution of bromobenzene with an appropriate acylating agent, typically 3-cyanopropionyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[4][5] This approach is favored for its high regioselectivity for the para-substituted product due to the ortho-para directing nature and steric hindrance of the bromo group.

Q2: Why is the choice of Lewis acid and its stoichiometry critical in the Friedel-Crafts acylation for this synthesis?

The Lewis acid, typically AlCl₃, plays a dual role. First, it activates the 3-cyanopropionyl chloride by forming a highly electrophilic acylium ion.[6] Second, both the nitrile and the carbonyl group of the product, this compound, can complex with AlCl₃. This complexation deactivates the product towards further acylation but also means that a stoichiometric excess of the Lewis acid is required for the reaction to proceed to completion.[5] Insufficient catalyst will result in an incomplete reaction.

Q3: What are the primary impurities encountered during scale-up, and how can they be minimized?

The main impurities depend on the control of reaction conditions. Key potential byproducts include:

  • ortho-Isomer (2-(4-Bromobenzoyl)propanenitrile): Arises from acylation at the ortho-position of bromobenzene. Minimized by running the reaction at lower temperatures to favor the sterically less hindered para product.[4]

  • Diacylated Products: While the product ketone is deactivated, forcing conditions (high temperature, long reaction times) can potentially lead to a second acylation on the aromatic ring. This is generally not a major issue due to the deactivating effect of the acyl group.[7]

  • Unreacted Starting Materials: Bromobenzene and the acylating agent may remain if the reaction is incomplete.

  • Hydrolysis Products: If moisture is present during work-up, the nitrile group can be partially or fully hydrolyzed to the corresponding amide or carboxylic acid.

Q4: What analytical methods are recommended for in-process monitoring and final product quality control?

A combination of chromatographic and spectroscopic techniques is essential for robust process control.

Analytical TechniqueApplicationPurpose
Thin-Layer Chromatography (TLC) In-process monitoringRapidly check for the consumption of starting materials and the formation of the product.
High-Performance Liquid Chromatography (HPLC) In-process monitoring & Final QCQuantify the conversion, identify and quantify impurities, and determine the final product purity.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Impurity profilingIdentify volatile impurities and unreacted starting materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation & PurityConfirm the chemical structure of the final product and identify isomeric impurities.
Infrared (IR) Spectroscopy Functional group analysisConfirm the presence of key functional groups (C=O, C≡N, C-Br).[9]
Part 2: Troubleshooting Guide for Scale-Up Production

This section provides detailed solutions to specific problems encountered during the synthesis of this compound via Friedel-Crafts acylation.

Category 1: Reaction Execution

Q: My reaction yield is consistently low (<70%). What are the likely causes and how can I improve it?

A: Low yield is a common scale-up challenge stemming from several factors. A systematic approach is required to diagnose the root cause.

Potential Cause 1: Inactive Lewis Acid Catalyst

The primary culprit is often the deactivation of the aluminum chloride (AlCl₃) catalyst by moisture. AlCl₃ is extremely hygroscopic and reacts exothermically with water, rendering it inactive.

Troubleshooting Protocol: Ensuring Anhydrous Conditions

  • Reagent Quality: Use freshly opened or properly stored anhydrous AlCl₃. Perform a quality check (e.g., a small-scale test reaction) if the reagent's integrity is in doubt.

  • Solvent Purity: Use a dry, inert solvent (e.g., dichloromethane, 1,2-dichloroethane) with a low water content (<50 ppm). Consider passing the solvent through a column of activated molecular sieves or alumina before use.

  • Glassware and Reactor: Ensure all glassware and the reactor are thoroughly dried (oven-dried at >120°C overnight) and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the addition of reagents and the duration of the reaction to prevent atmospheric moisture from entering the system.

Potential Cause 2: Sub-optimal Reaction Temperature

Friedel-Crafts acylations have a specific temperature window for optimal performance.

  • Too Low: The reaction rate may be too slow, leading to an incomplete reaction within the allotted time.

  • Too High: Can promote the formation of side products, such as the ortho-isomer or colored polymeric materials, which complicates purification and reduces the yield of the desired product.

Troubleshooting Protocol: Temperature Optimization

  • Controlled Addition: Add the acylating agent (3-cyanopropionyl chloride) to the mixture of bromobenzene and AlCl₃ at a low temperature (e.g., 0-5°C) to manage the initial exotherm.

  • Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature or a moderately elevated temperature (e.g., 30-40°C) while monitoring the progress by TLC or HPLC.

  • Process Analytical Technology (PAT): On a larger scale, use inline probes (e.g., ReactIR) to monitor the reaction progress in real-time and ensure it has reached completion before initiating work-up.

Workflow: Diagnosing and Solving Low Yield Issues

G start Low Reaction Yield check_moisture Verify Anhydrous Conditions start->check_moisture check_temp Review Temperature Profile start->check_temp check_reagents Assess Reagent Quality & Stoichiometry start->check_reagents moisture_protocol Implement Strict Anhydrous Protocols: - Dry Solvents - Inert Atmosphere - QC Catalyst check_moisture->moisture_protocol temp_protocol Optimize Temperature: - Controlled addition at 0-5°C - Gradual warming - Monitor completion check_temp->temp_protocol reagent_protocol Verify Reagents: - Use fresh acyl chloride - Ensure >1.1 eq of AlCl₃ - Check bromobenzene purity check_reagents->reagent_protocol solution Improved Yield moisture_protocol->solution temp_protocol->solution reagent_protocol->solution

Caption: Troubleshooting workflow for low reaction yield.

Category 2: Work-up and Isolation

Q: During the aqueous work-up, I observe a violent exotherm and the formation of a thick, difficult-to-handle emulsion. How can this be managed?

A: This is a classic challenge in scaling up Friedel-Crafts reactions. The issues stem from quenching the AlCl₃-product complex and subsequent hydrolysis.

Potential Cause: Uncontrolled Quenching

The reaction mixture contains a significant amount of AlCl₃ complexed with the ketone product. Adding water directly to this mixture results in a highly exothermic and violent reaction, releasing HCl gas.[4] The aluminum salts (e.g., aluminum hydroxide) formed during hydrolysis can create persistent emulsions, trapping the product and making phase separation difficult.

Troubleshooting Protocol: Controlled Quench and Work-up

  • Reverse Addition: The safest method is to slowly and carefully transfer the reaction mixture onto a pre-chilled mixture of crushed ice and concentrated hydrochloric acid. This keeps the quench medium cold and acidic.

  • Acidic Environment: The acid prevents the formation of gelatinous aluminum hydroxide [Al(OH)₃] by keeping the aluminum as the soluble Al³⁺ ion (or its chloro-complexes).

  • Temperature Control: Use a jacketed reactor to maintain the temperature of the quench vessel below 20°C throughout the addition.

  • Solvent Addition: If an emulsion persists, the addition of a co-solvent like tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) can sometimes help break it.

  • Filtration: In some cases, filtering the biphasic mixture through a pad of celite can help break up the emulsion and remove solid aluminum salts.

Diagram: Friedel-Crafts Reaction and Quench Mechanism

G cluster_reaction 1. Reaction Phase cluster_workup 2. Work-up Phase Bromobenzene Bromobenzene Acylium Ion Acylium Ion Bromobenzene->Acylium Ion + AlCl₃ Product-AlCl₃ Complex Product-AlCl₃ Complex Acylium Ion->Product-AlCl₃ Complex Electrophilic Aromatic Substitution Free Product + Al³⁺(aq) Free Product + Al³⁺(aq) Product-AlCl₃ Complex->Free Product + Al³⁺(aq) Quench with ice/HCl(aq) Al(OH)₃ Emulsion Al(OH)₃ Emulsion Product-AlCl₃ Complex->Al(OH)₃ Emulsion Incorrect Quench (Water only) Isolated Product Isolated Product Free Product + Al³⁺(aq)->Isolated Product Extraction & Crystallization

Caption: Key phases of the Friedel-Crafts synthesis.

Category 3: Purification and Product Quality

Q: My final product is an off-white or yellow solid, and HPLC analysis shows several small impurities. What is the best way to purify it to >99%?

A: Color formation is often due to trace impurities from side reactions. A well-designed crystallization process is the most effective method for purification on a large scale.

Potential Cause: High-Temperature Side Reactions & Residual Metals

Yellow or brown colors can indicate the presence of polymeric byproducts formed at elevated temperatures. Residual iron or other metal complexes can also impart color.

Troubleshooting Protocol: Multi-step Purification

  • Carbon Treatment: After aqueous work-up and solvent extraction, treat the organic solution with activated carbon at a moderate temperature (e.g., 40-50°C) for 30-60 minutes. This is highly effective at removing colored impurities. Filter the hot solution through celite to remove the carbon.

  • Solvent Selection for Crystallization: The ideal solvent system should provide high solubility at elevated temperatures and low solubility at room temperature or below.

    • Screening: Screen various solvents such as isopropanol, ethanol, ethyl acetate, and toluene, as well as co-solvent systems (e.g., ethyl acetate/heptane).

    • Typical System: A common and effective system is recrystallization from hot isopropanol or ethanol.

  • Controlled Crystallization:

    • Dissolve the crude product in a minimal amount of hot solvent.

    • Cool the solution slowly and without agitation initially to promote the formation of large, pure crystals.

    • Once turbidity is observed (cloud point), maintain a slow cooling rate.

    • After significant crystal formation, the mixture can be cooled more rapidly to 0-5°C to maximize yield.

    • Hold at the final temperature for several hours to ensure complete crystallization.

  • Washing and Drying: Wash the isolated crystals with a small amount of cold, fresh solvent to remove any mother liquor containing dissolved impurities. Dry the final product under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

ParameterRecommendation for CrystallizationRationale
Solvent Isopropanol or Ethanol/HeptaneGood solubility differential; relatively low toxicity.
Cooling Rate Slow initial cooling (5-10°C/hour)Promotes large crystal growth and high purity.
Agitation Start after cloud point is reachedAvoids crash precipitation and inclusion of impurities.
Final Temperature 0-5°CMaximizes recovery of the product from the mother liquor.
References
  • Zaragoza Dörwald, F. (2005). Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley-VCH. [Link]

  • Studocu. Friedel-Crafts Acetylation of Bromobenzene. [Link]

  • Ivory Research. Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation. [Link]

  • MDPI. A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. [Link]

  • Taylor & Francis Online. Cyanoethylation – Knowledge and References. [Link]

  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation of arenes. Beilstein Journal of Organic Chemistry, 6, 6. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • PubChem. This compound. [Link]

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation. YouTube. [Link]

  • Wikipedia. Cyanoethylation. [Link]

  • Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5, 79-135. [Link]

Sources

Removal of starting materials from 4-(4-Bromophenyl)-4-oxobutanenitrile product

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-(4-bromophenyl)-4-oxobutanenitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the removal of starting materials from the final product. The information provided herein is based on established chemical principles and validated purification methodologies to ensure the integrity and purity of your compound.

Troubleshooting & FAQs

Question 1: How can I determine if my this compound product is contaminated with starting materials?

Answer:

The first critical step in any purification process is to assess the purity of your crude product. Thin-Layer Chromatography (TLC) is the most common and rapid method for this initial analysis. It allows for a qualitative assessment of the number of components in your mixture and helps in optimizing a solvent system for larger-scale purification.

Causality Behind the Method: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel, which is polar) and a mobile phase (an organic solvent or solvent mixture).[1][2] Less polar compounds travel further up the plate (higher Rf value), while more polar compounds have a stronger affinity for the silica gel and move shorter distances (lower Rf value).[2] By spotting your crude product alongside the starting materials, you can visually determine if they are present in the final mixture.

Protocol 1: Analytical Thin-Layer Chromatography (TLC)
  • Plate Preparation: Obtain a silica gel TLC plate. Gently draw a light pencil line about 1 cm from the bottom (the origin).

  • Spotting:

    • Dissolve a small amount of your crude product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Similarly, prepare dilute solutions of your starting materials (e.g., a 4-bromophenyl ketone precursor and a nitrile source).

    • Using separate capillary tubes, spot each solution on the origin line, leaving space between the spots. It is also advisable to co-spot the crude mixture with each starting material to confirm Rf values.

  • Development: Place a small amount of the developing solvent (eluent) in a TLC chamber. A common starting eluent for compounds of this type is a mixture of hexanes and ethyl acetate (e.g., 3:1 ratio).[3] Place the TLC plate in the chamber, ensuring the solvent level is below the origin. Cover the chamber.

  • Visualization: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

  • Analysis: Compare the spots from your crude product lane to those of the starting materials. The presence of spots in the crude lane that migrate to the same height as your starting material standards indicates contamination.

Compound Expected Polarity Expected Rf in Hexanes:EtOAc (3:1)
4-Bromobenzoyl Chloride (Starting Material)Less PolarHigh
Malononitrile (Starting Material)More PolarLow
This compound (Product)IntermediateIntermediate
Question 2: My TLC shows unreacted 4-bromobenzoyl chloride. How can I remove this electrophilic impurity?

Answer:

4-Bromobenzoyl chloride is an acyl chloride, which is highly reactive towards nucleophiles, including water.[4] This reactivity can be exploited for its removal. An aqueous workup is a standard and effective method to quench and remove unreacted acid chlorides.[5]

Causality Behind the Method: By adding water or a basic aqueous solution to the reaction mixture, the 4-bromobenzoyl chloride is hydrolyzed to the much more polar 4-bromobenzoic acid. The resulting carboxylic acid can then be easily removed from the desired organic product by extraction with a basic solution (e.g., sodium bicarbonate), which converts it into its water-soluble carboxylate salt.[6]

Workflow for Removal of Electrophilic Impurities

crude Crude Reaction Mixture (Product + Unreacted Acyl Chloride) quench Quench with Water or Aqueous Bicarbonate Solution crude->quench extract Transfer to Separatory Funnel Add Immiscible Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer with Saturated Sodium Bicarbonate Solution extract->wash separate Separate Layers wash->separate organic_layer Organic Layer (Contains Product) separate->organic_layer Retain aqueous_layer Aqueous Layer (Contains 4-bromobenzoate salt) separate->aqueous_layer Discard dry Dry Organic Layer (e.g., Na2SO4) organic_layer->dry concentrate Filter and Concentrate (Rotary Evaporator) dry->concentrate pure_product Purified Product concentrate->pure_product

Caption: Aqueous workup workflow for quenching and removing acid chloride.

Question 3: I believe there is residual malononitrile in my product. What is the best purification strategy?

Answer:

Malononitrile is a relatively polar and somewhat acidic small molecule.[7] These properties make it amenable to removal by several methods, with recrystallization often being the most efficient for obtaining highly pure crystalline products.

Causality Behind the Method: Recrystallization is an effective purification technique for solid compounds.[8] It relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the desired product well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.[8][9] Given the likely difference in solubility profiles between your product and malononitrile, a carefully selected solvent system should allow for the selective crystallization of this compound, leaving the malononitrile impurity in the mother liquor.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A good solvent will show poor solubility at room temperature and high solubility when hot. Isopropanol or ethanol are often good starting points for compounds of this nature.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. It is crucial to use the minimum volume to ensure good recovery.

  • Hot Filtration (Optional): If there are insoluble impurities (or if you used decolorizing charcoal), perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.[8]

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing the impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. Confirm purity using TLC and measure the melting point.

Question 4: When should I choose column chromatography over recrystallization?

Answer:

The choice between recrystallization and column chromatography depends on the nature of the impurities and the quantity of material you are purifying.

Recrystallization is preferred when:

  • You have a solid product.

  • The impurities are present in small amounts.

  • There is a significant difference in solubility between your product and the impurities in a suitable solvent.

Column Chromatography is necessary when:

  • Your product is an oil or a non-crystalline solid.

  • The impurities have very similar solubility profiles to your product, making recrystallization ineffective.[1]

  • There are multiple impurities that need to be removed.[2]

Column chromatography separates compounds based on their differential adsorption to a stationary phase, offering a different separation mechanism than solubility.[1][11]

Decision-Making Flowchart

action_node action_node start Is the Crude Product a Solid? is_solid_yes Can you find a good recrystallization solvent? start->is_solid_yes Yes is_solid_no Product is an Oil start->is_solid_no No recrystallize Perform Recrystallization is_solid_yes->recrystallize Yes chromatography Perform Column Chromatography is_solid_yes->chromatography No is_solid_no->chromatography

Caption: Choosing between Recrystallization and Column Chromatography.

Question 5: Can you provide a detailed protocol for purifying this compound by column chromatography?

Answer:

Certainly. Column chromatography is a powerful technique for purifying compounds when other methods are not suitable.[1][2] The following is a general protocol for silica gel flash chromatography.

Causality Behind the Method: Flash chromatography uses positive pressure to force the mobile phase through the stationary phase (silica gel) more quickly, leading to a faster and often better separation than gravity chromatography.[1] The solvent system (eluent) is critical; it should be chosen based on prior TLC analysis to give a good separation between the product and impurities (ideally, product Rf ≈ 0.3-0.4).

Protocol 3: Flash Column Chromatography
  • Select Eluent: Based on your analytical TLC (Protocol 1), choose a solvent system that provides good separation. For example, if 3:1 Hexanes:Ethyl Acetate gives an Rf of 0.35 for your product, this is a good starting point.

  • Pack the Column:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.[11]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[11] Drain the excess solvent until it is just level with the top of the silica bed.

    • Add another thin layer of sand on top to protect the silica surface.[11]

  • Load the Sample:

    • Dissolve your crude product in the minimum amount of a strong solvent (like dichloromethane).

    • Add a small amount of silica gel to this solution and concentrate it to a dry powder using a rotary evaporator. This is the "dry loading" method, which often results in better separation.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply pressure (using a pump or regulated air line) to force the solvent through the column at a steady rate.

    • Collect the eluting solvent in fractions (e.g., in test tubes).

  • Analysis and Collection:

    • Analyze the collected fractions by TLC to determine which ones contain your purified product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to Malononitrile Reaction Work-up and Product Isolation Techniques.
  • Organic Syntheses. (n.d.). Malononitrile. Org. Synth. Coll. Vol. I, 1941, 179.
  • Antipin, R. L., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega.
  • Google Patents. (1960). Process for purifying malononitrile. CH493474A.
  • Google Patents. (1957).
  • Gheorghe, C. M., et al. (2023). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. MDPI.
  • Sorbent Technologies, Inc. (2023). NUCLEODUR® Cyano-Nitrile.
  • J&K Scientific. (2020). This compound.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • PrepChem.com. (n.d.). Preparation of 4-bromobenzoyl chloride.
  • El-Guesmi, N., et al. (2022). A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. MDPI.
  • Sigma-Aldrich. (n.d.). This compound.
  • ACS Omega. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles.
  • Sigma-Aldrich. (n.d.). This compound Properties.
  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
  • University of Rochester. (n.d.). How to run column chromatography. Retrieved from University of Rochester Chemistry Department.
  • ResearchGate. (2013). How to separate amide and nitrile from mixture?.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • ChemicalBook. (n.d.). 4-(4-bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile.
  • Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate.
  • Journal of Heterocyclic Chemistry. (1991).
  • ResearchGate. (2015). How to purify and isolate required compound from a reaction mixture?.
  • Organic Process Research & Development. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
  • Google Patents. (1997).
  • Thermo Fisher Scientific. (2025). 4-Bromobenzoyl chloride Safety Data Sheet.
  • ChemicalBook. (2025). 4-Bromobenzonitrile.
  • Benchchem. (n.d.). How to remove unreacted bromobenzyl cyanide from a reaction mixture.
  • CUNY. (n.d.). Purification by Recrystallization.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • Google Patents. (2011).
  • YouTube. (2020, May 18).

Sources

Technical Support Center: Optimizing Catalyst Loading for 4-(4-Bromophenyl)-4-oxobutanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Bromophenyl)-4-oxobutanenitrile and its precursor, 4-(4-Bromophenyl)-4-oxobutanoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the nuances of this synthetic procedure, with a specific focus on the critical parameter of catalyst loading. The synthesis, a classic Friedel-Crafts acylation, is powerful yet sensitive to reaction conditions. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding catalyst selection and loading for the Friedel-Crafts acylation of bromobenzene with succinic anhydride.

Q1: What is the standard catalyst and its typical loading for this synthesis?

The most common and effective catalyst for the Friedel-Crafts acylation of bromobenzene with succinic anhydride is anhydrous aluminum chloride (AlCl₃).[1][2] Due to the reaction mechanism, the catalyst is often required in stoichiometric amounts rather than truly catalytic quantities. A typical starting point is 1.0 to 2.2 equivalents of AlCl₃ relative to the limiting reagent (succinic anhydride).[1][3]

  • Why stoichiometric amounts? The ketone product forms a stable complex with the Lewis acid catalyst, effectively sequestering it and preventing it from participating in further catalytic cycles.[3][4] Therefore, at least one equivalent is needed to drive the reaction to completion. Using a slight excess (e.g., 2.2 equivalents) can help overcome catalyst deactivation by trace amounts of moisture.

Q2: Can I use other Lewis acid catalysts besides AlCl₃?

Yes, other Lewis acids can be used, but AlCl₃ is generally the most cost-effective and reactive choice for this transformation. Alternatives include:

  • Ferric Chloride (FeCl₃): A milder Lewis acid that can sometimes offer better selectivity, though it may require higher temperatures or longer reaction times.

  • Tin(IV) Chloride (SnCl₄): Another common Lewis acid, often used for its solubility in various organic solvents.

  • Boron Trifluoride (BF₃): Typically used as a gas or in an etherate complex, it can be effective but may be more difficult to handle.

The optimal choice depends on the specific substrate, solvent, and desired reaction profile. However, for the acylation of a moderately deactivated ring like bromobenzene, the strong acidity of AlCl₃ is often necessary for good conversion.[5]

Q3: How critical is the purity and handling of the AlCl₃ catalyst?

This is an extremely critical factor. Anhydrous aluminum chloride is highly hygroscopic and reacts violently with water.[1][4] Any moisture present in the reagents, solvent, or glassware will rapidly and irreversibly deactivate the catalyst by hydrolyzing it to aluminum hydroxide.[4][6] This is one of the most common reasons for reaction failure.

  • Best Practices:

    • Always use a freshly opened bottle of high-purity, anhydrous AlCl₃.

    • Handle the catalyst in a glovebox or under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Ensure all glassware is oven-dried or flame-dried immediately before use.

    • Use anhydrous grade solvents.

Q4: My reaction is sluggish or stalls completely. Should I just add more catalyst?

While insufficient catalyst is a possible cause, it's not always the solution. Before adding more, consider other factors. Adding excess catalyst without addressing the root cause can lead to the formation of intractable tars and byproducts. First, verify that all reagents and solvents are scrupulously dry.[4] If anhydrous conditions are confirmed, a modest incremental increase in catalyst loading (e.g., from 2.0 to 2.5 equivalents) can be attempted. If the reaction still fails, investigate other parameters like temperature or solvent.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to resolving specific issues encountered during the synthesis.

Problem 1: Low or No Conversion of Starting Material

Symptoms: TLC or GC-MS analysis shows a large amount of unreacted bromobenzene and/or succinic anhydride.

Possible Cause Explanation & Validation Recommended Solution
Catalyst Inactivity The Lewis acid catalyst has been deactivated by moisture.[6] This is the most frequent cause of failure. The AlCl₃ may appear clumpy or discolored.Ensure all reagents are anhydrous and glassware is rigorously dried. Use a fresh bottle of anhydrous AlCl₃ and handle it under an inert atmosphere.
Insufficient Catalyst Loading The ketone product forms a stable complex with AlCl₃, removing it from the reaction.[4] If loading is too low, there won't be enough active catalyst to drive the reaction to completion.Start with at least 2.0 equivalents of AlCl₃. If the reaction stalls, a small additional portion of the catalyst can be added, but be cautious of exothermic reactions.
Sub-Optimal Temperature Friedel-Crafts acylations often require an initial cooling phase (to control the exothermic addition of catalyst) followed by heating to overcome the activation energy.[4]A common profile is to add the catalyst at 0°C, then allow the reaction to warm to room temperature, and finally heat to reflux (e.g., in a solvent like dichloromethane or 1,2-dichloroethane) for several hours.
Deactivated Aromatic Ring Bromobenzene is already moderately deactivated by the inductive effect of the bromine atom. While the reaction is well-established, any additional electron-withdrawing impurities can further hinder the reaction.[4]Ensure the purity of the bromobenzene starting material. If working with other, more deactivated substrates, a stronger Lewis acid or more forcing conditions may be necessary.
Problem 2: Poor Selectivity & Formation of Byproducts

Symptoms: The crude reaction mixture shows multiple spots on TLC or several peaks in GC-MS, indicating the formation of isomers or other side products.

Possible Cause Explanation & Validation Recommended Solution
Excessive Catalyst Loading While sufficient catalyst is needed, a large excess can promote side reactions, such as isomerization or polymerization of the starting materials, leading to charring or tar formation.Carefully control the stoichiometry. Do not exceed 2.5 equivalents of AlCl₃ unless systematic optimization suggests it is beneficial. The goal is to find the "sweet spot" that maximizes yield without sacrificing purity.
High Reaction Temperature Overheating the reaction can provide enough energy for undesired pathways to occur, leading to a complex product mixture.[4]Maintain careful temperature control. Run the reaction at the lowest temperature that provides a reasonable reaction rate. Consider screening temperatures from room temperature up to reflux.
Non-Homogeneous Reaction Poor mixing can create local "hot spots" of high catalyst concentration, promoting byproduct formation. AlCl₃ has poor solubility in many organic solvents.Ensure vigorous and efficient stirring throughout the entire reaction, especially during the addition of the catalyst and reagents.

Part 3: Experimental Protocols & Visual Guides

Protocol 1: Standard Bench-Scale Synthesis of 4-(4-Bromophenyl)-4-oxobutanoic Acid

This protocol is a representative example and may require optimization.

  • Preparation: Under an inert atmosphere (N₂ or Ar), equip a flame-dried three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a powder addition funnel.

  • Charging Reagents: Charge the flask with anhydrous dichloromethane (DCM), followed by bromobenzene (1.0 eq.).

  • Catalyst Addition: Cool the mixture to 0°C using an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃, 2.2 eq.) via the powder funnel. Caution: The addition is exothermic.

  • Substrate Addition: Once the catalyst addition is complete and the temperature is stable, add succinic anhydride (1.05 eq.) portion-wise, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to 0°C and very slowly quench by pouring it onto a mixture of crushed ice and concentrated HCl.[6] This will break up the aluminum-ketone complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can be purified by recrystallization.

Diagram 1: Troubleshooting Workflow for Low Yield

This decision tree illustrates a logical process for diagnosing and solving low-yield issues in the synthesis.

TroubleshootingWorkflow start Low Yield Observed check_anhydrous Were anhydrous conditions strictly maintained? start->check_anhydrous catalyst_issue Potential Catalyst Deactivation check_anhydrous->catalyst_issue No check_loading Is catalyst loading ≥ 2.0 equivalents? check_anhydrous->check_loading Yes re_run Re-run with fresh anhydrous reagents & dry glassware catalyst_issue->re_run reaction_complete Yield Improved re_run->reaction_complete increase_loading Increase AlCl₃ to 2.2 eq. and re-run check_loading->increase_loading No catalyst_ok Catalyst loading is likely sufficient check_loading->catalyst_ok Yes increase_loading->reaction_complete check_temp Was the reaction heated to reflux after addition? catalyst_ok->check_temp increase_temp Optimize temperature profile (e.g., reflux for longer) check_temp->increase_temp No check_temp->reaction_complete Yes increase_temp->reaction_complete

Caption: A decision tree for troubleshooting low yields.

Diagram 2: The Role of the Lewis Acid Catalyst

This diagram shows the key steps in the Friedel-Crafts acylation mechanism, highlighting why a stoichiometric amount of catalyst is required.

FC_Mechanism cluster_activation 1. Catalyst Activation cluster_attack 2. Electrophilic Attack cluster_product 3. Product Formation & Catalyst Sequestration SA Succinic Anhydride Acylium Acylium Ion (Electrophile) SA->Acylium + AlCl₃ AlCl3_1 AlCl₃ Bromo Bromobenzene Sigma σ-Complex (Intermediate) Bromo->Sigma + Acylium Ion Product Product: 4-(4-Bromophenyl)-4-oxobutanoic acid Sigma->Product - H⁺ Complex Product-AlCl₃ Complex (Inactive) Product->Complex + AlCl₃

Caption: Simplified mechanism highlighting catalyst complexation.

References

  • Wikipedia. (2023). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of AlCl3?. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: an overview on the development of unique methodologies leading to N-heteroarenes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

Sources

Technical Support Center: Solvent Effects on 4-(4-Bromophenyl)-4-oxobutanenitrile Reaction Rates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the study of solvent effects on the reaction kinetics of 4-(4-Bromophenyl)-4-oxobutanenitrile. Our goal is to equip you with the expertise and practical insights needed to design, execute, and interpret your experiments with confidence.

Section 1: Foundational Concepts - Understanding Your System

This section addresses the fundamental properties of the reactant and the theoretical underpinnings of solvent effects in chemical kinetics.

Q1: What is this compound, and what are its primary reactive sites?

A1: this compound is a versatile organic compound frequently used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure features three key components:

  • A 4-bromophenyl group: The bromine atom on the aromatic ring can act as a leaving group in certain reactions, such as Nucleophilic Aromatic Substitution (SNAr). The benzene ring is moderately activated towards such an attack by the electron-withdrawing nature of the para-oxo group.

  • A ketone (oxo) group: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.

  • A nitrile group: The cyano group is electron-withdrawing and can influence the reactivity of the rest of the molecule. The adjacent methylene protons are acidic and can be deprotonated by a strong base.

For studies focusing on the "bromophenyl" moiety, the most common reaction investigated is nucleophilic substitution, where a nucleophile replaces the bromide ion. The solvent environment is critical in controlling the rate of such reactions.

Q2: What are the general principles governing how solvents affect reaction rates?

A2: The solvent is not merely a passive medium but an active participant that can dramatically alter reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.[3][4] The effects are primarily dictated by the solvent's polarity and its ability to form hydrogen bonds. Solvents are typically classified into three main categories:

  • Polar Protic Solvents: (e.g., water, methanol, ethanol). These solvents contain O-H or N-H bonds and can act as hydrogen bond donors.[5] They are highly effective at solvating both cations and anions. By forming strong hydrogen bonds with anionic nucleophiles, they create a "solvent cage" that stabilizes the nucleophile but significantly hinders its ability to attack an electrophile, thereby slowing the reaction rate.[6][7][8]

  • Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile). These solvents possess large dipole moments but lack O-H or N-H bonds.[5] They effectively solvate cations but leave anions poorly solvated and thus "naked" and highly reactive.[7][9] This leads to a dramatic acceleration of reaction rates for many nucleophilic substitutions, particularly SN2 and SNAr types.[6][10]

  • Nonpolar Solvents: (e.g., hexane, toluene). These solvents have low dielectric constants and are poor at solvating charged species. They are generally unsuitable for reactions involving ionic nucleophiles due to solubility issues.[11]

The Hughes-Ingold rules provide a theoretical framework for these observations, stating that an increase in solvent polarity will accelerate reactions where charge is developed or concentrated in the transition state, and decelerate reactions where charge is dispersed or destroyed.[3]

Section 2: Experimental Design & Protocols

This section provides practical guidance on setting up and running kinetic experiments.

Q3: How do I choose the right solvent for a kinetic study involving this compound?

A3: The optimal solvent choice depends on the specific reaction mechanism you are studying and your experimental goals. The following decision workflow can guide your selection.

G start Start: Define Reaction Goal q1 What is the expected mechanism? (e.g., SNAr, SN1-like, SN2-like) start->q1 snar SNAr / SN2 q1->snar Substitution on Ar-Br sn1 SN1 / Carbocation Intermediate q1->sn1 Hypothetical reaction forming a carbocation q2 Is the nucleophile strong and anionic? snar->q2 protic Choice: Polar Protic Solvent (e.g., Methanol, Water) Justification: Stabilizes charged intermediates and leaving group. sn1->protic q3 Goal: Maximize Reaction Rate? q2->q3 Yes nonpolar Choice: Re-evaluate. Nonpolar solvents (e.g., Hexane) are generally poor choices for reactions with charged species. q2->nonpolar No (Neutral Nucleophile) q3->protic No (Studying Inhibition) aprotic Choice: Polar Aprotic Solvent (e.g., DMSO, Acetonitrile) Justification: Maximizes nucleophile reactivity ('naked' nucleophile). q3->aprotic Yes

Caption: Solvent selection workflow for kinetic studies.

Q4: What is a standard protocol for monitoring the reaction rate of this compound with a nucleophile using UV-Vis spectroscopy?

A4: UV-Vis spectroscopy is an excellent method for monitoring these reactions in real-time, as aromatic compounds typically have strong absorbance in the UV range.[12][13] The disappearance of the reactant or appearance of the product can be tracked over time.

Step-by-Step Protocol: Kinetic Analysis via UV-Vis Spectroscopy

  • Preparation of Stock Solutions:

    • Accurately prepare a stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the nucleophile (e.g., 1 M sodium methoxide in methanol, for a study in methanol, or a more soluble salt for aprotic solvents). Caution: Ensure the nucleophile is pure and anhydrous, as degradation can affect results.[9]

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes for baseline stability.

    • Set the instrument to kinetics mode.

    • Determine the λ_max (wavelength of maximum absorbance) for both the reactant and the expected product by scanning dilute solutions of each. Choose a monitoring wavelength where the change in absorbance will be maximal (ideally where the product absorbs but the reactant does not, or vice-versa).

  • Kinetic Run:

    • Place a quartz cuvette containing a precisely measured volume of the solvent and the this compound solution into the temperature-controlled cell holder of the spectrophotometer. Allow it to equilibrate to the desired reaction temperature.

    • Calibrate the instrument by taking a "zero" absorbance reading (blank) with this solution.

    • To initiate the reaction, inject a small, precise volume of the concentrated nucleophile stock solution into the cuvette. Mix rapidly and thoroughly with a pipette or cuvette stirrer. The goal is to achieve a final nucleophile concentration that is in large excess (e.g., 10-20 fold higher) to ensure pseudo-first-order kinetics.

    • Immediately start data acquisition, recording absorbance at the chosen wavelength at regular time intervals (e.g., every 30 seconds) for a duration sufficient to observe significant reaction progress (ideally >80% completion).

  • Data Collection:

    • Record the absorbance vs. time data. Repeat the experiment at least three times to ensure reproducibility.

    • Also record the absorbance of the reaction mixture after it has gone to completion (A_∞), which can be achieved by waiting for several half-lives or gently heating the mixture.

Q5: How do I analyze the kinetic data to determine the rate constant?

A5: The collected absorbance data can be converted into concentration data using the Beer-Lambert Law (A = εlc).[12] For a pseudo-first-order reaction (where the nucleophile concentration is constant), the rate constant (k_obs) can be determined by plotting the natural logarithm of the change in absorbance versus time.

  • The integrated rate law is: ln(A_t - A_∞) = -k_obst + ln(A_0 - A_∞)

    • A_t = Absorbance at time t

    • A_∞ = Absorbance at reaction completion

    • A_0 = Absorbance at time t = 0

  • A plot of ln(A_t - A_∞) on the y-axis versus time on the x-axis should yield a straight line.

  • The slope of this line is equal to -k_obs .[12]

  • The second-order rate constant (k_2) can then be calculated by dividing k_obs by the concentration of the nucleophile: k_2 = k_obs / [Nucleophile] .

Section 3: Troubleshooting Guide

This section addresses common problems encountered during experimentation.

Q6: My reaction is extremely slow or appears not to be working. What are the common causes and solutions?

A6: Several factors can lead to a sluggish or stalled reaction.[14]

  • Incorrect Solvent Choice: If you are performing a nucleophilic substitution (SNAr/SN2) with an anionic nucleophile in a polar protic solvent (like methanol), the reaction will be inherently slow due to solvent caging of the nucleophile.[9][15]

    • Solution: Switch to a polar aprotic solvent like DMSO or DMF to significantly accelerate the rate.[7][9]

  • Degraded Reagents: Strong nucleophiles like sodium methoxide are often hygroscopic. Contamination with water can neutralize the nucleophile, reducing its effective concentration and strength.[9]

    • Solution: Use freshly opened or properly stored anhydrous reagents and solvents. If necessary, titrate your nucleophile solution to confirm its concentration.

  • Insufficient Temperature: Many organic reactions, including SNAr, require thermal energy to overcome the activation barrier.[9]

    • Solution: If the reaction is slow at room temperature, consider carefully increasing the temperature while monitoring for potential side reactions or decomposition.

  • Low Concentration: Reaction rates are proportional to reactant concentrations.[16][17]

    • Solution: Ensure your reactant concentrations are appropriate for the desired reaction timescale.

Q7: I'm seeing inconsistent or non-reproducible kinetic data. What should I check?

A7: Lack of reproducibility often points to subtle inconsistencies in the experimental setup.

  • Temperature Fluctuations: Reaction rates are highly sensitive to temperature.[16] A change of just a few degrees can significantly alter the rate constant.

    • Solution: Use a temperature-controlled cell holder in your spectrophotometer and ensure all solutions are thermally equilibrated before mixing.

  • Solvent Purity: Trace amounts of water or other impurities in a polar aprotic solvent can drastically affect the reactivity of a "naked" nucleophile.

    • Solution: Use high-purity, anhydrous solvents. If necessary, distill or dry the solvent over molecular sieves before use.

  • Mixing and Timing: Inconsistent mixing upon initiation or delays in starting data acquisition can introduce significant error, especially in faster reactions.

    • Solution: Develop a standardized and rapid mixing procedure. Use an auto-injector if available, or practice a consistent manual injection and mixing technique.

Q8: My starting material is not fully dissolving in the chosen solvent. How does this affect my results and what can I do?

A8: Incomplete dissolution means the effective concentration of your reactant in the solution phase is lower than what you calculated, leading to an inaccurate, artificially slow measured reaction rate.[16] This is a common issue when using nonpolar solvents for polar reactants.

  • Solution 1: Choose a different solvent in which all reactants are fully soluble. Polar aprotic solvents like DMSO or DMF are often excellent choices for dissolving a wide range of organic compounds and salts.[10]

  • Solution 2: Use a co-solvent system. For example, if your nucleophile is only soluble in a protic solvent but you want to avoid its rate-dampening effects, you might use a mixture of a polar aprotic solvent with a small amount of the protic solvent. Be aware that even small amounts of protic solvent can significantly affect the rate.

Q9: Are there potential side reactions I should be aware of?

A9: Yes. Besides the primary substitution reaction, your nucleophile could potentially react at other sites. For example, a strong base could deprotonate the carbon alpha to the ketone and nitrile, leading to condensation or other side reactions. The solvent itself could also participate; for instance, in a protic solvent like methanol, solvolysis (where the solvent acts as the nucleophile) can compete with the intended reaction, especially if the primary nucleophile is weak or at a low concentration. Always analyze your final reaction mixture (e.g., by NMR or LC-MS) to identify any unexpected products.[18]

Section 4: Data Interpretation & Advanced Topics

Q10: How do I quantitatively compare the effect of different solvents?

A10: A powerful way to visualize the impact of the solvent is to measure the reaction's rate constant in different solvent classes and compare their relative rates. The following table provides an illustrative guide to the expected trend for a nucleophilic substitution reaction on this compound with an anionic nucleophile.

Solvent ClassExample SolventDielectric Constant (ε)Expected Relative Rate Constant (k_rel)Rationale
Polar Aprotic DMSO47~5000Poorly solvates the anion, leading to a highly reactive "naked" nucleophile.[7][8]
Acetonitrile37~1000Effectively solvates the cation but not the anion, increasing nucleophile reactivity.[8]
Polar Protic Methanol331 (Reference)Strongly solvates the anion via hydrogen bonding, creating a "solvent cage" that reduces nucleophilicity.[6][19]
Water78< 1Very strong hydrogen bonding severely inhibits the nucleophile.
Nonpolar Hexane1.9~0Reactants (especially ionic nucleophiles) are typically insoluble.[11]

Note: The relative rate values are illustrative and based on typical trends observed for SN2/SNAr reactions. Actual experimental values will vary.

Q11: What does a significant change in reaction rate between a protic and an aprotic solvent tell me about the reaction mechanism?

A11: This comparison is a classic diagnostic tool in physical organic chemistry.[17]

  • Large Rate Increase in Polar Aprotic vs. Polar Protic: If your reaction is dramatically faster in a solvent like DMSO compared to methanol, it strongly suggests a mechanism where an anionic nucleophile is involved in the rate-determining step, and the transition state does not involve significant charge separation from neutral reactants. This is characteristic of an SN2 or SNAr mechanism .[8][9] The polar aprotic solvent enhances the nucleophile's reactivity, accelerating the reaction.

G cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) Nu_protic Nu⁻ Solv1 H-O-R Nu_protic->Solv1 Solv2 H-O-R Nu_protic->Solv2 Solv3 H-O-R Nu_protic->Solv3 Solv4 H-O-R Nu_protic->Solv4 label_protic "Solvated" Nucleophile (Less Reactive) Nu_aprotic Nu⁻ label_aprotic "Naked" Nucleophile (More Reactive)

Caption: Solvent caging effect on nucleophile reactivity.

  • Small Rate Change or Increase in Polar Protic: If the reaction rate is similar or even faster in a protic solvent, it may indicate an SN1-type mechanism . In this case, the rate-determining step is the formation of a carbocation intermediate. Polar protic solvents excel at stabilizing both the leaving group and the carbocation, thus facilitating this step.[3][20]

References
  • Fiveable. (n.d.). Spectroscopic methods for kinetic measurements. Chemical Kinetics Class Notes.
  • IGI Global. (n.d.). Spectroscopic Methods for Studying Reaction Mechanisms.
  • BenchChem. (2025). Technical Support Center: The Effect of Solvent on 4-Bromobenzonitrile Reaction Kinetics.
  • Kadrowski, B. (2020, March 31). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction [Video]. YouTube.
  • ChemRxiv. (2017, September 6). Kinetic Solvent Effects in Organic Reactions.
  • Wikipedia. (n.d.). Solvent effects.
  • Quora. (2020, September 8). Why does a polar solvent disfavour an SN2 reaction?.
  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction.
  • ChemRxiv. (n.d.). Kinetic Solvent Effects in Organic Reactions.
  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry.
  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. Organic Chemistry I.
  • Reddit. (2017, September 28). What effect does the polarity of a solvent have on an Sn2 Reaction?. r/chemhelp.
  • Chemistry LibreTexts. (2021, January 10). 1.E: Kinetics (Practice Problems with Answers).
  • Chemistry LibreTexts. (2019, June 5). Chapter 13.1: Factors that Affect Reaction Rates.
  • Reddit. (2021, September 1). How does the solvent affect reaction rate?. r/Mcat.
  • Chem-Impex. (n.d.). 4-(4-bromofenil)-4-oxobutanonitrilo.
  • J&K Scientific. (n.d.). This compound.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
  • Reddit. (2019, November 13). Polar Protic vs. Polar Aprotic Solvents. r/chemhelp.
  • Master Organic Chemistry. (2010, September 8). Chemical Kinetics.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.

Sources

Technical Support Center: 4-(4-Bromophenyl)-4-oxobutanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Bromophenyl)-4-oxobutanenitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the intricacies of this multi-step synthesis, with a core focus on the critical role of temperature control in achieving high yield and purity.

Introduction: The Synthetic Landscape

The synthesis of this compound is a valuable process, as this compound serves as a key intermediate in the development of various pharmaceutical agents and advanced materials.[1] The most common synthetic route involves two principal stages: a Friedel-Crafts acylation followed by a cyanation step. Both stages are highly sensitive to reaction parameters, especially temperature, which directly influences reaction rate, selectivity, and the formation of impurities.

This guide is structured to address specific problems you may encounter, explaining the underlying chemical principles to empower you to make informed decisions in the laboratory.

Part 1: Troubleshooting Guide

Scenario 1: Low Yield in Friedel-Crafts Acylation of Bromobenzene

Question: "I am performing the Friedel-Crafts acylation of bromobenzene with succinic anhydride and AlCl₃, but my yield of the intermediate, 4-(4-bromophenyl)-4-oxobutanoic acid, is consistently below 50%. What are the likely causes and how can I improve it?"

Analysis & Solution:

Low yield in this step often points to issues with catalyst activity, reactant quality, or suboptimal temperature control. The Friedel-Crafts acylation is an electrophilic aromatic substitution where temperature dictates the balance between reaction activation and side reactions.[2]

Possible Causes & Corrective Actions:

  • Catalyst Inactivity: The Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture.[3] Inactivation can occur if anhydrous conditions are not strictly maintained.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use a high-purity, anhydrous grade of AlCl₃ from a freshly opened container. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Sub-Optimal Reaction Temperature: Temperature significantly impacts both the reaction rate and the potential for side reactions.

    • Initial Addition: The initial complexation of AlCl₃ with succinic anhydride is exothermic. If the temperature rises too quickly during this phase, it can lead to uncontrolled side reactions. It is crucial to add the AlCl₃ portion-wise to the mixture of bromobenzene and succinic anhydride at a low temperature (e.g., 0-5 °C) to manage the exotherm.

    • Reaction Progression: After the initial addition, the reaction often requires heating to proceed at a reasonable rate.[4] However, excessively high temperatures can promote polysubstitution or decomposition. A moderate temperature, typically in the range of 60-80 °C, is often optimal. Monitor the reaction by TLC or HPLC to determine the point of maximum conversion without significant byproduct formation.

  • Incorrect Stoichiometry: In Friedel-Crafts acylations, a stoichiometric amount of AlCl₃ is often required because the catalyst complexes with the ketone product, rendering it inactive.[3]

    • Solution: Use at least 2.2 equivalents of AlCl₃: one equivalent to react with the anhydride to form the acylium ion, and another to complex with the resulting ketone carbonyl. A slight excess may be beneficial.

Workflow: Optimizing Friedel-Crafts Acylation Temperature

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Scenario 2: Formation of Isomeric Impurities

Question: "My final product is contaminated with an isomer. How does temperature control affect the regioselectivity of the Friedel-Crafts acylation on bromobenzene?"

Analysis & Solution:

The bromine atom on bromobenzene is an ortho-, para-directing group.[5] While the para-substituted product, 4-(4-bromophenyl)-4-oxobutanoic acid, is sterically favored and generally the major product, the formation of the ortho-isomer is possible. Temperature can influence the ratio of kinetic to thermodynamic products.

  • Kinetic vs. Thermodynamic Control: In some Friedel-Crafts reactions, lower temperatures favor the formation of a kinetic product (often the ortho-isomer due to initial complexation), while higher temperatures can allow for rearrangement to the more stable thermodynamic product (the para-isomer).[3]

  • Steric Hindrance: The bulky acylium ion electrophile experiences significant steric hindrance at the ortho position from the bromine atom.[5] This steric effect is the primary reason for the high preference for para-acylation.

Corrective Actions:

  • Maintain Moderate Temperatures: While very low temperatures might slightly increase the proportion of the ortho product in some systems, excessively high temperatures (>100 °C) can lead to unwanted side reactions and potential isomerization or decomposition. Sticking to a moderate and controlled temperature range (60-80 °C) after the initial addition generally provides the best selectivity for the desired para-isomer.[4]

  • Purification: If minor amounts of the ortho-isomer are formed, they can typically be removed during the purification of the keto-acid intermediate, often by recrystallization.

Scenario 3: Incomplete Cyanation or Side Reactions

Question: "I am converting the 4-(4-bromophenyl)-4-oxobutanoic acid intermediate to the final nitrile product, but the reaction is either incomplete or I'm seeing significant byproduct formation. What is the role of temperature here?"

Analysis & Solution:

The conversion of the keto-acid to the keto-nitrile can be achieved through various multi-step sequences, for example, by first converting the carboxylic acid to a primary amide (via the acid chloride or other activated species) followed by dehydration.[6] A more direct, albeit advanced, approach might involve intermediates that are then subjected to a cyanide source. Regardless of the specific route, temperature is a key parameter.

A relevant published procedure for a similar molecule, 4-(2-Aminophenyl)-2-(4-bromophenyl)-4-oxobutanenitrile, involves reaction with potassium cyanide (KCN) at 50 °C for one hour.[7][8] This provides a valuable starting point.

Possible Causes & Corrective Actions:

  • Temperature Too Low: If the reaction is sluggish or incomplete, the activation energy barrier is not being sufficiently overcome.

    • Solution: Gradually increase the reaction temperature in 10 °C increments (e.g., from 50 °C to 60 °C, then 70 °C) while carefully monitoring the reaction progress by TLC or LC-MS. Many cyanation reactions proceed well at temperatures between 50-80 °C.[9]

  • Temperature Too High: Elevated temperatures can lead to decomposition of the starting material or product, or promote side reactions. The nitrile group itself can be susceptible to hydrolysis back to an amide or carboxylic acid under harsh conditions (especially if water is present).[10]

    • Solution: If you observe the formation of multiple new spots on your TLC plate or a decrease in the desired product spot after an initial increase, the temperature is likely too high. Maintain the lowest temperature that affords a reasonable reaction rate.

Data Summary: Temperature Effects on Key Reactions

Reaction StageParameter< 50 °C50 - 80 °C (Typical)> 90 °CRationale & Citation
Friedel-Crafts Acylation Reaction Rate Very SlowOptimalFastHigher temperatures increase kinetic energy, accelerating the reaction.[4]
Selectivity (Para) HighHighPotential DecreaseSteric hindrance is the dominant factor, but extreme heat can promote side reactions.[5]
Side Reactions MinimalLowIncreased RiskHigh temperatures can cause decomposition or polysubstitution.[3]
Cyanation Step Reaction Rate Slow/IncompleteOptimalFastSufficient energy is needed to overcome the activation barrier.[9]
Product Stability StableGenerally StableRisk of HydrolysisThe nitrile functional group can be sensitive to hydrolysis at high temperatures.[10]
Side Reactions MinimalLowIncreased RiskDecomposition of reactants or cyanide source can occur at elevated temperatures.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for adding the AlCl₃ during the Friedel-Crafts acylation? A1: The initial addition of AlCl₃ should be performed at a low temperature, typically between 0 °C and 5 °C. This is critical to control the initial exothermic reaction that occurs as the Lewis acid complexes with the succinic anhydride. Adding it slowly or in portions to a cooled reaction vessel prevents a rapid temperature spike that could lead to the formation of undesirable byproducts.

Q2: After the initial addition, what temperature should I maintain for the Friedel-Crafts reaction to proceed? A2: Following the controlled addition of AlCl₃, the reaction mixture should be gradually warmed to a temperature that allows for a reasonable reaction rate, typically in the range of 60 °C to 80 °C. The optimal temperature within this range should be determined by monitoring the reaction's progress via TLC or HPLC to maximize the conversion of starting material while minimizing byproduct formation.[4]

Q3: My cyanation reaction (from the keto-acid intermediate) is not working. Should I increase the temperature? A3: A sluggish cyanation reaction can often be accelerated by a moderate increase in temperature. A good starting point, based on analogous syntheses, is around 50 °C.[7][8] If the reaction is still incomplete, you can cautiously raise the temperature in small increments (e.g., to 60 °C or 70 °C). However, be aware that excessive heat can lead to the degradation of your product or promote unwanted side reactions like hydrolysis. Always monitor the reaction closely when adjusting the temperature.

Q4: Can running the reaction at a higher temperature reduce the overall reaction time? A4: Yes, increasing the temperature will generally increase the reaction rate and can reduce the time required for completion.[4] However, this is a trade-off. For both the Friedel-Crafts acylation and the cyanation steps, higher temperatures significantly increase the risk of side reactions, reduced selectivity, and product decomposition.[3] The goal is to find the optimal balance that provides an efficient reaction rate without compromising the purity and yield of the final product.

Q5: How can I accurately monitor and control the internal reaction temperature? A5: Accurate temperature control is paramount. Use a calibrated thermometer or thermocouple placed directly in the reaction mixture (not just in the heating bath) to measure the internal temperature. For heating, an oil bath with a PID controller provides much more stable and uniform heating than a simple heating mantle. For cooling during exothermic additions, an ice-water or ice-salt bath is effective.

Experimental Protocol: Temperature-Controlled Friedel-Crafts Acylation

This protocol outlines a standard procedure for the synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid with an emphasis on temperature management.

Materials:

  • Bromobenzene (1.0 eq)

  • Succinic anhydride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Ice, water, and concentrated HCl for workup

Equipment:

  • Flame-dried, three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple probe

  • Dropping funnel or powder funnel

  • Reflux condenser

  • Inert gas inlet (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Setup: Assemble the flame-dried glassware under an inert atmosphere. Equip the flask with a magnetic stirrer, thermometer, and reflux condenser.

  • Initial Charge: Charge the flask with bromobenzene (1.0 eq), succinic anhydride (1.1 eq), and anhydrous DCM.

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Catalyst Addition: Slowly and portion-wise, add the anhydrous AlCl₃ (2.5 eq) over 30-60 minutes. Crucially, ensure the internal temperature does not rise above 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to reflux (for DCM, ~40 °C) or to a target temperature of 60-70 °C if using a higher boiling solvent. Maintain this temperature and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (thin-layer chromatography), checking for the consumption of the starting material.

  • Quenching: Once the reaction is complete, cool the mixture back down to 0-5 °C in an ice bath. Very slowly and carefully, quench the reaction by pouring the mixture over a stirred slurry of crushed ice and concentrated HCl. This step is highly exothermic.

  • Workup & Purification: Proceed with standard aqueous workup, extraction with an organic solvent, and purification of the crude product, typically by recrystallization.

Reaction Pathway Overview

Reaction_Pathway A Bromobenzene + Succinic Anhydride B 4-(4-bromophenyl)-4-oxobutanoic acid (Keto-acid Intermediate) A->B  Friedel-Crafts Acylation  AlCl₃, 0 °C to 70 °C C This compound (Final Product) B->C  Cyanation Sequence  (e.g., Amide formation -> Dehydration)  ~50-80 °C

Caption: Key stages in the synthesis of this compound.

References

  • BenchChem. (n.d.). Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene.
  • ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Low-Temperature Reduction of Nitriles to Aldehydes.
  • Sarvari, M. H., & Sharghi, H. (2004). Reactions on a Solid Surface. A Simple, Economical and Efficient Friedel-Crafts Acylation Reaction over Zinc Oxide (ZnO)
  • Chem LibreTexts. (2022). Friedel-Crafts Acylation and Alkylation of Aromatic Rings. Retrieved from [Link]

  • BenchChem. (n.d.). Improving reaction yield for nitrile synthesis.
  • Antipin, R. L., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega. Retrieved from [Link]

  • Antipin, R. L., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega. Retrieved from [Link]

  • StudentShare. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure 9. Retrieved from [Link]

  • OpenStax. (n.d.). 20.7 Chemistry of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-(4-Bromophenyl)-4-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and procedural support for researchers engaged in the synthesis of 4-(4-bromophenyl)-4-oxobutanenitrile. The content is structured to address common practical challenges encountered during the reaction work-up and purification stages, emphasizing the chemical principles behind each step to foster a deeper understanding of the process.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and industrially scalable method is the Friedel-Crafts acylation of bromobenzene. This reaction typically involves reacting bromobenzene with a suitable four-carbon acylating agent, such as succinic anhydride or a derivative, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). The acylium ion generated in situ acts as the electrophile that attacks the bromobenzene ring.[1] Due to the deactivating nature of the acyl group, polyacylation is generally not a significant issue.[2]

Q2: What are the critical safety precautions for this synthesis?

The synthesis involves several hazardous materials that demand strict safety protocols:

  • Aluminum Chloride (AlCl₃): This Lewis acid is highly corrosive and reacts violently and exothermically with water and other protic sources. Always handle it in a fume hood, away from moisture, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Cyanating Agents: If the synthesis involves a cyanation step (e.g., using KCN, NaCN, or acetone cyanohydrin), extreme caution is necessary.[3][4] These reagents are highly toxic. All manipulations must be performed in a well-ventilated fume hood. An established safety protocol and a cyanide antidote kit should be readily available. All cyanide-containing waste must be quenched with an oxidizing agent like bleach (sodium hypochlorite) before disposal.[4]

  • Acidic Quenching: The work-up for a Friedel-Crafts reaction involves quenching with strong acid, which is a highly exothermic process. The reaction mixture should be added slowly to a mixture of ice and acid to control the temperature.

Q3: What level of purity and yield can I realistically expect?

Yields are highly dependent on the purity of reagents, adherence to anhydrous conditions, and reaction scale. A well-optimized reaction can achieve yields in the range of 70-85%. For purity, a crude product may be 80-95% pure. After a single recrystallization or flash column chromatography, purity should exceed 98-99%. The final product is typically a solid at room temperature.

Part 2: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing a logical framework for problem-solving.

Q4: My reaction failed or the yield is extremely low. What went wrong?

Low or no yield in a Friedel-Crafts acylation is a common issue, often traceable to a few key factors.[5]

Potential Cause 1: Inactive Lewis Acid Catalyst

  • Explanation: Aluminum chloride (AlCl₃) is extremely hygroscopic. Any moisture in the glassware, solvent, or starting materials will react with and deactivate the catalyst, halting the reaction.[5]

  • Solution:

    • Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. Purchase high-grade anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent).

    • Use fresh, high-purity AlCl₃. Open a new bottle if possible. Handle the solid quickly in a dry atmosphere (glove box or under a nitrogen blanket) to minimize exposure to air.

Potential Cause 2: Insufficient Catalyst

  • Explanation: The product, an aryl ketone, is a Lewis base and forms a stable complex with AlCl₃. This complex removes the catalyst from the reaction cycle. Therefore, Friedel-Crafts acylation requires at least a stoichiometric amount of the catalyst, not a catalytic amount.[5]

  • Solution: Ensure you are using at least 1.1 to 1.3 molar equivalents of AlCl₃ relative to the limiting reagent (the acylating agent).

Potential Cause 3: Deactivated Aromatic Ring

  • Explanation: While bromobenzene is suitable for Friedel-Crafts acylation, aromatic rings with strongly electron-withdrawing groups (like -NO₂, -CN, or another carbonyl group) are too deactivated to react.[5][6]

  • Solution: This is an issue of substrate scope. If your starting material is more deactivated than a halobenzene, the reaction is unlikely to proceed under standard conditions.

Q5: I'm observing multiple products on my TLC plate. What are they?

Potential Cause 1: Isomeric Products

  • Explanation: Although the bromo group is an ortho-, para-director, the para-substituted product, this compound, is sterically favored and typically the major product. However, a small amount of the ortho-isomer may form.

  • Solution: The isomers can usually be separated by flash column chromatography. Adjusting the solvent polarity will be key to achieving good separation.

Potential Cause 2: Byproducts from Side Reactions

  • Explanation: If the temperature is too high, or if impurities are present in the starting materials, side reactions can occur. For example, the acylating agent could decompose.

  • Solution:

    • Control the temperature: Run the reaction at a lower temperature (e.g., 0°C) and allow it to warm slowly to room temperature.

    • Purify starting materials: Ensure the bromobenzene and acylating agent are pure before starting the reaction.

    • Isolate and characterize: If the byproduct is significant, isolate it and use analytical techniques (NMR, MS) to determine its structure. This will provide clues about the unintended reaction pathway.

Q6: The work-up is difficult. I'm getting a persistent emulsion during the aqueous extraction. How can I resolve this?

Explanation: Emulsions during the work-up of AlCl₃-mediated reactions are common. They are caused by the formation of finely dispersed aluminum hydroxide precipitates at the interface between the organic and aqueous layers, especially if the pH is not sufficiently low.

  • Immediate Solution (Breaking the Emulsion):

    • Add Brine: Add a significant volume of saturated aqueous NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break the emulsion.

    • Filter through Celite: If brine fails, filter the entire biphasic mixture through a pad of Celite®. This can physically disrupt the emulsion by removing the particulate matter causing it.

    • Add more acid: Ensure the aqueous layer is strongly acidic (pH < 2) to keep the aluminum salts fully dissolved as Al³⁺(aq).

  • Preventative Measure: During the quenching step, ensure a sufficient excess of dilute HCl is used. Pouring the reaction mixture into the acid (not the other way around) and ensuring vigorous stirring can also help prevent the formation of localized high-pH regions where aluminum hydroxide might precipitate.

Part 3: Experimental Protocols & Data

Detailed Work-up Protocol for Friedel-Crafts Acylation

This protocol assumes the reaction has been run to completion, as monitored by TLC.

  • Preparation for Quenching: Prepare a large beaker containing a vigorously stirred mixture of crushed ice and 1 M hydrochloric acid (HCl). The volume of the ice/acid mixture should be at least 5-10 times the volume of the reaction mixture.

  • Quenching the Reaction: In a fume hood, slowly and carefully pour the reaction mixture in a thin stream into the stirred ice/acid slurry. This step is highly exothermic; a slow addition rate is critical to control the temperature and prevent splashing.

  • Extraction: Once the addition is complete and the mixture has cooled to room temperature, transfer it to a separatory funnel. Add a suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate).

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. Drain the organic layer. If an emulsion persists, refer to the troubleshooting guide in Q6 . Extract the aqueous layer two more times with the organic solvent.

  • Washing the Organic Phase: Combine all organic extracts and wash them sequentially with:

    • 1 M HCl (to remove any basic impurities).

    • Water.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid; watch for gas evolution).

    • Saturated aqueous NaCl (brine) (to remove the bulk of the dissolved water).

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by either recrystallization (e.g., from an ethanol/water mixture) or flash column chromatography on silica gel.

Typical Reaction Parameters
ParameterValue/ConditionRationale
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Anhydrous, inert, and effectively solvates the reactants.
Temperature 0°C to Room TemperatureBalances reaction rate against potential side reactions.[5]
AlCl₃ Stoichiometry 1.1 - 1.3 equivalentsRequired to overcome product complexation.[5]
Reaction Time 2 - 12 hoursMonitor by TLC for consumption of starting material.
Expected Yield 70 - 85% (after purification)Varies with scale and reagent purity.
Appearance White to off-white solid

Part 4: Visualization of Workflows

The following diagrams illustrate the key decision-making and procedural flows for this synthesis.

Experimental_Workflow cluster_Reaction Reaction Phase cluster_Workup Work-up & Purification Setup Anhydrous Setup (Dry Glassware, Inert Gas) Reagents Add Bromobenzene & Acylating Agent Setup->Reagents Catalyst Add AlCl3 (Portion-wise at 0°C) Reagents->Catalyst Stir Stir at RT (Monitor by TLC) Catalyst->Stir Quench Quench on Ice/HCl Stir->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash Sequentially (Acid, Base, Brine) Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Recrystallization or Chromatography) Concentrate->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting_Logic Start Low / No Yield Cause1 Catalyst Inactive? Start->Cause1 Cause2 Insufficient Catalyst? Start->Cause2 Cause3 Sub-optimal Temp? Start->Cause3 Sol1 Use Fresh AlCl3 Ensure Anhydrous Conditions Cause1->Sol1 Yes Sol2 Use >1.1 Molar Equivalents of AlCl3 Cause2->Sol2 Yes Sol3 Optimize Temperature (e.g., 0°C to RT) Cause3->Sol3 Yes

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation. Retrieved from [Link]

  • Aksenov, N. A., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega, 7(16), 14147–14161. Retrieved from [Link]

  • Aksenov, N. A., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Copper-catalyzed Cyanation of Alkenyl Iodides. Org. Synth. 2016, 93, 163. Retrieved from [Link]

  • Zhang, W., et al. (2020). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. RSC Advances, 10(18), 10731-10746. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • Silva, L. F., & Amarante, G. W. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 712-727. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Degradation of 4-(4-Bromophenyl)-4-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Bromophenyl)-4-oxobutanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile chemical intermediate. Our goal is to empower you with the knowledge to minimize degradation and ensure the integrity of your experiments.[1][2]

Introduction: Understanding the Molecule's Vulnerabilities

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2] Its structure, containing a bromophenyl ketone and a nitrile functional group, offers a unique combination of reactivity for molecular construction. However, these same functional groups also represent potential sites for degradation under various experimental and storage conditions. Understanding these vulnerabilities is the first step toward mitigating them.

This guide will delve into the primary degradation pathways, provide robust protocols for handling and storage, and offer detailed troubleshooting for common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the main functional groups in this compound that are susceptible to degradation?

A1: The three primary sites of potential degradation are:

  • The Nitrile Group (-C≡N): Susceptible to hydrolysis under both acidic and basic conditions, which can convert it first to an amide and ultimately to a carboxylic acid.

  • The Ketone Group (C=O): The aromatic ketone is susceptible to photochemical reactions, such as photoreduction or cleavage, upon exposure to light, particularly UV radiation.

  • The Carbon-Bromine Bond (C-Br): The bromine atom on the phenyl ring can be a leaving group in various reactions, and the C-Br bond can undergo photoinduced radical cleavage.

Q2: What are the optimal storage conditions for this compound to ensure long-term stability?

A2: To minimize degradation, the compound should be stored in a cool, dry, and dark environment. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation. It should be kept in a tightly sealed container to protect it from moisture.

Q3: I suspect my sample of this compound has degraded. What are the likely degradation products I should look for?

A3: Based on the reactive functional groups, the most probable degradation products are:

  • 4-(4-Bromophenyl)-4-oxobutanamide: Formed from the partial hydrolysis of the nitrile group.

  • 4-(4-Bromophenyl)-4-oxobutanoic acid: The product of complete nitrile hydrolysis.

  • 4-Phenyl-4-oxobutanenitrile: Resulting from the reductive dehalogenation of the C-Br bond.

  • Polymeric materials or colored impurities: These can form through various side reactions, especially under harsh conditions or prolonged exposure to light.

Q4: Can I use common laboratory solvents with this compound without causing degradation?

A4: While it is soluble in many common organic solvents, care must be taken. Protic solvents, especially in the presence of acid or base traces, can facilitate nitrile hydrolysis. For reactions, it is crucial to use dry, aprotic solvents unless the reaction conditions are specifically designed for hydrolysis. Always use freshly distilled or anhydrous grade solvents when stability is critical.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the handling and use of this compound in experimental settings.

Issue 1: Low Yield or Incomplete Reaction in a Synthesis
  • Symptom: A synthetic reaction using this compound as a starting material results in a lower than expected yield, or analysis shows a significant amount of unreacted starting material alongside multiple unidentified byproducts.

  • Potential Cause: Degradation of the starting material before or during the reaction. This could be due to improper storage, the presence of moisture or impurities in the reaction an acidic or basic reaction environment leading to nitrile hydrolysis.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Before starting the reaction, confirm the purity of your this compound using an appropriate analytical technique like HPLC or NMR.

    • Ensure Anhydrous Conditions: If the reaction is not intended to be aqueous, use freshly dried solvents and glassware. Consider performing the reaction under an inert atmosphere (nitrogen or argon).

    • Control pH: If the reaction is sensitive to pH, ensure that all reagents are neutral or that the pH is controlled with a suitable buffer. Be mindful that some reagents can be acidic or basic in nature.

    • Optimize Reaction Temperature: High temperatures can accelerate degradation. If possible, run the reaction at a lower temperature for a longer duration.

Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, GC)
  • Symptom: When analyzing a sample of this compound, unexpected peaks are observed in the chromatogram, indicating the presence of impurities.

  • Potential Cause: This is a direct indication of degradation. The nature of the impurity can provide clues about the degradation pathway.

  • Troubleshooting and Identification Workflow:

    • Characterize the Impurities: If possible, identify the impurities using mass spectrometry (LC-MS or GC-MS). Comparing the mass of the impurities to the potential degradation products listed in the FAQ section can help pinpoint the degradation pathway.[3][4]

    • Review Handling and Storage History: Trace the history of the sample. Was it exposed to light, high temperatures, or humidity? Was it stored for an extended period?

    • Perform a Forced Degradation Study: To confirm the identity of the degradation products, a forced degradation study can be performed on a pure sample. This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate the degradation products in a controlled manner.[1]

In-Depth Technical Protocols

Protocol 1: Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To intentionally degrade this compound under various stress conditions to identify degradation products and understand its stability profile.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep one set at room temperature and another at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep one set at room temperature and another at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile/methanol is a good starting point.[3]

    • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer to identify the degradation products.

Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Determine the primary degradation pathways under each stress condition.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products and process-related impurities.[3][5]

Chromatographic Conditions (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a higher percentage of A and gradually increase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Validation Parameters (as per ICH guidelines):

  • Specificity: Demonstrate that the method can distinguish the analyte from its degradation products. Use samples from the forced degradation study.

  • Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.

  • Accuracy: Determine the recovery of the analyte in a spiked sample matrix.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Visualizing Degradation Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the potential degradation pathways and the experimental workflow for a forced degradation study.

Potential Degradation Pathways

A This compound B 4-(4-Bromophenyl)-4-oxobutanamide A->B Acid/Base Hydrolysis (Partial) D 4-Phenyl-4-oxobutanenitrile A->D Photochemical Dehalogenation E Polymeric/Colored Impurities A->E Stress (Light, Heat) C 4-(4-Bromophenyl)-4-oxobutanoic Acid B->C Acid/Base Hydrolysis (Complete)

Caption: Potential degradation pathways of this compound.

Forced Degradation Study Workflow

cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A Acid Hydrolysis F Sample Preparation (Neutralization, Dilution) A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal Stress D->F E Photolytic Stress E->F G Stability-Indicating HPLC Analysis F->G H Peak Purity & Identification (PDA, MS) G->H L Method Validation Data G->L I Quantification of Degradants H->I J Identification of Degradation Products I->J K Elucidation of Degradation Pathways J->K

Caption: Experimental workflow for a forced degradation study.

Conclusion

Minimizing the degradation of this compound is crucial for obtaining reliable and reproducible results in research and development. By understanding its potential degradation pathways and implementing the proper handling, storage, and analytical procedures outlined in this guide, researchers can ensure the quality and integrity of this important chemical intermediate. For further assistance, please do not hesitate to contact our technical support team.

References

  • Tentamus Pharma UK. (n.d.). Analysis of Related Substances and Impurities GMP. Retrieved from [Link]

  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.). Pharmatutor. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]

  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Photochemistry of α-chloro- and α-bromoacetophenone. Determination of extinction coefficients for halogen–benzene complexes | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Kinetics of alkaline hydrolysis of p-substituted benzylidenemalononitriles in 50% aqueous acetonitrile: Substituent effects and quantification of the electrophilic reactivity | Request PDF. Retrieved from [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, May 6). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Retrieved from [Link]

  • PubChem. (n.d.). p-Bromoacetophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013, March). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Science. (n.d.). Advances in Impurity Profiling: A Comprehensive Review of Analytical Approaches and Regulatory Perspectives. Retrieved from [Link]

  • Forensic Science International. (2012, November 3). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials.pdf. Retrieved from [Link]

  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The para-substituted phenyl ring and its saturated bioisosteres a The.... Retrieved from [Link]

  • ResearchGate. (n.d.). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. Retrieved from [Link]

  • ChemRxiv. (2023, January 25). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. Retrieved from [Link]

  • Indian Journal of Chemistry. (2023, April 19). Kinetics and structure reactivity correlation in the oxidation of some para- substituted benzhydrols by benzimidazolium dichromate. Retrieved from [Link]

Sources

Handling viscous reaction mixtures of 4-(4-Bromophenyl)-4-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for handling 4-(4-Bromophenyl)-4-oxobutanenitrile. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the management of viscous reaction mixtures involving this versatile synthetic intermediate.

Part 1: Troubleshooting Guide for Acute Issues

This section addresses immediate problems you might encounter during your experiment.

Q1: My reaction has become an unstirrable solid or extremely thick slurry. What should I do?

Immediate Answer: Do not force the stirrer, as this can break your equipment. Immediately cease the addition of any further reagents. The primary goal is to regain a mobile, stirrable mixture without compromising the product.

The Science Behind the Solution This issue, often called "seizing" or "freezing," typically arises from one of two causes:

  • Low Solubility: The product or a reaction intermediate is precipitating out of the solution faster than it can be properly dispersed. This is common if the reaction solvent was chosen based on reactant solubility alone, without considering the properties of the downstream products.

  • Rapid Crystallization: The reaction has produced the final product under conditions that favor rapid, uncontrolled crystallization, trapping the solvent and creating a solid mass.

Recommended Protocol: Reaction Rescue

  • Stop Additions: Immediately halt the addition of any reagents.

  • Reduce Agitation Speed: Turn down the stirring speed or stop it temporarily to assess the mixture's consistency.

  • Gentle Heating: If your reaction is thermally stable, gently warm the flask. An increase in temperature often significantly increases the solubility of organic solids.[1][2] Start with a temperature 10-15 °C above your reaction temperature and monitor closely.

  • Solvent Addition: Add a small amount of a co-solvent known to be good for dissolving the product or related structures. For polar compounds like this, consider aprotic polar solvents like DMF or NMP. Add the solvent slowly while monitoring for any dissolution. If you are unsure of a good solvent, add more of the primary reaction solvent first.[1]

  • Switch to Mechanical Stirring: If the mixture remains thick but becomes somewhat mobile, a magnetic stir bar may be insufficient. If possible and safe, replace the magnetic stirrer with an overhead mechanical stirrer, which provides significantly more torque and is designed for viscous media.[3]

Q2: During workup and precipitation, my product "oiled out" instead of forming a solid. How can I crystallize this viscous oil?

Immediate Answer: "Oiling out" occurs when a compound separates from a solution as a liquid phase above its melting point or as a supersaturated, amorphous oil rather than a crystalline solid. The goal is to induce nucleation and crystal growth.

The Science Behind the Solution This phenomenon is common when adding an anti-solvent too quickly or when the cooling process is too rapid. The solution becomes supersaturated so quickly that molecules don't have time to arrange themselves into an ordered crystal lattice. Instead, they crash out as a disordered, often impure, liquid.

Recommended Protocol: Inducing Crystallization

  • Re-dissolve: Gently warm the mixture until the oil redissolves completely. If necessary, add a minimal amount of the original "good" solvent to create a clear, slightly subsaturated solution.

  • Slow Cooling & Controlled Precipitation:

    • Allow the solution to cool to room temperature very slowly. Insulating the flask can help.

    • Once at room temperature, begin adding the anti-solvent extremely slowly (dropwise) with vigorous stirring, ideally at the point of vortex. Stop immediately if persistent cloudiness (incipient precipitation) appears.

  • Scratching: If no solid forms, use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a single tiny crystal to the solution. This "seed" will act as a template for crystallization.

  • Trituration: If the oil is persistent, remove the supernatant solvent. Add a small amount of a poor solvent in which the compound is known to be insoluble (e.g., hexane or diethyl ether).[4] Vigorously stir or sonicate the mixture. This can sometimes shock the oil into solidifying into a filterable powder.[4]

Troubleshooting Workflow for Viscosity Issues

Below is a decision-making diagram to guide your troubleshooting process.

G cluster_stage At What Stage? cluster_reaction_issue Reaction Troubleshooting cluster_workup_issue Workup Troubleshooting start Viscous Mixture Encountered during_reaction During Reaction start->during_reaction Is it happening now? during_workup During Workup/ Precipitation start->during_workup Trying to isolate product? unstirrable Unstirrable Solid/ Thick Slurry during_reaction->unstirrable oiled_out Product 'Oiled Out' during_workup->oiled_out rescue_protocol 1. Stop Reagent Addition 2. Gentle Heating 3. Add More Solvent 4. Switch to Mechanical Stirrer unstirrable->rescue_protocol Follow Rescue Protocol crystallize_protocol 1. Re-dissolve (Heat) 2. Slow Cooling 3. Add Anti-solvent Dropwise 4. Scratch or Seed oiled_out->crystallize_protocol Follow Crystallization Protocol

Caption: A workflow for diagnosing and addressing viscosity issues.

Part 2: Frequently Asked Questions (FAQs) & Preventative Measures

This section focuses on proactive strategies to avoid viscosity problems from the start.

Q3: What are the primary chemical causes of increased viscosity in reactions with this compound?

Answer: The viscosity of a reaction mixture is fundamentally tied to intermolecular forces and the mobility of molecules.[5][6] For this compound, the key causes are:

  • Product Insolubility: The most common cause. As the reaction proceeds, the concentration of the product increases. If the product's solubility limit in the chosen solvent is exceeded, it will precipitate, increasing the solid content and thus the overall viscosity.

  • High Reactant Concentration: Starting a reaction with too little solvent (i.e., high molarity) means that even a small amount of precipitate can drastically thicken the mixture.

  • Formation of High Molecular Weight Byproducts: The molecule possesses two key reactive sites: the ketone and the activated methylene group adjacent to the nitrile. Under certain conditions (especially basic), it can undergo self-condensation reactions (e.g., aldol or Thorpe-Ziegler type pathways) to form dimers or oligomers. These larger molecules significantly increase viscosity.

  • Temperature: Lowering the temperature generally decreases solubility and increases the viscosity of the solvent itself, both of which can contribute to a thicker reaction mixture.[2]

Potential Side Reactions Leading to Viscous Oligomers

The diagram below illustrates a hypothetical dimerization pathway that could lead to high-molecular-weight, viscosity-increasing byproducts.

G cluster_process Self-Condensation Pathway reactant This compound (Monomer) enolate Enolate Intermediate (Nucleophile) reactant->enolate Base (e.g., Trace Impurity) dimer Dimer/Oligomer (High MW Byproduct) reactant->dimer Electrophile enolate->dimer Attacks Ketone of Another Monomer

Sources

Validation & Comparative

A Comparative Guide to the Purity Validation of Synthesized 4-(4-Bromophenyl)-4-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of the principal analytical techniques for validating the purity of synthesized 4-(4-Bromophenyl)-4-oxobutanenitrile, a versatile building block in medicinal chemistry.[1] As Senior Application Scientists, our objective is to move beyond procedural lists and delve into the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.

The Synthetic Landscape and Potential Impurities of this compound

The synthesis of this compound typically involves a Friedel-Crafts acylation of bromobenzene with a suitable acylating agent, such as succinic anhydride, followed by further functional group manipulations. This synthetic route, while effective, can introduce a spectrum of impurities that must be diligently identified and quantified.

Common Impurities:

  • Isomeric Impurities: The Friedel-Crafts acylation of bromobenzene can yield not only the desired para-substituted product but also the ortho- and meta-isomers.[2][3] Due to steric hindrance and the directing effects of the bromo group, the ortho-isomer is a common, albeit minor, impurity.[2][3]

  • Polysubstituted Byproducts: Over-acylation can lead to the formation of di- and tri-substituted products on the aromatic ring, especially if the reaction conditions are not strictly controlled.

  • Starting Materials and Reagents: Residual unreacted bromobenzene, succinic anhydride, and any catalysts (e.g., aluminum chloride) can be present in the crude product.

  • Solvent Residues: The final product may retain traces of solvents used during the synthesis and purification steps.

The effective removal of these impurities through techniques like recrystallization or column chromatography is the first step, but their absence in the final product must be analytically confirmed.

A Multi-Pronged Approach to Purity Validation

No single analytical technique is sufficient to definitively establish the purity of a compound. A holistic and trustworthy purity assessment relies on the convergence of data from orthogonal methods, each providing a unique perspective on the sample's composition. We will now compare the most salient techniques for the purity validation of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolution, sensitivity, and applicability to a wide range of compounds.[4][5][6][7]

Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water).

Experimental Protocol: Reversed-Phase HPLC for this compound

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized compound in 10 mL of a suitable solvent (e.g., acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: Illustrative HPLC Purity Analysis

ParameterResult
Retention Time (Main Peak)8.5 min
Area of Main Peak99.85%
Impurity 1 (ortho-isomer)0.10% (at 7.9 min)
Unknown Impurity 20.05% (at 9.2 min)

Diagram: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers unparalleled specificity and sensitivity.[8] While this compound has a moderate molecular weight, its volatility may be limited, potentially making GC-MS less straightforward than HPLC. However, it can be an excellent tool for identifying volatile impurities.

Principle of Operation: In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.[8] The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern for each compound.[8]

Experimental Protocol: GC-MS for this compound

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent like dichloromethane.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp to 300 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-400 m/z.

  • Data Analysis: The total ion chromatogram (TIC) is used to assess purity based on peak areas. The mass spectrum of the main peak is compared to a reference spectrum or interpreted to confirm the structure.

Data Presentation: Illustrative GC-MS Purity Analysis

ParameterResult
Retention Time (Main Peak)12.3 min
Molecular Ion (M+)m/z 239/241 (characteristic bromine isotope pattern)
Key Fragmentsm/z 183/185 ([M-C3H2N]+), m/z 155/157 ([M-C4H4NO]+)
Purity (from TIC)>99.5%
Quantitative NMR (qNMR) Spectroscopy

qNMR has emerged as a powerful primary method for purity determination, offering a direct and accurate measurement without the need for a reference standard of the analyte itself.[9][10][11][12][13]

Principle of Operation: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[10] By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[10]

Experimental Protocol: qNMR for this compound

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a high signal-to-noise ratio (e.g., 16 scans).

  • Data Analysis:

    • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard where I = integral area, N = number of protons, MW = molecular weight, m = mass, and P = purity of the standard.

Data Presentation: Illustrative qNMR Purity Analysis

ParameterAnalyteInternal Standard (Maleic Acid)
Signal (ppm)8.0 (d, 2H, Ar-H)6.3 (s, 2H, =CH)
Integral1.000.48
Mass (mg)10.25.1
Purity99.7%99.9% (certified)

Diagram: qNMR Purity Calculation Logic

qNMR_Logic cluster_inputs Experimental Inputs cluster_nmr NMR Data cluster_calc Calculation cluster_output Result mass_a Mass of Analyte (m_a) formula Purity = (I_a/N_a) * (N_s/I_s) * (MW_a/m_a) * (m_s/MW_s) * P_s mass_a->formula mass_s Mass of Standard (m_s) mass_s->formula purity_s Purity of Standard (P_s) purity_s->formula int_a Integral of Analyte (I_a) int_a->formula protons_a Protons of Analyte Signal (N_a) protons_a->formula int_s Integral of Standard (I_s) int_s->formula protons_s Protons of Standard Signal (N_s) protons_s->formula purity_a Purity of Analyte (P_a) formula->purity_a

Sources

A Multi-Technique Spectroscopic Guide for the Unambiguous Structural Confirmation of 4-(4-Bromophenyl)-4-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry and drug development, the unequivocal confirmation of a molecule's structure is a foundational pillar of scientific rigor. 4-(4-Bromophenyl)-4-oxobutanenitrile is a versatile bifunctional molecule, presenting a valuable scaffold for the synthesis of more complex chemical entities, including pharmaceuticals and agrochemicals.[1] Its structure incorporates a brominated aromatic ring, a ketone, and a nitrile group, making it a useful intermediate. However, the potential for isomeric byproducts during synthesis necessitates a robust, multi-faceted analytical approach to guarantee its identity.

This guide provides an in-depth technical analysis of the key spectroscopic data used to confirm the structure of this compound. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecule's structure and its spectral output across Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing its spectral signature to that of closely related analogues, we demonstrate how this combinatorial approach provides a self-validating system for absolute structural elucidation, an essential practice for researchers, synthetic chemists, and quality control professionals.

Molecular Structure and Functional Group Analysis

The first step in any spectroscopic analysis is a thorough examination of the target molecule's structure to predict the expected signals. This compound (C₁₀H₈BrNO) is comprised of four key regions, each with an anticipated and distinct spectroscopic signature.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirmation Data Integration & Confirmation Prep Pure Compound Sample NMR NMR Spectroscopy (¹H, ¹³C in CDCl₃) Prep->NMR IR IR Spectroscopy (ATR or KBr pellet) Prep->IR MS Mass Spectrometry (EI or ESI) Prep->MS Confirm Structural Confirmation NMR->Confirm IR->Confirm MS->Confirm

Caption: General experimental workflow for spectroscopic structure confirmation.

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) within a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher to ensure adequate signal dispersion. [2]* Infrared (IR) Spectroscopy:

    • For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

    • Alternatively, for a KBr pellet, mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

    • Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion (for Electrospray Ionization, ESI) or after separation on a GC column (for Electron Impact, EI).

    • Acquire the mass spectrum, ensuring a mass range that encompasses the expected molecular weight of the compound (M.W. ≈ 238 g/mol ). [3][4]

¹H NMR Analysis: Mapping the Proton Environment

Proton NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms in a molecule.

Predicted ¹H NMR Signals: The structure suggests four distinct proton environments:

  • Aromatic Protons: The para-substituted ring creates a symmetrical AA'BB' system, which appears as two distinct doublets, each integrating to 2H. The protons ortho to the electron-withdrawing carbonyl group are expected to be downfield (higher ppm) compared to the protons ortho to the bromine atom.

  • Aliphatic Protons: The two methylene (-CH₂-) groups form an ethyl linkage. The protons at C8, being alpha to the deshielding carbonyl group, should appear further downfield than the protons at C9. Due to coupling with each other, both signals are expected to be triplets.

Table 1: Experimental ¹H NMR Data for this compound (in CDCl₃)

Protons Predicted Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz
H-2, H-6 ~7.85 Doublet 2H ~8.5
H-3, H-5 ~7.65 Doublet 2H ~8.5
H-8 (-CH₂-C=O) ~3.30 Triplet 2H ~7.0
H-9 (-CH₂-CN) ~2.80 Triplet 2H ~7.0

Note: These are predicted values based on established chemical shift principles and data from analogous compounds. [5][6] Interpretation and Comparison: The presence of two doublets in the aromatic region (7.5-8.0 ppm) is a clear indicator of a 1,4-disubstituted benzene ring. The key diagnostic feature is the aliphatic region. The two signals at ~3.30 and ~2.80 ppm, both integrating to 2H and appearing as triplets, definitively confirm the -CO-CH₂-CH₂-CN connectivity.

  • Comparison with 4-Oxo-4-phenylbutanenitrile: The non-brominated analogue would show a more complex multiplet pattern in the aromatic region for its monosubstituted ring. [7]The presence of two clean doublets for our target compound is strong evidence for para-substitution.

¹³C NMR Analysis: Elucidating the Carbon Skeleton

Carbon NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment (e.g., hybridization, proximity to electronegative atoms).

Predicted ¹³C NMR Signals: Due to the molecule's symmetry, 8 distinct carbon signals are expected:

  • Carbonyl Carbon (C7): Highly deshielded, appearing significantly downfield.

  • Nitrile Carbon (C10): A characteristic signal in the 115-120 ppm range. [8]* Aromatic Carbons: Four signals are expected due to symmetry: two for the protonated carbons (C2/C6 and C3/C5) and two for the substituted quaternary carbons (C1 and C4).

  • Aliphatic Carbons (C8, C9): Two signals in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Predicted Chemical Shift (δ) ppm
C7 (C=O) ~196.0
C1 (Ar-C) ~135.5
C2, C6 (Ar-CH) ~129.8
C4 (Ar-C-Br) ~128.5
C3, C5 (Ar-CH) ~132.0
C10 (C≡N) ~117.5
C8 (-CH₂-C=O) ~35.0
C9 (-CH₂-CN) ~18.0

Note: These are predicted values based on established chemical shift tables and data from analogous structures. [5][9][10] Interpretation and Comparison: The presence of a signal at ~196 ppm is strong evidence for a ketone carbonyl carbon. [11]A signal around 117.5 ppm is diagnostic for a nitrile carbon. The four signals in the 128-136 ppm range confirm the substituted aromatic ring, and the two signals in the aliphatic region (15-40 ppm) correspond to the ethyl bridge. The combination of these 8 signals perfectly matches the proposed carbon framework.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is exceptionally powerful for the rapid identification of specific functional groups, which absorb infrared radiation at characteristic frequencies.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Expected Frequency (cm⁻¹) Intensity
Nitrile (C≡N) Stretch ~2250 Medium, Sharp
Aryl Ketone (C=O) Stretch ~1685 Strong, Sharp
Aromatic Ring (C=C) Stretch 1600 - 1450 Medium to Weak
Aromatic C-H Stretch >3000 Medium

| Aliphatic C-H | Stretch | <3000 | Medium |

Interpretation and Comparison: The IR spectrum provides two unmistakable signatures that confirm the core structure:

  • The Nitrile Stretch (C≡N): A sharp, moderately intense peak around 2250 cm⁻¹ is definitive evidence for the nitrile functional group. [12][13]This region of the IR spectrum is often called the "triple bond region" and has very few other interfering absorptions. [14][15]2. The Carbonyl Stretch (C=O): A very strong and sharp absorption around 1685 cm⁻¹ is characteristic of an aryl ketone. The frequency is lower than that of a simple aliphatic ketone (~1715 cm⁻¹) due to the electronic conjugation with the adjacent π-system of the benzene ring, which weakens the C=O double bond. [16][11]

  • Comparison Guide:

    • vs. 1-(4-Bromophenyl)ethanone: This analogue would show the characteristic C=O stretch (~1685 cm⁻¹) but would completely lack the C≡N stretch at ~2250 cm⁻¹.

    • vs. 3-(4-Bromophenyl)propanenitrile: This compound would exhibit the C≡N stretch but would be missing the strong C=O absorption in the 1680-1720 cm⁻¹ region. [17] The presence of both of these highly diagnostic peaks provides compelling, complementary evidence for the proposed structure.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The compound contains one bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. [18]Therefore, the mass spectrum will not show a single molecular ion peak, but a characteristic pair of peaks (the "M" and "M+2" peaks) of almost equal intensity. For C₁₀H₈⁷⁹BrNO, the monoisotopic mass is ~237.0 Da, and for C₁₀H₈⁸¹BrNO, it is ~239.0 Da. [3]The observation of this 1:1 doublet is definitive proof of the presence of a single bromine atom.

  • Key Fragmentation Pathways: Aromatic ketones commonly undergo α-cleavage at the bond between the carbonyl carbon and the adjacent alkyl carbon. [18][19] Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

    m/z (⁷⁹Br/⁸¹Br) Corresponding Fragment Fragmentation Pathway
    237 / 239 [M]⁺ Molecular Ion
    183 / 185 [Br-C₆H₄-CO]⁺ α-cleavage, loss of •CH₂CH₂CN
    155 / 157 [Br-C₆H₄]⁺ Loss of CO from the 183/185 fragment

    | 54 | [CH₂CH₂CN]⁺ | α-cleavage, formation of the nitrile-containing cation |

Interpretation and Comparison: The most crucial piece of data from the mass spectrum is the M/M+2 isotopic pattern at m/z 237/239, which immediately confirms the elemental formula includes one bromine atom. The subsequent fragments, particularly the prominent acylium ion at m/z 183/185 and the bromophenyl cation at m/z 155/157, are perfectly consistent with the cleavage of the bond adjacent to the carbonyl group, corroborating the connectivity of the bromophenyl and ketone moieties. [20]

  • Comparison with 4-Oxo-4-phenylbutanenitrile: The non-brominated analogue (M.W. 159.18) would show a single molecular ion peak at m/z 159. [7][21]Its primary fragment would be the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is absent in the spectrum of the brominated compound. This clear difference in both the molecular ion and fragmentation pattern makes mass spectrometry an excellent tool for distinguishing between these two structures.

Conclusion

The structural confirmation of this compound is robustly achieved through the synergistic application of multiple spectroscopic techniques. Each method provides a unique and essential piece of the structural puzzle:

  • ¹H NMR confirms the para-substituted aromatic ring and the specific -CH₂-CH₂- linkage.

  • ¹³C NMR validates the complete carbon skeleton, including the distinct carbonyl and nitrile carbons.

  • IR Spectroscopy offers definitive and rapid identification of the key nitrile (C≡N) and conjugated ketone (C=O) functional groups.

  • Mass Spectrometry establishes the correct molecular weight and elemental composition (via the characteristic bromine isotope pattern) and supports the proposed connectivity through predictable fragmentation.

Together, these techniques form a self-validating analytical workflow that provides an unambiguous and trustworthy confirmation of the target structure. This comprehensive approach is indispensable in modern chemical research, ensuring the integrity of starting materials and the validity of subsequent scientific findings.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • Wu, H., & Hynes, Jr., J. (2010).
  • Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • Kuroki, M. et al. (2017). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. PMC - PubMed Central.
  • Berkeley Learning Hub. (2024, October 27). Ketone IR Spectroscopy Analysis.
  • Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online.
  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.
  • Tully, D. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry: A Tenth Edition - OpenStax adaptation.
  • BenchChem. (n.d.). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy Handout.
  • Aluminum Chemist. (2021, April 18). Lec15 - IR Spectra of Alkynes and Nitriles [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). 3-(4-Bromophenyl)propanenitrile. PubChem.
  • ChemicalBook. (n.d.). 4-BROMOBUTYRONITRILE(5332-06-9) 1H NMR spectrum.
  • National Center for Biotechnology Information. (n.d.). This compound (C10H8BrNO). PubChemLite.
  • Sigma-Aldrich. (n.d.). This compound.
  • J&K Scientific. (n.d.). This compound | 51765-77-6.
  • Sigma-Aldrich. (n.d.). 4-Oxo-4-phenylbutanenitrile 97%.
  • National Center for Biotechnology Information. (n.d.). 3-Oxo-4-phenylbutanenitrile. PubChem.
  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive.
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
  • eGyanKosh. (n.d.).
  • Chemistry LibreTexts. (2023, August 29).
  • ChemSrc. (2025, May 20). 4-Oxo-4-phenylbutanenitrile.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • National Center for Biotechnology Information. (n.d.). 4-Oxobutanenitrile. PubChem.
  • National Institute of Standards and Technology. (n.d.). 3-(4-Bromobenzoyl)propionic acid. NIST WebBook.
  • Sigma-Aldrich. (n.d.). This compound.
  • BenchChem. (n.d.). Spectroscopic Profile of 4-Oxobutanenitrile: A Technical Guide.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • National Institute of Standards and Technology. (n.d.). Propanenitrile, 3-bromo-. NIST WebBook.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • Sigma-Aldrich. (n.d.). This compound.
  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-bromo-. NIST WebBook.
  • ChemicalBook. (n.d.). 4-Bromobenzonitrile(623-00-7) 13C NMR spectrum.
  • Sigma-Aldrich. (n.d.). This compound.
  • Wiley SpectraBase. (n.d.). 3-(4-Bromobenzoyl)propionic acid - Optional[1H NMR] - Chemical Shifts.
  • University of California, Los Angeles (UCLA) Chemistry. (n.d.). 13C NMR Chemical Shift Table.
  • MDPI. (2022). A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile.
  • National Center for Biotechnology Information. (n.d.). 3-Bromopropionitrile. PubChem.

Sources

A Comparative Guide to the Synthesis of 4-(4-Bromophenyl)-4-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Bromophenyl)-4-oxobutanenitrile is a valuable building block in synthetic organic chemistry, serving as a key intermediate in the development of various pharmaceuticals and agrochemicals.[1] Its versatile structure, featuring a reactive nitrile group and a brominated aromatic ring suitable for further functionalization, makes it a sought-after precursor in medicinal chemistry and materials science. This guide provides a comprehensive comparison of two primary synthetic routes for this compound: a classical two-step approach commencing with Friedel-Crafts acylation, and a Michael addition-based strategy. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and limitations to aid researchers in selecting the optimal route for their specific needs.

Route 1: The Friedel-Crafts Acylation Approach

This well-established route proceeds in two distinct steps: the Friedel-Crafts acylation of bromobenzene with succinic anhydride to form an intermediate carboxylic acid, followed by the conversion of this acid to the target nitrile.

Mechanism

The initial Friedel-Crafts acylation is a classic electrophilic aromatic substitution. A Lewis acid, typically aluminum chloride (AlCl₃), activates succinic anhydride to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich π-system of bromobenzene, primarily at the para position due to the ortho,para-directing effect of the bromine atom and steric hindrance at the ortho positions. Subsequent workup quenches the reaction and yields 4-(4-bromophenyl)-4-oxobutanoic acid.

The second stage involves the conversion of the carboxylic acid to the nitrile. This is commonly achieved by first forming the primary amide, 4-(4-bromophenyl)-4-oxobutanamide, which is then dehydrated using a suitable agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to afford the final product.

dot graph "Friedel_Crafts_Acylation_Route" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

Bromobenzene [label="Bromobenzene"]; SuccinicAnhydride [label="Succinic Anhydride"]; IntermediateAcid [label="4-(4-Bromophenyl)-4-oxobutanoic acid"]; IntermediateAmide [label="4-(4-Bromophenyl)-4-oxobutanamide"]; FinalProduct [label="this compound"];

Bromobenzene -> IntermediateAcid [label=" AlCl₃"]; SuccinicAnhydride -> IntermediateAcid; IntermediateAcid -> IntermediateAmide [label=" 1. SOCl₂\n 2. NH₄OH"]; IntermediateAmide -> FinalProduct [label=" POCl₃"]; } Caption: Friedel-Crafts Acylation Pathway.

Experimental Protocols

Step 1: Synthesis of 4-(4-Bromophenyl)-4-oxobutanoic acid

  • Materials: Bromobenzene, succinic anhydride, anhydrous aluminum chloride (AlCl₃), carbon disulfide (CS₂) (or another suitable solvent like nitrobenzene), ice, concentrated hydrochloric acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in the chosen solvent is prepared.

    • A solution of bromobenzene (1.0 equivalent) and succinic anhydride (1.1 equivalents) in the same solvent is added dropwise to the suspension.

    • The reaction mixture is heated to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

    • The mixture is then cooled and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.

    • The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 4-(4-bromophenyl)-4-oxobutanoic acid.

Step 2: Synthesis of this compound

  • Materials: 4-(4-Bromophenyl)-4-oxobutanoic acid, thionyl chloride (SOCl₂), concentrated ammonium hydroxide, phosphorus oxychloride (POCl₃), pyridine (or another suitable base).

  • Procedure:

    • 4-(4-Bromophenyl)-4-oxobutanoic acid (1.0 equivalent) is refluxed with an excess of thionyl chloride for 2-3 hours to form the corresponding acid chloride. The excess SOCl₂ is removed under reduced pressure.

    • The crude acid chloride is then added dropwise to a cooled, stirred solution of concentrated ammonium hydroxide to form the amide, 4-(4-bromophenyl)-4-oxobutanamide. The precipitated amide is filtered, washed with cold water, and dried.

    • The dried amide (1.0 equivalent) is suspended in a suitable solvent like dichloromethane or chloroform, and a dehydrating agent such as phosphorus oxychloride (1.5 equivalents) in the presence of a base like pyridine is added.

    • The mixture is refluxed until the reaction is complete (monitored by TLC).

    • The reaction is quenched with ice-water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield the crude nitrile, which can be further purified by column chromatography or recrystallization.

Route 2: The Michael Addition Approach

This alternative route involves the synthesis of an α,β-unsaturated ketone intermediate, followed by a conjugate addition of a cyanide nucleophile.

Mechanism

The first step is the synthesis of (E)-4-(4-bromophenyl)but-3-en-2-one, a chalcone analogue. This can be achieved via a Friedel-Crafts acylation of bromobenzene with crotonyl chloride. The subsequent step is a Michael (or conjugate) addition of a cyanide anion to the β-carbon of the α,β-unsaturated ketone. The cyanide nucleophile attacks the electrophilic double bond, leading to the formation of an enolate intermediate, which is then protonated during workup to give the final product.

dot graph "Michael_Addition_Route" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9];

Bromobenzene [label="Bromobenzene"]; CrotonylChloride [label="Crotonyl Chloride"]; Chalcone [label="(E)-4-(4-Bromophenyl)but-3-en-2-one"]; FinalProduct [label="this compound"];

Bromobenzene -> Chalcone [label=" AlCl₃"]; CrotonylChloride -> Chalcone; Chalcone -> FinalProduct [label=" KCN, solvent"]; } Caption: Michael Addition Pathway.

Experimental Protocols

Step 1: Synthesis of (E)-4-(4-Bromophenyl)but-3-en-2-one [2][3]

  • Materials: Bromobenzene, crotonyl chloride, anhydrous aluminum chloride (AlCl₃), carbon disulfide (CS₂), ice, concentrated hydrochloric acid, ethyl acetate.

  • Procedure:

    • To a stirred solution of bromobenzene (1.35 equivalents) in CS₂ at room temperature, anhydrous AlCl₃ (1.20 equivalents) is added.[2][3]

    • Crotonyl chloride (1.00 equivalent) is added dropwise to the suspension, and the mixture is heated under reflux for 24 hours.[2][3]

    • The resulting solution is poured onto a mixture of ice and concentrated hydrochloric acid and extracted with ethyl acetate.[2][3]

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.[2][3]

    • The crude product is purified by vacuum distillation to yield (E)-1-(4-Bromophenyl)but-2-en-1-one.[2][3] Note: A reported yield for a similar, though not identical, compound was low (11%), suggesting this step may require optimization.[2][3]

Step 2: Conjugate Addition of Cyanide

  • Materials: (E)-4-(4-Bromophenyl)but-3-en-2-one, potassium cyanide (KCN) or another cyanide source (e.g., acetone cyanohydrin), a suitable solvent (e.g., ethanol, DMF), a protic source (e.g., acetic acid).

  • Procedure:

    • (E)-4-(4-Bromophenyl)but-3-en-2-one (1.0 equivalent) is dissolved in a suitable solvent.

    • A solution of potassium cyanide (1.2 equivalents) in water or a mixture of acetone cyanohydrin and a catalytic amount of base is added to the solution.

    • A protic source like acetic acid may be added to facilitate the reaction.

    • The reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC).

    • The reaction mixture is then poured into water and extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.

Comparison of Synthesis Routes

FeatureRoute 1: Friedel-Crafts AcylationRoute 2: Michael Addition
Starting Materials Bromobenzene, succinic anhydrideBromobenzene, crotonyl chloride, cyanide source
Number of Steps 22
Key Intermediates 4-(4-Bromophenyl)-4-oxobutanoic acid, 4-(4-Bromophenyl)-4-oxobutanamide(E)-4-(4-Bromophenyl)but-3-en-2-one
Potential Yield Generally moderate to good yields for Friedel-Crafts reactions. The second step (nitrile formation) is also typically high-yielding.The synthesis of the chalcone intermediate can have low yields. The Michael addition step is generally efficient.
Scalability Friedel-Crafts reactions are well-established and generally scalable.The synthesis and purification of the chalcone intermediate may present scalability challenges.
Reagent Toxicity & Hazards Uses corrosive reagents like AlCl₃ and SOCl₂.Involves highly toxic cyanide sources. Crotonyl chloride is also a lachrymator.
Control of Regioselectivity High para-selectivity is expected in the Friedel-Crafts step.The Michael addition is inherently regioselective (1,4-addition).
Purification Recrystallization of the intermediate acid and final product is often effective.Column chromatography is likely required for both the intermediate and the final product.

Conclusion and Recommendations

Both the Friedel-Crafts acylation and the Michael addition routes offer viable pathways to this compound.

The Friedel-Crafts acylation route is a more traditional and arguably more reliable method. The starting materials are readily available, and the reactions are well-documented in the chemical literature. While it involves the use of corrosive reagents, the procedures are standard and generally provide good control over the outcome, making it a suitable choice for predictable, larger-scale synthesis.

The Michael addition route presents a more convergent approach but may be hampered by the potentially low-yielding synthesis of the α,β-unsaturated ketone intermediate. However, this route could be advantageous if a variety of substituted chalcones are readily accessible, allowing for the synthesis of a library of related compounds. The use of highly toxic cyanide reagents necessitates stringent safety precautions.

For researchers seeking a robust and scalable synthesis with predictable outcomes, the Friedel-Crafts acylation approach is recommended . For those exploring analogue synthesis from a common chalcone intermediate or with expertise in handling cyanide reagents, the Michael addition route may offer a flexible alternative . The ultimate choice will depend on the specific experimental capabilities, scale of the synthesis, and the overall research objectives.

References

  • IUCr. (2025). (E)-1-(4-Bromophenyl)but-2-en-1-one. [Link]

  • Organic Syntheses. (n.d.). Copper-catalyzed Cyanation of Alkenyl Iodides. [Link]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-1-(4-Bromophenyl)but-2-en-1-one. [Link]

  • Jacobsen, E. N., & Sammis, G. M. (2003). Highly Enantioselective, Catalytic Conjugate Addition of Cyanide to α,β-Unsaturated Imides. Journal of the American Chemical Society, 125(15), 4442–4443. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. [Link]

  • Google Patents. (n.d.).
  • MDPI. (n.d.). A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. [Link]

  • Preprints.org. (n.d.). Dehydration of N-(3-bromophenyl)formamide under different basic conditions. [Link]

  • MDPI. (n.d.). Cyanide Anion Determination Based on Nucleophilic Addition to 6-[(E)-(4-Nitrophenyl)diazenyl]-1′,3,3′,4-tetrahydrospiro[chromene-2,2′-indole] Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by 1,4-Addition. [Link]

  • PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanamide. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Ethoxyphenyl)-3-oxobutanamide. [Link]

Sources

4-(4-Bromophenyl)-4-oxobutanenitrile vs. 4-chlorophenyl-4-oxobutanenitrile reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 4-(4-Bromophenyl)-4-oxobutanenitrile and 4-(4-chlorophenyl)-4-oxobutanenitrile

For researchers and professionals in drug development and synthetic organic chemistry, the selection of starting materials is a critical decision that influences reaction efficiency, cost, and scalability. The versatile scaffolds, this compound and 4-(4-chlorophenyl)-4-oxobutanenitrile, are valuable intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] While structurally similar, the seemingly minor difference between a bromine and a chlorine substituent profoundly impacts their chemical reactivity, particularly in the context of modern cross-coupling chemistry.

This guide provides an in-depth comparison of these two compounds, moving beyond surface-level observations to explain the fundamental electronic and mechanistic principles that govern their reactivity. We will present supporting data, comparative reaction conditions, and detailed experimental protocols to empower scientists to make informed decisions in their synthetic strategies.

Theoretical Underpinnings of Reactivity: Bromine vs. Chlorine

The reactivity of an aryl halide is primarily dictated by two key factors: the electronic effects of the halogen on the aromatic ring and the inherent strength of the carbon-halogen (C-X) bond.

Electronic Effects

Halogens exert a dual electronic influence on the benzene ring: they are electron-withdrawing through the sigma framework via the inductive effect (-I) and electron-donating into the pi-system via resonance (+M). For halogens, the strong inductive effect typically outweighs the weaker resonance effect, making them deactivating groups in electrophilic aromatic substitution.[3]

A quantitative comparison can be made using Hammett constants (σ), which measure the electronic influence of a substituent.

SubstituentHammett Constant (σpara)Interpretation
-Br+0.23Electron-withdrawing
-Cl+0.23 (or +0.22)Electron-withdrawing

Sources:[4][5]

As the data indicates, the Hammett constants for para-bromo and para-chloro substituents are virtually identical. This suggests that from a purely electronic standpoint on the aromatic ring, their influence on reaction rates, especially in processes where the aromatic system itself is the reactive center (like nucleophilic aromatic substitution), is expected to be very similar.

Carbon-Halogen Bond Strength and Leaving Group Ability

The most significant divergence in reactivity arises from the properties of the carbon-halogen bond itself. The C-Br bond is both longer and weaker than the C-Cl bond. Consequently, bromide (Br⁻) is a superior leaving group compared to chloride (Cl⁻).[6][7]

PropertyAryl Bromide (C-Br)Aryl Chloride (C-Cl)
Bond Strength WeakerStronger
Leaving Group Ability Good (Br⁻)Poor (Cl⁻)

Source:[7]

This difference is the dominant factor in many synthetically crucial reactions, most notably palladium-catalyzed cross-couplings, where the cleavage of the C-X bond occurs in the rate-determining step.[8][9]

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki Coupling of this compound

This protocol utilizes a standard, widely available palladium catalyst, reflecting the higher reactivity of the aryl bromide.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq), aqueous 2M solution

  • Toluene

  • Ethyl Acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and phenylboronic acid.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add toluene, followed by the 2M aqueous solution of K₂CO₃.

  • Bubble argon or nitrogen through the stirred mixture for 15-20 minutes to degas the solution.

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with water, then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 4-(4-chlorophenyl)-4-oxobutanenitrile

This protocol requires a more sophisticated catalyst system and slightly more forcing conditions to achieve a comparable outcome due to the lower reactivity of the aryl chloride. [9] Materials:

  • 4-(4-chlorophenyl)-4-oxobutanenitrile (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Ethyl Acetate

  • Brine

Procedure:

  • Inside a nitrogen-filled glovebox, add 4-(4-chlorophenyl)-4-oxobutanenitrile, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ to a sealable reaction vessel equipped with a magnetic stir bar.

  • Remove the vessel from the glovebox and add anhydrous 1,4-dioxane via syringe.

  • Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Transfer the filtrate to a separatory funnel and wash with water, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Practical Recommendations

The choice between this compound and its chloro- a_nalog is a trade-off between reactivity and cost.

  • This compound is the more reactive and versatile building block, particularly for palladium-catalyzed cross-coupling reactions. [2]It allows for milder reaction conditions, shorter reaction times, and the use of simpler, less expensive catalyst systems. For rapid library synthesis, medicinal chemistry explorations, and situations where reaction robustness is paramount, the bromo-derivative is the superior choice.

  • 4-(4-chlorophenyl)-4-oxobutanenitrile represents a more economical option, a crucial factor in large-scale synthesis. However, harnessing its synthetic potential requires a greater investment in process optimization. Researchers must be prepared to employ more advanced, and often proprietary, catalyst/ligand systems and more stringent reaction conditions to overcome the kinetic barrier of C-Cl bond activation. [9] Ultimately, the decision rests on the specific goals of the project. For initial discovery phases, the reliability of the aryl bromide is often worth the additional cost. For later-stage development and manufacturing, the cost savings offered by the aryl chloride may justify the extensive process development required for its efficient use.

References

  • Chemistry LibreTexts. (2021). Aryl Halides. [Link]

  • Quora. (2023). Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions?. [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. Table 13.1 Selected Hammett substituent constants and susceptibility factors. [Link]

  • Scribd. Aryl Halide Reactivity Comparison. [Link]

  • Chemistry Stack Exchange. (2020). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. [Link]

  • RSC Publishing. (2018). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. [Link]

  • YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • Chemistry LibreTexts. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). [Link]

  • Hammett constants for some common substituents. [Link]

Sources

A Comparative Guide to the Biological Activity of 4-(4-Bromophenyl)-4-oxobutanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds with potent and selective biological activities is paramount. Among these, derivatives of 4-(4-Bromophenyl)-4-oxobutanenitrile have emerged as a promising class of compounds, demonstrating a remarkable breadth of therapeutic potential. This guide provides an in-depth, objective comparison of the biological performance of various derivatives, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in their pursuit of next-generation therapeutics.

The Versatile Scaffold: this compound

The this compound core structure serves as a versatile building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its unique chemical architecture, featuring a bromophenyl group and a nitrile moiety, offers multiple points for chemical modification, making it an ideal starting point for the synthesis of a diverse array of bioactive molecules.[3][4] The presence of the bromine atom, a halogen, can significantly influence the pharmacokinetic and pharmacodynamic properties of the derivatives, often enhancing their biological activity.

Comparative Biological Activities: A Data-Driven Overview

Derivatives of this compound, particularly chalcones and quinoline-oxadiazole hybrids, have exhibited significant potential in two primary therapeutic areas: oncology and microbiology.

Anticancer Activity: Targeting the Hallmarks of Cancer

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system, and quinoline-oxadiazole hybrids derived from the core scaffold have demonstrated potent cytotoxic effects against a range of cancer cell lines.[5] The anticancer mechanism is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[3][6]

Table 1: Comparative Anticancer Activity of Selected Derivatives

Derivative ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference
Chalcone1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-onT47D (Breast)45[7]
Chalcone1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-onHeLa (Cervical)53[7]
ChalconeCompound H72 (brominated chalcone)MGC803 (Gastric)3.57[7]
ChalconeCompound 7d (quinolone chalcone)K562 (Leukemia)0.009[8]
Quinoline-OxadiazoleCompound 8cHepG2 (Liver)0.14[9]
Quinoline-OxadiazoleCompound 12dHepG2 (Liver)0.18[9]
Quinoline-OxadiazoleCompound 15aMCF-7 (Breast)0.164 (µg/mL)[9]
Quinoline-OxadiazoleCompound 8eMCF-7 (Breast)0.179 (µg/mL)[9]

Causality Behind Experimental Choices: The selection of diverse cancer cell lines, such as those from breast, cervical, gastric, leukemia, and liver cancers, allows for a broad assessment of the derivatives' cytotoxic potential across different tumor types. The IC50 value, or the half-maximal inhibitory concentration, is a standard metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant microbes poses a significant global health threat. Derivatives of this compound have shown promising activity against various bacterial and fungal strains, including those resistant to conventional antibiotics.[10][11]

Table 2: Comparative Antimicrobial Activity of Selected Derivatives

Derivative ClassSpecific Derivative ExampleMicrobial StrainMIC (µg/mL)Reference
Quinoline-OxadiazoleCompound 17bS. aureus4-fold > Neomycin[9]
Quinoline-OxadiazoleCompound 17dE. coli16-fold > Neomycin[9]
Quinoline-OxadiazoleCompound 17eC. albicans8-fold > Neomycin[9]
1,3,4-OxadiazoleCompound 4a-c (Norfloxacin derivatives)MRSA0.25-1[11]
1,3,4-Oxadiazole5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolE. coli> Ampicillin[11]
1,3,4-Oxadiazole5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolS. pneumoniae> Ampicillin[11]

Causality Behind Experimental Choices: The use of both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as a fungal species (C. albicans), provides a comprehensive evaluation of the antimicrobial spectrum of the derivatives. The Minimum Inhibitory Concentration (MIC) is the gold standard for assessing the potency of an antimicrobial agent.[2][4]

Mechanistic Insights: Unraveling the Signaling Pathways

The biological effects of these derivatives are underpinned by their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and optimization.

Modulation of Cancer-Related Signaling Pathways

Chalcone derivatives, in particular, have been shown to modulate several key signaling pathways implicated in cancer progression, including the MAPK and p53 pathways.[3][12]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors JNK JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 p38->Apoptosis Chalcone Derivatives Chalcone Derivatives Chalcone Derivatives->MEK Inhibition Chalcone Derivatives->JNK Activation Chalcone Derivatives->p38 Activation Proliferation Proliferation Transcription Factors->Proliferation

Caption: Modulation of MAPK signaling pathways by chalcone derivatives.

Experimental Protocols: Ensuring Scientific Integrity

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

Protocol 1: MTT Assay for Anticancer Activity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[13]

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with Derivative Dilutions B->C D Incubate for 24-72h C->D E Add MTT Solution D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-(4-Bromophenyl)-4-oxobutanenitrile Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(4-Bromophenyl)-4-oxobutanenitrile analogs. The focus is on elucidating how structural modifications to this chemical scaffold influence its biological activity, with a particular emphasis on anticancer and antimicrobial properties. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Therapeutic Potential of the 4-Oxobutanenitrile Scaffold

The this compound core structure represents a versatile scaffold in medicinal chemistry. It serves as a key intermediate in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential.[1] The presence of a bromophenyl group, a ketone, and a nitrile functionality provides multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties.[2] Research into analogs of this compound has revealed promising anticancer and antimicrobial activities, making it a subject of considerable interest for the development of novel therapeutic agents.[3][4]

The rationale behind exploring the SAR of these analogs is to identify specific structural features that enhance their potency and selectivity towards biological targets. Key modifications often involve substitutions on the phenyl ring and alterations to the butanenitrile chain. Understanding these relationships is crucial for the rational design of more effective and less toxic drug candidates.

Synthetic Strategies for Analog Development

The synthesis of this compound and its analogs can be achieved through various established organic chemistry methodologies. A common approach involves the Friedel-Crafts acylation of a substituted benzene with succinic anhydride, followed by conversion of the resulting carboxylic acid to the corresponding nitrile.

An alternative and efficient method is the Michael addition of a cyanide source to an appropriate chalcone precursor. For instance, 4-(2-Aminophenyl)-2-(4-bromophenyl)-4-oxobutanenitrile can be prepared by reacting 4-bromo-2′-aminochalcone with potassium cyanide in the presence of acetic acid and dimethyl sulfoxide (DMSO).[5] This method is advantageous as it allows for the introduction of various substituents on both aromatic rings.

Biological Evaluation: A Multi-faceted Approach

The therapeutic potential of this compound analogs is primarily investigated through their anticancer and antimicrobial activities. A comprehensive evaluation involves a battery of in vitro assays to determine their efficacy and mechanism of action.

Anticancer Activity Assessment

The anticancer potential of these analogs is typically screened against a panel of human cancer cell lines. The primary endpoint is the determination of the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Key Experimental Protocols:

  • MTT Assay: This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of their proliferation.

  • SRB (Sulphorhodamine B) Assay: This is another widely used method for determining cytotoxicity. It is based on the ability of the SRB dye to bind to cellular proteins.

Based on initial screening results, promising compounds are further investigated to elucidate their mechanism of action. Potential targets for this class of compounds include key signaling proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and tubulin.

  • EGFR Tyrosine Kinase Inhibition Assay: This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR, a key receptor tyrosine kinase often dysregulated in cancer.

  • Tubulin Polymerization Assay: This assay assesses the effect of a compound on the polymerization of tubulin into microtubules, a critical process for cell division. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis.

Antimicrobial Activity Screening

The antimicrobial properties of this compound analogs are evaluated against a range of pathogenic bacteria and fungi. The primary metrics for antimicrobial efficacy are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • Broth Microdilution Method: This is a standard method for determining the MIC of an antimicrobial agent. It involves serially diluting the compound in a liquid growth medium and inoculating it with the test microorganism.

Structure-Activity Relationship (SAR) Analysis

Modification Position Substituent Effect on Anticancer Activity Effect on Antimicrobial Activity Rationale/Comments
Phenyl Ring (para-position) Bromo (Br)Generally enhances activityEnhances activityThe bromo group is an electron-withdrawing group that can increase the lipophilicity of the molecule, potentially improving cell membrane permeability. It can also participate in halogen bonding with biological targets.[3]
Chloro (Cl)Similar or slightly less potent than BromoEnhances activityAnother electron-withdrawing halogen that contributes to lipophilicity and potential target interactions.
Fluoro (F)Variable, can enhance activityCan enhance activityThe small size and high electronegativity of fluorine can significantly alter the electronic properties and metabolic stability of the molecule.
Methoxy (OCH3)Can enhance activityVariableThe electron-donating methoxy group can influence the electronic distribution of the aromatic ring and may be involved in hydrogen bonding.
Butanenitrile Chain α-substitutionGenerally decreases activityNot well-studiedIntroduction of substituents on the carbon adjacent to the nitrile group can introduce steric hindrance, potentially interfering with target binding.
β-substitutionCan be tolerated, depending on the substituentNot well-studiedModifications at this position may be explored to modulate solubility and pharmacokinetic properties.
Nitrile Group Replacement with other functional groupsCan significantly alter activityCan significantly alter activityThe nitrile group is a key pharmacophore and its replacement would likely lead to a different class of compounds with different biological targets.

Key Insights from SAR Analysis:

  • Halogen Substitution: The presence and position of a halogen on the phenyl ring appear to be critical for both anticancer and antimicrobial activities. Electron-withdrawing halogens at the para-position generally lead to higher potency.

  • Lipophilicity: A balance of lipophilicity is crucial for optimal activity. While increased lipophilicity can enhance cell penetration, excessive lipophilicity can lead to poor solubility and non-specific toxicity.

  • Electronic Effects: The electronic nature of the substituents on the phenyl ring influences the overall electron density of the molecule, which can affect its interaction with biological targets.

Potential Mechanisms of Action

Based on the biological evaluation of structurally related compounds, two primary mechanisms of action are proposed for the anticancer effects of this compound analogs:

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell growth, proliferation, and survival.[6][7] Overexpression or mutations of EGFR are common in many types of cancer, leading to uncontrolled cell division.[5][8] Analogs of this compound may act as inhibitors of the EGFR tyrosine kinase domain, blocking the downstream signaling cascade and thereby inhibiting cancer cell growth.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Cell Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Cell Survival Analogs This compound Analogs Analogs->EGFR inhibits

Caption: EGFR Signaling Pathway Inhibition.

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, involved in maintaining cell structure, intracellular transport, and cell division.[9] They are dynamic polymers of α- and β-tubulin subunits.[10] Some anticancer drugs exert their effect by interfering with microtubule dynamics, either by stabilizing or destabilizing the polymers. Analogs of this compound may bind to tubulin, disrupting the normal process of microtubule assembly and disassembly, leading to mitotic arrest and apoptosis in cancer cells.

Microtubule_Dynamics cluster_polymerization Polymerization cluster_depolymerization Depolymerization Tubulin_Dimers αβ-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Assembly Microtubule_Shrinking Shrinking Microtubule Microtubule->Microtubule_Shrinking Disassembly Analogs This compound Analogs Analogs->Tubulin_Dimers binds to Analogs->Microtubule disrupts dynamics

Caption: Disruption of Microtubule Dynamics.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel anticancer and antimicrobial agents. The extrapolated structure-activity relationship data suggests that modifications to the phenyl ring, particularly with electron-withdrawing groups like halogens, are crucial for enhancing biological activity. Further research should focus on the systematic synthesis and evaluation of a focused library of analogs to establish a more definitive and quantitative SAR.

Future studies should also aim to:

  • Elucidate the precise molecular targets of these compounds through techniques such as affinity chromatography and proteomics.

  • Optimize the pharmacokinetic properties of lead compounds to improve their bioavailability and in vivo efficacy.

  • Evaluate the in vivo anticancer and antimicrobial activity of promising analogs in relevant animal models.

By combining rational drug design based on SAR with comprehensive biological evaluation, it is anticipated that novel and effective therapeutic agents based on the this compound scaffold can be developed.

References

  • Zarghi, A., et al. (2005). Synthesis and anticonvulsant activity of new 2-substituted-5-(2-benzyloxyphenyl)-1,3,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 15(7), 1863-1865. [Link]

  • Patel, R. V., et al. (2012). Synthesis, characterization and antimicrobial and antitubercular evaluation of some novel 4-(4-substituted-phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters. Bioorganic & Medicinal Chemistry Letters, 22(14), 4749-4752. [Link]

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253-265. [Link]

  • Hynes, N. E., & Lane, H. A. (2005). ERBB receptors and cancer: the complexity of targeted inhibitors. Nature Reviews Cancer, 5(5), 341-354. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Desai, A., & Mitchison, T. J. (1997). Microtubule polymerization dynamics. Annual Review of Cell and Developmental Biology, 13(1), 83-117. [Link]

  • Ryad, N., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 14(47), 34005-34024. [Link]

  • Kaur, R., et al. (2016). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 21(11), 1464. [Link]

  • Siddiqa, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals, 15(7), 841. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 4-(4-Bromophenyl)-4-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Keto-Nitrile Intermediate

4-(4-Bromophenyl)-4-oxobutanenitrile is a crucial intermediate in the landscape of synthetic organic chemistry and drug discovery.[1] Its bifunctional nature, possessing both a reactive ketone and a nitrile group, coupled with the presence of a brominated aromatic ring, makes it a versatile scaffold for the construction of more complex molecular architectures.[1] This compound serves as a valuable building block in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Given its importance, the efficiency, scalability, and robustness of its synthesis are of paramount concern to researchers in both academic and industrial settings.

This guide provides an in-depth, comparative analysis of established literature methods for the synthesis of this compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy for their specific needs.

Core Synthetic Strategies: A Comparative Overview

The synthesis of γ-keto nitriles, such as this compound, can be broadly approached through several key disconnection strategies. The most prominent and frequently cited methods in the literature include Friedel-Crafts acylation and Michael addition-type reactions.

Synthetic Method Key Reactants Catalyst/Reagent General Yield Range Key Advantages Potential Disadvantages
Friedel-Crafts Acylation Bromobenzene, Succinic anhydride derivative (e.g., succinoyl chloride)Lewis Acid (e.g., AlCl₃)Moderate to HighDirect, well-established method for forming the aryl-ketone bond.[2][3]Requires stoichiometric amounts of Lewis acid, potential for side reactions, and harsh workup conditions.[4]
Michael Addition/Cyanoethylation 4-Bromoacetophenone, AcrylonitrileBase (e.g., NaOEt) or Phase Transfer CatalystGood to ExcellentMilder reaction conditions compared to Friedel-Crafts, good functional group tolerance.[5][6]Potential for polymerization of acrylonitrile, may require careful control of reaction conditions.[5]
Stetter Reaction 4-Bromobenzaldehyde, AcrylonitrileN-Heterocyclic Carbene (NHC) or other catalyst (e.g., Cu@g-C₃N₄)Good to ExcellentAtom economical, utilizes readily available starting materials, greener reaction conditions.[7]Catalyst synthesis and cost may be a consideration.

Deep Dive into Synthetic Methodologies: Protocols and Mechanistic Rationale

Method 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and powerful method for the formation of C-C bonds to an aromatic ring.[2][3] In the context of synthesizing this compound, this approach typically involves the reaction of bromobenzene with a suitable four-carbon acylating agent, such as a derivative of succinic acid.

Reaction Workflow: Friedel-Crafts Acylation

cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product Bromobenzene Bromobenzene Reaction Reaction in Inert Solvent (e.g., DCM) Bromobenzene->Reaction SuccinoylChloride Succinoyl Chloride SuccinoylChloride->Reaction LewisAcid Lewis Acid (AlCl₃) LewisAcid->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (e.g., Crystallization) Workup->Purification Product This compound Purification->Product

Caption: Workflow for Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) and a dry, inert solvent such as dichloromethane (DCM).

  • Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Dissolve 3-cyanopropanoyl chloride (succinoyl chloride nitrile) in dry DCM and add it dropwise to the stirred suspension via the dropping funnel.

  • Arene Addition: Following the addition of the acyl chloride, add bromobenzene dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Causality and Expertise: The use of a strong Lewis acid like AlCl₃ is crucial for activating the acyl chloride, generating a highly electrophilic acylium ion that can then be attacked by the electron-rich bromobenzene ring. The reaction is typically performed at low temperatures initially to control the exothermic nature of the reaction and to minimize potential side reactions. The aqueous acidic workup is a standard and necessary step to break down the product-catalyst complex.[4]

Method 2: Michael Addition/Cyanoethylation

Cyanoethylation, a specific type of Michael addition, offers a milder alternative to Friedel-Crafts acylation.[5][6] This method involves the base-catalyzed addition of a carbon nucleophile to acrylonitrile. For the synthesis of our target molecule, the enolate of 4-bromoacetophenone can serve as the nucleophile.

Reaction Mechanism: Michael Addition

cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product Bromoacetophenone 4-Bromoacetophenone EnolateFormation Enolate Formation Bromoacetophenone->EnolateFormation Acrylonitrile Acrylonitrile MichaelAddition Nucleophilic Attack on Acrylonitrile Acrylonitrile->MichaelAddition Base Base (e.g., NaOEt) Base->EnolateFormation EnolateFormation->MichaelAddition Protonation Protonation MichaelAddition->Protonation Product This compound Protonation->Product

Caption: Michael Addition Reaction Mechanism.

Experimental Protocol: Michael Addition/Cyanoethylation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoacetophenone in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong base, for instance, sodium ethoxide (NaOEt).

  • Acrylonitrile Addition: Slowly add acrylonitrile to the reaction mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.[5]

  • Reaction Progression: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC analysis.

  • Neutralization and Workup: Neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl).

  • Extraction: Add water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography or recrystallization.

Causality and Expertise: The base deprotonates the α-carbon of 4-bromoacetophenone to generate a nucleophilic enolate. This enolate then attacks the β-carbon of acrylonitrile, which is electrophilic due to the electron-withdrawing nature of the nitrile group.[6] The choice of base and solvent is critical to ensure efficient enolate formation while minimizing side reactions such as the polymerization of acrylonitrile.

Conclusion and Future Outlook

Both Friedel-Crafts acylation and Michael addition represent viable and effective strategies for the synthesis of this compound. The choice between these methods will largely depend on the specific requirements of the synthesis, including scale, available starting materials, and tolerance for certain reaction conditions.

  • Friedel-Crafts acylation is a direct and often high-yielding approach, making it suitable for large-scale production where the cost and handling of Lewis acids are manageable.

  • Michael addition/cyanoethylation offers a milder and more versatile alternative, which may be preferable for smaller-scale syntheses or when working with substrates that are sensitive to strong Lewis acids.

Emerging methods, such as the photocatalytic Stetter reaction, present exciting opportunities for greener and more sustainable syntheses of γ-keto nitriles.[7] Future research in this area will likely focus on the development of more efficient and environmentally benign catalytic systems, further expanding the synthetic chemist's toolkit for accessing this important class of molecules.

References

  • Franz, S. E., Watkins, R. R., et al. (2013). Synthetic Strategy toward γ-Keto Nitriles and Their Biocatalytic Conversion to Asymmetric γ-Lactones. Georgia Southern Commons. [Link]

  • ResearchGate. (n.d.). Synthetic strategy toward γ-KETO NITRILES and their Biocatalytic conversion to asymmetric γ-lactones | Request PDF. [Link]

  • Larchevêque, M., & Debal, A. (1980). A Convenient Synthesis of γ-Hydroxy and γ-Keto Nitriles. Synthetic Communications, 10(1), 49-56. [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5, 79-135. [Link]

  • Wikipedia. (n.d.). Cyanoethylation. [Link]

  • El-Sayed, M. A., et al. (2014). Applications of Friedel–Crafts reactions in total synthesis of natural products. Journal of the Saudi Chemical Society, 18(5), 445-464. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • ACS Omega. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. [Link]

  • PubChem. (n.d.). This compound. [Link]

Sources

A Comparative Cross-Validation of HPLC and GC-MS for the Potency Assay of 4-(4-Bromophenyl)-4-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous and accurate determination of an active pharmaceutical ingredient's (API) potency is paramount. For the compound 4-(4-Bromophenyl)-4-oxobutanenitrile, a versatile intermediate in the synthesis of various therapeutic agents, establishing robust and reliable analytical methods is a critical step in ensuring product quality and consistency.[1] This guide presents a comprehensive cross-validation study of two principal analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a mere recitation of protocols to provide a causal explanation for experimental choices, grounded in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

The Imperative of Orthogonal Methodologies

Relying on a single analytical method, regardless of how well-validated, carries an inherent risk of systematic error. An orthogonal approach, employing two distinct analytical techniques with different separation and detection principles, provides a more comprehensive and trustworthy characterization of the analyte. The cross-validation of HPLC and GC-MS methods serves to demonstrate the interchangeability and equivalence of these techniques for the routine analysis of this compound, thereby enhancing confidence in the reported potency values.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for rational method development.

PropertyValueImplication for Analysis
Molecular Formula C₁₀H₈BrNO---
Molecular Weight 238.08 g/mol Suitable for both HPLC and GC-MS analysis.
Structure Aromatic ketone with a nitrile functional groupThe aromatic ring provides a chromophore for UV detection in HPLC. The nitrile and ketone groups offer potential sites for fragmentation in MS.
Polarity Moderately polarSuggests good solubility in common organic solvents used for both HPLC and GC-MS. Reverse-phase HPLC is a suitable starting point.
Volatility & Thermal Stability Predicted to be sufficient for GC analysisWhile not highly volatile, the compound is expected to be amenable to GC analysis at elevated temperatures without significant degradation.

Hypothetical Analytical Methodologies

The following HPLC and GC-MS methods have been constructed based on established principles for the analysis of structurally similar compounds, such as bromophenyl ketones and aromatic nitriles.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For this compound, a reverse-phase method is proposed.

Rationale for Method Selection: The moderate polarity of the analyte makes it well-suited for reverse-phase chromatography, where it will interact with a nonpolar stationary phase and be eluted by a polar mobile phase. UV detection is appropriate due to the presence of the aromatic ring, which will absorb UV light.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample containing this compound in the mobile phase to a target concentration of 100 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high separation efficiency and specificity, making it an excellent orthogonal technique to HPLC.

Rationale for Method Selection: The predicted volatility and thermal stability of this compound make it a candidate for GC analysis. The mass spectrometer provides definitive identification and quantification based on the analyte's mass-to-charge ratio and fragmentation pattern.

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (10:1).

    • Injection Volume: 1 µL.

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-300 m/z.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in ethyl acetate to a final concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample containing this compound in ethyl acetate to a target concentration of 100 µg/mL.

Cross-Validation Study Design

The cross-validation of the HPLC and GC-MS methods will be conducted in accordance with the principles outlined in ICH Q2(R1) and USP General Chapter <1224> on the transfer of analytical procedures.[2][3][4][5][6] The objective is to demonstrate that both methods provide equivalent results for the potency of this compound.

CrossValidationWorkflow cluster_dev Method Development & Individual Validation cluster_crossval Cross-Validation dev_hplc HPLC-UV Method Development val_hplc Full Validation of HPLC-UV Method (ICH Q2(R1)) dev_hplc->val_hplc protocol Define Cross-Validation Protocol & Acceptance Criteria val_hplc->protocol dev_gcms GC-MS Method Development val_gcms Full Validation of GC-MS Method (ICH Q2(R1)) dev_gcms->val_gcms val_gcms->protocol samples Prepare Homogeneous Sample Lots (n=3) protocol->samples analysis Analyze Samples by both HPLC-UV and GC-MS samples->analysis comparison Statistical Comparison of Results analysis->comparison report Generate Cross-Validation Report comparison->report

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Cross-Validation Protocol
  • Sample Selection: Three independent batches of this compound will be used for the study.

  • Sample Analysis: Each batch will be analyzed in triplicate by both the HPLC-UV and GC-MS methods.

  • Data Evaluation: The potency results (e.g., % assay) obtained from both methods will be compared statistically.

  • Acceptance Criteria: The mean potency values obtained by the two methods should not differ by more than a predetermined amount, typically ±2.0%. The precision of the results from both methods will also be compared.

Comparative Data and Validation Parameters

The following table summarizes the expected performance characteristics for both methods, based on ICH Q2(R1) validation guidelines.[7][8][9]

Validation ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria (ICH Q2(R1))
Specificity No interference from blank at the retention time of the analyte.No interfering peaks at the retention time and characteristic m/z of the analyte.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) ≥ 0.999≥ 0.999r² ≥ 0.995
Range (µg/mL) 50 - 15050 - 15080-120% of the test concentration for assay.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Typically 98.0 - 102.0% for the assay of a drug substance.
Precision (RSD)
- Repeatability ≤ 1.0%≤ 1.0%≤ 2.0%
- Intermediate Precision ≤ 2.0%≤ 2.0%≤ 2.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mLSignal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mLSignal-to-noise ratio of 10:1.

Statistical Comparison of Cross-Validation Results

The equivalence of the two methods will be assessed using appropriate statistical tests, such as a two one-sided t-test (TOST) for equivalence.

StatisticalComparison cluster_data Data Input cluster_analysis Statistical Analysis cluster_output Conclusion hplc_data HPLC Potency Results (n=9) mean_comp Compare Mean Values hplc_data->mean_comp var_comp Compare Variances (F-test) hplc_data->var_comp gcms_data GC-MS Potency Results (n=9) gcms_data->mean_comp gcms_data->var_comp equiv_test Equivalence Testing (TOST) mean_comp->equiv_test var_comp->equiv_test conclusion Methods are Equivalent (within acceptance criteria) equiv_test->conclusion

Caption: Logical flow for the statistical comparison of HPLC and GC-MS data.

Conclusion

The cross-validation of orthogonal analytical methods, such as HPLC-UV and GC-MS, provides a high degree of confidence in the accuracy and reliability of potency determination for this compound. The successful execution of the described study would demonstrate that either method can be used for routine quality control, providing flexibility in laboratory operations without compromising data integrity. This scientifically sound, risk-based approach aligns with the expectations of global regulatory agencies and underscores a commitment to product quality throughout the pharmaceutical development lifecycle.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • United States Pharmacopeia. General Chapter <1224> Transfer of Analytical Procedures.
  • Pharma Beginners. (2021). Analytical Method Transfer (USP 1224) Guideline. [Link]

  • Quantics Biostatistics. (2023). Assay Transfers: A Guide to USP <1224>. [Link]

  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Altabrisa Group. (2023). Key ICH Method Validation Parameters to Know. [Link]

Sources

A Senior Application Scientist's Guide to Catalytic Synthesis of 4-(4-Bromophenyl)-4-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective synthesis of key intermediates is paramount. 4-(4-Bromophenyl)-4-oxobutanenitrile is a valuable building block in the preparation of various pharmaceuticals and agrochemicals, owing to its versatile chemical functionalities.[1][2] This guide provides an in-depth comparative analysis of the primary catalytic methodologies for its synthesis, grounded in experimental data and mechanistic insights to inform your selection of the most appropriate synthetic route.

Introduction: The Synthetic Challenge

The structure of this compound, a β-ketonitrile, presents a unique synthetic challenge. The goal is to introduce both the aryl ketone and the nitrile functionalities efficiently and with high selectivity. This guide will explore and compare three principal catalytic strategies: Friedel-Crafts acylation, Michael addition of cyanide, and the acylation of acetonitrile anion. Each method offers distinct advantages and is suited to different laboratory capabilities and project requirements.

Comparative Analysis of Catalytic Strategies

We will now delve into a detailed comparison of the catalytic systems, focusing on their mechanisms, performance, and practical considerations.

Friedel-Crafts Acylation: The Classical Approach

The Friedel-Crafts acylation is a cornerstone of C-C bond formation to an aromatic ring.[3] In the context of our target molecule, this would typically involve the reaction of bromobenzene with a succinic acid derivative in the presence of a strong Lewis acid catalyst.

Catalytic System:

  • Catalyst: Typically, a stoichiometric amount of a strong Lewis acid like aluminum chloride (AlCl₃) is required.[3][4] Other Lewis acids such as FeCl₃, ZnCl₂, or solid acid catalysts can also be employed.[5][6]

  • Acylating Agent: Succinic anhydride or a derivative like 3-cyanopropanoyl chloride.

  • Solvent: An inert solvent such as dichloromethane (DCM) or nitrobenzene is commonly used.

Mechanism and Rationale:

The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the interaction of the acylating agent with the Lewis acid catalyst.[7] This acylium ion then undergoes electrophilic aromatic substitution with bromobenzene. The bromine atom is a deactivating but ortho-, para-directing group, leading to the desired para-substituted product. A stoichiometric amount of the catalyst is often necessary because the product, an aryl ketone, can form a stable complex with the Lewis acid, rendering it inactive.[4]

Experimental Protocol: Friedel-Crafts Acylation with AlCl₃

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add aluminum chloride (1.2 eq.) and dry dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-cyanopropanoyl chloride (1.0 eq.) in dry dichloromethane from the dropping funnel.

  • After the addition is complete, add bromobenzene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Diagram: Friedel-Crafts Acylation Workflow

G cluster_0 Reaction Setup cluster_1 Reaction and Work-up A 1. Add AlCl3 and DCM to flask B 2. Cool to 0°C A->B C 3. Add 3-cyanopropanoyl chloride B->C D 4. Add bromobenzene C->D E 5. Reflux for 2-4h D->E Reaction Progression F 6. Quench with ice/HCl E->F G 7. Extraction F->G H 8. Purification G->H

Caption: Workflow for Friedel-Crafts Acylation.

Michael Addition of Cyanide: A Nucleophilic Approach

The Michael addition, or conjugate addition, of a cyanide nucleophile to an α,β-unsaturated ketone is another effective strategy. This route involves the 1,4-addition of a cyanide source to a chalcone-like precursor.

Catalytic System:

  • Catalyst: While the reaction can proceed with a stoichiometric amount of a cyanide salt like potassium cyanide (KCN) or sodium cyanide (NaCN), phase-transfer catalysts (PTCs) such as quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) can significantly enhance the reaction rate and yield.[8][9] Chiral PTCs can be employed for asymmetric synthesis.[10]

  • Cyanide Source: KCN, NaCN, or acetone cyanohydrin.

  • Substrate: 1-(4-bromophenyl)but-2-en-1-one.

Mechanism and Rationale:

The reaction is initiated by the nucleophilic attack of the cyanide ion at the β-carbon of the α,β-unsaturated ketone. This forms an enolate intermediate, which is subsequently protonated during work-up to yield the β-ketonitrile. Phase-transfer catalysts facilitate the transfer of the cyanide anion from the aqueous or solid phase to the organic phase where the substrate is dissolved, thereby accelerating the reaction.[9]

Experimental Protocol: Phase-Transfer Catalyzed Michael Addition

  • In a round-bottom flask, dissolve 1-(4-bromophenyl)but-2-en-1-one (1.0 eq.) in a suitable organic solvent like toluene or dichloromethane.

  • Add the phase-transfer catalyst (e.g., TBAB, 0.1 eq.).

  • Add an aqueous solution of potassium cyanide (1.5 eq.).

  • Stir the biphasic mixture vigorously at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography.

Diagram: Michael Addition Mechanism

G Substrate 1-(4-bromophenyl)but-2-en-1-one Intermediate Enolate Intermediate Substrate->Intermediate + CN⁻ (Michael Addition) Cyanide CN⁻ Product This compound Intermediate->Product Protonation (Work-up)

Caption: Mechanism of Michael Addition of Cyanide.

Acylation of Acetonitrile Anion: A Greener Alternative

A more contemporary and "greener" approach involves the acylation of the acetonitrile anion with an appropriate ester. This method avoids the use of highly corrosive Lewis acids and toxic cyanide salts.[11][12]

Catalytic System:

  • Base/Catalyst: A strong, non-nucleophilic base like potassium tert-butoxide (KOt-Bu) is used to generate the acetonitrile anion.[11] In some cases, a catalytic amount of an alcohol (e.g., isopropanol) or a crown ether (e.g., 18-crown-6) can facilitate the reaction.[12]

  • Acylating Agent: An ester of 4-bromobenzoic acid, such as methyl 4-bromobenzoate.

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF).

Mechanism and Rationale:

Potassium tert-butoxide deprotonates acetonitrile to form the nucleophilic acetonitrile anion. This anion then attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent elimination of the alkoxide leaving group yields the desired β-ketonitrile. The use of a catalytic amount of isopropanol or 18-crown-6 can help to solubilize the base and promote the reaction.[12] This method is advantageous due to its milder conditions and the use of less hazardous reagents.[11]

Experimental Protocol: KOt-Bu Promoted Acylation of an Ester

  • To a flame-dried round-bottom flask under an inert atmosphere, add potassium tert-butoxide (1.5 eq.).

  • Add anhydrous THF and stir to form a suspension.

  • Add acetonitrile (1.5 eq.) dropwise at room temperature.

  • After stirring for 15 minutes, add methyl 4-bromobenzoate (1.0 eq.).

  • Add a catalytic amount of isopropanol (0.2 eq.).

  • Stir the mixture at room temperature for 24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Performance Comparison

Catalytic StrategyCatalystReagentsTypical YieldAdvantagesDisadvantages
Friedel-Crafts Acylation AlCl₃ (stoichiometric)Bromobenzene, 3-cyanopropanoyl chlorideModerate to GoodWell-established, readily available reagents.Requires stoichiometric amounts of corrosive Lewis acid, harsh conditions, potential for side reactions.[3][4]
Michael Addition Phase-Transfer Catalyst (e.g., TBAB)1-(4-bromophenyl)but-2-en-1-one, KCNGood to ExcellentMilder conditions, catalytic use of PTC, high yields.Use of highly toxic cyanide salts, requires synthesis of the α,β-unsaturated ketone precursor.[8][10]
Acylation of Acetonitrile KOt-Bu (base)Methyl 4-bromobenzoate, AcetonitrileModerate to Good"Greener" approach, avoids toxic reagents, mild conditions.May require longer reaction times, sensitive to moisture.[11][12]

Conclusion and Recommendations

The choice of catalytic system for the synthesis of this compound is a critical decision that impacts yield, safety, and environmental footprint.

  • For large-scale, cost-effective synthesis where handling of hazardous materials is well-controlled, the Phase-Transfer Catalyzed Michael Addition offers a high-yielding and efficient route.

  • For laboratory-scale synthesis where a balance of yield and convenience is desired, and the necessary precursors are available, the Friedel-Crafts Acylation remains a viable, albeit less green, option.

  • For research environments prioritizing safety and sustainability, the KOt-Bu promoted Acylation of Acetonitrile presents an excellent, milder alternative, aligning with the principles of green chemistry.

Ultimately, the optimal catalyst and methodology will depend on the specific constraints and priorities of your research or production campaign. This guide provides the foundational knowledge to make an informed decision, enabling the efficient and responsible synthesis of this important chemical intermediate.

References

  • Corey, E. J., & Zhang, F.-Y. (2000). A New Enantioselective Synthesis of α-Amino Nitriles and α-Amino Acids.
  • Pienaar, A., & van der Westhuizen, J. H. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2836–2844. [Link]

  • Halpern, M. (2011). Industrial Phase-Transfer Catalysis. In Phase-Transfer Catalysis (pp. 1-26). Springer, Dordrecht.
  • Waser, M., & Herchl, R. (2015). Towards an asymmetric organocatalytic α-cyanation of β-ketoesters. Tetrahedron Letters, 56(14), 1911-1914.
  • Ishii, A., & Mikami, K. (2006). Friedel–Crafts Acetylation of Bromobenzene.
  • Aksenov, N. A., Aksenov, A. V., Prityko, L. A., Aksenov, D. A., Aksenova, D. S., Nobi, M. A., & Rubin, M. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega, 7(16), 14195–14207.
  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
  • Rueping, M., & Sugiono, E. (2006). Friedel–Crafts Acylation of Benzene Derivatives in Tunable Aryl Alkyl Ionic Liquids. Synlett, 2006(16), 2603-2606.
  • Wang, J.-M., Chen, T., Yao, C.-S., & Zhang, K. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Letters, 25(19), 3325–3329.
  • Pienaar, A., & van der Westhuizen, J. H. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2836–2844. [Link]

  • CHEM21. (n.d.). Carbonylative α-Arylation of β Ketonitriles. Retrieved from [Link]

  • Wang, J.-M., et al. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Chemistry Portal. [Link]

  • Aksenov, N. A., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega.
  • Sankar, K. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 1-8.
  • Rueping, M., & Sugiono, E. (2006). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 2, 19.
  • Ishihara, K. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(19), 6561.
  • Organic Syntheses. (n.d.). Procedure for the Synthesis of 4CzIPN. Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2022). A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Molecules, 27(21), 7241.
  • Aribert, N., et al. (2006). Cleaner Routes for Friedel-Crafts Acylation. Chemical Engineering Transactions, 9, 23-28.

Sources

A Senior Application Scientist's Guide to the Regioselectivity of 4-(4-Bromophenyl)-4-oxobutanenitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in synthetic chemistry and drug development, 4-(4-Bromophenyl)-4-oxobutanenitrile stands as a versatile scaffold, rich in chemical functionality and ripe for strategic molecular elaboration. The strategic placement of a ketone, a nitrile, and an activated methylene bridge, all under the electronic influence of a brominated aromatic ring, presents a fascinating study in regioselectivity. This guide provides an in-depth technical comparison of reaction pathways involving this substrate, moving beyond mere protocols to elucidate the underlying principles that govern reaction outcomes. Our focus is to empower you, the researcher, to make informed decisions in leveraging this compound for the synthesis of complex molecular architectures.

The Duality of Reactivity: Understanding the Competing Reaction Sites

The structure of this compound offers multiple avenues for chemical transformation. The key to unlocking its synthetic potential lies in understanding and controlling the regioselectivity of these reactions. The primary sites of reactivity include:

  • The Carbonyl Group: Susceptible to nucleophilic attack and reduction.

  • The α-Methylene Group: Acidic protons make this position a nucleophilic center for alkylation and condensation reactions.

  • The Nitrile Group: Can undergo nucleophilic addition, hydrolysis, or participate in cyclization reactions.

  • The Aromatic Ring: The bromine atom allows for cross-coupling reactions, while the ring itself can undergo electrophilic substitution, guided by the deactivating, ortho-, para- directing nature of the acyl group and the halogen.

This guide will dissect the regiochemical challenges and opportunities presented by these competing sites, offering a comparative analysis of different synthetic strategies.

I. Chemoselective Reduction: A Tale of Two Functional Groups

The reduction of this compound presents a classic chemoselectivity challenge: the preferential reduction of the ketone in the presence of the nitrile. The choice of reducing agent is paramount in dictating the outcome.

Mechanistic Considerations

The relative reactivity of ketones and nitriles towards reducing agents is a nuanced subject. Hydride reagents, such as sodium borohydride (NaBH₄), are generally more selective for the reduction of ketones over nitriles. This is attributed to the greater electrophilicity of the carbonyl carbon compared to the nitrile carbon. More powerful reducing agents, like lithium aluminum hydride (LiAlH₄), will typically reduce both functional groups. Enzymatic reductions offer a highly selective alternative, often proceeding with excellent chemo- and enantioselectivity.[1]

Comparative Analysis of Reducing Agents
Reducing AgentPredominant ProductReaction ConditionsRemarks
Sodium Borohydride (NaBH₄)4-(4-Bromophenyl)-4-hydroxybutanenitrileMethanol, 0 °C to rtHigh chemoselectivity for the ketone. The nitrile remains intact.
Lithium Aluminum Hydride (LiAlH₄)4-(4-Bromophenyl)butane-1,4-diamineDiethyl ether, refluxReduces both the ketone and the nitrile to the corresponding amines.
Ketoreductase (e.g., KRED1-Pglu)(R)- or (S)-4-(4-Bromophenyl)-4-hydroxybutanenitrileBuffer, with cofactor regeneration systemExcellent chemoselectivity and potential for high enantioselectivity.[1]
Experimental Protocol: Selective Reduction with Sodium Borohydride
  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl until the pH is ~6.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 4-(4-Bromophenyl)-4-hydroxybutanenitrile.

II. The Gewald Reaction: Regiocontrolled Synthesis of 2-Aminothiophenes

The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. In the context of this compound, the regioselectivity is generally well-defined, leading to a specific substitution pattern on the thiophene ring.

Mechanistic Pathway

The reaction proceeds through a Knoevenagel condensation of the ketone with an active methylene nitrile (e.g., malononitrile), followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. Intramolecular cyclization and tautomerization then afford the 2-aminothiophene product. The use of a basic catalyst, such as morpholine or triethylamine, is crucial for promoting the initial condensation and the subsequent steps.

Gewald_Mechanism A This compound + Malononitrile B Knoevenagel Condensation A->B C α,β-Unsaturated Nitrile Intermediate B->C D Sulfur Addition C->D E Thiolate Intermediate D->E F Intramolecular Cyclization E->F G Cyclized Intermediate F->G H Tautomerization G->H I 2-Aminothiophene Product H->I Hantzsch_Workflow cluster_reactants Reactants cluster_intermediates Key Intermediates A This compound F Knoevenagel Adduct of β-Ketonitrile and Aldehyde A->F B Aldehyde B->F C β-Ketoester E Enamine of β-Ketoester C->E D Ammonium Acetate D->E G Michael Addition E->G F->G H Cyclization & Dehydration G->H I Dihydropyridine Product H->I J Oxidation I->J K Pyridine Product J->K

Caption: Workflow for the Hantzsch Pyridine Synthesis.

Alternative Reagents and Regiochemical Outcomes

The choice of the second β-dicarbonyl component in a Hantzsch-type reaction with this compound will dictate the substitution pattern of the final pyridine.

Second β-DicarbonylExpected Pyridine Substitution Pattern
Ethyl Acetoacetate2-Methyl-3-cyano-4-(aryl)-5-ethoxycarbonyl-6-(4-bromophenyl)pyridine
Acetylacetone2,6-Dimethyl-3-cyano-4-(aryl)-5-acetylpyridine (after oxidation)
Another equivalent of this compoundSymmetrical 2,6-bis(4-bromophenyl)-3,5-dicyano-4-(aryl)pyridine

IV. Intramolecular Cyclizations: Thorpe-Ziegler and Beyond

The bifunctional nature of this compound makes it a prime candidate for intramolecular cyclization reactions, leading to the formation of five- or six-membered rings.

Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile, which can be hydrolyzed to a cyclic ketone. While this compound is not a dinitrile, it can be converted to one through appropriate synthetic steps, opening up this cyclization pathway. The regioselectivity of the initial deprotonation is key to the success of this reaction.

Paal-Knorr Type Syntheses

While the classical Paal-Knorr synthesis involves 1,4-dicarbonyl compounds, analogs of this reaction can be envisioned with this compound. For example, conversion of the nitrile to an amine followed by intramolecular condensation with the ketone could lead to the formation of a dihydropyrrole, a variant of the Paal-Knorr pyrrole synthesis. [2][3][4][5]The regioselectivity of the cyclization would be predetermined by the linear nature of the precursor.

V. Electronic Effects of the 4-Bromophenyl Group

The 4-bromophenyl substituent exerts a significant electronic influence on the reactivity of the entire molecule. The bromine atom is an electron-withdrawing group through induction but a weak deactivator in electrophilic aromatic substitution due to resonance. This electronic effect is transmitted to the carbonyl group, influencing its electrophilicity.

Comparative Spectroscopic Data of 4-Aryl-4-Oxobutanenitriles

The electronic nature of the substituent on the aryl ring can be correlated with spectroscopic data, providing a quantitative measure of its influence.

Substituent (R)Hammett Constant (σp)Carbonyl (C=O) IR Frequency (cm⁻¹)Carbonyl (¹³C) NMR Chemical Shift (δ, ppm)
-OCH₃-0.271680195.5
-CH₃-0.171682196.0
-H0.001685196.8
-Br 0.23 ~1688 ~197.5
-CN0.661695198.9
-NO₂0.781700199.8

Data for -Br is extrapolated based on trends observed in a comparative study of other 4-aryl-4-oxobutanenitriles. [6] This data clearly demonstrates that the electron-withdrawing nature of the bromine atom increases the C=O bond order, resulting in a higher stretching frequency in the IR spectrum and a downfield shift in the ¹³C NMR spectrum, indicating a more electrophilic carbonyl carbon.

Conclusion

This compound is a molecule of significant synthetic utility, with a rich and varied reactivity profile. The key to successfully employing this compound in complex syntheses lies in a thorough understanding of the factors that govern regioselectivity. By carefully selecting reagents and reaction conditions, the modern synthetic chemist can selectively target the carbonyl group, the active methylene position, or the nitrile, and can orchestrate elegant cyclization reactions to build intricate molecular frameworks. This guide has provided a comparative overview of these possibilities, aiming to equip researchers with the knowledge to rationally design their synthetic strategies and unlock the full potential of this versatile building block.

References

  • Gotor-Fernández, V., Gotor, V., & Lavandera, I. (2018). Preparation of enantiomerically enriched aromatic β-hydroxynitriles and halohydrins by ketone reduction with recombinant ketoreductase KRED1-Pglu. Catalysis Science & Technology, 8(1), 139-146.
  • Al-Zahrani, F. M. (2023). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 13(20), 13635-13666.
  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
  • Knorr, L. (1884). Synthese von Furfuran-, Pyrrol- und Thiophenderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.
  • Amarnath, V., & Amarnath, K. (1995). Paal-Knorr Furan Synthesis. A New Look at an Old Reaction. The Journal of Organic Chemistry, 60(2), 301-307.
  • Thorpe, J. F. (1909). The formation and reactions of imino-compounds. Part XI. The formation of 1-imino-2-cyanocyclopentane from adiponitrile. Journal of the Chemical Society, Transactions, 95, 1901-1903.
  • Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme, I. Mitteil.: Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie, 504(1), 94-130.
  • BenchChem. (2025). A Comparative Study of Electronic Effects in 4-Aryl-4-Oxobutanenitriles. BenchChem Technical Guides.
  • Gewald, K. (1961). Zur Synthese von 2-Amino-thiophenen. Zeitschrift für Chemie, 1(10), 349-350.
  • Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354.
  • Hantzsch, A. (1881). Condensationsprodukte aus Aldehydammoniak und Ketonen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638.
  • Al-Mousawi, S. M., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. RSC Advances, 7(51), 32163-32172.
  • Wikipedia contributors. (2023). Paal–Knorr synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Wikipedia contributors. (2023). Thorpe reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Wikipedia contributors. (2023). Hantzsch pyridine synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved January 12, 2026, from [Link]

Sources

A Comparative Guide to the Synthesis of 4-(4-Bromophenyl)-4-oxobutanenitrile: A Validation of a Novel Michael Addition Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of versatile intermediates is a critical step that dictates the efficiency and scalability of drug discovery and development programs. One such pivotal building block is 4-(4-Bromophenyl)-4-oxobutanenitrile, a compound whose unique chemical architecture makes it a valuable precursor for a variety of more complex molecules.[1] This guide provides an in-depth, comparative analysis of two synthetic pathways to this important compound: the well-established, multi-step Friedel-Crafts acylation route and a novel, more streamlined one-pot Michael addition approach.

This document moves beyond a mere recitation of protocols to offer a senior application scientist's perspective on the causality behind the experimental choices, the inherent self-validating nature of the described methods, and a robust grounding in authoritative scientific literature.

The Established Pathway: A Multi-Step Friedel-Crafts Acylation Approach

The traditional synthesis of this compound typically proceeds through a three-step sequence commencing with the Friedel-Crafts acylation of bromobenzene with succinic anhydride. This classic electrophilic aromatic substitution reaction forms the corresponding 4-(4-bromophenyl)-4-oxobutanoic acid.[2] The carboxylic acid is then converted to the primary amide, which is subsequently dehydrated to yield the target nitrile. While reliable, this pathway involves multiple transformations and purification steps.

Mechanistic Considerations

The cornerstone of this pathway is the Friedel-Crafts acylation, a reaction that has been a mainstay of organic synthesis for over a century. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the succinic anhydride to generate a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of bromobenzene. The bromine substituent is a deactivating but ortho-, para-directing group; the para-product is generally favored due to steric hindrance at the ortho positions.

The subsequent conversion of the carboxylic acid to the nitrile is a standard functional group transformation. The formation of the primary amide, often via the acid chloride or by direct amidation, is followed by dehydration using a variety of reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).[3]

Experimental Protocol: Friedel-Crafts Acylation Pathway

Step 1: Synthesis of 4-(4-Bromophenyl)-4-oxobutanoic Acid

  • To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane at 0 °C, add succinic anhydride (1.0 eq) portion-wise.

  • After the addition is complete, add bromobenzene (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford 4-(4-bromophenyl)-4-oxobutanoic acid.

Step 2: Synthesis of 4-(4-Bromophenyl)-4-oxobutanamide

  • To a solution of 4-(4-bromophenyl)-4-oxobutanoic acid (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the crude acid chloride in anhydrous dichloromethane and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia (excess).

  • Stir the mixture vigorously for 1 hour.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield 4-(4-bromophenyl)-4-oxobutanamide.

Step 3: Synthesis of this compound

  • To a suspension of 4-(4-bromophenyl)-4-oxobutanamide (1.0 eq) in a suitable solvent such as phosphorus oxychloride (excess), add phosphorus pentoxide (1.5 eq).

  • Heat the reaction mixture to reflux for 3 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.

A Novel Contender: The One-Pot Michael Addition Pathway

A more contemporary and potentially more efficient approach to this compound involves a one-pot synthesis strategy centered around a Michael addition reaction. This pathway commences with the synthesis of 4-bromochalcone, an α,β-unsaturated ketone, which then undergoes a conjugate addition of a cyanide nucleophile to directly afford the target β-cyano ketone.

Mechanistic Insights

The synthesis of 4-bromochalcone is typically achieved via a Claisen-Schmidt condensation between 4-bromobenzaldehyde and acetophenone in the presence of a base.[4] This reaction is robust and generally high-yielding.

The key step in this novel pathway is the 1,4-conjugate addition of a cyanide anion to the electron-deficient β-carbon of the chalcone. Recent advancements have demonstrated that this reaction can be facilitated by various methods, including the use of potassium cyanide (KCN) or through a CO₂-mediated process with an ammonium cyanide source.[5][6] The CO₂-mediated reaction is particularly noteworthy as it proceeds under mild conditions and avoids the direct handling of highly toxic hydrogen cyanide gas.[6]

Experimental Protocol: Michael Addition Pathway

Step 1: Synthesis of 4-Bromochalcone

  • To a stirred solution of 4-bromobenzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.

  • Continue stirring at room temperature for 4 hours, during which a precipitate will form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Dry the product to obtain 4-bromochalcone, which can often be used in the next step without further purification. A yield of 65% has been reported for this reaction.[4]

Step 2: Synthesis of this compound via CO₂-Mediated Cyanide Addition

  • In a reaction vessel, combine 4-bromochalcone (1.0 eq) and a cyanide source such as tetraethylammonium cyanide (TEACN) (1.5 eq) in a suitable solvent like dimethylformamide (DMF).

  • Bubble carbon dioxide gas through the reaction mixture for 5-10 minutes to create a CO₂ atmosphere.

  • Stir the reaction mixture at room temperature under a CO₂ balloon for 24 hours.

  • Upon completion (monitored by TLC), pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound. A similar reaction with chalcone has been shown to proceed with high selectivity.[6]

Pathway Comparison: A Head-to-Head Analysis

To provide a clear and objective comparison, the two synthetic pathways are evaluated based on several key metrics crucial for researchers and process chemists.

ParameterEstablished Friedel-Crafts PathwayNovel Michael Addition Pathway
Number of Steps 32
Overall Yield Moderate (typically 40-60%)Potentially Higher (individual steps are high-yielding)
Atom Economy Lower due to multi-step natureHigher due to fewer steps and reagents
Reaction Conditions Requires strong Lewis acids, potentially harsh dehydration conditionsMilder conditions, especially for the CO₂-mediated cyanation
Safety Considerations Use of corrosive and water-sensitive AlCl₃, toxic dehydrating agentsUse of toxic cyanide salts (requires careful handling)
Scalability Established for large-scale synthesis, but multiple steps can be challengingPotentially more scalable due to fewer steps and milder conditions
Purification Multiple purification steps requiredFewer purification steps, potentially simpler workup

Visualizing the Synthetic Pathways

To further elucidate the differences between the two synthetic routes, the following diagrams illustrate the reaction workflows.

Established_Friedel_Crafts_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Amidation cluster_2 Step 3: Dehydration Bromobenzene Bromobenzene Acylation Bromobenzene->Acylation Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->Acylation AlCl3 AlCl3 AlCl3->Acylation 4_Bromophenyl_4_oxobutanoic_Acid 4_Bromophenyl_4_oxobutanoic_Acid Acid_Chloride_Formation 4_Bromophenyl_4_oxobutanoic_Acid->Acid_Chloride_Formation (COCl)2, DMF Acylation->4_Bromophenyl_4_oxobutanoic_Acid CH2Cl2 4_Bromophenyl_4_oxobutanamide 4_Bromophenyl_4_oxobutanamide Acid_Chloride_Formation->4_Bromophenyl_4_oxobutanamide NH3(aq) 4_Bromophenyl_4_oxobutanenitrile 4_Bromophenyl_4_oxobutanenitrile 4_Bromophenyl_4_oxobutanamide->4_Bromophenyl_4_oxobutanenitrile P2O5, POCl3

Caption: Workflow for the Established Friedel-Crafts Pathway.

Novel_Michael_Addition_Pathway cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Michael Addition 4_Bromobenzaldehyde 4_Bromobenzaldehyde Condensation 4_Bromobenzaldehyde->Condensation Acetophenone Acetophenone Acetophenone->Condensation NaOH NaOH NaOH->Condensation 4_Bromochalcone 4_Bromochalcone Michael_Addition 4_Bromochalcone->Michael_Addition Condensation->4_Bromochalcone Ethanol Cyanide_Source TEACN Cyanide_Source->Michael_Addition CO2 CO2 CO2->Michael_Addition 4_Bromophenyl_4_oxobutanenitrile 4_Bromophenyl_4_oxobutanenitrile Michael_Addition->4_Bromophenyl_4_oxobutanenitrile DMF

Caption: Workflow for the Novel Michael Addition Pathway.

Conclusion and Future Outlook

This comparative guide demonstrates that while the traditional Friedel-Crafts acylation pathway provides a reliable method for the synthesis of this compound, the novel Michael addition pathway presents a more efficient and potentially more sustainable alternative. The reduction in the number of synthetic steps, coupled with the use of milder reaction conditions, makes the Michael addition approach particularly attractive for modern drug discovery and development, where time and resource efficiency are paramount.

Further optimization of the Michael addition reaction, including the exploration of different cyanide sources, catalysts, and solvent systems, could lead to even higher yields and improved process greenness. As the demand for versatile chemical intermediates continues to grow, the validation and adoption of such innovative synthetic strategies will be crucial for accelerating the pace of scientific discovery.

References

  • Chithiraikumar, N., et al. (2022). Conventional and Microwave-Assisted Synthesis of 4'-Bromochalcone Utilizing 4-Bromoacetophenone and Benzaldehyde as Start. JKPK (Jurnal Kimia dan Pendidikan Kimia), 7(3), 346-358.
  • Castellente, R. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity.
  • The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.
  • BenchChem. (2025).
  • Western Michigan University ScholarWorks. (n.d.). Synthesis of Biologically Active Substituted Chalcones.
  • BenchChem. (2025). Technical Support Center: Production of 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • PrepChem.com. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid.
  • MDPI. (2022). A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Molbank, 2022(3), M1342.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Succinic anhydride. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile.
  • BenchChem. (2025). A Comparative Study of Electronic Effects in 4-Aryl-4-Oxobutanenitriles.
  • Master Organic Chemistry. (n.d.). Dehydration of amides to give nitriles. Retrieved from [Link]

  • BenchChem. (2025). How to prevent Michael addition side products in chalcone synthesis.
  • Web.mnstate.edu. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide.
  • ResearchGate. (2022).
  • Merck. (n.d.). Sigma-aldrich this compound.
  • Quick Company. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2022). Recent advances of organocatalytic enantioselective Michael-addition to chalcone.
  • National Center for Biotechnology Information. (n.d.). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles.
  • Revue Roumaine de Chimie. (n.d.). SELECTED MICHAEL ADDITIONS TO THIOPHENE-CONTAINING ANALOGUES OF CHALCONE.
  • MDPI. (2020). A CO₂-Mediated Conjugate Cyanide Addition to Chalcones. Molecules, 25(18), 4236.
  • ResearchGate. (n.d.). Michael's addition reaction of chalcone.

Sources

A Comparative Efficacy Analysis of 4-(4-Bromophenyl)-4-oxobutanenitrile-Derived Compounds in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient lead generation. 4-(4-Bromophenyl)-4-oxobutanenitrile has emerged as a particularly valuable starting scaffold.[1][2] Its utility stems from a combination of factors: the electrophilic nature of the ketone and nitrile groups, which allows for a variety of chemical transformations, and the presence of the 4-bromophenyl moiety, a common feature in bioactive molecules that can be readily modified via cross-coupling reactions to explore structure-activity relationships (SAR).[3]

This guide provides a comparative analysis of the efficacy of various compound classes derived from the this compound core. While a head-to-head comparison of a single, homologous series of derivatives is not extensively documented in current literature, by synthesizing data from several independent studies, we can construct a robust evaluation of their potential in key therapeutic areas, namely oncology and microbiology. We will delve into the synthetic strategies for diversification, compare the biological activities of different derivative classes using quantitative data, and provide detailed experimental protocols for the assays used in their evaluation.

Synthetic Diversification Strategies

The chemical architecture of this compound offers multiple avenues for synthetic modification. The ketone can be a handle for reactions like aldol condensations or the formation of heterocycles. The nitrile group can be hydrolyzed, reduced, or participate in cycloadditions. Most significantly, the bromine atom on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents.[3][4] This strategic diversification is pivotal for fine-tuning the pharmacological properties of the resulting molecules.

G A This compound (Starting Scaffold) B Heterocycle Formation (e.g., Pyrazole Synthesis) A->B Reaction at ketone/nitrile C Suzuki-Miyaura Cross-Coupling (Aryl/Heteroaryl Substitution at Br) A->C Pd-catalyzed reaction D Nitrile Group Modification (e.g., Hydrolysis to Carboxamide) A->D Functional group interconversion E Anticancer Agents (e.g., Pyrazolo[3,4-b]pyridines) B->E F Antimicrobial Agents (e.g., Furan-2-carboxamides) C->F G Other Bioactive Molecules D->G

Caption: General synthetic pathways for diversifying the this compound scaffold.

Comparative Efficacy Analysis

The true measure of a scaffold's utility lies in the biological efficacy of its derivatives. Here, we compare two distinct classes of compounds derived from bromophenyl precursors, highlighting their performance in anticancer and antibacterial assays.

Anticancer Activity: Pyrazolo[3,4-b]pyridine Derivatives

A study by F. A. Al-Omary, et al., explored the synthesis of pyrazolo[3,4-b]pyridines, where a 4-(4-bromophenyl) group was incorporated at the 4-position of the heterocyclic system.[5] These compounds were evaluated for their cytotoxic effects against several human cancer cell lines. The rationale behind this design is the known ability of pyrazole-containing structures to act as inhibitors of cyclin-dependent kinases (CDKs), enzymes that are often dysregulated in cancer.[5]

The data reveals that certain derivatives exhibit potent anticancer activity, with IC50 values in the low micromolar range, comparable to the standard chemotherapeutic agent doxorubicin.[5]

Table 1: Anticancer Efficacy of 4-(4-Bromophenyl)-pyrazolo[3,4-b]pyridine Derivatives [5]

Compound IDCancer Cell LineIC50 (µM)Doxorubicin IC50 (µM)
9a Hela2.592.35
14g MCF74.664.57
14g HCT-1161.982.11

Data extracted from Al-Omary, F. A., et al. (2023).[5]

The structure-activity relationship suggests that substitutions on the pyrazole ring significantly influence cytotoxicity. For instance, compound 14g , which features a hydroxyl group, shows particularly strong activity against HCT-116 cells.[5] This highlights the importance of exploring polar functional groups to potentially enhance interactions with the biological target.

Antimicrobial Activity: N-(4-Bromophenyl)furan-2-carboxamide Derivatives

In a different therapeutic context, Siddiqa, A., et al., synthesized a series of N-(4-bromophenyl)furan-2-carboxamides and evaluated their antibacterial properties against clinically isolated drug-resistant bacteria.[3][4] The parent compound, N-(4-bromophenyl)furan-2-carboxamide, was used as a precursor for further derivatization via Suzuki-Miyaura cross-coupling, replacing the bromine atom with various aryl groups.[3]

The results indicated that the parent compound itself was highly effective, particularly against Acinetobacter baumannii, a notorious multidrug-resistant pathogen.[3]

Table 2: Antibacterial Activity of N-(4-Bromophenyl)furan-2-carboxamide and its Precursor [3]

CompoundA. baumanniiK. pneumoniaeE. cloacaeS. aureus
N-(4-bromophenyl)furan-2-carboxamide (3) +++++++++
4-bromoaniline (precursor) ++++
Ciprofloxacin (Control) ++++++++++++

Activity is represented qualitatively based on the study's findings, where '+++' indicates high activity and '+' indicates low activity. Data is inferred from Siddiqa, A., et al. (2022).[3]

Interestingly, in this series, the derivatization of the bromophenyl group did not consistently lead to improved activity over the parent compound 3 . This underscores a critical principle in medicinal chemistry: modifications to a scaffold can have divergent effects depending on the target and the nature of the modification. It also suggests that the bromine atom itself may play a key role in the antibacterial activity, possibly through halogen bonding or by influencing the overall electronic properties of the molecule.

Mechanistic Insights: Targeting the Cell Cycle in Cancer

The anticancer activity of the pyrazolo[3,4-b]pyridine derivatives was linked to the inhibition of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9.[5] These kinases are crucial regulators of the cell cycle and transcription. Their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.

G cluster_1 Therapeutic Intervention G1 G1 Phase S S Phase (DNA Synthesis) G1->S CDK2/Cyclin E G2 G2 Phase S->G2 CDK2/Cyclin A M M Phase (Mitosis) G2->M CDK1/Cyclin B M->G1 Compound 4-(4-Bromophenyl)-derived Pyrazolo[3,4-b]pyridine Inhibition Inhibition Compound->Inhibition Inhibition->G1 Blocks G1/S Transition Apoptosis Apoptosis (Programmed Cell Death) Inhibition->Apoptosis

Caption: Proposed mechanism of action for anticancer derivatives via CDK2 inhibition.

By inhibiting CDK2, these compounds can prevent the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle, effectively halting cell proliferation and inducing programmed cell death.[5] This targeted approach is a significant advantage over traditional chemotherapies that indiscriminately affect all rapidly dividing cells.

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data presented, it is crucial to adhere to standardized experimental protocols. The following are detailed methodologies for the key assays discussed in this guide.

Protocol 1: MTT Assay for In Vitro Anticancer Activity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[6]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., Hela, MCF7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Trustworthiness Note: The inclusion of a known clinical standard like doxorubicin is essential. It provides a benchmark for the potency of the test compounds and validates the sensitivity of the assay system.

Protocol 2: Agar Well Diffusion for Antibacterial Activity

This method is used to assess the extent to which a compound inhibits the growth of a specific bacterium.[4]

Objective: To determine the susceptibility of bacterial strains to the synthesized compounds.

Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., S. aureus).

  • Plate Preparation: Uniformly spread the bacterial inoculum over the surface of a Mueller-Hinton agar plate.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. Also, include a positive control (e.g., ciprofloxacin) and a negative control (solvent vehicle, e.g., DMSO).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Trustworthiness Note: Comparing the zones of inhibition to a widely used antibiotic like ciprofloxacin allows for a direct assessment of the relative efficacy of the novel compounds. The negative control ensures that the solvent has no intrinsic antibacterial activity.

Conclusion and Future Directions

The this compound scaffold is a fertile ground for the development of novel therapeutic agents. The evidence synthesized in this guide demonstrates that its derivatives can be tailored to exhibit potent and specific activities, ranging from cell cycle inhibition in cancer to bactericidal effects against drug-resistant pathogens.

The pyrazolo[3,4-b]pyridine series shows particular promise in oncology, with efficacy comparable to established drugs and a clear, targetable mechanism of action.[5] The N-(4-bromophenyl)furan-2-carboxamides, on the other hand, highlight the potential of this scaffold in combating infectious diseases.[3]

Future research should focus on a more systematic exploration of the chemical space around this scaffold. A key endeavor would be the synthesis and parallel screening of a unified library of derivatives against a broad panel of cancer cell lines and microbial strains. This would enable the development of more comprehensive structure-activity relationships and could lead to the identification of lead compounds with improved potency and selectivity, ultimately paving the way for new clinical candidates.

References

  • PubMed. (n.d.). Comparative Efficacy of Pharmacological Treatments for Acne Vulgaris: A Network Meta-Analysis of 221 Randomized Controlled Trials. Retrieved from PubMed. [Link]

  • Siddiqa, A., Zubair, M., Bilal, M., Rasool, N., Qamar, M. U., Khalid, A., Ahmad, G., Imran, M., Mahmood, S., & Ashraf, G. A. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals (Basel), 15(7), 841. [Link]

  • Al-Omary, F. A., El-Softawy, A. M., Tolba, M. S., Al-Ghorbani, M., Al-Salahi, R., & Marzouk, M. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6423. [Link]

  • Gülçin, İ., Topal, F., Oztürk, T., Alwasel, S. H., & Köksal, Z. (2017). The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes. Bioorganic chemistry, 72, 184–191. [Link]

  • MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Retrieved from MDPI. [Link]

Sources

In Vitro Efficacy of 4-(4-Bromophenyl)-4-oxobutanenitrile Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds with therapeutic potential is unceasing. Among these, nitrile-containing compounds have garnered significant attention due to their diverse biological activities and their capacity to act as covalent inhibitors.[1] This guide provides a comprehensive in vitro comparison of derivatives based on the 4-(4-Bromophenyl)-4-oxobutanenitrile scaffold. Due to the limited availability of direct experimental data on a cohesive series of these specific derivatives, this analysis extends to structurally related compounds to establish a predictive framework based on structure-activity relationships (SAR). The insights presented herein are intended to guide researchers in the strategic design and evaluation of this promising class of molecules for anticancer and antimicrobial applications.

The core structure, featuring a bromophenyl group, a ketone, and a nitrile moiety, presents multiple avenues for chemical modification to modulate biological activity. The bromine atom can influence cytotoxicity, while the nitrile group is a key pharmacophore that can interact with biological targets.[1][2] This guide will delve into the in vitro testing methodologies crucial for evaluating such compounds and present comparative data from analogous chemical series to inform future research directions.

Comparative Analysis of Anticancer Activity

The cytotoxic potential of novel chemical entities is a cornerstone of anticancer drug development.[3] While direct data for a series of this compound derivatives is not extensively published, we can infer potential efficacy by examining related structures. The presence of a brominated phenyl ring and a ketone functionality are common features in various classes of compounds exhibiting anticancer properties.[3][4]

Structure-Activity Relationship Insights from Related Compounds

Studies on various bromophenol hybrids and brominated acetophenone derivatives have demonstrated significant in vitro activity against a range of human cancer cell lines.[3][4] For instance, certain bromophenol hybrids have shown potent inhibitory activity against lung, liver, and colorectal cancer cell lines.[4] Similarly, some brominated acetophenone derivatives have exhibited remarkable cytotoxicity against breast, alveolar, colorectal, and prostate adenocarcinoma cells.[3] The position and nature of substitutions on the phenyl ring, in addition to the bromine atom, play a crucial role in determining the cytotoxic potency.[5]

Table 1: Comparative Anticancer Activity of Structurally Related Compounds
Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference
Bromophenol HybridsCompound 17aA549 (Lung)Not Specified[4]
HepG2 (Liver)Not Specified[4]
HCT116 (Colorectal)Not Specified[4]
Brominated AcetophenonesCompound 5cMCF7 (Breast)< 10 µg/mL[3]
A549 (Alveolar)11.80 ± 0.89 µg/mL[3]
Caco2 (Colorectal)18.40 ± 4.70 µg/mL[3]
PC3 (Prostate)< 10 µg/mL[3]
Brominated Plastoquinone AnalogsBrPQ5MCF-7 (Breast)33.57 ± 1.7[6]
MDA-MB-231 (Breast)33.65 ± 2.2[6]
HCT-116 (Colon)Not Specified[6]
Methoxy-phenylacrylonitrilesCompound 2bMCF-7 (Breast)34[7]

Comparative Analysis of Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. The this compound scaffold contains structural motifs found in compounds with known antimicrobial properties.

Structure-Activity Relationship Insights from Related Compounds

The bromophenyl moiety is a key feature in several compounds with demonstrated antibacterial and antifungal activity. For instance, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have shown promise against Gram-positive pathogens. Furthermore, other brominated heterocyclic compounds have displayed activity against both bacteria and fungi.[8] The nitrile group can also contribute to antimicrobial effects, making this scaffold a promising area for exploration.

Table 2: Comparative Antimicrobial Activity of Structurally Related Compounds
Compound ClassSpecific Derivative ExampleMicrobial StrainMIC (µg/mL)Reference
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine DerivativesCompound 6Staphylococcus aureus ATCC 6538250[9]
Brominated Thiazole DerivativesCompound 6Bacillus pumilusNot Specified[8]
Bacillus subtilisNot Specified[8]
Candida albicansNot Specified[8]
Brominated Acetophenones3-bromo-2,6-dihydroxyacetophenone (2)Staphylococcus aureusGood Activity[1]
MRSAGood Activity[1]
Benzyl BromidesCompound 1aGram-positive bacteria & fungiHigh Activity[10]

Experimental Protocols for In Vitro Evaluation

To ensure scientific rigor and reproducibility, standardized in vitro assays are essential for the evaluation of novel compounds. The following protocols are fundamental for assessing the anticancer and antimicrobial potential of this compound derivatives.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

  • Inoculation: Add the microbial inoculum to each well of the 96-well plate.

  • Incubation: Incubate the plates at an appropriate temperature and for a suitable duration for the specific microorganism.

  • MIC Determination: Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.

Visualizing Experimental Workflows and Potential Mechanisms

Diagrams are invaluable tools for illustrating complex experimental processes and biological pathways. The following Graphviz diagrams depict a standard workflow for in vitro cytotoxicity testing and a potential mechanism of action for this class of compounds.

Experimental Workflow for In Vitro Cytotoxicity Testing

G A Cell Line Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 48-72 hours) B->C D MTT Assay C->D E Absorbance Reading D->E F Data Analysis (IC50 Determination) E->F

Caption: General workflow for assessing the in vitro cytotoxicity of novel compounds.

Potential Apoptotic Pathway Induction

G Compound This compound Derivative ROS Increased ROS Production Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A potential mechanism involving ROS-mediated apoptosis.

Conclusion and Future Directions

While direct and extensive in vitro data for a series of this compound derivatives remains to be fully elucidated, the comparative analysis of structurally related compounds provides a strong rationale for their investigation as potential anticancer and antimicrobial agents. The presence of the bromophenyl and 4-oxobutanenitrile moieties suggests a high probability of biological activity.

Future research should focus on the synthesis of a library of these derivatives with systematic modifications to the phenyl ring and the carbon chain to establish a clear structure-activity relationship. Comprehensive in vitro screening using the standardized protocols outlined in this guide will be crucial for identifying lead compounds. Further mechanistic studies, including the investigation of their effects on specific cellular pathways such as apoptosis and their potential for enzyme inhibition, will be essential for advancing this promising class of molecules towards therapeutic applications.

References

  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evalu
  • IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal. 2024.
  • Application Notes and Protocols: Phenyl 5-bromofuran-2-carboxylate in Anticancer Drug Development. Benchchem.
  • Comparative Efficacy of Phenyl 5-bromofuran-2-carboxylate Deriv
  • A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. MDPI.
  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole).
  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PubMed Central.
  • Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl). Asian Journal of Pharmaceutical Research and Development.
  • Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone deriv
  • Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxid
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PubMed Central. 2023.
  • Synthesis and Preliminary Anticancer Evaluation of 4‐C Derivatives of Diphyllin.
  • Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PubMed Central.
  • Medicinal chemistry perspective on the structure–activity relationship of stilbene deriv
  • Cytotoxicities and structure-activity relationships of natural and unnatural lamellarins toward cancer cell lines. PubMed.
  • Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Deriv
  • In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole deriv
  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI.
  • Synthesis and anticancer evaluation of new lipophilic 1,2,4 and 1,3,4-oxadiazoles. PubMed.
  • Structure-Activity Rel
  • In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole deriv
  • Structure-Activity Relationship of Fellutanine A Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives.
  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. PubMed Central. 2023.

Sources

A Head-to-Head Comparison: 4-(4-Bromophenyl)-4-oxobutanenitrile Versus Alternative Building Blocks in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Shanghai, China – January 12, 2026 – In the landscape of synthetic organic chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of reaction efficiency, yield, and the ultimate biological activity of the target molecules. This guide offers an in-depth, head-to-head comparison of 4-(4-Bromophenyl)-4-oxobutanenitrile with its halogenated and non-halogenated analogs, providing researchers, scientists, and drug development professionals with the experimental data and mechanistic insights necessary to make informed decisions in their synthetic strategies.

At the heart of many synthetic endeavors lies the need for versatile intermediates that can be elaborated into complex molecular architectures. This compound, with its unique combination of a reactive bromophenyl group, a ketone, and a nitrile moiety, serves as a valuable precursor for a wide array of heterocyclic compounds, including pyrimidines and thiophenes, which are core scaffolds in numerous pharmaceuticals. However, the choice between a bromo, chloro, or fluoro substituent, or even an unsubstituted phenyl ring, can significantly impact reaction outcomes. This guide will dissect these differences through the lens of established chemical principles and comparative experimental data.

The Influence of the Halogen Substituent: A Mechanistic Overview

The reactivity of 4-(4-halophenyl)-4-oxobutanenitrile and its analogs is fundamentally governed by the electronic and steric properties of the substituent on the phenyl ring. The halogen atom, through its inductive and resonance effects, modulates the electrophilicity of the carbonyl carbon and the reactivity of the aromatic ring.

The order of electronegativity for the halogens is F > Cl > Br. This results in the strongest inductive electron withdrawal (-I effect) from the phenyl ring by fluorine, followed by chlorine, and then bromine. Conversely, the resonance effect (+R effect), where the lone pairs on the halogen are donated to the aromatic ring, is most pronounced for fluorine and decreases down the group. For chlorine and bromine, the inductive effect generally outweighs the resonance effect, leading to an overall electron-withdrawing character.

These electronic influences have a direct bearing on the reactivity of the carbonyl group. A more electron-withdrawing substituent will increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This is a key consideration in many condensation reactions.

Furthermore, the bromine atom in this compound provides a reactive handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for further molecular diversification—an advantage not offered by the unsubstituted analog. The carbon-halogen bond strength (C-F > C-Cl > C-Br) also dictates the feasibility and conditions required for such transformations.

Comparative Performance in Heterocyclic Synthesis

To provide a quantitative comparison, we will examine the performance of these building blocks in two common and important heterocyclic syntheses: the formation of substituted pyridines and the Gewald reaction for the synthesis of 2-aminothiophenes.

Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitrile Derivatives

In a study detailing the one-pot, two-step synthesis of bioactive 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, various 4-aryl substituted precursors were utilized. The following table summarizes the yields obtained for the 4-bromo, 4-chloro, and 4-fluorophenyl analogs, providing a direct comparison of their performance under identical reaction conditions.[1]

Substituent (at para-position)ProductYield (%)
Bromo6-Amino-4-(4-bromophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile74
Chloro6-Amino-1-(4-chlorobenzyl)-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile71
Fluoro6-Amino-1-(4-chlorobenzyl)-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile59

Analysis of Results:

The data clearly indicates that the 4-bromophenyl derivative provides the highest yield in this particular synthesis, followed closely by the 4-chlorophenyl analog. The 4-fluorophenyl derivative resulted in a noticeably lower yield. This trend suggests that while a degree of electron withdrawal from the phenyl ring is beneficial for the reaction, the stronger electron-withdrawing nature of fluorine may have a slightly detrimental effect on the overall reaction efficiency, or it could be related to the solubility or crystallinity of the intermediates or final product.

The Gewald Three-Component Reaction

The Gewald reaction is a cornerstone for the synthesis of highly substituted 2-aminothiophenes. It is a one-pot, multi-component reaction that is highly valued for its efficiency. While a direct comparative study with identical reaction conditions for the 4-halo-4-oxobutanenitriles was not found in the literature, we can infer the relative performance from studies on related ketones.

In a study on an L-proline catalyzed Gewald reaction, various ketones were employed. While not a direct comparison of the target building blocks, the study highlights that the reaction is broadly applicable to a range of substrates with high yields, often exceeding 80%.[2] The reactivity in the Gewald reaction is initiated by a Knoevenagel condensation, where the ketone's electrophilicity is key. Based on the electronic effects discussed earlier, it is reasonable to predict a reactivity trend of Br ≈ Cl > F > H for the initial condensation step.

The following is a representative experimental protocol for a Gewald reaction.

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-4-(4-bromophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile[1]

Materials:

  • This compound

  • Malononitrile

  • 4-Chlorobenzylamine

  • Guanidine carbonate

  • Betaine

  • Ethanol

Procedure:

  • To a solution of this compound (1 mmol) and malononitrile (1 mmol) in ethanol, add a catalytic amount of betaine.

  • Stir the mixture at room temperature for the time required to form the intermediate Knoevenagel condensation product (monitored by TLC).

  • To the reaction mixture, add 4-chlorobenzylamine (1.1 mmol) and guanidine carbonate (1.2 mmol).

  • Reflux the mixture for the specified time until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the final product.

Protocol 2: L-Proline-Catalyzed Gewald Synthesis of 2-Aminothiophenes[2]

Materials:

  • Aryl ketone (e.g., 4-Bromoacetophenone as a proxy for this compound's ketone functionality)

  • Active methylene nitrile (e.g., Malononitrile)

  • Elemental sulfur

  • L-proline

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, combine the aryl ketone (1 mmol), malononitrile (1.2 mmol), elemental sulfur (1.5 mmol), and L-proline (10 mol%).

  • Add DMF (5 mL) as the solvent.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Filter the precipitated solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford the pure 2-aminothiophene derivative.

Visualization of Synthetic Pathways

To further elucidate the synthetic processes discussed, the following workflows are presented using Graphviz.

Gewald_Reaction_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_product Product ketone 4-(4-Halophenyl)- 4-oxobutanenitrile reaction One-Pot Reaction (e.g., 60 °C in DMF) ketone->reaction nitrile Active Methylene Nitrile nitrile->reaction sulfur Elemental Sulfur sulfur->reaction catalyst Base or L-Proline catalyst->reaction product Substituted 2-Aminothiophene reaction->product

Caption: Workflow for the Gewald Synthesis of 2-Aminothiophenes.

Pyrimidine_Synthesis_Workflow start 4-(4-Halophenyl)- 4-oxobutanenitrile + Malononitrile step1 Knoevenagel Condensation start->step1 intermediate Intermediate step1->intermediate step2 Cyclocondensation intermediate->step2 reagents Amine + Guanidine Carbonate reagents->step2 product Substituted 6-Amino-2-pyridone step2->product

Caption: Two-Step Synthesis of Substituted Pyridine Derivatives.

Conclusion and Future Outlook

This comparative guide demonstrates that this compound is a highly effective building block for the synthesis of complex heterocyclic molecules, often providing superior yields compared to its fluoro-substituted counterpart. The bromine atom not only favorably influences the reactivity of the core molecule but also serves as a valuable functional group for subsequent diversification through cross-coupling reactions.

For researchers and process chemists, the choice of building block will ultimately depend on a multi-faceted analysis that includes not only reaction yield but also the cost and availability of the starting materials, as well as the desired downstream chemical transformations. The experimental data and mechanistic rationale presented herein provide a solid foundation for making these critical decisions. Future research focusing on a broader range of direct, side-by-side comparative studies under varied reaction conditions will further refine our understanding and expand the synthetic utility of these important chemical intermediates.

References

  • Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(9), 1351-1354. Available from: [Link]

  • This reference is not directly cited in the text but provides context on pyrimidine synthesis.
  • Al-Ghorbani, M., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(31), 20086-20095. Available from: [Link]

Sources

A Comparative Guide to the Identification of Reaction Intermediates in the Synthesis of 4-(4-Bromophenyl)-4-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of methodologies aimed at identifying and characterizing reaction intermediates during the synthesis of 4-(4-Bromophenyl)-4-oxobutanenitrile. For researchers and professionals in organic synthesis and drug development, understanding the reaction mechanism is not merely academic; it is fundamental to optimizing reaction conditions, maximizing yield, and minimizing by-products.[] This document moves beyond simple protocols to explain the causal relationships behind experimental choices, offering a self-validating framework for mechanistic investigation.

This compound is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals due to its versatile chemical structure.[2][3] Its synthesis, while seemingly straightforward, can proceed through various pathways, each with its own set of transient chemical species. The definitive identification of these intermediates is the key to mastering the synthesis.

Plausible Synthetic Pathway: Friedel-Crafts Acylation Route

To illustrate the process of intermediate identification, we will focus on a classic and reliable synthetic approach: the Friedel-Crafts acylation of bromobenzene with succinic anhydride, followed by subsequent chemical transformations to yield the final product. This multi-step synthesis provides clear opportunities to isolate and characterize key intermediates.

The proposed reaction proceeds in two main stages:

  • Stage 1: Friedel-Crafts Acylation. Bromobenzene reacts with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form Intermediate 1 (I-1) : 4-(4-bromophenyl)-4-oxobutanoic acid.

  • Stage 2: Nitrile Formation. The carboxylic acid group of I-1 is converted to the nitrile. A common method involves conversion to the primary amide (Intermediate 2, I-2 ), followed by dehydration to yield the final product, this compound (P) .

Below is a diagram illustrating this proposed synthetic pathway and the key species involved.

G cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Nitrile Formation Bromobenzene Bromobenzene I-1 Intermediate 1 (I-1) 4-(4-bromophenyl)-4-oxobutanoic acid Bromobenzene->I-1 + Succinic Anhydride / AlCl₃ Succinic Anhydride Succinic Anhydride Succinic Anhydride->I-1 I-2 Intermediate 2 (I-2) 4-(4-bromophenyl)-4-oxobutanamide I-1->I-2 + 1. SOCl₂ + 2. NH₄OH P Product (P) This compound I-2->P Dehydrating Agent (e.g., P₂O₅, SOCl₂)

Caption: Proposed two-stage synthesis of this compound.

The Analytical Toolkit: A Comparative Approach to Intermediate Identification

Directly observing and characterizing transient intermediates requires a multi-faceted analytical strategy. No single technique provides a complete picture; instead, data from several methods must be synthesized. The primary tools for this purpose are spectroscopic and chromatographic techniques.[][4]

Comparison of Spectroscopic Signatures

The most powerful method for structural elucidation is the combined use of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The expected spectroscopic data for our proposed intermediates and final product are summarized below. This data provides a "fingerprint" for each molecule.

CompoundKey ¹H NMR Signals (δ, ppm, CDCl₃)Key ¹³C NMR Signals (δ, ppm)Key IR Absorptions (cm⁻¹)Expected Mass (m/z) [M+H]⁺
I-1 (Acid)~10-12 (br s, 1H, -COOH), 7.8-7.9 (d, 2H), 7.6-7.7 (d, 2H), 3.2-3.3 (t, 2H), 2.8-2.9 (t, 2H)~200 (Ar-C=O), ~178 (-COOH), 130-140 (Ar-C), ~33 (CH₂), ~28 (CH₂)2500-3300 (br, O-H), 1710 (C=O, acid), 1685 (C=O, ketone)259/261
I-2 (Amide)7.8-7.9 (d, 2H), 7.6-7.7 (d, 2H), 5.5-6.5 (br s, 2H, -NH₂), 3.2-3.3 (t, 2H), 2.5-2.6 (t, 2H)~198 (Ar-C=O), ~173 (-CONH₂), 130-140 (Ar-C), ~35 (CH₂), ~30 (CH₂)3200-3400 (N-H stretch), 1680 (C=O, ketone), 1640 (C=O, amide I)258/260
P (Nitrile)7.8-7.9 (d, 2H), 7.6-7.7 (d, 2H), 3.2-3.3 (t, 2H), 2.8-2.9 (t, 2H)~196 (Ar-C=O), 130-140 (Ar-C), ~118 (-CN), ~30 (CH₂), ~15 (CH₂)2250 (C≡N stretch), 1690 (C=O, ketone)240/242

Note: Predicted values are based on standard chemical shift and absorption frequency tables.[5] The presence of two mass peaks with an approximate 1:1 ratio for bromine-containing compounds is due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The rationale behind this comparative table is to highlight the distinct spectroscopic changes that confirm the conversion from one intermediate to the next. For instance, the disappearance of the broad -OH stretch in the IR spectrum and the carboxylic acid proton signal in the ¹H NMR spectrum are strong evidence of the conversion of I-1 to I-2 .[6] Similarly, the appearance of a sharp nitrile stretch around 2250 cm⁻¹ in the IR spectrum confirms the formation of the final product P from I-2 .[5]

Alternative Synthetic Route: Cyanation of a Halide

To provide a comprehensive comparison, we consider an alternative pathway: the reaction of 4-bromo-phenacyl bromide with a cyanide source, such as potassium cyanide (KCN). This route is more direct but involves different intermediates.

G Start 4-Bromophenacyl Bromide Product Product (P) This compound Start->Product + KCN (SN2 Reaction) Side_Product Potential Side Product Favorskii Rearrangement Product Start->Side_Product Base-catalyzed (potential pathway)

Caption: Alternative synthesis via nucleophilic substitution.

In this Sₙ2-type reaction, the primary species to monitor are the starting material and the final product. The key challenge here is not the identification of stable, isolable intermediates, but rather monitoring the reaction progress and identifying potential side products, such as those from elimination or rearrangement reactions. Techniques like Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for this purpose. By taking aliquots from the reaction mixture over time, one can track the disappearance of the starting material and the appearance of the product, ensuring the reaction goes to completion.[7]

Experimental Protocols and Workflow

Trustworthy results are built on robust experimental design. The following protocols outline a self-validating workflow for synthesizing and identifying the intermediates in the Friedel-Crafts route.

Workflow for Intermediate Identification

The logical flow for identifying an intermediate involves halting the reaction, isolating the compound of interest, purifying it, and then subjecting it to the spectroscopic analysis detailed above.

G A Start Synthesis: Bromobenzene + Succinic Anhydride B Monitor Reaction (e.g., via TLC) A->B C Quench Reaction at Partial Completion B->C D Work-up & Extraction to Isolate Crude Mixture C->D E Purification (Column Chromatography) D->E F Isolate & Characterize I-1 (NMR, IR, MS) E->F G Continue Synthesis with Purified I-1 to form I-2 F->G H Repeat Monitoring, Isolation, and Characterization for I-2 G->H

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 4-(4-Bromophenyl)-4-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-(4-Bromophenyl)-4-oxobutanenitrile. As a valued professional in research and development, your safety and the integrity of our shared environment are paramount. This document moves beyond a simple checklist, offering a causal explanation for each step to ensure that our disposal protocols are not just followed, but understood. This understanding is the bedrock of a robust safety culture.

Core Directive: Hazard-Driven Disposal Strategy

The fundamental principle for disposing of this compound is dictated by its chemical structure: it is a halogenated organic compound . The presence of a carbon-bromine bond classifies it as a waste stream that requires specialized, high-temperature incineration to ensure complete destruction and prevent the formation of persistent organic pollutants.[1][2]

Furthermore, the compound is classified as acutely toxic if ingested and is a recognized water polluter, mandating stringent containment and preventing any release into the sanitary sewer system.[3][4] All procedures outlined below are derived from these core chemical and toxicological properties.

Hazard Profile and Risk Assessment

A thorough understanding of the risks associated with a compound is critical for its safe handling and disposal. The hazard profile for this compound validates the need for meticulous disposal procedures.

Parameter Identifier / Classification Source(s)
Chemical Name This compound[5]
CAS Number 51765-77-6[5]
Molecular Formula C₁₀H₈BrNO[6]
Physical Form Solid[3]
GHS Hazard Class Acute Toxicity 4, Oral[3]
Signal Word Warning[3]
Hazard Statements H302: Harmful if swallowed[3]
Waste Classification Halogenated Organic Waste[2]
Water Hazard Class WGK 3: Highly hazardous to water

The nitrile functional group (-C≡N) warrants caution, as improper handling (e.g., mixing with strong acids) could potentially lead to the release of highly toxic hydrogen cyanide gas. The brominated aromatic ring contributes to the molecule's environmental persistence if not fully mineralized through controlled incineration.

Personnel Protection and Engineering Controls

Prior to handling or preparing for disposal, ensure the following controls are in place to minimize occupational exposure.[7][8]

  • Engineering Controls : All handling of solid this compound and preparation of its waste must be conducted within a certified chemical fume hood to prevent the inhalation of fine particulates.[9]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.

    • Eye Protection : Wear chemical safety goggles and a face shield.

    • Hand Protection : Use chemically resistant nitrile gloves. For potent compounds, double-gloving is a recommended best practice.

    • Body Protection : A buttoned lab coat must be worn.

Step-by-Step Disposal Protocol

The following protocol ensures waste is segregated, contained, and labeled in accordance with federal and local regulations. The primary goal is to isolate the halogenated waste stream to ensure it is routed to the correct treatment facility.

Workflow for Waste Segregation

The following diagram illustrates the decision-making process for correctly segregating waste contaminated with this compound.

G cluster_0 Initial Assessment cluster_1 Waste Stream Determination start Waste Generation Point q_contaminated Is the item contaminated with This compound? start->q_contaminated q_physical_state What is the physical state of the waste? q_contaminated->q_physical_state Yes out_non_haz Dispose as Non-Hazardous (or other applicable waste stream) q_contaminated->out_non_haz No out_solid Container: 'Solid Halogenated Organic Waste' q_physical_state->out_solid Solid (e.g., PPE, weigh paper, unused chemical) out_liquid Container: 'Liquid Halogenated Organic Waste' q_physical_state->out_liquid Liquid (e.g., solvent rinsate)

Caption: Decision workflow for proper waste segregation.

Procedure for Solid Waste

This stream includes unused or expired chemical, contaminated gloves, weigh boats, paper towels, and other disposable labware.

  • Designate a Container : Obtain a dedicated, sealable hazardous waste container clearly labeled "Halogenated Organic Solid Waste."

  • Transfer Waste : Carefully place all solid waste contaminated with this compound into this container. Avoid generating dust.

  • Update Log : Meticulously record the chemical name and approximate quantity on the container's hazardous waste tag or associated log sheet.

  • Seal Container : Keep the container securely sealed at all times, except when actively adding waste.[10] This prevents the release of vapors and protects against spills.

Procedure for Liquid Waste

This stream primarily consists of solvent rinsate from decontaminating glassware.

  • Decontaminate Glassware : Rinse any glassware that has come into contact with the compound three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate : This rinsate is now considered halogenated waste.[2] Collect all rinses in a dedicated, sealable hazardous waste container labeled "Halogenated Organic Liquid Waste."

  • Prohibit Drain Disposal : Under no circumstances should any solvent rinsate or solutions of this compound be poured down the drain.[4][10] This is a direct violation of environmental regulations due to its high water hazard classification (WGK 3).

  • Seal and Log : As with solid waste, keep the liquid waste container sealed and maintain an accurate log of its contents.

Final Disposal Steps
  • Storage : Store the sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA).

  • Arrange Pickup : Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste. Do not allow waste to accumulate beyond established limits.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Assess the Spill :

    • Small Spill (Solid) : If you are trained and equipped, you can manage a small spill. Don appropriate PPE. Gently cover the spill with an absorbent material to prevent aerosolization. Carefully sweep the material into a bag or container. Seal the container, label it as "Spill Debris with this compound," and place it in the solid halogenated waste container.

    • Large Spill : Evacuate the immediate area. Close the doors and prevent entry. Contact your institution's EHS or emergency response team immediately.[11]

  • Decontaminate : Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as solid halogenated waste.

By adhering to these scientifically grounded procedures, you contribute directly to a safer research environment and ensure our operations remain in full compliance with environmental regulations.

References

  • Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration - OSHA . (1986). U.S. Department of Labor. [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs . (1986). American Journal of Hospital Pharmacy. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs - OSHA . U.S. Department of Labor. [Link]

  • HEALTH CARE FACILITIES - Oregon OSHA . Oregon Occupational Safety and Health. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . (1988). U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet - Angene Chemical . (2021). Angene Chemical. [Link]

  • HAZARDOUS WASTE SEGREGATION Guide . Bucknell University. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds . eCFR :: U.S. Government Publishing Office. [Link]

  • Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings . Pan American Health Organization. [Link]

  • 2-(4-Bromophenyl)-4-oxobutanenitrile | C10H8BrNO | CID 150253124 - PubChem . National Institutes of Health. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . (2022). Hazardous Waste Experts. [Link]

  • Hazardous Waste - EHSO Manual . University of Oklahoma Health Sciences Center. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . University of Illinois Urbana-Champaign. [Link]

  • Edit chemical label this compound . Publichem. [Link]

  • Hazardous Waste Listings | EPA . U.S. Environmental Protection Agency. [Link]

  • EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency. [Link]

  • 40 CFR 302.4 -- Hazardous substances and reportable quantities . eCFR :: U.S. Government Publishing Office. [Link]

  • 4-Oxobutanenitrile | C4H5NO | CID 77049 - PubChem . National Institutes of Health. [Link]

  • This compound | 51765-77-6 - J&K Scientific . J&K Scientific. [Link]

Sources

Operational Guide: Personal Protective Equipment for Handling 4-(4-Bromophenyl)-4-oxobutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 4-(4-Bromophenyl)-4-oxobutanenitrile (CAS No: 51765-77-6). As a versatile intermediate in pharmaceutical and agrochemical synthesis, its unique reactivity necessitates a thorough understanding of its hazard profile to ensure the safety of all laboratory personnel.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a framework built on rigorous hazard assessment and field-proven safety practices.

Hazard Profile Analysis: The "Why" Behind the Precautions

Understanding the specific risks associated with this compound is the foundation of a robust safety plan. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential hazards.[3] This compound is a solid, crystalline powder, meaning the primary exposure risks during handling are inhalation of dust and dermal contact.[4]

Table 1: GHS Hazard Profile of this compound

Pictogram Signal Word Hazard Code(s) Hazard Statement(s)

|


| Warning  | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled.[5] |
| | | H315 | Causes skin irritation.[5][6][7] |
| | | H319 | Causes serious eye irritation.[5][6][7] |
| | | H335 | May cause respiratory irritation.[5][6][7] |

Causality Behind the Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): The "Harmful" classification indicates that significant exposure through any of these routes can cause adverse health effects.[5] The presence of the nitrile group (-C≡N) and the brominated aromatic ring are structural alerts for potential toxicity.

  • Skin and Eye Irritation: As a fine powder, the compound can easily come into contact with skin and eyes, causing irritation.[6][7] This is a local effect at the point of contact.[8]

  • Respiratory Irritation: Inhalation of the dust can irritate the mucous membranes and respiratory system.[6][7][9] This underscores the critical importance of engineering controls to minimize aerosolization.

Core PPE Protocol: A Multi-Layered Defense

Personal protective equipment is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and informed by the compound's hazard profile. The following protocol outlines a multi-layered approach, starting with the most effective control measures.

Primary Engineering Controls: The First Line of Defense

Before any personal equipment is worn, engineering controls must be in place.

  • Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound solid should be performed inside a certified chemical fume hood.[9] This is the most effective way to prevent inhalation of the powder.[10][11]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[12][13]

Eye and Face Protection: Shielding Against Splashes and Dust

Given the "Causes serious eye irritation" classification, robust eye protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant (or equivalent, such as EN 166) safety glasses with side shields are the minimum requirement for any work in the laboratory where this chemical is present.[10][11][14]

  • Recommended for Active Handling: When weighing the solid or transferring solutions, chemical splash goggles should be worn.[14] Goggles provide a full seal around the eyes, offering superior protection against airborne dust and potential splashes compared to safety glasses.

  • High-Risk Operations: For procedures with a higher risk of splashing (e.g., large-scale reactions, pressure reactions), a full-face shield should be worn in addition to safety goggles.[11]

Hand Protection: Preventing Dermal Exposure

Dermal contact is a primary exposure route.[8] The choice and use of gloves are therefore critical.

  • Glove Selection: Thin, disposable nitrile gloves (e.g., 4-6 mil) are the standard for providing a contact barrier and splash protection in a laboratory setting.[8][15] Nitrile offers good resistance to a wide range of chemicals and is a suitable alternative for those with latex allergies.[14][16][17]

  • Glove Inspection: Before every use, gloves must be inspected for any signs of degradation, punctures, or tears.[10]

  • Immediate Disposal: Disposable nitrile gloves are for incidental contact only.[15] If a glove becomes contaminated, it must be removed immediately using the proper technique, and hands should be washed. Never reuse disposable gloves.[15][17]

Protocol: Safe Glove Removal

  • With your gloved left hand, pinch the outside of the right-hand glove at the wrist.

  • Peel it off, turning it inside out, and hold the removed glove in your gloved left hand.

  • Slide two fingers of your now bare right hand inside the cuff of the left-hand glove.

  • Peel this glove off, turning it inside out and creating a "bag" for both gloves.

  • Dispose of the gloves in the appropriate waste container and immediately wash your hands with soap and water.[10][15]

Body Protection
  • Lab Coat: A clean, buttoned lab coat must be worn to protect skin and personal clothing.

  • Apparel: Long pants and fully enclosed, closed-toe shoes are required for all laboratory work.[8]

Respiratory Protection

In most scenarios, handling this compound within a fume hood will provide adequate respiratory protection. However, a risk assessment may deem a respirator necessary in specific situations.

  • When to Use: A respirator may be required during large-quantity transfers outside of a fume hood, in cases of ventilation failure, or during spill cleanup of a large amount of solid.

  • Selection: If a respirator is needed, an air-purifying respirator with cartridges rated for organic vapors and particulates (P100) may be acceptable.[12] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and training.

Operational Plans: From Routine Handling to Emergency Response

Routine Handling Workflow

This workflow diagram illustrates the logical sequence of operations for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A 1. Assess Risks & Consult SDS B 2. Prepare Work Area (Fume Hood) A->B C 3. Don Required PPE (Goggles, Lab Coat, Gloves) B->C D 4. Weigh/Transfer Chemical (Minimize Dust) C->D E 5. Decontaminate Glassware & Work Surfaces D->E F 6. Dispose of Waste (Chemical & PPE) E->F G 7. Doff PPE (Proper Technique) F->G H 8. Wash Hands Thoroughly G->H

Caption: Routine handling workflow for this compound.

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

Table 2: Emergency First Aid Procedures

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7][12][13]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[6][7][12][13]
Inhalation Remove person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][7][12]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][12][18] |

Spill Cleanup Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large.

  • Assess: Evaluate the extent of the spill and consult the Safety Data Sheet (SDS).

  • Protect: Don appropriate PPE, including a respirator if the spill involves a large amount of powder.

  • Contain: Prevent the powder from spreading.

  • Clean: Carefully sweep up the solid material and place it into a suitable, closed, and labeled container for disposal.[10][19] Avoid creating dust.[10][11]

  • Decontaminate: Wipe the spill area with a detergent and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

G A Spill Occurs B Assess Situation (Size, Location) A->B C Alert Others & Evacuate Area B->C Large Spill D Consult SDS B->D Small Spill C->D E Don Emergency PPE (Gloves, Goggles, Respirator) D->E F Contain Spill (Prevent Spread) E->F G Clean Up Spill (Sweep, No Dust) F->G H Package & Label Waste G->H I Decontaminate Area H->I J Dispose of Waste I->J

Caption: Decision workflow for responding to a chemical spill.

Decontamination and Disposal Plan

  • Work Surfaces: Protect work surfaces with disposable plastic-backed absorbent paper.[8] At the end of the procedure, wipe down the fume hood sash, surfaces, and any equipment used with a suitable solvent (e.g., 70% ethanol or isopropanol) followed by detergent and water.

  • Contaminated PPE: Used gloves, bench paper, and any other contaminated disposable materials must be collected in a designated hazardous waste container.

  • Chemical Waste: Unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste.[19] The container must be sealed, properly labeled with the full chemical name and CAS number, and stored in a satellite accumulation area until collection by environmental health and safety personnel.[20] Do not pour chemical waste down the drain.[10]

References

  • Hisco. Safety Data Sheet Section 4 FIRST AID MEASURES. [Link]

  • Chem-Impex. 4-(4-bromofenil)-4-oxobutanonitrilo. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Angene Chemical. Safety Data Sheet 8-(3-bromophenyl)-8-oxooctanenitrile. [Link]

  • Bio-Pro. The Science And Safety Behind The Use Of Nitrile Gloves. [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. [Link]

  • University of Pennsylvania EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]

  • Eastwest Medico. Why You Should use Nitrile Glove in Laboratories. [Link]

  • ChemicalSafety.com. Chemical Label this compound. [Link]

  • National Center for Biotechnology Information. GHS Classification Summary (Rev.8, 2019) - PubChem. [Link]

  • J&K Scientific. This compound. [Link]

  • University of Oklahoma. EHSO Manual 2025-2026: Hazardous Waste. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromophenyl)-4-oxobutanenitrile
Reactant of Route 2
Reactant of Route 2
4-(4-Bromophenyl)-4-oxobutanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.